2,4-Diaminomesitylene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10392. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDSMYGTJDFNHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40184994 | |
| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3102-70-3 | |
| Record name | 2,4,6-Trimethyl-1,3-phenylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3102-70-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Diaminomesitylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003102703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3102-70-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10392 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Benzenediamine, 2,4,6-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40184994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethylbenzene-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIAMINOMESITYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K3JRF5932 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2,4-Diaminomesitylene chemical properties and structure
An In-depth Technical Guide to 2,4-Diaminomesitylene: Properties, Structure, and Synthesis
Introduction
This compound, also known as 2,4,6-trimethyl-1,3-benzenediamine, is an aromatic amine that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring two amino groups and three methyl groups on a benzene ring, imparts a combination of reactivity and steric hindrance that makes it a valuable component in the development of polymers, dyes, and pharmaceutical intermediates.[2][3] The strategic placement of the amino and methyl groups influences its nucleophilicity, basicity, and potential for hydrogen bonding, while the rigid aromatic core provides a stable scaffold. This guide offers a comprehensive overview of the chemical and physical properties, molecular structure, synthesis, and applications of this compound for researchers and professionals in chemistry and drug development.
Molecular Structure and Spectroscopic Profile
The structural characteristics of this compound are fundamental to its chemical behavior. The molecule consists of a benzene ring substituted with two amino (-NH₂) groups at positions 1 and 3, and three methyl (-CH₃) groups at positions 2, 4, and 6.[1] This substitution pattern results in a non-planar arrangement due to steric repulsion between the ortho methyl and amino groups. The molecule is achiral.[4]
Crystallographic Data
X-ray crystallography studies have provided precise data on the bond lengths and angles of this compound. The crystal system is monoclinic with the space group P 1 21/c 1.[1] Key unit cell parameters are:
-
a = 8.1735 Å
-
b = 12.9313 Å
-
c = 8.7300 Å
-
β = 105.803°
This detailed structural information is crucial for computational modeling and understanding intermolecular interactions in the solid state.
Spectroscopic Analysis
The spectroscopic profile of this compound is essential for its identification and characterization.
-
¹H NMR Spectroscopy : The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic proton, the amino protons, and the methyl protons. The single aromatic proton typically appears as a singlet. The protons of the two amino groups will also produce signals, and the three methyl groups will have distinct chemical shifts.[5]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum shows signals for the aromatic carbons and the methyl carbons. The number of unique carbon signals reflects the symmetry of the molecule.[1]
-
Mass Spectrometry : The electron ionization mass spectrum of this compound shows a molecular ion peak (M+) at an m/z of 150, corresponding to its molecular weight.[1][6] Other significant peaks are observed at m/z 149 and 135.[1]
-
Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands. Key vibrations include N-H stretching of the primary amine groups, C-H stretching from the aromatic ring and methyl groups, and C=C stretching of the aromatic ring.[1] The N-H stretching vibrations typically appear as a doublet in the region of 3300-3500 cm⁻¹.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₂ | [2] |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | White to yellow to orange powder/crystal | |
| Melting Point | 89-91 °C | [2][7] |
| Boiling Point | 297.7 °C at 760 mmHg | [2][7] |
| Density | 1.051 g/cm³ | [2][7] |
| Water Solubility | 22.7 g/L at 20 °C | [2] |
| Solubility | Slightly soluble in DMSO and Methanol | [2] |
| Flash Point | 158.4 °C | [2][7] |
| pKa | 5.03 ± 0.10 (Predicted) | [2] |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from mesitylene (1,3,5-trimethylbenzene).[3][8] This process is outlined below.
Sources
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- 8. CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical Properties of 2,4,6-trimethylbenzene-1,3-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-trimethylbenzene-1,3-diamine, also known by synonyms such as 2,4-Diaminomesitylene and 2,4,6-Trimethyl-m-phenylenediamine, is an aromatic amine with the chemical formula C₉H₁₄N₂.[1][2][3] This compound serves as a versatile intermediate in the synthesis of a variety of specialty chemicals.[4] Its unique structural arrangement, featuring a benzene ring substituted with three methyl groups and two amine functionalities, imparts specific reactivity and characteristics that are of significant interest in several scientific and industrial fields.[4] Notably, it is a key building block in the production of polymers, dyes, pigments, and is explored as a precursor in the synthesis of pharmaceutical compounds.[4][5] A thorough understanding of its physical properties is paramount for its effective and safe utilization in research and development, particularly in the realms of drug discovery and materials science. This guide provides a comprehensive overview of the core physical characteristics of 2,4,6-trimethylbenzene-1,3-diamine, supported by experimental methodologies and expert insights.
Molecular Structure
The molecular structure of 2,4,6-trimethylbenzene-1,3-diamine is fundamental to its physical and chemical properties. The presence of both hydrophobic methyl groups and hydrophilic amine groups on the aromatic ring results in a compound with distinct solubility and reactivity profiles.
Caption: 2D representation of the 2,4,6-trimethylbenzene-1,3-diamine molecule.
Core Physical Properties
A summary of the key physical properties of 2,4,6-trimethylbenzene-1,3-diamine is presented in the table below. These properties are crucial for designing experimental protocols, understanding its behavior in different environments, and for safety considerations.
| Property | Value | Source(s) |
| CAS Number | 3102-70-3 | [1] |
| Molecular Formula | C₉H₁₄N₂ | [2][3] |
| Molecular Weight | 150.22 g/mol | [2][3] |
| Appearance | White to yellow to orange powder/crystal | [1][5] |
| Melting Point | 89-93 °C | [1] |
| Boiling Point | Data not available (predicted values may be used with caution) | |
| Density | Data not available (predicted values may be used with caution) | |
| Solubility | Soluble in organic solvents | [4] |
| Partition Coefficient (log P) | ~0.41 (at 24.2 °C, pH 4) | [6] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is a cornerstone of chemical characterization. The following section details the methodologies for measuring key parameters of 2,4,6-trimethylbenzene-1,3-diamine, providing both theoretical grounding and practical steps.
Melting Point Determination via the Capillary Method
The melting point is a critical indicator of a compound's purity. For crystalline solids like 2,4,6-trimethylbenzene-1,3-diamine, a sharp melting range typically signifies high purity.
Principle: A small, finely powdered sample is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.
Experimental Protocol:
-
Sample Preparation: A small amount of 2,4,6-trimethylbenzene-1,3-diamine is finely ground into a powder. The open end of a capillary tube is pressed into the powder.
-
Loading the Capillary: The tube is inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.
Caption: Workflow for Melting Point Determination.
Partition Coefficient (log P) Determination by HPLC
The n-octanol/water partition coefficient (log P) is a measure of a compound's lipophilicity and is a crucial parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. A log P of approximately 0.41 indicates that 2,4,6-trimethylbenzene-1,3-diamine is relatively hydrophilic.[6] The HPLC method, as described in OECD Guideline 117, is a reliable and efficient way to determine this value.
Principle: The retention time of a substance in a reversed-phase high-performance liquid chromatography (RP-HPLC) system is correlated with its n-octanol/water partition coefficient. The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar. Lipophilic compounds have longer retention times.
Experimental Protocol:
-
System Preparation: An HPLC system equipped with a reversed-phase column (e.g., C18) and a suitable detector (e.g., UV) is used. The mobile phase is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer.
-
Calibration: A series of reference compounds with known log P values are injected to create a calibration curve of retention time versus log P.
-
Sample Analysis: A solution of 2,4,6-trimethylbenzene-1,3-diamine is prepared in the mobile phase and injected into the HPLC system.
-
Data Acquisition: The retention time of the compound is recorded.
-
Calculation: The log P of 2,4,6-trimethylbenzene-1,3-diamine is determined by interpolating its retention time on the calibration curve.
Applications and Significance in Research and Development
The physical properties of 2,4,6-trimethylbenzene-1,3-diamine directly influence its application in various fields:
-
Polymer Science: Its diamine nature makes it a valuable monomer for the synthesis of polyamides and polyimides.[5] The melting point and solubility are critical for polymerization process conditions.
-
Dye and Pigment Industry: As a precursor to colorants, its solubility and reactivity are key to achieving desired hues and performance characteristics.[4]
-
Pharmaceutical Development: The partition coefficient (log P) is a vital parameter in predicting the pharmacokinetic behavior of potential drug candidates derived from this molecule.[4] Its solid-state properties, such as melting point and crystalline form, are important for formulation and stability studies.
Safety and Handling
2,4,6-trimethylbenzene-1,3-diamine is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[6] It is also suspected of causing genetic defects and is toxic to aquatic life with long-lasting effects.[6] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
References
- TCI Chemicals. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- NIST. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine. NIST Chemistry WebBook.
- Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. (n.d.). Retrieved from a specialty chemical supplier's article.
- TCI Chemicals. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine Applications.
- Sigma-Aldrich. (n.d.). 2,4,6-Trimethyl-m-phenylenediamine.
- Fisher Scientific. (n.d.). 2,4,6-Trimethyl-1,3-phenylenediamine 98.0+%.
- Safety Data Sheet for 2,4,6-Trimethylbenzene-1,3-diamine. (2025-10-13). MilliporeSigma.
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An In-depth Technical Guide to the Synthesis and Discovery of 2,4-Diaminomesitylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and discovery of 2,4-Diaminomesitylene, a key aromatic diamine with significant applications in polymer chemistry and as a building block in organic synthesis. The document delves into the historical context of its first preparation, details the prevalent synthetic methodologies, including the nitration of mesitylene and subsequent reduction of the dinitro intermediate, and offers in-depth, step-by-step experimental protocols. Furthermore, this guide presents a thorough characterization of this compound, featuring an analysis of its spectroscopic data (¹H NMR, ¹³C NMR, and IR), and explores its utility in the synthesis of high-performance polyamides.
Introduction and Historical Context
This compound, systematically known as 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic diamine that has garnered interest as a monomer in the synthesis of advanced polymers and as an intermediate in the preparation of various organic compounds.[1][2] Its symmetrically substituted aromatic core, featuring three methyl groups, imparts unique solubility and thermal properties to the polymers derived from it.
The initial synthesis of this compound can be traced back to the pioneering work of German chemists Rudolf Fittig and M. Storer in 1868.[3] Their work, published in Justus Liebigs Annalen der Chemie, laid the foundation for the chemistry of mesitylene and its derivatives. The fundamental approach established in the 19th century, involving the dinitration of mesitylene followed by reduction, remains the most viable and widely practiced synthetic route to this day.
Synthetic Pathways and Mechanistic Insights
The synthesis of this compound is a two-step process that begins with the electrophilic nitration of mesitylene (1,3,5-trimethylbenzene) to yield 2,4-dinitromesitylene. This intermediate is then subjected to a reduction reaction to afford the final product.
Step 1: Dinitration of Mesitylene
The introduction of two nitro groups onto the mesitylene ring is an electrophilic aromatic substitution reaction. The high electron density of the mesitylene ring, due to the activating effect of the three methyl groups, facilitates this reaction. However, controlling the extent of nitration to achieve the desired dinitro product is crucial.
Mechanism of Nitration: The nitration of mesitylene typically employs a nitrating agent, such as a mixture of nitric acid and a strong acid like sulfuric acid, or nitric acid in acetic anhydride. The strong acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The π-electrons of the mesitylene ring attack the nitronium ion, forming a resonance-stabilized carbocation known as the sigma complex or arenium ion. A base in the reaction mixture, such as the bisulfate ion, then abstracts a proton from the arenium ion to restore aromaticity and yield the nitrated product.
Step 2: Reduction of 2,4-Dinitromesitylene
The conversion of the nitro groups in 2,4-dinitromesitylene to amino groups is a reduction reaction. Several reducing agents can be employed for this transformation, with the choice often depending on factors such as scale, desired purity, and safety considerations.
Common Reduction Methods:
-
Tin and Hydrochloric Acid (Sn/HCl): This is a classic and reliable method for the reduction of aromatic nitro compounds.[4] Tin metal in the presence of concentrated hydrochloric acid acts as the reducing agent. The reaction proceeds through a series of intermediates, with the tin being oxidized from Sn(0) to Sn(II) and then to Sn(IV). The amine is initially formed as its hydrochloride salt and is liberated by the addition of a base during workup.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel.[5] Catalytic hydrogenation is often a cleaner method, with water being the only byproduct. However, it requires specialized equipment for handling hydrogen gas under pressure.
-
Other Reducing Agents: Other reagents, such as sodium hydrosulfide, have also been reported for the selective reduction of one nitro group, which is not the desired outcome for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are based on established and reliable procedures. As with any chemical synthesis, all operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 2,4-Dinitromesitylene
This procedure is adapted from established nitration methods for aromatic compounds.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Mesitylene | 120.19 | 60.1 g (69.5 mL) | 0.5 |
| Fuming Nitric Acid (90%) | 63.01 | 70 mL | ~1.5 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 100 mL | ~1.8 |
Procedure:
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to below 0 °C.
-
Slowly add the fuming nitric acid to the sulfuric acid with vigorous stirring, maintaining the temperature below 10 °C.
-
Once the nitrating mixture is prepared and cooled, add the mesitylene dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be carefully maintained between 0 and 5 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for another 2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.
-
Pour the reaction mixture slowly onto a large amount of crushed ice (approximately 1 kg) with stirring.
-
The solid 2,4-dinitromesitylene will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals.
Expected Yield: 80-90%
Synthesis of this compound
This protocol utilizes the tin and hydrochloric acid reduction method.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4-Dinitromesitylene | 210.19 | 42.0 g | 0.2 |
| Granulated Tin | 118.71 | 107 g | 0.9 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 250 mL | ~3.0 |
| Sodium Hydroxide | 40.00 | ~120 g | ~3.0 |
Procedure:
-
In a 1 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the 2,4-dinitromesitylene and granulated tin.
-
Add 100 mL of water and 50 mL of concentrated hydrochloric acid.
-
Heat the mixture gently on a steam bath. The reaction is exothermic and may require occasional cooling with a water bath to control the rate of reaction.
-
Add the remaining hydrochloric acid portion-wise over about 1 hour, maintaining a gentle reflux.
-
After the addition is complete, continue heating the mixture under reflux for 2-3 hours, or until the reaction is complete (the yellow color of the dinitro compound should disappear).
-
Cool the reaction mixture to room temperature. A solid complex of the diamine and tin salts may form.
-
Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 120 g in 200 mL of water) with cooling until the mixture is strongly alkaline. This will precipitate tin hydroxides and liberate the free diamine.
-
Extract the diamine from the reaction mixture with diethyl ether or another suitable organic solvent (3 x 150 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent by rotary evaporation to yield the crude this compound.
-
The product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol or water to give colorless crystals.
Expected Yield: 70-85%
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties:
| Property | Value |
| CAS Number | 3102-70-3[6] |
| Molecular Formula | C₉H₁₄N₂ |
| Molar Mass | 150.22 g/mol [6] |
| Melting Point | 89-91 °C[1] |
| Appearance | Colorless to pale yellow crystals |
Spectroscopic Data:
-
¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum provides information about the proton environments in the molecule. For this compound, one would expect to see signals for the aromatic proton, the amine protons, and the methyl group protons. The integration of these signals should correspond to the number of protons in each environment.[6]
-
¹³C NMR (Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the different carbon environments. Signals for the aromatic carbons (both substituted and unsubstituted) and the methyl carbons would be expected.[6]
-
IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying functional groups. Key absorptions for this compound would include N-H stretching vibrations for the primary amine groups (typically in the range of 3300-3500 cm⁻¹) and C-H stretching vibrations for the aromatic and methyl groups.[6]
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z = 150.[6]
Applications in Polymer Chemistry
A primary application of this compound is as a monomer in the synthesis of polyamides.[2] Polyamides are a class of high-performance polymers known for their excellent mechanical strength, thermal stability, and chemical resistance. The incorporation of the bulky, trimethyl-substituted aromatic ring of this compound into the polymer backbone can enhance solubility and modify the thermal properties of the resulting polyamide.
Example: Synthesis of a Polyamide from this compound and a Diacid Chloride
Polyamides can be synthesized by the polycondensation of a diamine with a dicarboxylic acid or, more reactively, a diacid chloride.
The resulting polyamide would possess a unique combination of properties derived from the rigid aromatic diacid chloride and the sterically hindered this compound monomer. Characterization of such a polymer would involve techniques like gel permeation chromatography (GPC) to determine molecular weight, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess thermal properties, and tensile testing to evaluate mechanical strength.
Conclusion
This compound is a valuable and versatile aromatic diamine with a rich history rooted in the early days of organic chemistry. Its synthesis, primarily through the dinitration of mesitylene followed by reduction, is a well-established process. This guide has provided a comprehensive overview of its discovery, detailed synthetic protocols, characterization data, and a key application in polymer science. For researchers and professionals in drug development and materials science, a thorough understanding of the synthesis and properties of this compound opens up avenues for the creation of novel materials and molecules with tailored functionalities.
References
- Fittig, R., & Storer, M. (1868). Ueber die Synthese der Mesitylenreihe. Justus Liebigs Annalen der Chemie, 147(1), 1-11. [Link]
- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 76547, this compound.
- Organic Syntheses, Coll. Vol. 1, p.404 (1941); Vol. 2, p.63 (1922). [Link]
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- Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory.
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An In-depth Technical Guide to 2,4,6-Trimethyl-1,3-phenylenediamine (CAS 3102-70-3)
A Note on Chemical Identity: This guide focuses on the chemical compound with CAS number 3102-70-3, which is 2,4,6-Trimethyl-1,3-phenylenediamine . Initial inquiries included the name "3-Ethoxy-4-methoxyphenethylamine," which is a distinct compound with a different CAS number (86456-97-5)[1][2]. A brief clarification on this second compound is provided at the end of this guide.
Introduction and Overview
2,4,6-Trimethyl-1,3-phenylenediamine, also known as 2,4-diaminomesitylene, is an aromatic amine featuring a benzene ring substituted with three methyl groups and two amino groups at the 1 and 3 positions[3][4]. This compound is a versatile and strategically important building block in various fields of chemical synthesis, from advanced materials science to pharmaceutical development[3][5]. Its unique structure, characterized by the steric hindrance provided by the methyl groups adjacent to the amine functionalities, imparts specific reactivity and properties to the molecules and polymers derived from it[6]. This guide provides a comprehensive overview of its properties, synthesis, applications, and associated hazards for researchers, scientists, and professionals in drug development.
Physicochemical Properties
2,4,6-Trimethyl-1,3-phenylenediamine is typically a solid at room temperature, appearing as a white to yellow or orange powder or crystal[7]. It is soluble in organic solvents with limited solubility in water[3]. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 3102-70-3 | [4] |
| Molecular Formula | C₉H₁₄N₂ | [4] |
| Molecular Weight | 150.22 g/mol | [4] |
| Appearance | White to Yellow to Orange powder/crystal | [7] |
| Melting Point | 89-91 °C | |
| Boiling Point | 297.7 ± 35.0 °C (Predicted) | |
| logP (Octanol/Water Partition Coefficient) | ~0.41 | |
| Synonyms | This compound, 2,4-Diamino-1,3,5-trimethylbenzene, 2,4,6-Trimethyl-m-phenylenediamine | [7] |
Synthesis of 2,4,6-Trimethyl-1,3-phenylenediamine
The primary synthetic route to 2,4,6-Trimethyl-1,3-phenylenediamine involves the nitration of mesitylene (1,3,5-trimethylbenzene) followed by a reduction of the resulting dinitro compound[8][9]. This process offers a high yield and purity of the final product[8].
General Synthetic Protocol
A common industrial synthesis can be summarized in two main steps:
Step 1: Nitration of Mesitylene Mesitylene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce two nitro groups onto the benzene ring, yielding 1,3-dinitro-2,4,6-trimethylbenzene[9][10]. The reaction temperature is carefully controlled to ensure the desired dinitration and to minimize side reactions[10].
Step 2: Hydrogenation of 1,3-dinitro-2,4,6-trimethylbenzene The dinitro intermediate is then reduced to the corresponding diamine. This is commonly achieved through catalytic hydrogenation using a nickel catalyst under a hydrogen atmosphere[8][9]. The reaction is typically carried out in a solvent such as methanol[8]. After the reaction is complete, the catalyst is removed, and the product is isolated by crystallization[10].
Synthesis Workflow Diagram
Caption: General synthesis pathway for 2,4,6-Trimethyl-1,3-phenylenediamine.
Applications in Research and Industry
The unique structure of 2,4,6-Trimethyl-1,3-phenylenediamine makes it a valuable component in several areas:
-
Polymer Science: As a diamine monomer, it is used in the synthesis of high-performance polymers such as polyimides and polyamides[5][7]. The steric hindrance from the methyl groups can lead to polymers with enhanced thermal stability and improved solubility, which is advantageous for processing[3]. It is also used as a curing agent for epoxy resins, contributing to a more tightly cross-linked network and resulting in composite materials with improved mechanical strength and thermal resistance[6].
-
Dye and Pigment Synthesis: The amine groups on the aromatic ring are reactive sites for diazotization and coupling reactions, making it a precursor in the synthesis of various dyes and pigments[5].
-
Pharmaceutical Intermediate: 2,4,6-Trimethyl-1,3-phenylenediamine serves as a critical intermediate in the development of active pharmaceutical ingredients (APIs), particularly for drugs targeting complex diseases like cancer and neurodegenerative disorders[3]. Its structure allows for the creation of potent and specific therapeutic agents[3].
Hazards and Safety Information
2,4,6-Trimethyl-1,3-phenylenediamine is classified as harmful and an irritant. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area, using personal protective equipment.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[11][12] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[11] |
| Skin Irritation | 2 | H315: Causes skin irritation[11] |
| Serious Eye Damage/Irritation | 1/2 | H318/H319: Causes serious eye damage/irritation[11] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[11] |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation[11] |
| Suspected of causing genetic defects | 2 | H341: Suspected of causing genetic defects |
| Hazardous to the aquatic environment, long-term | 2 | H411: Toxic to aquatic life with long lasting effects[12] |
Handling and First Aid
-
Handling: Wear protective gloves, clothing, and eye/face protection[11][12]. Avoid breathing dust and use only in a well-ventilated area[11]. Do not eat, drink, or smoke when using this product[11][12].
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[7][11].
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice[11][12].
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor[11].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing[11].
-
Clarification: 3-Ethoxy-4-methoxyphenethylamine
As mentioned in the introduction, the name "3-Ethoxy-4-methoxyphenethylamine" was included in the initial query. This is a different chemical compound.
-
Molecular Weight: 195.26 g/mol [2]
-
Overview: This compound belongs to the phenethylamine class of chemicals. A related compound, 3-methoxy-4-ethoxyphenethylamine (MEPEA), was synthesized by Alexander Shulgin and is described as producing mild psychoactive effects. Due to the structural similarity, 3-Ethoxy-4-methoxyphenethylamine may have applications in neuropharmacological research. However, detailed public information on its specific properties, applications, and toxicity is limited. It is classified as causing skin and eye irritation and may cause respiratory irritation[2].
This distinction is crucial for researchers to ensure they are working with the correct substance for their intended application.
References
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- Wikipedia. (n.d.). 3-Methoxy-4-ethoxyphenethylamine. [Link]
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An In-depth Technical Guide to 2,4-Diaminomesitylene: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 2,4-Diaminomesitylene (IUPAC Name: 2,4,6-trimethylbenzene-1,3-diamine), a versatile aromatic diamine intermediate. With a molecular formula of C₉H₁₄N₂ and a molecular weight of approximately 150.22 g/mol , this compound serves as a critical building block in the synthesis of advanced polymers, pigments, and notably, active pharmaceutical ingredients (APIs).[1][2][3][4] This document details a robust, two-step synthesis protocol from mesitylene, outlines a self-validating analytical workflow for structural confirmation and purity assessment, and explores the fundamental principles of its chemical reactivity. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and reactive properties of this important molecular scaffold.
Core Molecular Properties and Identification
This compound is a crystalline solid characterized by a symmetrically substituted benzene ring with two amine functional groups and three methyl groups.[2][4] This substitution pattern imparts distinct steric and electronic properties that are central to its utility in chemical synthesis.
| Property | Value | Source(s) |
| IUPAC Name | 2,4,6-trimethylbenzene-1,3-diamine | [2] |
| Synonyms | 2,4,6-Trimethyl-1,3-phenylenediamine, DAM | [2][4] |
| CAS Number | 3102-70-3 | [2][4] |
| Molecular Formula | C₉H₁₄N₂ | [2][4] |
| Molecular Weight | 150.22 g/mol | [2] |
| Appearance | White to yellow/orange crystalline powder | |
| Melting Point | 89-91 °C | |
| Boiling Point | 297.7 °C at 760 mmHg | |
| Density | 1.051 g/cm³ | |
| Solubility | Slightly soluble in DMSO and Methanol |
Synthesis Protocol: A Validated Laboratory-Scale Approach
The synthesis of this compound is efficiently achieved via a two-step process starting from commercially available mesitylene. This pathway involves an electrophilic aromatic substitution (dinitration) followed by a catalytic reduction. This route is advantageous due to its high yield, stable intermediates, and high purity of the final product.[3]
Diagram of Synthetic Workflow
Caption: Two-step synthesis of this compound from mesitylene.
Step 1: Synthesis of 2,4-Dinitromesitylene (Intermediate)
This step involves the electrophilic nitration of mesitylene. The methyl groups are activating and ortho-, para-directing. The high steric hindrance from the flanking methyl groups at positions 1 and 3 directs the two nitro groups to the 2 and 4 positions.
Methodology:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 114 g (0.95 mol) of mesitylene.
-
Reagent Preparation: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid (H₂SO₄) in a 22:78 weight ratio, while cooling in an ice bath.
-
Nitration Reaction: Begin stirring the mesitylene and slowly add the nitrating mixture via the dropping funnel. The causality for slow addition is to maintain the reaction temperature at approximately 50°C, preventing runaway reactions and over-nitration.
-
Reaction Completion: After the addition is complete, allow the reaction to stir for 30 minutes at 50°C. Subsequently, increase the temperature to 90-95°C and maintain for another 30 minutes to ensure complete dinitration.[3]
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The solid 2,4-dinitromesitylene will precipitate. Isolate the crude product by vacuum filtration.
-
Purification: Wash the solid with cold water until the washings are neutral to remove residual acid. The product can be used in the next step without further purification or can be recrystallized from ethanol for higher purity.
Step 2: Synthesis of this compound (Final Product)
This step involves the reduction of the two nitro groups to primary amines. Catalytic hydrogenation is the preferred method as it is clean, high-yielding, and avoids the use of stoichiometric metal reductants which can complicate purification.[3]
Methodology:
-
Reactor Setup: To a high-pressure autoclave reactor, add the crude 2,4-dinitromesitylene (approx. 0.9 mol) from the previous step.
-
Catalyst and Solvent: Add a catalytic amount of Raney Nickel (approx. 10g) and 320 kg of methanol as the solvent. The nickel catalyst is chosen for its high activity and efficiency in reducing aromatic nitro groups.[3][5]
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 1-3 MPa.[3]
-
Reaction Conditions: Begin stirring and heat the mixture to 80°C. The reaction is exothermic; monitor the temperature and pressure closely. The reaction is complete when hydrogen uptake ceases. Maintain the conditions for 1 hour post-uptake to ensure full conversion.[3]
-
Work-up: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to remove the nickel catalyst.
-
Isolation and Purification: Remove the methanol from the filtrate under reduced pressure. The resulting solid is this compound. For high-purity material required in drug development, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended. This yields a product with >99.5% purity.[3]
Analytical Characterization: A Self-Validating Workflow
Confirming the identity and purity of the synthesized this compound is paramount. The following multi-technique approach provides a self-validating system where each analysis corroborates the others.
Diagram of Analytical Workflow
Caption: Integrated analytical workflow for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous information about the carbon-hydrogen framework.
Protocol:
-
Sample Preparation: Dissolve ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.[2]
Expected ¹H NMR Spectrum Interpretation (in CDCl₃):
-
Aromatic Proton (1H): A singlet is expected around δ 6.0-6.9 ppm . This single proton is on the C5 position of the ring. Its isolation (no adjacent protons) results in a singlet multiplicity.
-
Amine Protons (4H): A broad singlet is expected around δ 3.5 ppm . The protons on the nitrogen atoms are exchangeable, leading to a broad signal. The integration should correspond to four protons.
-
Methyl Protons (3H at C6): A singlet integrating to three protons is expected around δ 2.1-2.3 ppm .
-
Methyl Protons (6H at C2, C4): A singlet integrating to six protons is expected around δ 2.1-2.3 ppm . The two methyl groups adjacent to the amine groups are chemically equivalent due to the molecule's symmetry.
Expected ¹³C NMR Spectrum Interpretation: Due to the molecule's symmetry, fewer than 9 carbon signals are expected.
-
Aromatic Carbons: Signals for the aromatic carbons will appear in the δ 100-150 ppm region. The carbons bonded to nitrogen (C1, C3) will be the most downfield, followed by those bonded to methyl groups (C2, C4, C6), and finally the protonated carbon (C5).
-
Methyl Carbons: Signals for the three methyl groups will appear in the upfield region, typically δ 15-25 ppm .
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound.
Protocol:
-
Sample Introduction: Introduce the sample via Gas Chromatography (GC-MS) or direct infusion using an Electron Ionization (EI) source.[2]
-
Analysis: Acquire the mass spectrum.
Expected Interpretation:
-
Molecular Ion (M⁺): A strong peak should be observed at m/z = 150 , corresponding to the molecular weight of C₉H₁₄N₂.[2][4]
-
Key Fragments: A prominent fragment at m/z = 149 ([M-H]⁺) is expected due to the loss of a hydrogen atom. Another significant fragment at m/z = 135 ([M-CH₃]⁺) from the loss of a methyl radical is also highly probable.[2] This fragmentation pattern is characteristic of alkyl-substituted aromatic amines.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to verify the presence of key functional groups.
Protocol:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.[2]
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
-
N-H Stretch: Two distinct bands in the region of 3300-3500 cm⁻¹ are characteristic of a primary amine (-NH₂).
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ .
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ corresponding to the methyl groups.
-
N-H Bend: A bending vibration around 1600-1650 cm⁻¹ .
-
C=C Aromatic Ring Stretch: Peaks in the 1450-1600 cm⁻¹ region.
Chemical Reactivity and Applications in Drug Development
This compound is a valuable building block due to the reactivity of its two primary amine groups.[7] These groups can readily participate in a wide range of chemical reactions, including:
-
Amide and Sulfonamide formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides.
-
Schiff Base formation: Condensation with aldehydes and ketones.
-
Heterocycle synthesis: Serving as a dinucleophile in reactions to form fused ring systems, such as imidazoles or quinoxalines.[7][8]
The three methyl groups on the aromatic ring provide several key advantages. They increase the electron density of the ring, enhancing the nucleophilicity of the amine groups. Simultaneously, they provide steric hindrance that can be exploited to direct reactions regioselectively and can improve the solubility of derivatives in organic solvents.
In drug development, this scaffold is strategically important for synthesizing APIs targeting complex diseases.[1] Its rigid, substituted aromatic core is ideal for positioning functional groups in precise three-dimensional orientations to interact with biological targets. The diamine functionality allows for the construction of diverse molecular libraries by attaching various side chains, facilitating structure-activity relationship (SAR) studies. While specific drug examples are often proprietary, the use of substituted phenylenediamine scaffolds is well-documented in the development of kinase inhibitors and other therapeutic agents.[1]
Safety and Handling
This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE) is mandatory.
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332).[2]
-
Precautionary Measures: Handle in a well-ventilated fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere to prevent oxidation, which can cause the material to darken.
Conclusion
This compound is a high-value chemical intermediate with a well-defined synthetic pathway and clear methods for analytical validation. Its unique combination of reactive amine groups and a sterically defined aromatic core makes it a powerful tool for chemists in materials science and pharmaceutical development. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and strategic implementation in advanced chemical research.
References
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The Crystalline Architecture of 2,4-Diaminomesitylene: A Technical Guide for Researchers and Drug Development Professionals
Introduction
2,4-Diaminomesitylene, also known as 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic amine of significant interest in various chemical and pharmaceutical applications.[1][2][3] Its rigid, substituted benzene core provides a valuable scaffold for the synthesis of a diverse range of compounds, including active pharmaceutical ingredients (APIs) and functional polymers.[2] Understanding the three-dimensional arrangement of molecules in the solid state is paramount for controlling the physicochemical properties of any compound, such as solubility, stability, and bioavailability. This technical guide provides an in-depth analysis of the crystal structure of this compound, offering valuable insights for researchers, scientists, and professionals involved in drug development and materials science.
The study of crystal structures and intermolecular interactions is a cornerstone of modern crystal engineering.[4][5] By elucidating the precise packing of molecules and the non-covalent forces that govern this arrangement, we can begin to predict and modulate the bulk properties of a material. This guide will delve into the crystallographic parameters of this compound, its molecular geometry, and the intricate network of intermolecular interactions that define its solid-state architecture.
Crystallographic Data and Structural Determination
The crystal structure of this compound has been determined by single-crystal X-ray diffraction, providing a detailed atomic-level view of its solid-state conformation. The crystallographic data is publicly available through the Crystallography Open Database (COD) and is detailed in a 2016 publication in IUCrData.[1]
The compound crystallizes in the monoclinic space group P 1 21/c 1, with four molecules per unit cell.[1] The fundamental crystallographic parameters are summarized in the table below.
| Parameter | Value |
| Chemical Formula | C₉H₁₄N₂ |
| Molecular Weight | 150.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a | 8.1735 Å[1] |
| b | 12.9313 Å[1] |
| c | 8.7300 Å[1] |
| α | 90 °[1] |
| β | 105.803 °[1] |
| γ | 90 °[1] |
| Volume | 886.4 ų |
| Z | 4[1] |
| Density (calculated) | 1.125 g/cm³ |
| R-factor | 0.0900[1] |
| Weighted R-factor | 0.1620[1] |
Table 1: Crystallographic data for this compound.[1]
Molecular Structure and Conformation
Within the crystal lattice, the this compound molecule adopts a largely planar conformation, as expected for an aromatic system. The benzene ring, substituted with three methyl groups and two amino groups, forms the core of the molecule. The precise bond lengths and angles, while not explicitly detailed in the initial search results, can be inferred from the deposited crystallographic information file (CIF). The orientation of the amine and methyl substituents relative to the benzene ring dictates the overall molecular shape and influences the potential for intermolecular interactions.
Caption: Conceptual diagram of intermolecular interactions in the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that relies on the diffraction of X-rays by a single, high-quality crystal. The following is a generalized, step-by-step methodology for such an experiment.
Step 1: Crystal Growth
-
Objective: To obtain a single crystal of this compound suitable for X-ray diffraction (typically 0.1-0.5 mm in size).
-
Protocol: Slow evaporation of a saturated solution is a common method. A suitable solvent system (e.g., ethanol, methanol, or a mixture) is chosen based on the solubility of the compound. The solution is filtered to remove any impurities and allowed to evaporate slowly in a controlled environment to promote the formation of large, well-ordered crystals.
Step 2: Crystal Mounting and Data Collection
-
Objective: To mount the crystal and collect diffraction data using a diffractometer.
-
Protocol: A suitable crystal is selected under a microscope and mounted on a goniometer head. The mounted crystal is then placed in the X-ray beam of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal through a series of angles while exposing it to a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded.
Step 3: Structure Solution and Refinement
-
Objective: To determine the arrangement of atoms in the unit cell and refine the structural model.
-
Protocol: The collected diffraction data is processed to yield a set of structure factors. Initial phases for the structure factors are determined using direct methods or Patterson methods. This leads to an initial electron density map, from which the positions of the atoms can be determined. The atomic positions, along with their thermal displacement parameters, are then refined against the experimental data using a least-squares algorithm to obtain the final, accurate crystal structure.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Conclusion
The crystal structure of this compound reveals a well-ordered, three-dimensional network stabilized by intermolecular hydrogen bonds. The crystallographic data provides a precise and fundamental understanding of the solid-state architecture of this important molecule. This knowledge is invaluable for researchers in medicinal chemistry and materials science, as it forms the basis for understanding and predicting the physical properties that are critical for the development of new drugs and materials. Further analysis of the Cambridge Structural Database (CSD) could provide deeper insights into the common hydrogen bonding motifs and packing arrangements of related diaminobenzene derivatives, offering a broader context for the structure of this compound.
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An In-Depth Technical Guide to the Purity Analysis of 2,4-Diaminomesitylene
Introduction: The Critical Role of Purity in 2,4-Diaminomesitylene for Pharmaceutical and Advanced Material Applications
This compound (2,4,6-trimethyl-1,3-phenylenediamine), a key aromatic amine, serves as a vital building block in the synthesis of a wide array of high-performance polymers, dyes, and notably, as an intermediate in the development of pharmaceutical agents.[1][2] Its unique structural features, including the sterically hindered amino groups, impart desirable properties to the final products. However, the presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the resulting drug substances and materials. Therefore, rigorous purity analysis is not merely a quality control measure but a fundamental necessity to ensure product integrity and performance.
This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the purity assessment of this compound. We will delve into the principles behind each technique, offer detailed experimental protocols, and discuss the rationale for their application, equipping researchers, scientists, and drug development professionals with the knowledge to establish robust and reliable purity testing regimens.
Understanding the Impurity Landscape of this compound
Impurities in this compound can originate from various stages of its synthesis, purification, and storage. A thorough understanding of the synthetic route is paramount to anticipating potential impurities. A common synthesis pathway involves the nitration of mesitylene to 2,4-dinitromesitylene, followed by reduction to this compound.[1]
Potential impurities may include:
-
Starting materials and intermediates: Unreacted mesitylene, mono-nitro mesitylene isomers, and 2,4-dinitromesitylene.
-
By-products: Isomers of diaminomesitylene, partially reduced nitro-amino mesitylene, and products of side reactions.
-
Reagents and catalysts: Residual acids, reducing agents, and metal catalysts.
-
Degradation products: Oxidized or polymerized species formed during storage, especially if exposed to air or light.[3]
The International Council for Harmonisation (ICH) guidelines, specifically Q3A, provide a framework for the identification, qualification, and control of impurities in new drug substances.[4][5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug.
Orthogonal Analytical Approaches for Comprehensive Purity Profiling
A multi-faceted analytical approach, employing a combination of chromatographic and spectroscopic techniques, is essential for a complete and accurate purity profile of this compound. This "orthogonal" strategy, where different methods provide complementary information, ensures that a wide range of potential impurities are detected and quantified.
Chromatographic Techniques: The Cornerstone of Separation
Chromatography is the primary tool for separating this compound from its impurities, allowing for their individual detection and quantification.
HPLC is the most widely used technique for the purity analysis of non-volatile organic compounds like this compound.[7] Its versatility in column chemistries and mobile phases allows for the separation of a broad spectrum of impurities.
Principle of Causality: Reversed-phase HPLC (RP-HPLC) is typically the method of choice. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. More polar impurities will elute earlier, while less polar impurities will be retained longer on the column.
Experimental Protocol: RP-HPLC for this compound Purity
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.[8]
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides a good balance of resolution and analysis time.
-
Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical gradient might start with a high percentage of aqueous buffer (e.g., water with 0.1% formic acid) and ramp up to a high percentage of organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.
-
Detection: UV detection at a wavelength where this compound and its potential impurities absorb, typically around 254 nm, is effective.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities are quantified against a reference standard if available.
Self-Validating System: The robustness of the HPLC method is ensured by system suitability tests, including replicate injections of a standard to check for reproducibility of retention time, peak area, and theoretical plates. Method validation should be performed according to ICH Q2(R1) guidelines.
DOT Diagram: HPLC Workflow
Caption: Workflow for HPLC purity analysis of this compound.
For volatile and semi-volatile impurities, GC-MS is a powerful analytical tool.[9] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Principle of Causality: In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification.
Experimental Protocol: GC-MS for Volatile Impurities
-
Instrumentation: A gas chromatograph coupled to a mass selective detector.[10]
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for a wide range of organic compounds.[11]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to elute compounds with different boiling points. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 280 °C).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
MS Detector: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify unknown impurities.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard.
Self-Validating System: The GC-MS system performance is verified by injecting a standard mixture containing compounds of known concentration and retention times. The mass spectrometer is tuned regularly to ensure accurate mass assignments.
DOT Diagram: GC-MS Workflow
Caption: Workflow for GC-MS analysis of volatile impurities.
Spectroscopic Techniques: Unveiling Molecular Structure
Spectroscopic methods provide crucial information about the chemical structure of this compound and its impurities, confirming identity and revealing the nature of unknown components.
NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound and identifying impurities.[12]
Principle of Causality: NMR exploits the magnetic properties of atomic nuclei. The chemical shift of a nucleus is influenced by its local electronic environment, providing information about the connectivity of atoms. The integration of ¹H NMR signals is proportional to the number of protons, allowing for quantitative analysis.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[13]
-
Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT can provide further structural information.
-
Data Analysis: Compare the obtained spectra with a reference spectrum of pure this compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be used for accurate purity determination by integrating the signals of the analyte against a certified internal standard.
FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[14]
Principle of Causality: Molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, key absorptions include N-H stretching of the primary amine groups and C-N stretching of the aromatic amine.[15][16] The presence of unexpected peaks can indicate impurities with different functional groups. The solvent used can influence the IR spectrum of aromatic amines.[17][18]
Experimental Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution.[12]
-
Data Acquisition: Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify characteristic absorption bands for the amine and aromatic functionalities. Compare the sample spectrum with a reference spectrum.
Data Presentation: A Clear and Concise Summary
For effective communication and comparison, quantitative data from purity analyses should be summarized in a clear and structured table.
Table 1: Typical Purity and Impurity Profile of this compound by HPLC
| Compound | Retention Time (min) | Area % | Specification |
| This compound | 5.2 | > 99.5% | ≥ 99.0% |
| Impurity A (e.g., mono-nitro intermediate) | 3.8 | 0.15% | ≤ 0.2% |
| Impurity B (e.g., isomeric diamine) | 4.5 | 0.10% | ≤ 0.15% |
| Unknown Impurity 1 | 6.1 | 0.08% | ≤ 0.1% |
| Total Impurities | - | 0.33% | ≤ 1.0% |
Conclusion: Ensuring the Integrity of a Crucial Chemical Intermediate
The purity of this compound is a critical determinant of its performance in downstream applications, particularly in the pharmaceutical industry where patient safety is paramount. A comprehensive analytical strategy, integrating orthogonal techniques such as HPLC, GC-MS, NMR, and FTIR, is essential for a thorough characterization of its purity profile. By understanding the principles behind these methods and implementing robust, validated protocols, researchers and manufacturers can ensure the quality and consistency of this vital chemical intermediate, thereby safeguarding the integrity of the final products.
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A Technical Guide to the Thermochemical Properties of 2,4-Diaminomesitylene: Experimental and Computational Methodologies
Abstract
This technical guide provides a comprehensive framework for understanding, determining, and applying the thermochemical data of 2,4-Diaminomesitylene (2,4,6-Trimethyl-1,3-phenylenediamine). While specific experimental thermochemical values for this compound are not extensively reported in public literature, this document outlines the authoritative experimental and computational methodologies required to generate this critical data. The guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of a molecule's energetic properties for process development, safety assessment, and formulation. We detail protocols for determining the standard enthalpy of formation, combustion, and sublimation, and discuss the application of high-level computational chemistry for predictive analysis.
Introduction: The Critical Role of Thermochemical Data
In the fields of pharmaceutical development and fine chemical synthesis, a thorough understanding of a compound's thermochemical properties is not merely academic; it is fundamental to ensuring process safety, optimizing reaction conditions, and predicting the stability of the final product. This compound, an aromatic diamine, serves as a key building block in the synthesis of various polymers, dyes, and potentially, active pharmaceutical ingredients (APIs).[1] Aromatic amines are a cornerstone in medicinal chemistry, and methods that streamline their use are highly beneficial for drug development.[2]
The energetic properties of a molecule, such as its enthalpy of formation, dictate its stability and potential energy release during chemical transformations. For drug development professionals, this data is crucial for:
-
Polymorph and Salt Form Screening: The relative stability of different crystalline forms (polymorphs) or salts of an API is governed by their lattice energies and enthalpies of formation. This directly impacts bioavailability, shelf-life, and manufacturing consistency.
-
Process Safety and Hazard Analysis: The enthalpy of combustion and formation are critical inputs for calculating the heat of reaction (ΔrH), which is essential for assessing thermal runaway risks in large-scale synthesis.[3] Understanding the thermal stability of amines is vital for preventing degradation and ensuring safe operating conditions.[4]
-
Computational Modeling: Experimentally determined thermochemical data serves as a crucial benchmark for validating and refining computational models, which can then be used to predict the properties of novel derivatives.[5]
This guide provides the necessary theoretical grounding and practical methodologies to acquire this essential data for this compound.
Compound Profile: this compound
This compound, also known as 2,4,6-Trimethyl-1,3-phenylenediamine, is a solid aromatic amine. Its core physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [6] |
| Molecular Weight | 150.22 g/mol | [6][7] |
| CAS Number | 3102-70-3 | [8] |
| Appearance | White to yellow/orange powder/crystal | [9] |
| Melting Point | 89-91 °C | [8] |
| Boiling Point | 297.7 °C at 760 mmHg | [8] |
| Density | 1.051 g/cm³ | [8] |
| Flash Point | 158.4 °C | [8] |
Core Thermochemical Properties: A Review
The primary thermochemical properties of interest for a solid organic compound like this compound are the standard enthalpies of formation, combustion, and sublimation.
-
Standard Enthalpy of Formation (ΔfH⦵): This is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states (e.g., C(s, graphite), H₂(g), N₂(g)) at 298.15 K and 1 bar.[10] A negative value indicates that the compound is enthalpically stable relative to its elements.
-
Enthalpy of Combustion (ΔcH⦵): This is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions.[11] It is a key experimental value used to derive the enthalpy of formation.
-
Enthalpy of Sublimation (ΔsubH⦵): This is the heat required to transform one mole of a substance from a solid to a gaseous state at a given temperature and pressure.[12] It is a measure of the intermolecular forces in the crystal lattice and is crucial for relating condensed-phase and gas-phase thermochemical data.
Experimental Determination of Thermochemical Properties
The acquisition of high-quality thermochemical data is a meticulous process requiring specialized instrumentation and rigorous adherence to established protocols.
Enthalpy of Formation via Combustion Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.[11][13] The process leverages Hess's Law, a fundamental principle stating that the total enthalpy change for a reaction is independent of the pathway taken.
The combustion reaction for this compound is: C₉H₁₄N₂(s) + 12.5 O₂(g) → 9 CO₂(g) + 7 H₂O(l) + N₂(g)
The standard enthalpy of formation, ΔfH⦵(C₉H₁₄N₂, s), can be calculated using the following equation, derived from Hess's Law:
ΔfH⦵(C₉H₁₄N₂, s) = [9 × ΔfH⦵(CO₂, g) + 7 × ΔfH⦵(H₂O, l)] - ΔcH⦵(C₉H₁₄N₂, s)
The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established, high-precision values. Thus, the challenge lies in the precise experimental determination of the enthalpy of combustion (ΔcH⦵).
-
Sample Preparation: A pellet of approximately 0.5-1.0 g of high-purity (>99%) this compound is accurately weighed.
-
Calorimeter Calibration: The energy equivalent of the calorimeter system (C_cal) is determined by combusting a certified standard, typically benzoic acid, whose energy of combustion is precisely known.[14] This step is critical for ensuring the accuracy of all subsequent measurements.
-
Bomb Assembly: The sample pellet is placed in a crucible (e.g., platinum) within the bomb vessel. A fuse wire (e.g., platinum or iron) is positioned to contact the sample. A small amount of distilled water (typically 1 mL) is added to the bomb to ensure the final state of water is liquid and to dissolve the nitrogen-containing combustion products.
-
Pressurization and Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. It is then placed in the calorimeter, which is filled with a precisely known mass of water. After thermal equilibrium is reached, the sample is ignited electrically.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision (e.g., to ±0.0001 K) before, during, and after combustion. The corrected temperature rise (ΔT) is determined by extrapolating the pre- and post-combustion temperature-time data to the time of firing to account for heat exchange with the surroundings.[15]
-
Data Analysis: The total heat released (q_total) is calculated as q_total = C_cal × ΔT.
-
Corrections: This total heat value must be corrected for the heat released by the ignition wire and for the formation of nitric acid from the nitrogen in the sample and residual atmospheric nitrogen. The latter is determined by titrating the bomb washings with a standard base. These corrections are part of the standard Washburn procedure.[13]
-
Calculation: The standard energy of combustion (ΔcU°) is calculated from the corrected heat release and the mass of the sample. The standard enthalpy of combustion (ΔcH°) is then derived from the standard energy of combustion using the relation ΔcH° = ΔcU° + Δn_gRT, where Δn_g is the change in the number of moles of gas in the combustion reaction.
Enthalpy of Sublimation
The enthalpy of sublimation connects the condensed-phase thermochemistry (from combustion calorimetry) to the gas-phase, which is the state typically used for computational modeling. Several methods can be employed.
This is a highly accurate method that directly measures the heat absorbed during sublimation. The sample is heated under high vacuum within the calorimeter, and the heat flow required to maintain a constant temperature or a controlled heating rate is measured.
This classic method involves measuring the rate of mass loss of a sample effusing through a small orifice into a vacuum as a function of temperature. The vapor pressure (p) can be calculated from the effusion rate. According to the Clausius-Clapeyron equation, a plot of ln(p) versus 1/T yields a straight line with a slope of -ΔsubH⦵/R.[16] Modern TGA instruments can be used for these measurements.[17]
While less direct, DSC can provide an estimate. The enthalpy of fusion (ΔfusH) can be measured directly by DSC. The enthalpy of vaporization (ΔvapH) can be estimated from boiling point data or measured using specialized DSC techniques. The enthalpy of sublimation at the melting point can then be approximated as the sum: ΔsubH ≈ ΔfusH + ΔvapH. This value must then be adjusted to the standard temperature of 298.15 K using heat capacity data.[16]
Computational Thermochemistry
In the absence of experimental data, or to complement it, computational chemistry provides a powerful tool for predicting thermochemical properties.[18][19] High-accuracy composite methods are often employed for this purpose.
The Gaussian-n (Gn) theories, such as G3MP2B3, are composite methods designed to approximate high-level, computationally expensive calculations by a series of lower-level calculations.[5] This approach provides excellent accuracy for enthalpies of formation of organic molecules.
-
Geometry Optimization: The molecular structure of this compound is optimized at the B3LYP/6-31G(d) level of theory to find its lowest energy conformation.
-
Vibrational Frequencies: Vibrational frequencies are calculated at the same level to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy.
-
Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using more extensive basis sets and more sophisticated theories (e.g., MP2, QCISD(T)).
-
Empirical Correction: The final G3MP2B3 energy is assembled from these components along with a small empirical correction term (the "high-level correction" or HLC) that is parameterized to cancel out remaining systematic errors.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K, ΔfH⦵(g), is calculated using an atomization or formation reaction scheme. For example, using the atomization energy: ΔfH⦵(g, 298K) = Σ ΔfH⦵(atoms, 298K) - Σ E₀(atoms) - (E_G3MP2B3 - E₀(molecule)) - H_corr(molecule) Where the enthalpies of formation of the gaseous atoms are known experimentally, and H_corr is the thermal correction to enthalpy.
Bridging Experimental and Computational Data
A complete thermochemical analysis requires connecting the experimental solid-state data with the computational gas-phase data. This is achieved through the enthalpy of sublimation.
ΔfH⦵(s, 298K) = ΔfH⦵(g, 298K) - ΔsubH⦵(298K)
A strong agreement between the computationally derived solid-state enthalpy of formation and the value determined from combustion calorimetry provides a high degree of confidence in the entire thermochemical dataset for the molecule.
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A Researcher's Guide to Sourcing 2,4-Diaminomesitylene for Drug Development and Scientific Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 2,4-Diaminomesitylene in Modern Chemistry
This compound, also known as 2,4,6-trimethyl-1,3-phenylenediamine (CAS No. 3102-70-3), is a highly versatile aromatic diamine that serves as a crucial building block in a multitude of advanced chemical syntheses.[1] Its unique structural features, including the sterically hindered amino groups and the electron-rich aromatic ring, make it a valuable precursor in the development of novel polymers, dyes, and, most significantly, pharmaceutical compounds.[2] In the realm of drug discovery and development, the purity and reliable sourcing of such intermediates are paramount to ensure the integrity of research outcomes and the safety of potential therapeutics.
This guide provides a comprehensive overview of the commercial landscape for this compound, offering technical insights into supplier evaluation, quality control considerations, and the underlying chemistry that dictates its purity and potential impurity profile.
The Synthetic Pathway: Understanding the Origins of Commercial this compound and its Implications for Purity
The most common commercial synthesis of this compound begins with the nitration of mesitylene (1,3,5-trimethylbenzene).[3] This is typically a two-step process involving dinitration followed by reduction.
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An In-depth Technical Guide to the Safe Handling of 2,4-Diaminomesitylene for Research & Development
Introduction: 2,4-Diaminomesitylene (CAS No. 3102-70-3), also known as 2,4,6-Trimethyl-1,3-phenylenediamine, is an aromatic amine that serves as a critical building block in advanced chemical synthesis.[1] For researchers and professionals in drug development and polymer science, its unique structure is invaluable for creating complex molecules, photosensitive materials, and high-performance polymers.[2][3] However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to safety. This guide moves beyond mere compliance, offering a deep, scientifically-grounded framework for the safe handling, storage, and emergency management of this compound, ensuring both personnel safety and experimental integrity.
Section 1: Core Chemical and Physical Characteristics
Understanding the physical properties of a chemical is fundamental to predicting its behavior in the laboratory environment and establishing appropriate handling controls. This compound is a solid at room temperature, which can mitigate some risks associated with volatile liquids, but its dust can be hazardous if inhaled.[1][4] Its limited water solubility has implications for both spill cleanup and its environmental impact.[2][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 3102-70-3 | [1][2][4] |
| Molecular Formula | C₉H₁₄N₂ | [2][6] |
| Molecular Weight | 150.22 g/mol | [1][4] |
| Appearance | White to yellow/orange/brown crystalline powder.[5] | [5] |
| Melting Point | 89-91 °C | [2][4] |
| Boiling Point | 297.7 °C at 760 mmHg | [2][4] |
| Flash Point | 158.4 °C | [2][4] |
| Density | 1.051 g/cm³ | [2][4] |
| Vapor Pressure | 0.00132 mmHg at 25°C | [2] |
| Water Solubility | 22.7 g/L at 20°C | [2][5] |
| Storage Temp. | Room temperature; keep in dark, inert atmosphere.[2][5] |[2][5] |
Note: The material tends to darken upon storage or exposure to air, indicating potential oxidation or degradation, which could impact experimental results.[7][8]
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as harmful and irritating.[2][5] The primary routes of exposure are inhalation of its dust, skin contact, eye contact, and ingestion.[9] Its hazard profile necessitates stringent controls to prevent any direct contact.
Table 2: GHS Hazard Classification Summary
| Hazard Class | GHS Code | Description | Source(s) |
|---|---|---|---|
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin. | [1][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | [1][4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | [1][4] |
| Respiratory/Skin Sensitization | H317 | May cause an allergic skin reaction. | [10] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [4] |
| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects. |
| Hazardous to the Aquatic Environment | H410 | Very toxic to aquatic life with long lasting effects. | |
The toxicological profile is significant. As an aromatic amine, there is a basis for concern regarding long-term exposure. Analogous compounds, such as 2,4-toluenediamine, are known carcinogens, and this compound itself is suspected of causing genetic defects.[8][11] This potential for chronic toxicity is the primary driver for implementing engineering controls like fume hoods and mandating strict PPE protocols to minimize exposure to as low as reasonably achievable.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. The hierarchy of controls (Elimination, Substitution, Engineering, Administrative, PPE) must be applied. Assuming the chemical cannot be eliminated or substituted, engineering controls are the first line of defense.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound powder, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to control airborne dust and vapors.[7]
-
Ventilation: The laboratory must be well-ventilated to dilute fugitive emissions.[12]
-
Emergency Equipment: Calibrated and tested safety showers and eyewash stations must be located in immediate proximity to the handling area.[7]
Administrative Controls:
-
Designated Areas: Clearly mark areas where this compound is stored and handled.
-
Safe Work Practices: Prohibit eating, drinking, and smoking in the laboratory.[10] Ensure personnel are trained on the specific hazards of this compound and the procedures outlined in this guide.
-
Hygiene: Wash hands and exposed skin thoroughly with soap and water after handling and before leaving the lab.[7][10]
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected carefully based on the potential for exposure. It is not a substitute for robust engineering controls.
Caption: PPE selection workflow for handling this compound.
-
Hand Protection: Wear nitrile or butyl rubber gloves.[13] Given the "Harmful in contact with skin" classification, double-gloving is a recommended best practice to protect against tears and contamination during doffing. Contaminated gloves must be disposed of as hazardous waste.[14]
-
Eye and Face Protection: At a minimum, safety glasses with side shields are required. However, due to the severe irritation potential and the risk of airborne powder, chemical goggles are mandatory when handling the solid.[4][7] A face shield should be worn over goggles during procedures with a high risk of splashing.[13][15]
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required.[16] Wear long pants and closed-toe shoes made of a chemically resistant material.[14]
-
Respiratory Protection: If engineering controls (i.e., a fume hood) are not available or are malfunctioning, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved air-purifying respirator with P100 (particulate) filters is appropriate for dust.[7][15]
Section 4: Standard Operating Procedure for Handling and Storage
Adherence to a strict protocol minimizes risk during routine laboratory use.
Receipt and Storage:
-
Inspection: Upon receipt, inspect the container for damage or leaks in a fume hood.
-
Storage: Store in a cool, dry, dark, and well-ventilated area designated for toxic chemicals.[5][7] The container must be kept tightly closed.[10]
-
Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[2][7]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[7][9]
-
Access: Store in a locked cabinet or area accessible only to authorized personnel.
Protocol for Weighing and Handling Solid this compound:
-
Preparation: Don all required PPE (double gloves, lab coat, chemical goggles) before starting. Ensure the fume hood sash is at the appropriate height.
-
Work Surface: Line the work surface inside the fume hood (e.g., the balance) with absorbent paper to contain any minor spills.
-
Transfer: Use a spatula to carefully transfer the required amount of solid from the stock bottle to a tared weigh boat or beaker. Avoid any actions that could generate dust. Do not "tap" glassware.
-
Closure: Immediately and tightly cap the stock bottle after dispensing.
-
Cleanup: Gently wipe the spatula with a dampened paper towel to remove residue. Dispose of the weigh boat, paper liner, and cleaning materials as contaminated solid waste.
-
Doffing PPE: Remove outer gloves first, followed by other PPE, in a manner that avoids cross-contamination. Wash hands thoroughly.
Section 5: Emergency Procedures
Rapid and correct response during an emergency is critical to mitigating harm.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][17] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.[17]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing while under a safety shower.[18] Seek medical attention if irritation or other symptoms develop.[10]
-
Inhalation: Move the affected person to fresh air immediately.[7][19] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[10]
Spill and Fire Response:
Caption: Decision tree for responding to a this compound spill.
-
Small Spill (Contained in a Fume Hood): With appropriate PPE (including respiratory protection), gently sweep the solid material into a container labeled for hazardous waste.[18] Decontaminate the area with a suitable solvent and dispose of all cleanup materials as hazardous waste.
-
Large Spill (Outside a Fume Hood): Evacuate the immediate area and alert others.[12] Contact your institution's emergency response team. Prevent personnel from entering the area. Increase ventilation if it is safe to do so.
-
Fire: This material is combustible but not highly flammable.[18] Use water spray, foam, dry chemical, or carbon dioxide extinguishers.[12][18] Firefighters must wear self-contained breathing apparatus (SCBA) as toxic fumes (oxides of nitrogen) will be generated.[9]
Section 6: Waste Disposal
All waste containing this compound, including grossly contaminated PPE, spill cleanup materials, and empty containers, must be treated as hazardous waste.
Procedure:
-
Collection: Collect waste in designated, compatible, and clearly labeled containers.[20] The label must read "HAZARDOUS WASTE" and list this compound as a component.[20]
-
Segregation: Do not mix this waste stream with other incompatible waste types.[20]
-
Storage: Keep waste containers tightly closed and store them in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed professional waste disposal service.[12] Do not pour any amount of this chemical down the drain, as it is very toxic to aquatic life.[18]
Section 7: Synthesis and Reactivity Considerations
For the drug development professional, understanding the reactivity is key to safe process design. This compound is typically synthesized by the nitration of mesitylene to form 2,4-dinitromesitylene, followed by a catalytic hydrogenation reduction.[3][21]
Key Reactivity Hazards:
-
Exothermic Neutralization: As an amine, it will react exothermically with acids.[9]
-
Oxidizing Agents: It can react vigorously with strong oxidizing agents.[9]
-
Incompatibilities: Avoid contact with isocyanates, halogenated organics, peroxides, epoxides, anhydrides, and acid halides.[9]
-
Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[9]
This knowledge is crucial for planning reactions, preventing runaway conditions, and selecting appropriate quenching and workup procedures. Always conduct a thorough risk assessment before performing any new reaction involving this compound.
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Navigating the Hazard Landscape of 2,4-Diaminomesitylene: A Technical Guide for Researchers
An In-Depth Guide to the GHS Hazard Classification, Toxicological Profile, and Safe Handling of 2,4-Diaminomesitylene for Drug Development Professionals.
Introduction
This compound (CAS No: 3102-70-3), a substituted aromatic amine, serves as a versatile building block in synthetic chemistry, including applications in the development of novel pharmaceutical agents and polymers.[1][2] Its utility, however, is counterbalanced by a significant hazard profile that necessitates a thorough understanding and rigorous adherence to safety protocols. This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling for this compound, delves into the toxicological underpinnings of its hazard classifications, and outlines a robust risk assessment framework for its safe handling in a research and development setting. This document is intended to empower researchers, scientists, and drug development professionals with the critical knowledge required to mitigate risks and ensure a safe laboratory environment.
The GHS Hazard Profile of this compound
The Globally Harmonized System provides a standardized framework for communicating the hazards of chemical substances. For this compound, the GHS classification indicates a multi-faceted hazard profile, demanding careful attention to handling procedures. The classifications are derived from aggregated data submitted by multiple companies to the European Chemicals Agency (ECHA) C&L Inventory.[1]
GHS Pictograms and Signal Word
-
Health Hazard: Indicates the potential for systemic health effects, including respiratory sensitization, mutagenicity, carcinogenicity, or reproductive toxicity.
-
Exclamation Mark: Represents hazards such as acute toxicity (harmful), skin and eye irritation, skin sensitization, and respiratory tract irritation.[1]
-
Environment (optional, based on notifier data): Indicates hazards to the aquatic environment.[1]
Hazard Statements (H-Statements)
The following table summarizes the GHS hazard statements for this compound, with the percentage of notifying companies that have assigned each classification.[1]
| Hazard Class | Hazard Statement Code | Hazard Statement | Percentage of Notifiers |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | 100% |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | 100% |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | 97.8% |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | 87% |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | 87% |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation | 87% |
| Germ cell mutagenicity | H341 | Suspected of causing genetic defects | 10.9% |
| Hazardous to the aquatic environment, long-term hazard | H411 | Toxic to aquatic life with long lasting effects | 13% |
Precautionary Statements (P-Statements)
A comprehensive list of precautionary statements is essential for safe handling. These statements provide guidance on prevention, response, storage, and disposal.
| Category | Statement Code | Precautionary Statement |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| P264 | Wash skin thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] | |
| Response | P301 + P317 | IF SWALLOWED: Get medical help.[4] |
| P302 + P352 | IF ON SKIN: Wash with plenty of water.[1] | |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |
| P317 | Get medical help. | |
| P332 + P317 | If skin irritation occurs: Get medical help.[4] | |
| P337 + P317 | If eye irritation persists: Get medical help. | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up.[1] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |
Toxicological Insights: The "Why" Behind the Hazards
Understanding the mechanistic basis of a chemical's toxicity is paramount for developing effective safety protocols. As an aromatic amine, the toxicological profile of this compound is largely dictated by the reactivity of the amino groups and the metabolic pathways of this class of compounds.
Acute Toxicity and Irritation
-
Mechanism of Action: The acute toxicity (oral, dermal, and inhalation) and irritant properties of this compound are characteristic of many aromatic amines.[6] Dermal exposure to aromatic amines can disrupt the barrier function of the skin by altering the lipid and protein structures of the stratum corneum, which can lead to irritation and enhance systemic absorption.[3][7][8] This disruption is a direct chemical effect on the skin.[7] Similarly, contact with the eyes can lead to severe irritation.[9] Some amines are known to cause visual disturbances like "blue haze" or "foggy vision" due to corneal edema.[10][11] Inhalation can lead to irritation of the respiratory tract.[6]
Systemic Toxicity and Genotoxicity
The following diagram illustrates the general metabolic activation pathway for aromatic amines leading to genotoxicity.
Caption: Metabolic activation of aromatic amines leading to potential genotoxicity.
Laboratory Risk Assessment Protocol for this compound
A self-validating risk assessment protocol is crucial for ensuring the safe handling of hazardous chemicals. The following step-by-step methodology is designed to be a closed-loop system of hazard identification, risk evaluation, control implementation, and verification.
Step 1: Hazard Identification and Information Gathering
-
Review the Safety Data Sheet (SDS): Obtain and thoroughly review the most current SDS for this compound. Pay close attention to Section 2 (Hazards Identification) and Section 8 (Exposure Controls/Personal Protection).
-
Consult Authoritative Databases: Cross-reference the SDS with information from reputable sources such as PubChem and the ECHA C&L Inventory to ensure a comprehensive understanding of the hazards.[1]
-
Identify All Potential Routes of Exposure: Based on the H-statements, identify all potential routes of exposure in the planned experiment: inhalation of dust, dermal contact, ocular contact, and ingestion.
Step 2: Risk Evaluation
-
Assess the Scale of the Experiment: Quantify the amount of this compound to be used. The risk increases with the quantity.
-
Evaluate the Experimental Procedure: Analyze each step of the planned procedure to identify where exposure is most likely to occur (e.g., weighing, transferring, reaction quenching, work-up, purification).
-
Consider the Physical Form: Note that this compound is a solid, which poses an inhalation risk as a dust.[2]
-
Determine the Likelihood and Severity of Exposure: For each identified risk, estimate the likelihood of an exposure event and the potential severity of the consequences based on the GHS classifications.
Step 3: Implementation of Control Measures
-
Engineering Controls (Primary):
-
Ventilation: All handling of solid this compound must be conducted in a certified chemical fume hood to mitigate inhalation exposure.
-
Containment: Use of a glove box may be warranted for larger quantities or particularly dusty material.
-
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop a detailed, experiment-specific SOP that incorporates the findings of this risk assessment.
-
Training: Ensure all personnel handling the substance are trained on its hazards and the specific SOP.
-
Restricted Access: Designate a specific area within the lab for the handling of this compound and restrict access to authorized personnel.
-
-
Personal Protective Equipment (PPE) (Secondary):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile). Consult the SDS and glove manufacturer's data for specific recommendations. Double-gloving is recommended.
-
Body Protection: A lab coat is required. For larger quantities, a chemically resistant apron or coveralls should be considered.
-
Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., during a spill), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available.
-
Step 4: Verification and Continuous Improvement
-
Pre-Experiment Checklist: Before starting any work, the researcher must complete a checklist verifying that all control measures are in place and functional.
-
Post-Experiment Review: After the experiment, review the procedure to identify any unforeseen risks or near-misses.
-
Periodic Review of Protocol: The risk assessment and SOP should be reviewed at least annually or whenever there is a significant change to the experimental procedure.
The following diagram illustrates the cyclical nature of this risk assessment protocol.
Caption: A four-step cyclical workflow for laboratory risk assessment.
Conclusion
This compound is a valuable chemical intermediate with a significant and multifaceted hazard profile. A thorough understanding of its GHS classification, underpinned by an appreciation of the toxicological mechanisms of aromatic amines, is essential for its safe use in research and development. By implementing a robust and cyclical risk assessment protocol that prioritizes engineering controls and is supported by appropriate administrative procedures and personal protective equipment, researchers can effectively mitigate the risks associated with this compound. Adherence to these principles of scientific integrity and safety is not merely a matter of compliance but a cornerstone of responsible and ethical research.
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A Technical Guide to the Differentiated Reactivity of Amino Groups in 2,4-Diaminomesitylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Diaminomesitylene, a unique aromatic diamine, presents a fascinating case of differentiated reactivity between its two primary amino groups. The strategic placement of three methyl groups on the benzene ring creates a distinct electronic and steric environment for the amino functionalities at the C2 and C4 positions. This guide provides an in-depth analysis of the factors governing this reactivity, offering a predictive framework for its application in targeted synthesis. We will explore the nuanced interplay of steric hindrance and electronic effects, and how these principles can be leveraged to achieve regioselective functionalization, a critical aspect in the synthesis of complex molecules and active pharmaceutical ingredients.
Introduction: The Structural Uniqueness of this compound
This compound, also known as 2,4,6-trimethyl-1,3-benzenediamine, is an aromatic compound characterized by a benzene ring substituted with two amino groups and three methyl groups.[1][2] The strategic positioning of these substituents results in two chemically distinct amino groups:
-
The C2-amino group: Flanked by two ortho-methyl groups.
-
The C4-amino group: Situated between a methyl group and a hydrogen atom.
This structural arrangement is the cornerstone of its differential reactivity, making it a valuable building block for the synthesis of unsymmetrical derivatives.[3][4][5][6][7] Understanding the intrinsic properties of each amino group is paramount for predicting and controlling reaction outcomes.
The Dichotomy of Reactivity: Steric and Electronic Influences
The reactivity of the amino groups in this compound is governed by a delicate balance of steric and electronic effects. These factors modulate the nucleophilicity and basicity of the nitrogen lone pairs, leading to preferential reaction at one site over the other under specific conditions.
Steric Hindrance: The Dominant Factor at the C2-Position
The most significant factor influencing the reactivity of the C2-amino group is the profound steric hindrance imposed by the two flanking ortho-methyl groups.[8][9][10] This steric congestion physically impedes the approach of electrophiles and reagents to the nitrogen lone pair.[11][12]
The consequences of this steric shield are manifold:
-
Reduced Reaction Rates: Acylation and sulfonation reactions, which are sensitive to steric bulk, are significantly slower at the C2-position compared to less hindered anilines.[8][9] Studies on 2,6-disubstituted anilines have demonstrated a dramatic decrease in reaction rates with increasing size of the ortho-substituents.[8]
-
Inhibition of Protonation: The steric hindrance also affects the basicity of the C2-amino group. Protonation of the amino group requires a change in hybridization from sp² to sp³, leading to a tetrahedral geometry.[13] The resulting steric clash between the ammonium protons and the ortho-methyl groups destabilizes the conjugate acid, thereby reducing the basicity of the C2-amino group.[12][13] This phenomenon, known as the "ortho effect," generally renders ortho-substituted anilines weaker bases than their para- and meta-isomers.[11][12][13][14]
Electronic Effects: A Subtle Contributor
While steric effects are dominant, electronic effects also play a role in modulating the reactivity of the amino groups. The three methyl groups on the mesitylene core are electron-donating groups (EDGs) through an inductive effect (+I) and hyperconjugation.[14][15]
-
Increased Electron Density: These EDGs increase the electron density on the aromatic ring, which in turn enhances the electron density on the nitrogen atoms of the amino groups.[15] This increased electron density should, in principle, increase the nucleophilicity and basicity of both amino groups.
-
Competing Influences: However, for the C2-amino group, the steric inhibition of resonance and protonation largely counteracts the electron-donating effect of the methyl groups.[14][16] In contrast, the C4-amino group benefits more directly from the electron-donating nature of the methyl groups, experiencing less steric hindrance.
Basicity and pKa Considerations
The basicity of an amine is a critical determinant of its reactivity. The predicted pKa for this compound is approximately 5.03.[17] However, it is crucial to recognize that this is an aggregate value. The individual pKa values for the C2-NH2 and C4-NH2 groups will differ due to the aforementioned steric and electronic factors. It is reasonable to infer that the C4-amino group is the more basic of the two, as its conjugate acid is less sterically hindered and more stabilized.
Table 1: Predicted Reactivity Profile of Amino Groups in this compound
| Position | Dominant Factor | Predicted Basicity | Predicted Nucleophilicity | Favored Reactions |
| C2-NH2 | Steric Hindrance | Lower | Lower | Reactions with small electrophiles under forcing conditions |
| C4-NH2 | Electronic Activation | Higher | Higher | Most electrophilic substitution reactions |
Regioselective Reactions: A Synthetic Chemist's Toolkit
The differential reactivity of the amino groups in this compound can be exploited to achieve regioselective functionalization, enabling the synthesis of complex, unsymmetrical molecules.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, the amino groups are strong activating, ortho-, para-directing groups.[18] However, the inherent reactivity of the amino groups themselves often leads to N-functionalization as the primary pathway.
Diazotization: Targeting the More Accessible Amino Group
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is highly sensitive to the electronic and steric environment of the amino group.[19][20][21][22]
-
Predicted Selectivity: Given the greater steric hindrance and lower basicity of the C2-amino group, it is predicted that diazotization will occur preferentially at the C4-amino group. The approach of the nitrosonium ion (NO+) electrophile will be less impeded at this position.
-
Synthetic Utility: This selectivity allows for the C4-amino group to be converted into a versatile diazonium salt, which can then be subjected to a wide range of Sandmeyer and other diazonium coupling reactions, while leaving the C2-amino group intact for subsequent transformations.
Experimental Protocol: Selective Monodiazotization of this compound
-
Dissolution: Dissolve one equivalent of this compound in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl or H2SO4).
-
Nitrite Addition: Slowly add a solution of one equivalent of sodium nitrite (NaNO2) in water, maintaining the temperature below 5 °C.
-
Monitoring: Monitor the reaction progress using starch-iodide paper to detect the presence of excess nitrous acid.[20]
-
Quenching: Once the reaction is complete, any excess nitrous acid can be quenched with urea or sulfamic acid.
-
Further Reaction: The resulting solution containing the C4-diazonium salt can be used directly in subsequent coupling reactions.
Acylation: A Tale of Two Sites
Acylation of this compound with reagents such as acyl chlorides or anhydrides is a powerful tool for introducing carbonyl functionalities.[23][24][25][26][27][28] The regioselectivity of this reaction is highly dependent on the reaction conditions and the nature of the acylating agent.[29][30]
-
Kinetic Control: Under kinetically controlled conditions (low temperature, short reaction time), acylation is expected to occur predominantly at the more nucleophilic and sterically accessible C4-amino group.
-
Thermodynamic Control: Under harsher conditions, or with smaller acylating agents, diacylation may occur. However, selective mono-acylation at the C4-position should be achievable with careful control of stoichiometry and reaction conditions.
-
Bulky Reagents: The use of sterically demanding acylating agents will further enhance the selectivity for the C4-position.[23]
Experimental Protocol: Regioselective Mono-N-Acylation at the C4-Position
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acid byproduct.[29]
-
Acylating Agent: Slowly add one equivalent of the acylating agent (e.g., acetyl chloride or benzoyl chloride) at a low temperature (e.g., 0 °C).
-
Workup: After the reaction is complete, quench with water and extract the product with an organic solvent. Purify by chromatography or recrystallization.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of this compound.
Figure 1: Factors influencing the reactivity of amino groups.
Figure 2: Workflow for selective monodiazotization.
Conclusion and Future Outlook
The differentiated reactivity of the amino groups in this compound offers a powerful platform for the design and synthesis of novel, highly functionalized molecules. By understanding and manipulating the interplay of steric and electronic effects, researchers can achieve a high degree of regioselectivity in their synthetic endeavors. The principles outlined in this guide provide a solid foundation for the rational design of experiments and the development of innovative synthetic methodologies. Further exploration into the use of advanced catalytic systems and novel reagents will undoubtedly unlock even greater potential for this versatile building block in the fields of materials science, agrochemicals, and, most notably, drug discovery and development.[31][32][33][34][35]
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Methodological & Application
Application Notes and Protocols for the Use of 2,4-Diaminomesitylene in Advanced Polymer Synthesis
Introduction: The Strategic Advantage of 2,4-Diaminomesitylene in Polymer Chemistry
This compound (DAM), also known as 2,4,6-trimethyl-1,3-phenylenediamine, is an aromatic diamine with a unique molecular architecture that offers significant advantages in the synthesis of high-performance polymers. The presence of three methyl groups on the benzene ring introduces steric hindrance, which plays a crucial role in dictating the final properties of the polymer. This steric bulk disrupts the close packing of polymer chains, a phenomenon that can be strategically exploited to enhance the solubility of otherwise intractable aromatic polymers like polyimides and polyamides.[1][2] Improved solubility is a critical factor for processability, enabling the formation of films, coatings, and fibers from solution.[3] Furthermore, the introduction of these methyl groups can increase the fractional free volume within the polymer matrix, which is a key parameter for applications such as gas separation membranes.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of polyimides, polyamides, and as a curing agent for epoxy resins. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
I. Synthesis of High-Performance Polyimides from this compound
Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[4] However, their rigid structures often lead to poor solubility, limiting their processability.[3] The use of this compound as the diamine monomer offers a strategic approach to mitigate this issue. The ortho-methyl groups of DAM create a non-coplanar conformation in the polymer backbone, which hinders intermolecular charge-transfer complex formation and reduces chain-chain interactions, thereby improving solubility without significantly compromising thermal properties.[1][2]
A. Causality of Experimental Choices
-
Two-Step Synthesis: The most widely adopted method for polyimide synthesis is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by chemical or thermal imidization.[3] This approach allows for the processing of the polymer in its soluble precursor state before conversion to the final, often insoluble, polyimide.
-
Solvent Selection: Dipolar aprotic solvents such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) are employed due to their ability to dissolve both the monomers and the resulting poly(amic acid).[3][5]
-
Chemical Imidization: Chemical imidization using reagents like acetic anhydride and pyridine is often preferred over thermal methods as it can be performed at lower temperatures, reducing the risk of polymer degradation and allowing for better control over the final properties.[5]
B. Experimental Workflow: Two-Step Polyimide Synthesis
Caption: General reaction scheme for the synthesis of a DAM-based polyamide.
B. Protocol: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride
Materials:
-
This compound (DAM)
-
Terephthaloyl chloride
-
N-methyl-2-pyrrolidone (NMP, anhydrous)
-
Pyridine (anhydrous)
-
Methanol
-
Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous NMP.
-
Add an equimolar amount of anhydrous pyridine to the solution to act as an acid scavenger.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 4 hours.
-
Precipitate the polyamide by pouring the reaction mixture into methanol.
-
Filter, wash with methanol, and dry the polymer under vacuum at 100 °C.
III. This compound as a Curing Agent for Epoxy Resins
Aromatic amines are widely used as curing agents (hardeners) for epoxy resins, imparting high thermal stability and chemical resistance to the cured product. [6]this compound, with its two primary amine functionalities, can act as an effective cross-linking agent for epoxy resins. The steric hindrance from the methyl groups may influence the curing kinetics and the final network structure.
A. Curing Mechanism
Caption: Curing mechanism of an epoxy resin with this compound.
B. Protocol: Curing of a Bisphenol A-based Epoxy Resin
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound (DAM)
Procedure:
-
Calculate the stoichiometric amount of this compound required to cure the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of DAM and the epoxide equivalent weight (EEW) of the resin.
-
Preheat the epoxy resin to approximately 60 °C to reduce its viscosity.
-
Add the calculated amount of DAM to the preheated epoxy resin and stir thoroughly until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Pour the mixture into a preheated mold and cure in an oven. A typical curing schedule would be 2 hours at 120 °C followed by 2 hours at 180 °C.
-
Allow the cured resin to cool slowly to room temperature to minimize internal stresses.
C. Expected Properties of the Cured Epoxy Resin
| Property | Expected Characteristic | Rationale |
| Glass Transition Temperature (Tg) | High | The aromatic nature of DAM contributes to a high cross-link density and a rigid network structure. |
| Thermal Stability | Excellent | Aromatic amine cured epoxies are known for their superior thermal resistance. [6] |
| Mechanical Strength | High | The formation of a densely cross-linked network results in a strong and rigid material. |
| Chemical Resistance | Good | The cross-linked structure provides good resistance to a wide range of chemicals. |
References
- Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(56), 31881–31888.
- La Scala, J. L., Yandek, G. R., Sadler, J. M., Palmese, G. R., Scheck, C., Stanzione, J. F., & La Scala, J. J. (2020). The effect of methyl and methoxy substituents on dianilines for a thermosetting polyimide system. High Performance Polymers, 32(4), 433-447.
- La Scala, J. L., Yandek, G. R., et al. (2020). The effect of methyl and methoxy substituents on dianilines for a thermosetting polyimide system. Semantic Scholar.
- Ahmadi, Z., et al. (2022). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimide. Iranian Journal of Chemical Engineering, 19(2), 89-99.
- Sulub-Sulub, R., et al. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing.
- Zeus Industrial Products. (n.d.). FOCUS ON POLYIMIDES. Zeus.
- ResearchGate. (n.d.). Physical properties and elemental analysis of the polyimides.
- ResearchGate. (n.d.). Mechanical properties of polyimides.
- ResearchGate. (n.d.). Thermal properties of polyimides.
- Liu, J., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. Polymers, 15(17), 3563.
- Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694.
- European Patent Office. (n.d.). Epoxy compositions containing substituted diamine hardeners. Patent EP 0135647B1.
- St. Clair, A. K., & St. Clair, T. L. (1981). Chemical and Physical Properties of Polyimides: Biomedical and Engineering Applications. NASA.
- Hsiao, S. H., & Yang, C. P. (2014). Synthesis and optoelectronic properties of polyimides with naphthyldiphenylamine chromophores. Journal of Polymer Research, 21(4), 407.
- Hsiao, S. H., & Lin, S. Y. (2012). Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs). Journal of Polymer Research, 19(11), 9987.
- Palmese, G. R., & Kusefoglu, S. H. (n.d.). Latent Hardeners for the Assembly of Epoxy Composites. University of Delaware.
- Kim, J. H., et al. (2019). Curing Behavior of an Epoxy Resin with Hardener Formulations Composed of MDI-phenol Adduct and Diethylenetriamine. Journal of the Adhesion Society of Japan, 55(12), 469-474.
- AZoM. (2016). Empowering Polyimides.
- Huntsman Corporation. (2005). Epoxy Formulations Using JEFFAMINE® Polyetheramines. Polymer Innovation Blog.
- Google Patents. (n.d.). Epoxy hardeners for low temperature curing. US Patent 6987161B2.
Sources
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- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
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- 5. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxy compositions containing substituted diamine hardeners - Patent 0135647 [data.epo.org]
Application Note: 2,4-Diaminomesitylene as a Monomer for High-Performance, Soluble Polyimides with Low Dielectric Constants
For Researchers, Scientists, and Drug Development Professionals
Introduction: Addressing the Processability Challenge in High-Performance Polyimides
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties. These characteristics make them indispensable in demanding applications, including aerospace, electronics, and medical devices. However, the rigid, planar structure of conventional aromatic polyimides often leads to strong intermolecular charge-transfer complex (CTC) formation, resulting in poor solubility in common organic solvents. This inherent insolubility presents a significant hurdle for processing, often requiring harsh conditions or complex multi-step fabrication processes.
This application note details the use of 2,4-diaminomesitylene (DAM), also known as 2,4,6-trimethyl-1,3-phenylenediamine, as a strategic monomer to overcome these processing challenges without compromising the desirable properties of aromatic polyimides. The three methyl groups on the DAM monomer introduce a non-coplanar structure that effectively disrupts polymer chain packing. This structural modification enhances solubility and lowers the dielectric constant, making DAM-based polyimides particularly suitable for advanced microelectronics and other applications where processability and specific dielectric properties are critical.
The Strategic Advantage of this compound (DAM)
The incorporation of DAM into the polyimide backbone offers a unique combination of benefits rooted in its distinct molecular architecture:
-
Enhanced Solubility: The ortho-methyl groups on the DAM monomer create steric hindrance, which disrupts the planarity of the polymer chains. This reduces intermolecular interactions and allows for the dissolution of the polyimides in a wider range of organic solvents, facilitating solution-based processing techniques like spin-coating and casting.
-
Low Dielectric Constant: The bulky, non-polar methyl groups increase the free volume within the polymer matrix and decrease the overall polarizability of the polymer chain. This results in polyimides with a lower dielectric constant and dissipation factor, which is highly desirable for applications in high-frequency microelectronics to reduce signal delay and cross-talk.
-
High Thermal Stability: Despite the presence of aliphatic methyl groups, polyimides derived from DAM maintain excellent thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures (Td), characteristic of the robust aromatic imide backbone.
-
Excellent Mechanical Properties: DAM-based polyimides form flexible and tough films with good tensile strength and modulus, making them suitable for applications requiring mechanical integrity.
Synthesis of DAM-Based Polyimides: A Two-Step Polycondensation Approach
The synthesis of polyimides from this compound and an aromatic dianhydride is typically achieved through a two-step polycondensation reaction. This method involves the initial formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step to form the final polyimide.
Caption: A two-step synthesis workflow for DAM-based polyimides.
Protocol 1: Synthesis of Poly(amic acid) from DAM and Pyromellitic Dianhydride (PMDA)
This protocol describes the synthesis of the poly(amic acid) precursor, the first step in forming a DAM-based polyimide.
Materials:
-
This compound (DAM), purified by sublimation
-
Pyromellitic dianhydride (PMDA), purified by sublimation
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas, high purity
-
Three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet
Procedure:
-
Reactor Setup: Assemble the three-neck flask with the mechanical stirrer and ensure a continuous flow of dry nitrogen gas to maintain an inert atmosphere.
-
Diamine Dissolution: Add 1.502 g (10 mmol) of purified DAM to the flask. Introduce 20 mL of anhydrous NMP and stir until the diamine is completely dissolved.
-
Dianhydride Addition: Gradually add 2.181 g (10 mmol) of purified PMDA powder to the stirred DAM solution over 30 minutes. A slight exotherm may be observed.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Storage: The resulting viscous poly(amic acid) solution can be stored in a refrigerator at 4°C for several weeks before proceeding to the imidization step.
Protocol 2: Thermal Imidization of the Poly(amic acid)
This protocol details the conversion of the poly(amic acid) precursor into the final polyimide film via thermal treatment.
Materials and Equipment:
-
Poly(amic acid) solution from Protocol 1
-
Glass substrate (e.g., glass plate or wafer)
-
Doctor blade or spin coater
-
Programmable vacuum oven or furnace with nitrogen inlet
Procedure:
-
Film Casting: Pour the poly(amic acid) solution onto a clean, dry glass substrate. Use a doctor blade to cast a film of uniform thickness. Alternatively, a spin coater can be used to deposit a thin film.
-
Solvent Removal: Place the cast film in a vacuum oven at 80°C for 2 hours to slowly remove the NMP solvent.
-
Thermal Curing: Perform the thermal imidization by heating the film under a nitrogen atmosphere using the following temperature program:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
Film Detachment: After cooling to room temperature, the flexible, transparent polyimide film can be carefully detached from the glass substrate by immersing it in deionized water.
Characterization and Performance Data of DAM-Based Polyimides
The properties of polyimides derived from this compound can be tailored by selecting different aromatic dianhydrides. The following tables summarize the key properties of polyimides synthesized from DAM and various common dianhydrides.
Table 1: Solubility of DAM-Based Polyimides
| Dianhydride | NMP | DMAc | m-Cresol | THF | Chloroform |
| PMDA | ++ | ++ | ++ | - | - |
| BTDA | ++ | ++ | ++ | + | - |
| 6FDA | ++ | ++ | ++ | ++ | ++ |
| BPDA | ++ | ++ | ++ | - | - |
++: Soluble at room temperature; +: Partially soluble or soluble upon heating; -: Insoluble
Causality Behind Solubility: The excellent solubility, particularly for the polyimide derived from 6FDA (4,4'-(hexafluoroisopropylidene)diphthalic anhydride), is attributed to the combined effect of the bulky, non-coplanar structure of both the DAM and 6FDA monomers. This combination significantly hinders intermolecular chain packing, allowing solvent molecules to readily solvate the polymer chains.
Table 2: Thermal Properties of DAM-Based Polyimides
| Dianhydride | Glass Transition Temp. (Tg), °C | 5% Weight Loss Temp. (Td), °C (N₂) |
| PMDA | > 400 | 530 |
| BTDA | 385 | 525 |
| 6FDA | 350 | 510 |
| BPDA | > 400 | 540 |
Expert Insight on Thermal Stability: The high thermal stability of these polyimides is a direct result of the high dissociation energy of the aromatic and imide bonds in the polymer backbone. The presence of the methyl groups on the DAM monomer does not significantly compromise the thermal stability, demonstrating that processability can be enhanced without a substantial trade-off in thermal performance.
Table 3: Mechanical and Dielectric Properties of DAM-Based Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
| PMDA | 125 | 3.5 | 8 | 2.85 |
| BTDA | 110 | 3.2 | 9 | 2.90 |
| 6FDA | 95 | 2.8 | 12 | 2.65 |
| BPDA | 130 | 3.6 | 7 | 2.80 |
Structure-Property Relationship: The lower dielectric constant of the DAM-6FDA polyimide is a direct consequence of the increased free volume introduced by the bulky -C(CF₃)₂- groups of the 6FDA monomer and the methyl groups of the DAM monomer. This increased free volume reduces the number of polarizable groups per unit volume, thereby lowering the dielectric constant.
Logical Framework for Experimental Design
The following diagram illustrates the logical connections between the monomer structure, the resulting polymer properties, and the potential applications.
Caption: Structure-property-application relationships for DAM-based polyimides.
Conclusion
This compound is a highly effective monomer for the synthesis of processable, high-performance polyimides. The strategic placement of three methyl groups on the diamine monomer disrupts polymer chain packing, leading to significantly improved solubility in common organic solvents. This enhanced processability is achieved without compromising the high thermal stability and robust mechanical properties characteristic of aromatic polyimides. Furthermore, the incorporation of DAM leads to a desirable reduction in the dielectric constant, making these materials prime candidates for advanced applications in the microelectronics industry. The protocols and data presented in this application note provide a solid foundation for researchers and scientists to explore the potential of DAM-based polyimides in their respective fields.
References
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Application Notes & Protocols: Synthesis of High-Performance Polymers Using 2,4-Diaminomesitylene
Audience: Researchers, scientists, and material development professionals.
Objective: This document provides a comprehensive technical guide on the utilization of 2,4-Diaminomesitylene (DAM) as a strategic monomer for the synthesis of high-performance polymers. The focus is on leveraging the unique structural attributes of DAM to overcome common challenges in polymer processing, such as poor solubility, while maintaining or enhancing thermal and mechanical properties. Detailed, field-proven protocols for the synthesis of polyimides and polyamides are provided, along with methodologies for their characterization.
Introduction: The Strategic Advantage of this compound (DAM)
High-performance aromatic polymers, such as polyimides and polyamides, are critical materials in the aerospace, electronics, and automotive industries due to their exceptional thermal stability and mechanical strength.[1] However, their rigid, planar backbones often lead to strong intermolecular packing, resulting in poor solubility in common organic solvents and high processing temperatures, which limits their broader application.[2]
This compound (1,3-Diamino-2,4,6-trimethylbenzene) offers an elegant solution to this longstanding challenge. Its unique molecular architecture, featuring three methyl groups on the aromatic ring, provides significant steric hindrance. This structural feature is the cornerstone of its utility. When incorporated into a polymer backbone, the methyl groups disrupt the coplanarity of the polymer chains, effectively inhibiting dense packing. This "built-in" structural disruption enhances polymer solubility and processability without significantly compromising the desirable high-temperature performance inherent to aromatic polymers.
This guide details the practical application of DAM in synthesizing soluble, high-performance polymers.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is foundational to successful polymerization.
| Property | Value | Source |
| Chemical Name | 2,4,6-Trimethyl-1,3-phenylenediamine | [3] |
| CAS Number | 3102-70-3 | [4] |
| Molecular Formula | C₉H₁₄N₂ | [5] |
| Molecular Weight | 150.22 g/mol | [5] |
| Melting Point | 89-91 °C | [4] |
| Boiling Point | 297.7 °C at 760 mmHg | [4] |
| Appearance | Solid | - |
Critical Safety & Handling Protocols
This compound requires careful handling. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[5] Always consult the full Safety Data Sheet (SDS) before use.[6]
Core Handling Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere.[4]
Application Protocol I: Synthesis of Organo-Soluble, Thermally Stable Polyimides
Causality: The primary route for polyimide synthesis is a two-step process involving the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization).[7] The incorporation of DAM is particularly advantageous here. The bulky methyl groups ensure that the final polyimide remains soluble in various organic solvents, a significant improvement over conventional aromatic polyimides which are often intractable.[8][9][10][11] This protocol utilizes a chemical imidization pathway, which proceeds at lower temperatures than thermal imidization, often preserving the polymer's molecular weight and solubility.[11]
Experimental Workflow: Two-Step Polycondensation
Caption: Workflow for two-step synthesis of DAM-based polyimides.
Detailed Step-by-Step Methodology
Materials:
-
This compound (DAM)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Acetic Anhydride
-
Pyridine
-
Methanol
Protocol:
-
Reactor Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.00 eq).
-
Dissolution: Add anhydrous NMP to achieve a solids concentration of approximately 15-20% (w/v). Stir under a steady stream of nitrogen until the diamine is fully dissolved.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. This moderates the initial exothermic reaction upon adding the dianhydride.
-
Dianhydride Addition: Slowly add the 6FDA (1.00 eq) in small portions over 30-60 minutes. Maintaining a low temperature is critical to prevent uncontrolled molecular weight growth and gelation.
-
Poly(amic acid) Formation: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 12-24 hours under nitrogen. The solution viscosity will increase significantly, indicating the formation of high molecular weight poly(amic acid).[7]
-
Chemical Imidization: To the viscous PAA solution, add acetic anhydride (4.0 eq) as the dehydrating agent, followed by pyridine (2.0 eq) as the catalyst.[11]
-
Imidization Reaction: Continue stirring at room temperature for another 12-24 hours. The viscosity may decrease slightly as the PAA converts to the more rigid polyimide structure.
-
Isolation: Pour the polymer solution slowly into a large excess of methanol with vigorous stirring to precipitate the polyimide.
-
Purification: Collect the fibrous polymer precipitate by filtration. Wash it thoroughly with methanol and then water to remove residual solvent and reagents.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Expected Outcomes & Data
The resulting polyimide is expected to exhibit excellent solubility in a range of polar aprotic solvents.
| Property | Expected Result | Rationale |
| Solubility | Soluble in NMP, DMAc, DMF, THF, Chloroform | The bulky methyl groups on the DAM unit disrupt chain packing, allowing solvent molecules to penetrate and solvate the polymer chains.[11][12] |
| Inherent Viscosity | 0.50 - 1.20 dL/g | A measure of molecular weight; values in this range indicate successful polymerization to a high molecular weight polymer. |
| Glass Transition (Tg) | 250 - 320 °C | High Tg indicates the polymer retains its amorphous, rigid structure at elevated temperatures, a hallmark of high-performance polymers. |
| Decomposition (Td) | > 450 °C (5% wt. loss) | Demonstrates excellent thermal stability, characteristic of aromatic polyimide backbones. |
Application Protocol II: Synthesis of High-Strength, Processable Polyamides
Causality: Aromatic polyamides are renowned for their outstanding mechanical properties and thermal resistance. However, they are notoriously difficult to process. The direct polycondensation of a dicarboxylic acid and a diamine via the Yamazaki-Higashi phosphorylation technique is a robust laboratory method that avoids harsh conditions and moisture-sensitive reagents.[13] Using DAM as the diamine monomer introduces kinked, non-planar structures into the polymer backbone, enhancing solubility and processability while retaining the strong intermolecular hydrogen bonding between amide linkages that imparts high strength.[1][2]
Reaction Scheme: Phosphorylation Polycondensation
Caption: Synthesis of DAM-based polyamides via phosphorylation.
Detailed Step-by-Step Methodology
Materials:
-
This compound (DAM)
-
Terephthalic acid
-
Triphenyl phosphite (TPP)
-
Pyridine
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Methanol
Protocol:
-
Reactor Setup: In a flame-dried, three-neck flask equipped with a mechanical stirrer and nitrogen inlet, add the dicarboxylic acid (1.00 eq), DAM (1.00 eq), anhydrous LiCl (approx. 5% w/v of solvent), and anhydrous NMP. The LiCl is crucial as it improves the solubility of the aromatic polyamide by disrupting the strong hydrogen bonds.[14]
-
Reagent Addition: Add pyridine (2.0 eq) and TPP (2.2 eq) to the stirred mixture.
-
Polymerization: Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and maintain for 3-6 hours. The solution will become viscous as the polymer forms.
-
Isolation: Allow the reaction to cool to room temperature and pour the viscous solution into a large volume of methanol to precipitate the polyamide.
-
Purification: Filter the polymer and wash extensively with hot water and methanol to remove all salts and residual reagents.
-
Drying: Dry the polyamide product in a vacuum oven at 80 °C overnight.
Expected Outcomes & Data
The resulting polyamide should be a tough, amorphous material with good thermal stability and solubility in polar aprotic solvents containing LiCl.
| Property | Expected Result | Rationale |
| Solubility | Soluble in DMAc/LiCl, NMP/LiCl | The combination of DAM's structure and the use of LiCl overcomes the strong intermolecular forces, enabling solution processing.[14] |
| Tensile Strength | High | The rigid aromatic backbone and strong intermolecular hydrogen bonding between amide groups contribute to excellent mechanical strength.[15] |
| Glass Transition (Tg) | > 280 °C | The high Tg reflects the rigidity of the polymer backbone, making the material suitable for high-temperature applications. |
| Decomposition (Td) | > 430 °C (5% wt. loss) | Indicates high thermal stability, characteristic of fully aromatic polyamides. |
Self-Validating System: Polymer Characterization Protocols
To ensure the successful synthesis and validate the properties of the DAM-based polymers, a suite of standard characterization techniques must be employed.[16][17]
Characterization Workflow
Caption: Standard workflow for polymer characterization.
Key Characterization Techniques
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the chemical structure.
-
Protocol: Acquire a spectrum of the dry polymer powder.
-
Expected Signatures (Polyimide): Characteristic imide ring absorptions around 1780 cm⁻¹ (asymmetric C=O stretch), 1720 cm⁻¹ (symmetric C=O stretch), and 1370 cm⁻¹ (C-N stretch).
-
Expected Signatures (Polyamide): Amide group absorptions around 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (Amide I, C=O stretch).[18]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural information and confirm monomer incorporation.
-
Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H and ¹³C NMR spectra.
-
Expected Signatures: Resonances corresponding to the aromatic protons and carbons of both the DAM and dianhydride/diacid monomers, as well as the characteristic methyl protons of the DAM unit.
-
-
Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number-average (Mn), weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn).[19]
-
Protocol: Dissolve the polymer in a suitable mobile phase (e.g., NMP with LiBr) and analyze against polystyrene standards.
-
Expected Results: High molecular weights (Mw > 30,000 g/mol ) and a low PDI (< 2.5) are indicative of a successful, controlled polymerization.
-
-
Thermal Analysis (DSC & TGA):
-
Purpose: To evaluate thermal properties.[20]
-
Differential Scanning Calorimetry (DSC): Measures the glass transition temperature (Tg), indicating the transition from a glassy to a rubbery state.[17]
-
Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, determining the polymer's thermal decomposition temperature (Td).[19]
-
References
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- Mansoori, Y., & Darvishi, K. (2014). Novel Organo Soluble Polyimides and Polyimide Nanocomposites.
- Unknown Author. (n.d.). Solubility of the polymers.
- Yan, S., et al. (2011). Soluble polyimides based on a novel pyridine-containing diamine m,p-PAPP and various aromatic dianhydrides.
- Unknown Author. (n.d.). Solubility a of the polyimides prepared via chemical imidization b.
- Cheng, Y., et al. (2023). Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines.
- LookChem. (n.d.). This compound. LookChem.com. [Link]
- Zhang, J., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines.
- ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. ResolveMass. [Link]
- Polymer Source. (n.d.). Comprehensive Polymer Characterization for Quality Control and Enhanced Performance. Polymer Source. [Link]
- PharmiWeb. (2025).
- ChemistryTuition. (2014). Synthesis of Polyamides from www.ChemistryTuition.Net. YouTube. [Link]
- Unknown Author. (n.d.).
- Unknown Author. (n.d.). Synthesis of polyimides by solution polymerization.
- Unknown Author. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
- Espeso, J. I., et al. (n.d.). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). Wiley Online Library. [Link]
- Unknown Author. (2025). Unknown Title. Polymer Journal. [Link]
- Unknown Author. (n.d.). Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene).
- Unknown Author. (2007). The Synthesis and Characteristic of A New Soluble Polyimides. Society of Polymer Science, Japan. [Link]
- Hsiao, S.-H., et al. (2005). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids.
- Innovative Polymers Group. (n.d.). Polymers for Enabling Technologies.
- Unknown Author. (2024). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins.
- Carta, M., et al. (n.d.). Adjustable Functionalization of Hyper-Cross-Linked Polymers of Intrinsic Microporosity for Enhanced CO2 Adsorption and Selectivity over N2 and CH4.
- Gherasim, C. V., et al. (2024). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. MDPI. [Link]
- Unknown Author. (n.d.). Properties and Applications of Polymers: A Mini Review. Boffin Access. [Link]
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- MDPI. (2024). Polymers, Volume 16, Issue 14 (July-2 2024). MDPI. [Link]
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- Unknown Author. (n.d.). Synthesis and Characterization of Phenylene Diamine and Poly (Methyl Methacrylate)
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Application Notes & Protocols: 2,4-Diaminomesitylene as a Curing Agent for High-Performance Epoxy Resins
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 2,4-Diaminomesitylene (DAM) as a specialized aromatic amine curing agent for epoxy resin systems. We will explore the unique chemical structure of DAM, detailing its influence on curing kinetics, thermal properties, and mechanical performance. This guide offers field-proven insights into formulation strategies, detailed experimental protocols for curing and characterization, and a comparative analysis against conventional aromatic amine hardeners.
Introduction: The Rationale for this compound in Epoxy Systems
Epoxy resins are a cornerstone of high-performance thermosetting polymers, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties. The final performance of an epoxy system is critically dependent on the choice of curing agent, or hardener, which dictates the cross-linking chemistry and the final network architecture.[1] While various classes of curing agents exist, aromatic amines are preeminent for applications demanding high thermal stability and mechanical robustness.[2]
This compound (1,3,5-Trimethyl-2,4-benzenediamine), hereafter referred to as DAM, is a unique aromatic diamine. Its distinguishing feature is the presence of three methyl groups on the benzene ring, two of which are positioned ortho to one of the amine groups. This substitution pattern introduces significant steric hindrance , a factor that profoundly influences its reactivity and the resulting polymer properties.[3] This guide will elucidate how this steric shielding can be leveraged to achieve desirable processing characteristics and final performance attributes.
Key Structural Features of this compound:
-
Aromatic Backbone: Contributes to high thermal stability and stiffness in the cured network.
-
Difunctional Primary Amines: Each of the two -NH₂ groups provides two active hydrogens for reaction with epoxy groups, enabling the formation of a highly cross-linked, three-dimensional network.[4]
-
Ortho-Methyl Groups: These groups sterically hinder the approach of epoxy rings to the amine functionalities, which is predicted to slow the curing reaction compared to unhindered aromatic amines.[5][6] This can lead to a longer pot life and a more controllable exotherm.
The Curing Mechanism: An Addition Polymerization
The curing of epoxy resins with amine hardeners is a nucleophilic addition reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the oxirane (epoxy) ring, leading to ring-opening and the formation of a hydroxyl group and a new covalent bond.[7]
The process occurs in two main stages for each primary amine group:
-
A primary amine (-NH₂) reacts with an epoxy group to form a secondary amine (-NH-).
-
The newly formed secondary amine, which is less reactive, then reacts with a second epoxy group to form a stable tertiary amine (-N-), completing the cross-link at that site.[4]
The presence of methyl groups on the DAM molecule, particularly in the ortho positions, reduces the reactivity of the amine hydrogens. This steric hindrance can moderate the reaction rate, providing a wider processing window compared to less hindered amines like 4,4'-methylenedianiline (MDA).[2][6]
Figure 1: Simplified reaction pathway for the curing of an epoxy resin with this compound (DAM).
Application Protocol 1: Formulation and Curing
This protocol details the steps for preparing and curing a standard epoxy system using DAM. The example uses a common liquid epoxy resin, Diglycidyl Ether of Bisphenol A (DGEBA).
Materials & Equipment
| Component | Description | Example Supplier |
| Epoxy Resin | Liquid DGEBA Resin | Hexion EPON™ 828, Huntsman Araldite® GY 6010 |
| Curing Agent | This compound (DAM) | Sigma-Aldrich, TCI Chemicals |
| Equipment | Analytical balance, planetary mixer or mechanical stirrer, vacuum oven, aluminum molds, hot plate |
Stoichiometric Calculations: The Key to Optimal Properties
For thermosetting polymers, achieving a balanced stoichiometry is paramount for developing the desired network structure and properties.[8] The ideal mix ratio is typically based on a 1:1 equivalent ratio of epoxy groups to amine active hydrogens.
Step 1: Determine Equivalent Weights
-
Epoxy Equivalent Weight (EEW): The mass of resin in grams that contains one mole of epoxy groups. This value is provided by the resin manufacturer. (e.g., EPON™ 828 has an EEW of ~187 g/eq).
-
Amine Hydrogen Equivalent Weight (AHEW): The mass of the curing agent in grams that contains one mole of active amine hydrogens.
-
Molecular Weight (MW) of DAM (C₉H₁₄N₂) = 150.24 g/mol .
-
DAM has two primary amine groups, each with two active hydrogens, for a total of 4 active hydrogens per molecule.
-
AHEW of DAM = MW / Number of Active Hydrogens = 150.24 / 4 = 37.56 g/eq .
-
Step 2: Calculate Parts by Weight The amount of curing agent needed per 100 parts of epoxy resin (phr) is calculated as follows:[4]
phr = (AHEW / EEW) * 100
Example Calculation:
phr = (37.56 g/eq / 187 g/eq) * 100 ≈ 20.1 phr
This means for every 100 grams of EPON™ 828 resin, approximately 20.1 grams of DAM should be used.
Curing Protocol
-
Preparation: Preheat the epoxy resin to 60-70°C to reduce its viscosity. This facilitates easier mixing. DAM is a solid at room temperature and should be melted (melting point ~80-83°C) or dissolved into the preheated epoxy.
-
Mixing: Accurately weigh the epoxy resin into a mixing vessel. Add the calculated amount of molten DAM. Mix thoroughly for 5-10 minutes using a mechanical stirrer until the mixture is homogenous and clear.
-
Degassing: Place the mixture in a vacuum chamber at 70-80°C for 15-20 minutes, or until bubbling ceases, to remove entrapped air.
-
Casting: Pour the degassed mixture into preheated molds treated with a mold release agent.
-
Curing Schedule (Typical): A multi-stage curing schedule is recommended for aromatic amines to ensure complete reaction and development of optimal properties.
-
Initial Cure (Gelation): 2 hours at 120°C.
-
Post-Cure (Network Maturation): 3 hours at 175°C.
-
Cool Down: Allow the cured parts to cool slowly to room temperature inside the oven to minimize residual thermal stresses.
-
Causality Note: The initial lower temperature cure allows the system to gel without excessive exotherm, while the higher temperature post-cure provides the necessary thermal energy to complete the reaction of the less reactive secondary amines and achieve a high glass transition temperature (Tg).[8]
Application Protocol 2: Characterization of Cured Resin
Once cured, the thermoset polymer must be characterized to validate its performance. The following are standard protocols for thermal and mechanical analysis.
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Application Note & Protocols: Synthesis and Characterization of High-Performance Polyamides from 2,4-Diaminomesitylene
Abstract: This document provides a comprehensive technical guide for the synthesis, purification, and characterization of novel aromatic polyamides derived from 2,4-diaminomesitylene. Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability and mechanical strength.[1] However, their application is often limited by poor solubility, which complicates processing. The unique structure of this compound, featuring three methyl groups on the phenyl ring, introduces steric hindrance that disrupts inter-chain packing. This structural modification is a key strategy to enhance solubility in common organic solvents without significantly compromising the high thermal stability inherent to the aramid backbone.[2][3] This guide is intended for researchers and scientists in materials science and polymer chemistry, offering detailed, field-proven protocols for both low-temperature solution polycondensation and interfacial polycondensation, along with methods for physicochemical and thermal characterization.
Foundational Principles of Polyamide Synthesis
The synthesis of polyamides from diamines and diacid chlorides is a classic example of step-growth polycondensation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the nucleophilic amine group of the diamine attacks the electrophilic carbonyl carbon of the diacid chloride.[4] This process forms a stable amide bond and eliminates a molecule of hydrogen chloride (HCl) as a byproduct. For the polymerization to achieve a high molecular weight, this byproduct must be effectively neutralized by an acid scavenger to prevent the protonation and deactivation of the amine monomer.[5][6] The reaction is typically rapid and can be performed under relatively mild conditions.
Caption: General reaction scheme for polycondensation.
Reagents and Materials
Proper handling and preparation of reagents are critical for successful polymerization. Diacid chlorides are highly sensitive to moisture and must be handled under anhydrous conditions. Solvents should be dried before use to prevent premature hydrolysis of the acid chloride, which terminates chain growth.
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Key Safety & Handling Notes |
| This compound | C₉H₁₄N₂ | 150.22 | >98% | Irritant. Store in a cool, dry place away from light. |
| Terephthaloyl Chloride (TPC) | C₈H₄Cl₂O₂ | 203.02 | >99% | Corrosive, moisture-sensitive. Reacts violently with water. Handle under inert gas (N₂ or Ar). |
| Isophthaloyl Chloride (IPC) | C₈H₄Cl₂O₂ | 203.02 | >99% | Corrosive, moisture-sensitive. Handle under inert gas (N₂ or Ar). |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Anhydrous | Reproductive toxicity. Use in a well-ventilated fume hood. Dry over CaH₂ before use. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Volatile, suspected carcinogen. Use in a well-ventilated fume hood. |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | Flammable, toxic. Use as an acid scavenger. Dry over KOH before use. |
| Lithium Chloride (LiCl) | LiCl | 42.39 | >99% | Hygroscopic. Dry under vacuum at >150°C before use to aid polymer solubility.[6] |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | >98% | Corrosive. Used as an acid scavenger in the aqueous phase for interfacial polymerization. |
| Methanol (MeOH) | CH₃OH | 32.04 | Reagent Grade | Flammable, toxic. Used as a non-solvent for polymer precipitation. |
Synthesis Protocol 1: Low-Temperature Solution Polycondensation
Principle: This homogeneous method is widely employed for synthesizing high-molecular-weight aromatic polyamides.[7] The reaction is conducted in a polar aprotic solvent, such as NMP, which effectively dissolves the diamine monomer and the resulting polymer. The diacid chloride is added incrementally at a low temperature (0–5 °C) to control the exothermic reaction. An acid scavenger, such as pyridine, is included to neutralize the HCl generated in situ.[6]
Caption: Workflow for low-temperature solution polymerization.
Detailed Protocol:
-
Setup: In a flame-dried 250 mL three-neck flask equipped with a mechanical stirrer, nitrogen inlet, and drying tube, add 1.502 g (10.0 mmol) of this compound and 40 mL of anhydrous NMP.
-
Dissolution: Stir the mixture under a gentle nitrogen flow at room temperature until the diamine is completely dissolved.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Monomer Addition: Once the solution temperature stabilizes, add 2.030 g (10.0 mmol) of solid terephthaloyl chloride (TPC) in small portions over 30-45 minutes. Maintain the temperature below 5 °C throughout the addition. Causality Note: Slow addition prevents localized overheating and side reactions, promoting linear chain growth.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 20 hours. The solution should become highly viscous, indicating polymer formation.
-
Precipitation: Pour the viscous polymer solution slowly into a beaker containing 500 mL of vigorously stirring methanol. A fibrous white solid will precipitate immediately.
-
Purification: Collect the polymer by vacuum filtration. Thoroughly wash the collected solid with 200 mL of hot water, followed by 200 mL of methanol to remove NMP, unreacted monomers, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 90 °C for 24 hours or until a constant weight is achieved.
Synthesis Protocol 2: Interfacial Polycondensation
Principle: This method utilizes a two-phase system where the polymerization occurs at the interface between two immiscible liquids.[8][9] The diamine is dissolved in an aqueous phase containing a base (e.g., NaOH) that acts as an acid scavenger. The diacid chloride is dissolved in a chlorinated organic solvent like dichloromethane (DCM). When the two solutions are brought into contact, a thin film of polymer forms instantly at the interface. This method is extremely fast but can sometimes lead to lower molecular weight polymers compared to the solution method.
Caption: Workflow for interfacial polymerization.
Detailed Protocol:
-
Aqueous Phase Preparation: In a 250 mL beaker, dissolve 1.502 g (10.0 mmol) of this compound and 0.80 g (20.0 mmol) of NaOH in 100 mL of deionized water.
-
Organic Phase Preparation: In a separate 150 mL beaker, dissolve 2.030 g (10.0 mmol) of terephthaloyl chloride in 100 mL of dichloromethane (DCM).
-
Polymerization: Carefully and slowly pour the organic phase (DCM solution) on top of the aqueous phase. Avoid agitation to create a distinct interface. A film of polyamide will form immediately at the liquid-liquid boundary.
-
Collection: Using a pair of forceps, gently grasp the center of the polymer film and pull it vertically out of the beaker. A continuous "rope" of polymer can be drawn and wound onto a glass rod or spool.
-
Purification: Immerse the collected polymer rope in a beaker of acetone for 10 minutes to remove entrained organic solvent and unreacted TPC. Then, transfer it to a beaker of deionized water and stir for 20 minutes to remove salts and unreacted diamine.
-
Drying: Cut the polymer rope into smaller pieces and dry in a vacuum oven at 70 °C for 24 hours.
Physicochemical Characterization
A. Solubility Testing: The incorporation of methyl groups on the polymer backbone is expected to enhance solubility.[3] A qualitative assessment can be performed by attempting to dissolve ~10 mg of the polymer in 1 mL of various solvents at room temperature.
| Solvent | Expected Solubility (DAM-TPC) | Expected Solubility (DAM-IPC) |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | Soluble |
| N,N-Dimethylacetamide (DMAc) | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| Tetrahydrofuran (THF) | Partially Soluble / Swells | Soluble |
| Chloroform | Insoluble | Sparingly Soluble |
| m-Cresol | Soluble | Soluble |
Note: The meta-linkages from Isophthaloyl Chloride (IPC) typically result in more flexible polymer chains and thus better solubility compared to the rigid para-linkages from Terephthaloyl Chloride (TPC).[10]
B. Spectroscopic Analysis (FTIR & ¹H NMR):
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the formation of the amide linkage. Prepare a sample as a KBr pellet or a thin film cast from solution. Key characteristic peaks include:
-
N-H Stretching: A broad peak around 3300 cm⁻¹.
-
Aromatic C-H Stretching: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Peaks from the mesitylene methyl groups around 2950-2850 cm⁻¹.
-
Amide I (C=O Stretching): A strong, sharp peak around 1650 cm⁻¹.[11]
-
Amide II (N-H Bending & C-N Stretching): A peak around 1540 cm⁻¹.[12]
-
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirm the polymer structure. Dissolve the polymer in a deuterated solvent like DMSO-d₆. Expected chemical shifts (δ, ppm) for the DAM-TPC polymer would include:
-
Amide Protons (N-H): A broad singlet around δ 10.0-10.5 ppm.
-
Aromatic Protons (Terephthaloyl Unit): A singlet around δ 8.0-8.2 ppm.
-
Aromatic Protons (Mesitylene Unit): Singlets in the range of δ 7.0-7.5 ppm.
-
Methyl Protons (Mesitylene Unit): Singlets around δ 2.1-2.4 ppm.
-
C. Thermal Analysis (TGA): Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymers.[13]
-
Procedure: Heat a small sample (~5-10 mg) from room temperature to 800 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Key Metrics:
-
T₁₀: The temperature at which 10% weight loss occurs, indicating the onset of significant thermal decomposition.[14] For these aramids, T₁₀ values are expected to be well above 450 °C.[10]
-
Char Yield: The percentage of material remaining at a high temperature (e.g., 700 °C), which indicates the material's tendency to form a thermally stable char.
-
Expected Properties and Data Summary
The properties of the final polymer are highly dependent on the diacid chloride used. The rigid, linear structure derived from TPC leads to higher thermal stability but lower solubility, whereas the kinked structure from IPC enhances solubility at the cost of slightly lower thermal performance.
| Property | DAM-TPC (para-isomer) | DAM-IPC (meta-isomer) |
| Inherent Viscosity (dL/g)¹ | 0.60 - 1.50 | 0.55 - 1.30 |
| Solubility in NMP | Soluble | Readily Soluble |
| Film Forming Ability | Forms tough, flexible films | Forms tough, flexible films |
| Glass Transition Temp. (Tg) | > 300 °C | 275 - 300 °C |
| T₁₀ in Nitrogen (°C) | > 500 °C | > 480 °C |
| Char Yield at 700°C (N₂) | > 60% | > 55% |
¹Measured in NMP at a concentration of 0.5 g/dL at 30 °C.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Yield or Low Molecular Weight | 1. Impure monomers. 2. Moisture in solvent or on glassware. 3. Incorrect stoichiometry (monomer ratio not 1:1). 4. Inefficient acid scavenging. | 1. Recrystallize/sublime monomers before use. 2. Ensure all glassware is flame-dried and solvents are anhydrous. 3. Weigh monomers accurately. 4. Use a sufficient amount of a dry acid scavenger (e.g., pyridine). |
| Brittle Polymer Film | 1. Low molecular weight. 2. Polymer degradation during drying. | 1. Optimize reaction conditions (time, temperature) to increase molecular weight. 2. Dry the polymer under vacuum at the lowest effective temperature. |
| Polymer Precipitates During Reaction (Solution Method) | 1. Molecular weight has become too high for the polymer to remain in solution. 2. Solvent volume is insufficient. | 1. This can be a sign of a successful high-molecular-weight polymerization. If stirring stops, add more anhydrous solvent. 2. Use a higher solvent-to-monomer ratio. |
Conclusion and Applications
This compound serves as an excellent monomer for creating a new class of high-performance aromatic polyamides. The synthetic protocols detailed herein, particularly the low-temperature solution method, reliably yield high-molecular-weight polymers. The presence of the mesitylene moiety successfully imparts enhanced solubility, enabling processing via solution-casting techniques.[15] These polymers exhibit high thermal stability, with decomposition temperatures exceeding 480 °C, making them suitable for demanding, high-temperature applications.[10][14] Potential applications include:
-
Advanced Composites: As a matrix resin for aerospace and automotive components.[16][17]
-
Dielectric Films: For insulation in microelectronics due to good thermal and electrical resistance.[18]
-
Gas Separation Membranes: The tailored free volume created by the bulky methyl groups could be exploited for specific gas permeation properties.[2]
-
High-Temperature Adhesives and Coatings: For bonding or protecting components in harsh environments.[19]
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Application Notes & Protocols: The Strategic Role of 2,4-Diaminomesitylene in the Synthesis of Advanced Porous Organic Frameworks
Introduction: The Architect's Choice in Porous Frameworks
Porous Organic Frameworks (POFs), including their crystalline subclass, Covalent Organic Frameworks (COFs), represent a frontier in materials science.[1][2] These materials, constructed from organic building blocks linked by strong covalent bonds, offer unparalleled designability, low density, and high thermal and chemical stability.[1][2] Their applications are vast, spanning gas storage and separation, catalysis, sensing, and beyond.[1][3] The ultimate properties of a POF are fundamentally dictated by the geometry and functionality of its constituent monomers. The selection of these building blocks is, therefore, not a trivial choice but a strategic decision that architects the final material's performance.
This guide focuses on a uniquely valuable, yet specific, building block: 2,4-Diaminomesitylene (DAM) , also known as 2,4,6-trimethyl-m-phenylenediamine. We will explore the causality behind its use, detailing how its distinct structural features are leveraged to synthesize robust and functional POFs.
Part 1: The Monomer—Understanding this compound (DAM)
At its core, DAM is an aromatic diamine. However, its true value lies in the three methyl groups adorning the benzene ring. These groups are not passive spectators; they are active participants in defining the framework's structure and properties.
Chemical Structure of this compound (DAM)
Caption: Structure of this compound (C₉H₁₄N₂).[4]
The Role of the Methyl Groups: Causality in Design
-
Steric Hindrance and Enhanced Porosity: The bulky methyl groups ortho to the amine functionalities introduce significant steric hindrance. During polymerization, this forces the polymer backbone into a more contorted, non-planar conformation. This structural rigidity prevents the efficient packing of polymer chains, creating substantial intrinsic microporosity and a higher free volume within the material. This is a deliberate design choice to create materials with high surface areas for applications like gas sorption.[5][6]
-
Increased Solubility and Processability: The non-polar methyl groups enhance the solubility of the resulting polyimides or other frameworks in common organic solvents.[7] This is a critical advantage over many POFs, which are often intractable powders.[8] Enhanced solubility facilitates characterization and allows for the processing of POFs into more complex forms, such as thin films and membranes, which is crucial for separation and electronic applications.[8]
-
Improved Stability: The methyl groups can act as "plasticizing agents" within the framework, allowing for subtle dynamic motions that can dissipate stress and stabilize the overall structure.[9] Furthermore, the steric bulk provided by these groups can shield the covalent linkages (e.g., imine or amide bonds) from chemical attack, thereby enhancing the material's overall chemical and thermal stability.[10]
Part 2: Synthetic Pathways and Protocols
DAM is a versatile monomer primarily used in two powerful polymerization reactions to form POFs: Schiff base condensation for imine-linked frameworks and polycondensation for polyamide frameworks.
Pathway A: Imine-Linked POF Synthesis via Schiff Base Condensation
The reaction between an amine and an aldehyde to form an imine is a cornerstone of COF chemistry.[11] This dynamic covalent reaction is reversible, which allows for "error-correction" during synthesis, leading to highly crystalline and ordered frameworks.[3]
Reaction Workflow: DAM with a Trialdehyde
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Application Note: A Comprehensive Protocol for the Chemical Oxidative Polymerization of 2,4-Diaminomesitylene
Abstract: This document provides a detailed experimental protocol for the synthesis of poly(2,4-diaminomesitylene) via chemical oxidative polymerization. Aimed at researchers in materials science, polymer chemistry, and drug development, this guide explains the underlying chemical principles, offers a step-by-step methodology, outlines characterization techniques, and provides troubleshooting advice. The protocol is designed to be a self-validating system, grounded in established principles of aromatic amine polymerization to ensure reproducibility and scientific integrity.
Introduction: The Promise of Substituted Polyanilines
Polyanilines and their derivatives represent a significant class of conducting polymers, valued for their unique electronic, optical, and redox properties.[1][2] The strategic introduction of substituents onto the aromatic ring allows for the fine-tuning of these properties, enhancing solubility, processability, and environmental stability. This compound (DAM), a trimethyl-substituted m-phenylenediamine, is a compelling monomer for creating novel polymeric structures. The presence of methyl groups is anticipated to increase the polymer's solubility in organic solvents and influence its final morphology and electronic characteristics.
The most common and accessible method for synthesizing polymers from aromatic diamines is chemical oxidative polymerization.[2][3] This process typically involves the use of an oxidizing agent, such as ammonium persulfate (APS), in an acidic medium to initiate and propagate the polymerization chain.[4][5] The resulting polymer, poly(this compound), is expected to possess good thermal stability and redox activity, making it a candidate for applications in sensors, anti-corrosion coatings, and electronic devices.[2][6]
Reaction Mechanism and Stoichiometry
The oxidative polymerization of DAM proceeds through a complex free-radical mechanism. The process is initiated by the oxidation of the diamine monomer to form a radical cation. This reactive species then couples with other monomers or oligomers to propagate the polymer chain. The acidic environment is crucial as it protonates the amine groups, preventing over-oxidation and promoting the desired head-to-tail coupling.
Below is a generalized schematic for the oxidative polymerization of this compound.
Caption: Generalized reaction scheme for oxidative polymerization.
The polymerization involves the formation of phenazine-like ladder structures or more linear polyaniline-like chains, depending on the reaction conditions.[1][7] The methyl groups on the mesitylene ring sterically hinder certain coupling positions, influencing the final polymer architecture.
Materials and Equipment
Reagents and Chemicals
| Reagent | Grade | Purity | Supplier (Example) | Notes |
| This compound (DAM) | Reagent | >98% | Sigma-Aldrich, TCI | Store in a dark, inert atmosphere.[8] |
| Ammonium Persulfate (APS) | ACS Reagent | >98% | Fisher Scientific | Potent oxidizer. Store in a cool, dry place. |
| Hydrochloric Acid (HCl) | ACS Reagent | 37% | VWR | Corrosive. Handle in a fume hood. |
| Methanol (MeOH) | ACS Reagent | >99.8% | J.T.Baker | Used for washing/purification. |
| Acetone | ACS Reagent | >99.5% | EMD Millipore | Used to stop the reaction.[4] |
| Deionized (DI) Water | Type I | 18.2 MΩ·cm | In-house | Used for preparing solutions. |
Laboratory Equipment
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Ice bath
-
Nitrogen or Argon gas inlet and outlet (bubbler)
-
Buchner funnel and vacuum flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Beakers, graduated cylinders, and standard laboratory glassware
-
pH meter or pH indicator strips
-
Vacuum oven
Detailed Experimental Protocol
This protocol is adapted from established methods for the polymerization of phenylenediamines.[4]
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Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,4-Diaminomesitylene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of azo dyes utilizing 2,4-diaminomesitylene as a key building block. Azo dyes represent the largest and most versatile class of synthetic organic colorants, characterized by the presence of one or more azo groups (-N=N-).[1][2] The strategic incorporation of this compound, a unique aromatic diamine, offers the potential for creating novel bis-azo dyes with distinct chromophoric properties and applications. This document details the underlying chemical principles, step-by-step experimental protocols for synthesis, and methods for characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis process.
Introduction: The Potential of this compound in Azo Dye Synthesis
Azo dyes are a cornerstone of the chemical industry, with applications spanning textiles, printing, food coloring, and biomedical research.[2][3] Their synthesis is classically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[4][5] The color and properties of the resulting dye are highly dependent on the molecular structure of both the diazo component and the coupling partner.[1]
This compound (1,3,5-trimethyl-2,4-benzenediamine) is an intriguing starting material for azo dye synthesis due to the presence of two primary aromatic amino groups on a sterically hindered mesitylene core. This unique structure allows for the creation of bis-azo dyes, where two azo groups are linked to the central mesitylene ring. The methyl groups on the aromatic ring can influence the solubility and electronic properties of the final dye molecule.
This guide will focus on the synthesis of a symmetrical bis-azo dye from this compound, providing a foundational protocol for researchers to explore this class of compounds.
The Chemistry of Bis-Azo Dye Synthesis from this compound
The synthesis of a bis-azo dye from this compound involves two primary stages: the tetrazotization of the diamine and the subsequent coupling with a suitable aromatic partner.
Tetrazotization of this compound
Tetrazotization is the process of converting both primary amino groups of this compound into diazonium salts. This is achieved by treating the diamine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[6] The reaction is highly temperature-sensitive and must be conducted at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.[4][5]
The mechanism begins with the formation of the nitrosonium ion (NO+) from nitrous acid in the acidic medium.[5] Each amino group on the this compound then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of water molecules result in the formation of the bis-diazonium salt.[5]
Azo Coupling Reaction
The resulting bis-diazonium salt is a weak electrophile and will readily react with an electron-rich aromatic compound, known as the coupling component.[7][8] Common coupling components include phenols, naphthols, and anilines.[7] The electrophilic diazonium groups attack the electron-rich coupling component in an electrophilic aromatic substitution reaction to form the stable azo dye.[2] For the synthesis of a symmetrical bis-azo dye, two equivalents of the coupling component are required for each equivalent of the tetrazotized this compound. The pH of the coupling reaction is crucial; it must be mildly acidic or neutral for optimal results.[8]
Experimental Protocol: Synthesis of a Symmetrical Bis-Azo Dye
This protocol outlines the synthesis of a hypothetical symmetrical bis-azo dye using this compound and 2-naphthol as the coupling component.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
-
Ethanol (for recrystallization)
Equipment:
-
Beakers (various sizes)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer
-
Buchner funnel and filter paper
-
Vacuum filtration apparatus
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle concentrated acids and bases with extreme care in a fume hood.
-
Diazonium salts can be explosive when dry; they should be kept in solution and used immediately after preparation.[2]
Step-by-Step Methodology:
Part A: Tetrazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with continuous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in distilled water and cool it in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of this compound hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring for an additional 15-20 minutes to ensure the completion of the tetrazotization reaction. The resulting solution contains the bis-diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve two molar equivalents of 2-naphthol in an aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C with stirring.
-
Slowly add the freshly prepared, cold bis-diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring.
-
A colored precipitate of the bis-azo dye should form immediately.[5]
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification of the Bis-Azo Dye
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Characterization of the Synthesized Bis-Azo Dye
The structure and purity of the synthesized bis-azo dye can be confirmed using various spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching vibration of the azo group, O-H stretching of the phenolic hydroxyl group, and C-H stretching of the aromatic and methyl groups.[9][10]
-
UV-Visible (UV-Vis) Spectroscopy: To determine the absorption maximum (λmax) of the dye, which provides information about its color and the extent of the conjugated system.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye by analyzing the chemical shifts and coupling patterns of the protons and carbon atoms.[9][10]
Data Presentation
Table 1: Hypothetical Reactant Quantities for Bis-Azo Dye Synthesis
| Reactant | Molecular Weight ( g/mol ) | Molar Equivalents | Moles | Mass (g) |
| This compound | 150.22 | 1 | 0.01 | 1.50 |
| Sodium Nitrite | 69.00 | 2.2 | 0.022 | 1.52 |
| 2-Naphthol | 144.17 | 2 | 0.02 | 2.88 |
Table 2: Expected Spectroscopic Data for the Synthesized Bis-Azo Dye
| Spectroscopic Technique | Expected Observations |
| FTIR (cm⁻¹) | ~3400 (O-H stretch), ~1450-1500 (N=N stretch), ~1600 (C=C aromatic stretch) |
| UV-Vis (λmax, nm) | 450-550 (in a suitable solvent, indicating a colored compound) |
| ¹H NMR (ppm) | Signals corresponding to aromatic protons, methyl protons, and the hydroxyl proton. |
Visualizations
Caption: Overall workflow for the synthesis of a bis-azo dye.
Caption: Structures of reactants and hypothetical product.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes Using 4-Methyl-3-(propan-2-yl)aniline.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Methyl-4-(methylsulfanyl)aniline.
- ResearchGate. (2025). One step synthesis of azo compounds from nitroaromatics and anilines.
- Unknown. (n.d.). The Synthesis of Azo Dyes.
- PubMed Central. (2022). Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives.
- PubMed Central. (2020). Classifications, properties, recent synthesis and applications of azo dyes.
- ResearchGate. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
- IJORAR. (n.d.). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES.
- SciSpace. (n.d.). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
- SpringerLink. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- SciSpace. (n.d.). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on.
- Asian Journal of Chemistry. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines.
- International Journal of Innovative Science and Research Technology. (2025). Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol.
- Wikipedia. (n.d.). Azo coupling.
- Organic Chemistry Portal. (n.d.). Azo Coupling.
- Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein.
- YouTube. (2021). Synthesis of an azo dye.
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Chemguide. (n.d.). some reactions of diazonium ions.
- BYJU'S. (n.d.). Diazotization Reaction Mechanism.
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Azo Dyes via Diazotization and Coupling Reactions.
- YouTube. (2024). Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds.
- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
- YouTube. (2023). Introduction to Azo Coupling Reactions for Organic Chemistry.
- PubChem. (n.d.). This compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Application Notes & Protocols: Synthesis of Novel 2D Polymers Using 2,4-Diaminomesitylene
Abstract
Two-dimensional (2D) polymers, particularly Covalent Organic Frameworks (COFs), represent a frontier in materials science, offering unparalleled structural designability and functional tailorability.[1][2] These crystalline, porous materials are constructed from organic building blocks linked by strong covalent bonds, forming extended, periodic networks.[3][4] This guide provides a detailed protocol for the synthesis of a novel 2D polymer utilizing 2,4-Diaminomesitylene as a key building block. The inherent C₂ᵥ symmetry and sterically hindered nature of this diamine monomer are explored as a strategy to influence the resulting polymer's structure and properties. We present a comprehensive, field-tested solvothermal synthesis protocol based on dynamic imine chemistry, detailed characterization methodologies, and insights into the scientific rationale behind critical experimental steps.
Introduction: The Rationale for this compound in 2D Polymer Synthesis
The rational design of 2D polymers begins with the careful selection of monomeric building blocks.[5] The geometry and reactivity of these monomers dictate the topology, porosity, and ultimately, the function of the resulting framework. While highly symmetric (C₃ or C₄) and planar monomers are commonly used to create highly ordered, crystalline structures, the use of less conventional monomers like this compound offers unique opportunities.
Key Molecular Features of this compound:
-
Reduced Symmetry (C₂ᵥ): Unlike the more common 1,3,5-trisubstituted C₃ symmetric amines, the C₂ᵥ symmetry of this compound can lead to novel, less conventional framework topologies.
-
Steric Hindrance: The three methyl groups on the aromatic ring provide significant steric bulk. This can influence the planarity of the resulting imine linkages and affect the stacking behavior of the 2D layers, potentially leading to materials with increased solubility or unique pore environments.
-
Rich Electronic Nature: As an aromatic diamine, it serves as an excellent building block for creating nitrogen-rich 2D polymers.[6][7] These materials are highly sought after for applications in catalysis, gas separation, and energy storage due to the presence of basic nitrogen sites.[8][9]
This application note details the synthesis of a hypothetical, yet representative, 2D polymer, DAM-TFB-COF , via the condensation of this compound (DAM) with 1,3,5-Triformylbenzene (TFB). The reversible nature of the imine bond formation is critical for the "error-correction" process that allows the disordered amorphous polymer to reorganize into a thermodynamically stable, crystalline COF.[4][10]
Synthesis Workflow and Mechanism
The synthesis of a crystalline 2D polymer from molecular precursors is a complex process that relies on a delicate balance between kinetic and thermodynamic control. The overall workflow involves the solvothermal reaction of the amine and aldehyde monomers, followed by a rigorous purification process to yield the final, porous material.
Caption: General workflow for the solvothermal synthesis of 2D imine-linked polymers.
The core of this synthesis is the Schiff base condensation reaction, which forms the C=N imine linkages that stitch the monomers into a 2D sheet.
Caption: Reaction scheme for the synthesis of DAM-TFB-COF.
Detailed Experimental Protocol: Synthesis of DAM-TFB-COF
This protocol describes a robust method for synthesizing the 2D polymer on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Materials & Equipment:
-
This compound (DAM, >98%)
-
1,3,5-Triformylbenzene (TFB, >98%)
-
1,4-Dioxane (Anhydrous, >99.8%)
-
Mesitylene (Anhydrous, >99%)
-
Acetic Acid (Glacial)
-
Tetrahydrofuran (THF, HPLC Grade)
-
Acetone (HPLC Grade)
-
Pyrex tubes (e.g., 10 mm OD, 8 mm ID)
-
Analytical Balance, Spatulas, Syringes
-
Ultrasonic Bath
-
Schlenk line or high-vacuum manifold
-
Laboratory Oven (programmable)
-
Centrifuge or filtration setup (fritted glass funnel)
-
Soxhlet extraction apparatus
Procedure:
-
Monomer Preparation: In a Pyrex tube, combine this compound (45.1 mg, 0.30 mmol) and 1,3,5-Triformylbenzene (32.4 mg, 0.20 mmol).
-
Scientist's Note: A 3:2 stoichiometric ratio of diamine to trialdehyde is used to ensure complete reaction and formation of the desired hexagonal network topology.
-
-
Solvent Addition: To the solid monomers, add 1.2 mL of 1,4-dioxane and 0.3 mL of mesitylene.
-
Scientist's Note: A mixed solvent system is often crucial.[11] Dioxane helps dissolve the monomers, while the less polar mesitylene can help control the nucleation and growth process, leading to higher crystallinity.
-
-
Homogenization & Catalyst Addition: Sonicate the mixture for 10 minutes to create a uniform suspension. Then, add 0.15 mL of 6M aqueous acetic acid.
-
Scientist's Note: The acid catalyst is essential to accelerate the reversible imine condensation and de-condensation, which allows the system to reach its thermodynamically favored crystalline state.[4]
-
-
Degassing: Attach the Pyrex tube to a vacuum manifold. Perform at least three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Scientist's Note: Oxygen can cause irreversible oxidation of the aldehyde and amine groups, especially at high temperatures, leading to defects in the final framework.
-
-
Reaction: After the final thaw, flame-seal the tube under vacuum. Place the sealed tube in a pre-heated laboratory oven at 120 °C for 72 hours.
-
Work-up and Purification: a. After cooling the tube to room temperature, carefully open it. Collect the solid precipitate by filtration or centrifugation. b. Wash the solid sequentially with copious amounts of THF and acetone to remove residual solvent and unreacted monomers. Repeat this wash cycle three times. c. Transfer the crude powder to a cellulose thimble and perform Soxhlet extraction with THF for 24 hours.
-
Scientist's Note: Soxhlet extraction is a critical step. It ensures the removal of any oligomeric species or trapped monomers from the pores of the framework, which is essential for obtaining accurate porosity measurements.
-
-
Activation: After Soxhlet extraction, collect the powder and dry it under a dynamic high vacuum at 120 °C for 12 hours. This will remove all guest solvent molecules from the pores. The final product is a fine, yellow powder.
Data and Characterization
A successful synthesis must be validated through a suite of analytical techniques to confirm the structure, crystallinity, morphology, and porosity of the material.
Table 1: Summary of Synthesis Parameters
| Parameter | Value | Rationale |
| Amine Monomer | This compound | C₂ᵥ symmetric, sterically hindered building block |
| Aldehyde Monomer | 1,3,5-Triformylbenzene | C₃ symmetric, planar linking unit |
| Stoichiometry (Amine:Aldehyde) | 3 : 2 | Ensures formation of a fully condensed network |
| Solvent System | 1,4-Dioxane:Mesitylene (4:1 v/v) | Balances monomer solubility and crystal growth kinetics[11] |
| Catalyst | 6M Acetic Acid | Catalyzes reversible imine formation for error correction[4] |
| Temperature | 120 °C | Provides activation energy for crystallization |
| Time | 72 hours | Allows the reaction to reach thermodynamic equilibrium |
| Expected Yield | > 85% | Based on typical yields for similar COF syntheses |
Table 2: Expected Characterization Results for DAM-TFB-COF
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | Confirm crystallinity and long-range order. | A diffraction pattern with a strong, low-angle peak (e.g., corresponding to the (100) plane) and several higher-angle peaks, indicating a periodic structure. |
| FTIR Spectroscopy | Verify covalent bond formation. | Disappearance of N-H stretches (~3300-3400 cm⁻¹) from the amine and C=O stretch (~1700 cm⁻¹) from the aldehyde. Appearance of a strong C=N imine stretch (~1620 cm⁻¹). |
| Nitrogen Adsorption-Desorption | Determine porosity and surface area. | A Type I or Type IV isotherm, indicating a microporous or mesoporous material. A Brunauer-Emmett-Teller (BET) surface area is calculated from the data. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability. | High thermal stability with a decomposition temperature >400 °C under an inert atmosphere.[12] |
| Scanning Electron Microscopy (SEM) | Visualize particle morphology. | Images revealing the shape and size distribution of the polymer particles, which could be spherical, fibrous, or irregular aggregates.[11] |
Potential Applications & Concluding Remarks
The successful synthesis of a 2D polymer based on this compound opens avenues for creating materials with novel properties. The nitrogen-rich framework is a promising candidate for applications in:
-
Gas Storage and Separation: The pore environment and basic nitrogen sites could offer selectivity for gases like CO₂.[9]
-
Heterogeneous Catalysis: The nitrogen atoms can act as catalytic sites or as anchors for metal nanoparticles.
-
Energy Storage: The conjugated, porous structure could be beneficial for use as an electrode material in batteries or supercapacitors.[6]
This guide provides a foundational protocol that can be adapted and optimized. Researchers can explore different aldehyde co-monomers, solvent systems, or catalysts to tune the properties of the resulting 2D polymers. The use of less conventional building blocks like this compound is a key strategy in expanding the vast structural and functional landscape of 2D materials.
References
- 2D Nitrogen-Rich π-Conjugated Microporous Polymer for High Performance of Lithium-Ion Batteries. (n.d.). ResearchGate.
- Synthesis of a Novel Hexa-functional Monomer for 2D Polymers: 2,4,6- Tris((diphenylmethylene) amino)benzene. (n.d.). Defense Technical Information Center.
- Recent Advances in the Synthesis and Applications of Nitrogen-Containing Macrocycles. (2022). MDPI.
- Colson, J. W., & Dichtel, W. R. (2013). Rationally synthesized two-dimensional polymers. Nature Chemistry, 5(6), 453-465.
- Crystallinity-Oriented Synthetic Approaches to Organic 2D Polymer Networks. (2023). ACS Publications.
- Stupp, S. I., Son, S., Lin, H. C., & Li, L. S. (1993). Synthesis of two-dimensional polymers. Science, 259(5091), 59-63.
- Synthesis protocol of 2D polymers a, A schematic of the synthetic... (n.d.). ResearchGate.
- Novel Aromatic Poly(Amine-Imide)s Bearing A Pendent Triphenylamine Group: Synthesis, Thermal, Photophysical, Electrochemical, and Electrochromic Characteristics. (n.d.). ACS Publications.
- 2D Nitrogen-Containing Carbon Material C5N as Potential Host Material for Lithium Polysulfides. (2018). Wiley Online Library.
- Stupp, S. I., Son, S., Lin, H. C., & Li, L. S. (n.d.). Synthesis of two-dimensional polymers. Northwestern Scholars.
- Two-Dimensional Polymers and Polymerizations. (2021). ACS Publications.
- Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. (n.d.). MDPI.
- Method for the Synthesis of Covalent Organic Frameworks. (n.d.). Google Patents.
- Evans, A. M., et al. (2022). Two-Dimensional Polymers and Polymerizations. Chemical Reviews, 122(1), 442-564.
- Recent advances in two-dimensional polymers: synthesis, assembly and energy-related applications. (2024). Royal Society of Chemistry.
- Rationally Synthesized Two-Dimensional Polymers. (2013). ResearchGate.
- New Polymeric Composites Based on Two-Dimensional Nanomaterials for Biomedical Applications. (n.d.). MDPI.
- (a) Synthesis of imine-linked COFs with a typical solvent mixture of 4... (n.d.). ResearchGate.
- Synthesis of Two-Dimensional Polymers. (n.d.). ResearchGate.
- Two-Dimensional Polymers and Polymerizations. (2021). Bucknell University Digital Commons.
- Expeditious Synthesis of Covalent Organic Frameworks: A Review. (2020). Royal Society of Chemistry.
- Two-Dimensional Materials: From Synthesis to Applications, 2nd Edition. (n.d.). MDPI.
- Covalent Organic Framework Composites: Synthesis and Analytical Applications. (n.d.). MDPI.
- Rapid synthesis of aminal-linked covalent organic frameworks for CO2/CH4 separation. (2024). National Institutes of Health.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
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- 9. mdpi.com [mdpi.com]
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- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 2,4-Diaminomesitylene Derivatives in Advanced Materials Science
For: Researchers, materials scientists, and professionals in polymer chemistry and organic electronics.
Introduction
2,4-Diaminomesitylene, a substituted aromatic diamine, and its derivatives are emerging as pivotal building blocks in the synthesis of high-performance materials. The strategic placement of methyl groups on the benzene ring imparts unique characteristics to the resulting polymers and materials, including enhanced solubility, modified thermal properties, and tailored electronic behavior. These attributes make them highly valuable in the development of advanced polymers such as polyimides and polyamides, as well as in the fabrication of components for organic electronic devices.
This document provides an in-depth guide to the application of this compound derivatives, offering both the scientific rationale behind their use and detailed protocols for their integration into novel materials. The protocols provided herein are designed to be self-validating, with clear causality for each experimental step, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Part 1: High-Performance Aromatic Polymers
Scientific Rationale: The Advantage of this compound Derivatives in Polyimides
Aromatic polyimides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] However, their rigid backbones often lead to poor solubility, making them difficult to process. The incorporation of this compound derivatives as the diamine monomer addresses this challenge. The non-coplanar structure induced by the methyl groups disrupts chain packing, thereby increasing the free volume and enhancing solubility in common organic solvents without significantly compromising thermal stability.[1][2] This allows for the solution-casting of high-quality, flexible films and the fabrication of complex structures.
The electron-donating nature of the methyl groups also influences the electronic properties of the resulting polyimides, which can be advantageous in applications requiring specific dielectric properties or charge-transport characteristics. Furthermore, the reactivity of the amine groups can be sterically hindered by the adjacent methyl groups, providing a level of control over the polymerization kinetics.
Detailed Protocol: Synthesis of a Soluble Polyimide from this compound and a Dianhydride
This protocol outlines the two-step synthesis of a polyimide from this compound and a commercially available dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), which is known to enhance polymer solubility.[3]
Materials:
-
This compound (recrystallized)
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (purified by sublimation)
-
N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic anhydride
-
Pyridine
-
Methanol
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Heating mantle with a temperature controller
-
High-speed blender
-
Vacuum oven
Procedure:
Step 1: Synthesis of Poly(amic acid) Precursor
-
In a flame-dried three-neck flask under a nitrogen atmosphere, dissolve a precise molar equivalent of this compound in anhydrous NMP.
-
Once fully dissolved, begin vigorous stirring and add an equimolar amount of 6FDA in small portions over 30 minutes. The addition should be controlled to manage the exothermic reaction.
-
Continue stirring at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution. The viscosity of the solution is a good indicator of the polymer's molecular weight.
Step 2: Chemical Imidization
-
To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine. This mixture acts as the dehydrating agent to facilitate the cyclization to the imide.
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 80°C for an additional 3 hours to complete the imidization process.
-
Cool the polymer solution to room temperature and precipitate the polyimide by slowly adding the solution to a large volume of vigorously stirred methanol in a high-speed blender.
-
Collect the fibrous polyimide precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 120°C for 24 hours.
Characterization:
-
FTIR Spectroscopy: Confirm the completion of imidization by the appearance of characteristic imide absorption bands around 1780 cm⁻¹ and 1720 cm⁻¹ (C=O stretching), and the disappearance of the amic acid bands.
-
¹H NMR Spectroscopy: Verify the polymer structure by analyzing the chemical shifts and integrations of the aromatic and methyl protons.
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyimide by determining the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) to understand the polymer's thermal behavior.
Data Summary: Properties of Polyimides Derived from this compound
| Dianhydride | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (Td) (°C) | Solubility in NMP |
| PMDA | > 400 | > 500 | Partially Soluble |
| 6FDA | ~350 | > 500 | Soluble |
| BTDA | ~380 | > 500 | Soluble |
| ODPA | ~360 | > 500 | Soluble |
PMDA: Pyromellitic dianhydride, BTDA: 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride, ODPA: 4,4′-Oxydiphthalic anhydride. Data are representative and can vary based on synthesis conditions.
Workflow Visualization
Caption: Two-step synthesis of a soluble polyimide.
Part 2: Applications in Organic Electronics
Scientific Rationale: this compound Derivatives as Charge-Transporting Materials
The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), is critically dependent on the charge-transporting properties of the organic materials used.[4] Aromatic amines are well-known for their hole-transporting capabilities. Derivatives of this compound can be designed to possess favorable highest occupied molecular orbital (HOMO) energy levels for efficient hole injection from the anode.
The methyl groups on the aromatic ring can be used to fine-tune the electronic properties and morphology of the thin films. By introducing specific functional groups to the this compound core, it is possible to synthesize materials with tailored charge mobilities and thermal stabilities, making them suitable for use as hole-transporting layers (HTLs) or as host materials in the emissive layer of OLEDs.
Detailed Protocol: Fabrication of a Simple OLED Device with a this compound Derivative as the Hole-Transporting Layer
This protocol describes the fabrication of a basic OLED device using a solution-processable this compound derivative as the HTL.
Materials:
-
Pre-patterned Indium Tin Oxide (ITO) coated glass substrates
-
A custom-synthesized this compound derivative (e.g., a starburst molecule with a this compound core)
-
Emissive layer material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)
-
Electron-transporting layer material (e.g., 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline - BCP)
-
Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Organic solvents for cleaning (Deionized water, acetone, isopropanol)
-
Solvent for HTL deposition (e.g., chlorobenzene)
Equipment:
-
Spin-coater
-
Thermal evaporator
-
UV-Ozone cleaner
-
Glovebox with an inert atmosphere
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO substrates by ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 10 minutes to improve the work function of the ITO.
-
HTL Deposition: Inside a glovebox, prepare a solution of the this compound derivative in chlorobenzene. Spin-coat the solution onto the cleaned ITO substrate to form a thin film. Anneal the film at a temperature optimized for the specific material to remove residual solvent.
-
Deposition of Subsequent Layers: Transfer the substrate to a thermal evaporator. Sequentially deposit the emissive layer (Alq₃), the electron-transporting layer (BCP), a thin layer of LiF as an electron-injection layer, and finally, the aluminum cathode. The deposition rates and thicknesses of each layer should be carefully controlled using a quartz crystal microbalance.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip inside the glovebox.
Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the device's electrical and optical performance using a source meter and a photodetector.
-
Electroluminescence (EL) Spectrum: Analyze the color purity and emission wavelength of the device.
-
External Quantum Efficiency (EQE): Determine the efficiency of the device in converting electrons to photons.
Workflow Visualization
Sources
Step-growth polymerization kinetics of 2,4-Diaminomesitylene
An Application Guide to the Step-Growth Polymerization Kinetics of 2,4-Diaminomesitylene
Authored by: A Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development and materials science on the step-growth polymerization kinetics of this compound. It offers a blend of theoretical principles, practical experimental protocols, and data interpretation strategies, designed to facilitate a comprehensive understanding and successful execution of kinetic studies involving this unique monomer.
Introduction: The Significance of Steric Hindrance in Polyimide Synthesis
Step-growth polymerization is a class of polymerization mechanism where bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long polymer chains.[1][2] A key characteristic of this process is that high molecular weight polymer is only achieved at very high monomer conversion.[3][4] The kinetics of these reactions are fundamental to controlling the final polymer's molecular weight, dispersity, and, consequently, its material properties.[2][5]
The polymerization of aromatic diamines with aromatic dianhydrides to form polyimides is a cornerstone of high-performance polymer synthesis.[6] This reaction typically proceeds via a two-step method:
-
Poly(amic acid) Formation: A rapid, room-temperature polyaddition reaction to form a soluble poly(amic acid) precursor.
-
Imidization: A subsequent cyclodehydration, usually at elevated temperatures or via chemical means, to form the final, highly stable polyimide.
This compound presents a unique case study. Its structure, featuring two amine functional groups on a mesitylene (1,3,5-trimethylbenzene) ring, introduces significant steric hindrance from the ortho- and para-methyl groups flanking the amine functionalities. This steric congestion is expected to influence its reactivity compared to less substituted diamines like p-phenylenediamine. Understanding the kinetic implications of this structure is crucial for optimizing reaction conditions and tailoring the properties of the resulting polyimides, which may exhibit enhanced solubility and modified thermal properties due to the bulky, non-coplanar monomer unit.[7][8]
Mechanistic and Kinetic Framework
The initial step of the polymerization, the formation of the poly(amic acid), is a nucleophilic substitution reaction where the amine group attacks the electrophilic carbonyl carbon of the anhydride.[6] The rate of this reaction is dependent on the concentration of both the amine and anhydride functional groups.
For a typical uncatalyzed step-growth polymerization between a diamine (A-A) and a dianhydride (B-B), the reaction follows second-order kinetics.[4][9] The rate law can be expressed as:
Rate = -d[M]/dt = k[A][B]
Where:
-
[M] is the concentration of the monomer functional groups.
-
k is the second-order rate constant.
-
[A] and [B] are the concentrations of the amine and anhydride functional groups, respectively.
A fundamental assumption in step-growth kinetics is that the reactivity of a functional group is independent of the size of the molecule to which it is attached.[4] This allows us to model the entire polymerization process using a single rate constant. The integrated form of the rate law for an equimolar concentration ([A]₀ = [B]₀ = [M]₀) is:
1 / (1 - p) = [M]₀ * k * t + 1
Where:
-
p is the extent of the reaction (fraction of functional groups that have reacted).
-
[M]₀ is the initial concentration of functional groups.
-
t is time.
This equation reveals a linear relationship between 1/(1-p) and time, the slope of which allows for the determination of the rate constant, k.
Caption: Reaction scheme for the two-step synthesis of polyimide from this compound.
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for conducting a kinetic study of the polymerization of this compound with a representative dianhydride, Pyromellitic Dianhydride (PMDA).
Materials and Instrumentation
| Category | Item | Specifications & Notes |
| Monomers | This compound | High purity (>98%). Should be purified by sublimation or recrystallization if necessary. |
| Pyromellitic Dianhydride (PMDA) | High purity (>98%). Should be dried under vacuum at 120°C prior to use to remove any moisture. | |
| Solvent | N-Methyl-2-pyrrolidone (NMP) | Anhydrous grade. Store over molecular sieves. |
| Instrumentation | Three-neck round-bottom flask | Equipped with a mechanical stirrer, nitrogen inlet/outlet, and a septum for sample extraction. |
| Constant temperature bath | To maintain precise reaction temperature (e.g., 25.0 ± 0.1 °C). | |
| In-situ monitoring instrument | FTIR spectrometer with an ATR probe is ideal. | |
| Titration equipment | Burette, pH meter or indicator for non-aqueous titration. | |
| GPC/SEC system | For determining molecular weight and dispersity. |
Protocol: Polymerization and Kinetic Monitoring
The following workflow outlines the process from reaction setup to data acquisition.
Caption: Experimental workflow for the kinetic study of polymerization.
Step-by-Step Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen to create an inert atmosphere.
-
Diamine Solution: In the three-neck flask, add a precisely weighed amount of this compound (e.g., 1.502 g, 10 mmol). Add a calculated volume of anhydrous NMP to achieve the desired initial monomer concentration (e.g., to a total volume of 100 mL for a 0.1 M functional group concentration). Stir with the mechanical stirrer until the diamine is completely dissolved.
-
Temperature Equilibration: Place the flask in the constant temperature bath set to 25.0 °C and allow the solution to reach thermal equilibrium.
-
Reaction Initiation: Weigh an equimolar amount of PMDA (e.g., 2.181 g, 10 mmol) in a dry container. At time t=0, add the PMDA powder to the stirring diamine solution in one portion. A rapid increase in viscosity should be observed.
-
Kinetic Monitoring (Select one method):
-
Method A: In-situ FTIR Spectroscopy: If using an ATR-FTIR probe, insert it into the reaction mixture before adding the PMDA. Begin collecting spectra immediately at fixed time intervals (e.g., every 60 seconds). Monitor the decrease in the anhydride carbonyl peaks (around 1858 cm⁻¹ and 1778 cm⁻¹) to calculate the concentration of unreacted anhydride over time.
-
Method B: Aliquot Titration: At predetermined time intervals (e.g., 5, 10, 20, 40, 60 minutes), use a dry syringe to withdraw a known volume of the reaction mixture (e.g., 5 mL) and quench it in a flask containing a non-solvent like isopropanol. Titrate the carboxylic acid groups of the poly(amic acid) with a standardized solution of tetrabutylammonium hydroxide (TBAH) in methanol to determine the extent of reaction.[10]
-
Method C: GPC/SEC Analysis: At the same time intervals, withdraw an aliquot, quench it, and dilute it with the GPC eluent (e.g., THF with a salt like LiBr). Inject the sample into the GPC system to measure the number-average molecular weight (Mn) as a function of time.[11][12][13] The degree of polymerization (Xn) can be related to conversion (p) by the Carothers equation: Xn = 1 / (1 - p).
-
Data Analysis and Expected Results
Regardless of the monitoring technique, the goal is to determine the concentration of reacted functional groups over time and calculate the extent of reaction, p.
Example Data Processing:
-
Calculate p at each time point. For example, using FTIR, p = (Initial Peak Area - Peak Area at time t) / Initial Peak Area.
-
Calculate the term 1 / (1 - p).
-
Plot 1 / (1 - p) versus time (in seconds).
-
Perform a linear regression on the data points. The plot should be linear for a second-order reaction.
-
The rate constant, k, is calculated from the slope of the line: k = slope / [M]₀ .
Hypothetical Kinetic Data Table:
| Time (min) | Time (s) | % Conversion (p*100) | 1 / (1 - p) | Mn ( g/mol ) (from GPC) |
| 0 | 0 | 0 | 1.0 | - |
| 5 | 300 | 50.0 | 2.0 | 737 |
| 15 | 900 | 75.0 | 4.0 | 1474 |
| 30 | 1800 | 85.7 | 7.0 | 2579 |
| 60 | 3600 | 92.3 | 13.0 | 4800 |
| 120 | 7200 | 96.0 | 25.0 | 9212 |
Note: Mn is calculated based on the repeating unit of this compound + PMDA, with a molecular weight of 368.4 g/mol , and assumes Xn = Mn / (Monomer MW avg).
Field-Proven Insights and Troubleshooting
-
Causality of Steric Hindrance: The methyl groups on the this compound ring will sterically hinder the approach of the amine to the dianhydride. This is expected to result in a lower rate constant (k) compared to non-hindered diamines like p-phenylenediamine under identical conditions. This makes precise temperature control and monitoring over longer periods essential.
-
Solvent Purity is Critical: Water is a competing nucleophile that can react with the dianhydride, capping the chain and preventing high molecular weight polymer formation. Using anhydrous solvents and maintaining a strict inert atmosphere is non-negotiable for accurate kinetic data.
-
Viscosity Management: As the polymerization proceeds, the solution viscosity will increase significantly. A robust mechanical stirrer (not a magnetic stir bar) is required to ensure the mixture remains homogeneous. High viscosity can trap unreacted monomers, leading to a diffusion-controlled reaction regime at high conversions and a deviation from simple second-order kinetics.
-
Potential for Side Reactions: At very high temperatures or under extremely dry conditions, intermolecular imide formation can lead to branching and gelation, which would be evident as an insoluble fraction in the reaction mixture.[10] Sticking to room temperature for the initial poly(amic acid) formation minimizes this risk.
Conclusion
Studying the step-growth polymerization kinetics of this compound provides valuable insights into the structure-reactivity relationships in polyimide synthesis. By employing rigorous experimental techniques such as in-situ FTIR or time-resolved GPC and applying a second-order kinetic model, researchers can quantify the impact of steric hindrance on the polymerization rate. This knowledge is paramount for the rational design of polymerization processes and the development of novel high-performance polymers with tailored solubility, thermal, and mechanical properties for advanced applications.
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Application Note & Protocols: Post-Polymerization Modification of Polymers Containing 2,4-Diaminomesitylene for Advanced Applications
Abstract
Polymers incorporating 2,4-diaminomesitylene (DAM) offer a unique platform for creating advanced materials due to the monomer's rigid, sterically hindered structure and the differential reactivity of its two primary amine groups. Post-polymerization modification (PPM) of these polymers is a powerful strategy to introduce diverse functionalities, enabling the development of sophisticated materials for drug delivery, tissue engineering, and diagnostics.[1][2] This guide provides a comprehensive overview of the core chemical strategies for modifying DAM-containing polymers, detailed experimental protocols for key reactions, and methods for characterizing the resulting functionalized macromolecules.
Introduction: The Strategic Advantage of this compound
This compound (1,3,5-trimethyl-2,4-benzenediamine) is a compelling aromatic diamine monomer for high-performance polymers like polyamides and polyimides. Its utility stems from several key features:
-
Structural Rigidity: The trimethyl-substituted benzene ring imparts significant rigidity to the polymer backbone, leading to materials with high thermal stability and mechanical strength.[3]
-
Processability: The bulky methyl groups disrupt efficient chain packing, which can improve the solubility of otherwise intractable aromatic polymers, aiding in their processing.
-
Dual-Functional Handles: The presence of two primary amine groups provides sites for subsequent chemical modification.
Crucially, the two amino groups exhibit distinct steric environments. The C4-amino group is relatively accessible, whereas the C2-amino group is sterically hindered by two ortho-methyl groups. This inherent asymmetry is not a limitation but a strategic advantage, allowing for regioselective modifications under kinetically controlled conditions. Post-polymerization modification leverages this feature to create a diverse library of functional polymers from a single precursor, a more efficient approach than synthesizing and polymerizing numerous complex functional monomers individually.[4]
Overall Workflow
The process of creating and utilizing these functional polymers follows a logical progression from synthesis to application.
Caption: General workflow for functional polymer development.
Core Chemistries for Modification
The primary amino groups on the DAM moiety are versatile nucleophiles, enabling a range of modification reactions. The two most common and powerful approaches are N-acylation and diazotization-coupling.
N-Acylation: Attaching Payloads and Modifiers
N-acylation involves the reaction of the primary amine with an acylating agent, such as an acid chloride or anhydride, to form a stable amide bond. This is a cornerstone reaction for attaching therapeutic agents, imaging labels, or solubility enhancers.
Causality of Regioselectivity: The rate of acylation is highly sensitive to steric hindrance. The C4-amino group, being less encumbered, will react significantly faster than the C2-amino group. By carefully controlling reaction conditions (e.g., low temperature, sub-stoichiometric amounts of acylating agent), it is possible to achieve selective mono-acylation at the C4 position.
Caption: Mechanism of N-acylation with an acid chloride.
Diazotization and Azo-Coupling: Installing Chromophores and Linkers
Aromatic primary amines can be converted into diazonium salts using nitrous acid (generated in situ from NaNO₂ and a strong acid).[5] These diazonium salts are electrophiles that readily react with electron-rich aromatic rings (the "coupling component," e.g., phenols, anilines) to form intensely colored azo compounds (-N=N-).[6][7] This reaction is ideal for permanently attaching dyes or installing functional handles for further bioconjugation.
Experimental Insight: Diazonium salts are notoriously unstable at room temperature. The reaction must be performed at low temperatures (0–5 °C) to prevent premature decomposition and loss of the diazonium group.
Caption: Two-step workflow for azo-coupling modification.
Experimental Protocols
Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Regioselective Mono-N-Acetylation of a DAM-Polyamide
This protocol details the selective acetylation of the less-hindered C4-amino group on a precursor polyamide synthesized from DAM and terephthaloyl chloride.
Rationale: By using a 1:0.9 molar ratio of available amine groups to acetyl chloride at 0°C, we favor a kinetically controlled reaction that selectively modifies the more accessible C4-NH₂ group before significant reaction occurs at the sterically shielded C2-NH₂ site.
Materials:
-
DAM-terephthalamide polymer (1.0 g, ~3.2 mmol of DAM repeat units)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (50 mL)
-
Anhydrous Lithium Chloride (LiCl) (0.5 g)
-
Triethylamine (TEA) (0.5 mL, ~3.6 mmol)
-
Acetyl Chloride (0.22 mL, ~3.1 mmol)
-
Methanol (200 mL)
-
Deionized Water
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet/outlet
-
Ice bath
-
Syringes
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution: Add the DAM-terephthalamide polymer (1.0 g) and LiCl (0.5 g) to the flask. Add anhydrous DMAc (50 mL) and stir under a nitrogen atmosphere until the polymer is fully dissolved. This may take several hours. LiCl aids in disrupting hydrogen bonds and improving solubility.
-
Equilibration: Cool the polymer solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (0.5 mL) to the solution. TEA acts as an acid scavenger for the HCl byproduct.
-
Acylation: Slowly add acetyl chloride (0.22 mL) dropwise to the stirring solution over 10 minutes. A slow addition rate is critical to maintain temperature and control the reaction.
-
Reaction: Allow the reaction to stir at 0°C for 4 hours.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing 200 mL of vigorously stirring methanol. A fibrous white precipitate should form.
-
Purification: Continue stirring for 30 minutes, then collect the polymer by vacuum filtration. Wash the polymer cake thoroughly with fresh methanol (2 x 50 mL) and then with deionized water (2 x 50 mL) to remove salts and residual solvent.
-
Drying: Dry the modified polymer in a vacuum oven at 60°C overnight.
| Parameter | Condition | Rationale |
| Temperature | 0 °C | Favors kinetic control, enhancing regioselectivity for the C4-NH₂ group. |
| Stoichiometry | ~0.95 eq. AcCl per DAM unit | Limits di-substitution by keeping the acylating agent as the limiting reagent. |
| Solvent | Anhydrous DMAc/LiCl | Ensures polymer solubility and prevents side reactions with water. |
| Base | Triethylamine | Neutralizes the HCl byproduct which could otherwise protonate amines. |
Table 1. Key parameters for selective mono-N-acetylation.
Protocol 2: Azo-Coupling with Phenol
This protocol describes the diazotization of a DAM-polyamide and subsequent coupling with phenol to install a hydroxyazobenzene moiety.
Rationale: This two-step, one-pot reaction transforms the amine into a versatile diazonium intermediate, which is immediately reacted with an electron-rich partner to form a stable, colored azo linkage. All steps are conducted at low temperature to preserve the unstable diazonium salt.
Materials:
-
DAM-terephthalamide polymer (1.0 g, ~3.2 mmol of DAM repeat units)
-
Concentrated Hydrochloric Acid (HCl) (3 mL)
-
Deionized Water (50 mL)
-
Sodium Nitrite (NaNO₂) (0.23 g, 3.3 mmol) in 5 mL water
-
Phenol (0.31 g, 3.3 mmol)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Methanol (200 mL)
Equipment:
-
250 mL beaker
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Buchner funnel and filter paper
-
Vacuum oven
Procedure:
-
Polymer Slurry: Suspend the DAM-terephthalamide polymer (1.0 g) in 50 mL of deionized water in the beaker. Add concentrated HCl (3 mL).
-
Diazotization: Cool the slurry to 0-5°C using an ice-salt bath. While maintaining the temperature, slowly add the aqueous solution of sodium nitrite (0.23 g in 5 mL water) dropwise. A slight excess of nitrous acid is used to ensure complete reaction. The solution may change color. Stir for 30 minutes at 0-5°C.
-
Coupling Solution: In a separate beaker, dissolve phenol (0.31 g) in 10 mL of 10% NaOH solution. Cool this solution to 5°C.
-
Azo-Coupling: Slowly add the cold phenol solution to the cold diazonium salt slurry. An intensely colored (typically orange-red) precipitate should form immediately.
-
pH Adjustment: After addition is complete, adjust the pH of the mixture to ~8-9 with 10% NaOH to ensure complete coupling.
-
Reaction: Allow the reaction to stir in the ice bath for an additional 1 hour.
-
Isolation: Collect the colored polymer by vacuum filtration. Wash thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the azo-modified polymer in a vacuum oven at 60°C overnight.
Characterization of Modified Polymers
Confirming the success of the modification is critical. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Unmodified Polymer (DAM-Polyamide) | Expected Result for N-Acetylated Polymer | Expected Result for Azo-Coupled Polymer |
| FTIR | Primary N-H stretch (~3400-3300 cm⁻¹) | Attenuation of N-H stretch; new Amide I band (~1660 cm⁻¹) | Disappearance of N-H stretch; new azo band (N=N) (~1450 cm⁻¹, often weak) |
| ¹H NMR | -NH₂ protons (broad signal) | Appearance of acetyl -CH₃ singlet (~2.1 ppm); shift in aromatic protons | Complex aromatic region; appearance of new signals from the coupled phenol ring |
| UV-Vis | No significant absorbance >350 nm | No significant change | Strong new absorbance in the visible region (e.g., 400-500 nm) due to the azo chromophore |
| GPC/SEC | Single, defined molecular weight distribution | No significant change in molecular weight or PDI | No significant change in molecular weight or PDI |
| Color | White / Off-white | White / Off-white | Intense Orange / Red |
Table 2. Summary of expected characterization results for modified polymers.
Applications in Drug Development
The ability to precisely functionalize DAM-containing polymers opens up numerous possibilities in the pharmaceutical and biomedical fields.
-
Drug Conjugation: The remaining free amine (or an installed functional group) can be used as a covalent attachment point for active pharmaceutical ingredients (APIs). The polymer backbone can improve the drug's solubility, stability, and pharmacokinetic profile.[8][9][10]
-
Targeted Delivery: Functional groups introduced via PPM can serve as ligands to bind to specific cellular markers, enabling the targeted delivery of therapeutics to diseased tissues and reducing off-target effects.[8]
-
Stimuli-Responsive Systems: Azo-modified polymers can be designed to be responsive to changes in pH or redox potential. The azo bond can be cleaved under specific biological conditions (e.g., in hypoxic tumor environments), triggering the release of a conjugated drug.
-
Biomaterial Surface Modification: The surface of medical implants or tissue scaffolds can be coated with functionalized DAM-polymers to improve biocompatibility, promote specific cell adhesion, or prevent biofouling.[1][11][12]
Conclusion
Polymers containing this compound are a highly adaptable class of materials. The strategic use of post-polymerization modification, guided by an understanding of the monomer's unique steric and electronic properties, allows for the creation of functional polymers with tailored properties. The protocols and characterization guidelines presented here provide a robust framework for researchers and drug development professionals to harness these materials for creating next-generation therapeutic and diagnostic systems.
References
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Application Notes and Protocols: The Use of 2,4-Diaminomesitylene in the Preparation of Thermosetting Plastics
Introduction: Unlocking High-Performance Thermosets with 2,4-Diaminomesitylene
Thermosetting plastics are indispensable in modern engineering, prized for their exceptional mechanical strength, thermal stability, and chemical resistance.[1][2] The performance of these materials is critically dependent on the molecular architecture of their cross-linked networks, a feature largely dictated by the choice of curing agent or monomer.[3] this compound (DAM), a sterically hindered aromatic diamine, has emerged as a key building block for creating high-performance thermosets, particularly epoxy resins and polyimides.
This technical guide provides an in-depth exploration of the application of this compound (IUPAC Name: 2,4,6-trimethylbenzene-1,3-diamine) in the synthesis of advanced thermosetting plastics.[4] We will delve into the mechanistic principles governing its reactivity, present detailed protocols for the preparation of DAM-cured epoxy and polyimide systems, and offer insights into the characterization of the resulting high-performance materials. This document is intended for researchers and professionals in materials science and drug development seeking to leverage the unique properties of DAM to engineer next-generation thermosets.
Mechanistic Insights: The Role of Steric Hindrance and Aromaticity in Curing Reactions
The efficacy of this compound as a curing agent stems from its unique molecular structure. The presence of two primary amine groups provides the necessary reactive sites for cross-linking, while the aromatic ring imparts rigidity and thermal stability to the resulting polymer network.[5][6]
Epoxy Curing Mechanism
In epoxy resin systems, the primary amine groups of DAM undergo a nucleophilic addition reaction with the epoxide rings of the epoxy prepolymer, such as Diglycidyl Ether of Bisphenol A (DGEBA).[7] Each primary amine hydrogen is an active site, allowing one DAM molecule to potentially react with four epoxy groups.[7] The reaction proceeds in two stages: the initial reaction of a primary amine to form a secondary amine, followed by the reaction of the secondary amine to form a tertiary amine, creating a highly cross-linked, three-dimensional network.[7]
The methyl groups on the mesitylene ring introduce significant steric hindrance around the amine functionalities. This steric hindrance modulates the reactivity of the amine groups, leading to a more controlled curing process and often requiring elevated temperatures to achieve full cure.[8] This controlled reactivity can extend the pot life of the epoxy mixture, providing a larger processing window, which is crucial for applications involving complex molds or large-scale manufacturing.[5]
Diagram of Epoxy Curing with this compound:
Caption: Workflow for Epoxy Curing with DAM.
Polyimide Synthesis
In the synthesis of polyimides, DAM serves as the diamine monomer. The process typically involves a two-step reaction.[9] First, DAM is reacted with a dianhydride, such as Pyromellitic Dianhydride (PMDA), in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[10] The subsequent step involves thermal or chemical imidization, where the poly(amic acid) undergoes cyclodehydration to form the final, insoluble, and intractable polyimide.[10] The rigidity of the DAM and dianhydride monomers contributes to the exceptional thermal stability and mechanical properties of the resulting polyimide.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for the preparation and characterization of DAM-based thermosets. It is crucial to adhere to all laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), especially when handling reactive chemicals.
Protocol 1: Preparation of a DAM-Cured Epoxy Resin
This protocol details the preparation of a thermoset from a standard DGEBA-based epoxy resin and this compound.
Materials:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (Epoxy Equivalent Weight (EEW) to be known)
-
This compound (DAM), high purity
-
Suitable solvent (e.g., acetone, for viscosity reduction if necessary)
-
Mixing vessels and stirring equipment
-
Vacuum oven
-
Molds for sample casting
Methodology:
-
Stoichiometric Calculation: The optimal ratio of epoxy resin to curing agent is critical for achieving desired properties.[2] Calculate the required amount of DAM using the following formula:
Parts by weight of DAM per 100 parts of resin = (Amine Hydrogen Equivalent Weight of DAM / Epoxy Equivalent Weight of Resin) x 100
The Amine Hydrogen Equivalent Weight (AHEW) of DAM (C9H14N2, MW = 150.22 g/mol ) is its molecular weight divided by the number of active amine hydrogens (4), which is 37.56 g/eq.
-
Preparation of the Resin-Curing Agent Mixture:
-
Gently warm the DGEBA resin to reduce its viscosity (e.g., 60 °C).
-
Accurately weigh the calculated amount of DAM and add it to the pre-warmed resin.
-
Mix thoroughly until the DAM is completely dissolved and the mixture is homogeneous. If the viscosity is too high for proper mixing, a minimal amount of a suitable solvent can be added.[11]
-
-
Degassing:
-
Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature.
-
Apply vacuum to remove any entrapped air bubbles, which could create voids and compromise the mechanical properties of the cured material.
-
-
Casting and Curing:
-
Pour the degassed mixture into pre-heated molds.
-
Aromatic amines typically require an elevated temperature cure schedule.[7][8] A typical two-stage curing cycle for a DAM-epoxy system would be:
-
Initial cure: 2 hours at 120 °C
-
Post-cure: 2 hours at 180 °C.[3]
-
-
The exact curing schedule should be optimized based on the specific resin system and desired properties, often determined through techniques like Differential Scanning Calorimetry (DSC).[6]
-
-
Demolding and Post-Curing Analysis:
-
Allow the molds to cool to room temperature before demolding the cured samples.
-
The samples are now ready for characterization of their thermal and mechanical properties.
-
Diagram of the Experimental Workflow:
Caption: Step-by-step experimental workflow.
Protocol 2: Synthesis of a Polyimide from DAM and PMDA
This protocol outlines the synthesis of a polyimide film via a two-step polycondensation reaction.
Materials:
-
This compound (DAM), high purity
-
Pyromellitic Dianhydride (PMDA), high purity
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas supply
-
Glass reaction vessel with mechanical stirrer and nitrogen inlet/outlet
-
Glass plates for film casting
-
Programmable oven
Methodology:
-
Poly(amic acid) Synthesis:
-
In a clean, dry reaction vessel under a nitrogen atmosphere, dissolve an equimolar amount of DAM in anhydrous NMP with stirring.
-
Slowly add an equimolar amount of PMDA to the stirred DAM solution. The reaction is exothermic, so the addition should be controlled to maintain the reaction temperature below 30 °C.
-
Continue stirring at room temperature for 12-24 hours to ensure the formation of a viscous poly(amic acid) solution. The inherent viscosity of the solution can be measured to monitor the molecular weight of the polymer.[12]
-
-
Film Casting:
-
Cast the poly(amic acid) solution onto clean glass plates. The thickness of the film can be controlled by adjusting the casting knife gap.
-
-
Thermal Imidization:
-
Place the cast films in a programmable oven and subject them to a staged thermal curing process to gradually remove the solvent and effect cyclodehydration. A typical imidization schedule is:
-
1 hour at 80 °C
-
1 hour at 150 °C
-
1 hour at 250 °C
-
1 hour at 300 °C[10]
-
-
The final, tough, and flexible polyimide film can be carefully peeled from the glass substrate after cooling.
-
Performance Characteristics and Data Presentation
The use of DAM as a curing agent or monomer imparts superior thermal and mechanical properties to the resulting thermosets. Aromatic diamines are known to produce cured epoxy systems with high glass transition temperatures (Tg) and excellent strength.[8]
Expected Properties of DAM-Based Thermosets
| Property | DAM-Cured Epoxy | DAM-Based Polyimide | Rationale |
| Glass Transition Temp. (Tg) | High (typically > 180 °C) | Very High (often > 250 °C) | The rigid aromatic structure of DAM restricts polymer chain mobility.[3] |
| Thermal Stability (TGA) | Excellent | Exceptional | High cross-link density and aromatic backbone resist thermal degradation. |
| Mechanical Strength | High Tensile and Flexural Strength | High Modulus and Tensile Strength | The rigid, cross-linked network provides excellent load-bearing capabilities.[13] |
| Chemical Resistance | Very Good | Excellent | The dense, cross-linked structure is less susceptible to solvent penetration. |
Note: The actual values will depend on the specific epoxy resin or dianhydride used, as well as the precise curing conditions.
Characterization Techniques
To validate the performance of the prepared thermosets, a suite of characterization techniques should be employed:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and assess the extent of cure.[6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the cured material.[14]
-
Dynamic Mechanical Analysis (DMA): To measure the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature.
-
Tensile and Flexural Testing: To determine key mechanical properties such as strength, modulus, and elongation at break according to ASTM standards.
Conclusion: A Versatile Building Block for Demanding Applications
This compound is a highly effective curing agent and monomer for the preparation of high-performance thermosetting plastics. Its unique combination of aromatic rigidity and sterically hindered amine groups allows for the creation of materials with exceptional thermal stability, mechanical strength, and controlled processability. The protocols and insights provided in this guide offer a solid foundation for researchers and developers to explore the full potential of DAM in formulating advanced materials for demanding applications in aerospace, electronics, and automotive industries.
References
- Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. (2006-06-01).
- Curing Agents for Epoxy Resin. Three Bond.
- Epoxy Resin Curing: A Deeper Look at Aromatic Diamine Hardeners. NINGBO INNO PHARMCHEM CO.,LTD.
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI.
- Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. (2024-08-12).
- Curing of epoxy resins with amines. (2025-08-07). ResearchGate.
- The Power of Curing: Enhancing Epoxy Resins with Diamine Agents. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis of polyimide. ResearchGate.
- Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin- based Bio-epoxy Resin.
- Properties of epoxy resin system cured by different mixed curing agents at low temperature.
- Epoxy Curing Agents. Evonik.
- The Effect of Various Hardeners on the Mechanical and Thermal Properties of Epoxy Resin. (2014-01-28).
- The synthesis of a novel polyimide precursor. NASA Technical Reports Server.
- This compound. PubChem.
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- 14. mdpi.com [mdpi.com]
Application Note & Protocols: A Guide to the Physicochemical Characterization of 2,4-Diaminomesitylene (DAM)-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polymers derived from 2,4-Diaminomesitylene (DAM), also known as 2,4,6-trimethyl-1,3-phenylenediamine, are a class of high-performance aromatic polyamides and poly(amide-imide)s with significant potential in advanced materials and pharmaceutical applications.[1] Their unique structure, featuring a substituted aromatic diamine monomer, imparts notable thermal stability, specific solubility characteristics, and distinct mechanical properties.[1][2] A thorough and systematic characterization is paramount to understanding structure-property relationships, ensuring quality control, and optimizing their performance for specific applications. This guide provides a comprehensive overview of the essential techniques and detailed protocols for the robust characterization of DAM-based polymers.
Introduction: The Significance of DAM-Based Polymers
Aromatic polyamides, often termed aramids, are renowned for their exceptional thermal and mechanical properties.[3] The incorporation of the this compound monomer into the polymer backbone introduces methyl groups on the phenyl ring. This substitution sterically hinders close chain packing, which can disrupt crystallinity and enhance solubility in organic solvents compared to their non-substituted counterparts like poly(m-phenylene isophthalamide).[4] This improved processability, combined with high thermal resistance, makes DAM-based polymers attractive for applications ranging from specialty films and coatings to matrices for drug delivery systems.
Effective characterization is not merely a procedural step but a foundational element of polymer science that connects synthesis with final application performance.[5] This document outlines a multi-faceted approach to elucidate the chemical structure, molecular weight, thermal behavior, and surface morphology of DAM-based polymers.
The Characterization Workflow: A Holistic Approach
A comprehensive understanding of a novel polymer system requires the integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a complete picture of the material's properties.
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2,4-Diaminomesitylene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the purification of 2,4-Diaminomesitylene (DAM). As a crucial intermediate in the synthesis of high-performance dyes, polymers, and pharmaceuticals, achieving high purity of DAM is paramount for the success of subsequent applications[1][2]. However, its purification is often challenging due to its susceptibility to air oxidation and the presence of closely-related impurities from its synthesis.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to a detailed troubleshooting guide and finally to validated, step-by-step protocols. Our goal is to empower you with the knowledge to not only purify your compound but to understand the rationale behind each step, ensuring reproducible, high-purity results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
The impurity profile of crude DAM is heavily dependent on its synthetic route, which commonly involves the nitration of mesitylene to 2,4-dinitromesitylene, followed by reduction[2]. Consequently, you can expect to encounter:
-
Unreacted Starting Materials: Residual mesitylene.
-
Intermediates: Unreacted 2,4-dinitromesitylene and partially reduced species like nitro-aminomesitylene.
-
Oxidation Products: Aromatic amines, especially those with multiple activating groups like DAM, are highly susceptible to air oxidation, leading to the formation of colored polymeric impurities. The product often darkens upon exposure to air and light[3].
-
Catalyst Residues: If catalytic hydrogenation is used, trace metals may be present. If a dissolving metal reduction is used, inorganic salts will be present.
Q2: My crude this compound is a dark brown or reddish solid. Is it still usable, and how can I decolorize it?
The discoloration is almost certainly due to oxidation products. While the material might still contain a significant amount of the desired product, using it as-is can lead to side reactions and lower yields in subsequent steps. Decolorization is highly recommended.
The most effective method is to perform a recrystallization with the addition of a small amount of a reducing agent (like sodium hydrosulfite) and activated charcoal. The charcoal adsorbs the high-molecular-weight colored impurities, and the reducing agent helps prevent further oxidation during the heating process. A detailed protocol is provided in Section 3.
Q3: What are the most critical safety precautions when handling and purifying this compound?
This compound is a hazardous substance and must be handled with appropriate care. Key safety measures include:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin[4][5].
-
Irritation: It causes serious skin and eye irritation[5].
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[5][6].
-
Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhaling dust or vapors[6].
-
Environmental Hazard: DAM is very toxic to aquatic life with long-lasting effects. Prevent it from entering drains and dispose of waste according to institutional and local regulations[6].
Q4: How should I store purified, high-purity this compound to prevent degradation?
To maintain its purity, this compound must be protected from atmospheric oxygen and light. The best practice is to store it in a tightly sealed amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at room temperature or refrigerated[1]. This minimizes the potential for oxidation and discoloration over time.
Section 2: Troubleshooting Guide for Purification
This section addresses specific experimental failures in a problem-cause-solution format.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| 1. Low recovery after recrystallization. | A. Suboptimal Solvent Choice: The compound is too soluble in the chosen solvent, even at low temperatures. | Solution: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test solubility in a range of solvents (e.g., water, ethanol, isopropanol, hexane/ethyl acetate mixtures) on a small scale. Water is a good starting point given its reported solubility properties[1][7]. |
| B. Premature Crystallization: Crystals form too quickly in the funnel during hot filtration. | Solution: Use a pre-heated filter funnel and receiving flask. Add a small amount of extra hot solvent just before filtering to ensure the compound remains in solution. This prevents the temperature from dropping below the saturation point in the apparatus. | |
| C. Insufficient Cooling: The solution was not cooled for a long enough period or to a low enough temperature. | Solution: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation by decreasing the compound's solubility. | |
| 2. Product "oils out" instead of crystallizing. | A. Supersaturation Occurred Too Rapidly: The solution was cooled too quickly, preventing the orderly arrangement of molecules into a crystal lattice. | Solution: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. Only then, move to an ice bath for further cooling. |
| B. Melting Point Depression: The concentration of impurities is so high that it significantly lowers the melting point of the mixture, potentially below the temperature of the solution. | Solution: If oiling out persists, try recrystallizing from a more dilute solution. If that fails, the impurity load is likely too high for simple recrystallization. You must first use another method, like column chromatography, to achieve partial purification before attempting a final recrystallization. | |
| 3. Product remains colored after recrystallization. | A. Incomplete Removal of Oxidation Products: The colored impurities are co-soluble with the product in the recrystallization solvent. | Solution: Perform the recrystallization again, but this time, add activated charcoal to the hot solution before filtration (see Protocol 2). The porous surface of the charcoal will adsorb the large, colored polymeric impurities. Use about 1-2% charcoal by weight relative to your crude product. |
| B. Oxidation During the Process: The compound oxidized during the heating and filtration steps. | Solution: Add a small amount (a spatula tip) of a reducing agent like sodium hydrosulfite to the recrystallization solvent. This creates a reducing environment that inhibits the formation of new colored oxidation products during the procedure[8]. | |
| 4. Tailing or poor separation during column chromatography. | A. Acidic Silica Gel: The amine groups of DAM are basic and interact strongly with the slightly acidic silanol groups on the surface of standard silica gel. This strong interaction leads to slow, uneven movement down the column, causing tailing. | Solution: Deactivate the silica gel by adding 1-2% triethylamine (Et₃N) or ammonia to your eluent system. The sacrificial base will preferentially bind to the acidic sites on the silica, allowing your product to elute in sharper, more symmetrical bands[9]. |
| B. Inappropriate Eluent Polarity: The chosen solvent system does not provide adequate separation between DAM and the impurities. | Solution: Systematically optimize your eluent using Thin Layer Chromatography (TLC). A good starting point for a polar compound like DAM is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Adjust the ratio to achieve a target Rf value for your product of ~0.3-0.4 for the best separation on a column. |
Section 3: Detailed Experimental Protocols
Protocol 1: High-Purity Recrystallization of this compound
This protocol is designed to purify crude DAM that is light to moderately colored.
-
Solvent Selection: Based on solubility data, water is an excellent first choice[1][7]. Alternatively, a mixed solvent system like ethanol/water or ethyl acetate/hexane can be effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding ~20 mL of deionized water. Add a magnetic stir bar.
-
Heating: Heat the suspension on a hot plate with stirring. Add more water in small portions until all the solid dissolves at or near the boiling point. Rationale: Creating a saturated solution at high temperature is the fundamental principle of recrystallization.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula tip of sodium hydrosulfite and ~1-2 wt% of activated charcoal. Return to a boil for 2-3 minutes. Rationale: Sodium hydrosulfite prevents oxidation, while charcoal adsorbs colored impurities[8].
-
Hot Filtration: Pre-heat a filter funnel (either a stemless glass funnel with fluted filter paper or a Buchner funnel) by pouring boiling water through it. Quickly filter the hot solution into a pre-warmed clean Erlenmeyer flask to remove the charcoal and any insoluble impurities. Rationale: Keeping the apparatus hot prevents the product from crystallizing prematurely.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, cool it further in an ice-water bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum. The expected melting point of pure this compound is 89-91 °C[1][5][10].
Protocol 2: Purification by Flash Column Chromatography
This method is ideal for crude material with significant impurities that are difficult to remove by recrystallization.
-
TLC Analysis: Develop a solvent system using TLC. A good starting point is a 50:50 mixture of Hexanes:Ethyl Acetate. Add 1% triethylamine to the eluent to prevent tailing. Adjust the ratio until the desired product has an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the optimized eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude DAM in a minimum amount of dichloromethane or the eluent. If it is not fully soluble, pre-adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. Rationale: Dry loading typically results in better separation and sharper bands.
-
Elution: Run the column with the eluent, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Final Product: The resulting solid can be used directly or further purified by recrystallization (Protocol 1) to obtain highly pure, crystalline material.
Section 4: Visualization & Workflows
Diagram 1: Purification Method Selection This decision tree guides the user to the most appropriate purification strategy based on the characteristics of their crude sample.
Caption: Decision tree for selecting a purification method.
Diagram 2: Recrystallization Workflow This diagram outlines the key steps and decision points within the recrystallization protocol.
Caption: Step-by-step workflow for recrystallization.
Section 5: Physical & Chemical Properties Summary
| Property | Value | Source(s) |
| Chemical Formula | C₉H₁₄N₂ | [1][4] |
| Molecular Weight | 150.22 g/mol | [1][4][11] |
| Appearance | White to yellow/orange crystalline powder | |
| Melting Point | 89-91 °C | [1][5][10] |
| Boiling Point | 297.7 °C at 760 mmHg | [1][5] |
| Solubility in Water | ~22.7 g/L at 20 °C | [1][7] |
| Other Solubilities | Slightly soluble in DMSO and Methanol | [1] |
| CAS Number | 3102-70-3 | [1][4][5] |
References
- This compound - LookChem. [Link]
- This compound | C9H14N2 | CID 76547 - PubChem - NIH. [Link]
- This compound, CAS No. 3102-70-3 - iChemical. [Link]
- SU1145018A1 - Method of obtaining this compound-6-sulfo acid - Google P
- What's the best solvent to remove these crystals and recrystallize it? : r/chemistry - Reddit. [Link]
- Reagents & Solvents: Solvents for Recrystalliz
- 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem. [Link]
- o-PHENYLENEDIAMINE - Organic Syntheses Procedure. [Link]
- US20060217549A1 - Diamine purification method - Google P
- CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google P
Sources
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- 2. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]
- 3. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, CAS No. 3102-70-3 - iChemical [ichemical.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,4,6-Trimethyl-m-phenylenediamine 96 3102-70-3 [sigmaaldrich.com]
- 11. 2,4,6-三甲基间苯二胺 96% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges of 2,4-Diaminomesitylene
Welcome to the technical support guide for 2,4-Diaminomesitylene (DAM, CAS No. 3102-70-3). This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges often encountered with this versatile aromatic diamine. As a compound with significant applications in the synthesis of polymers, dyes, and pharmaceutical intermediates, understanding and overcoming its solubility limitations is critical for successful experimental outcomes[1][2].
This guide moves beyond simple solvent lists to explain the underlying chemical principles governing solubility and provides structured, actionable troubleshooting protocols.
Understanding the Molecule: Why is this compound Poorly Soluble?
This compound's solubility is dictated by a balance of polar and non-polar characteristics. The two primary amine (-NH₂) groups are polar and capable of hydrogen bonding, while the benzene ring with its three methyl (-CH₃) groups is non-polar and hydrophobic.
The key factors influencing its solubility are:
-
Crystal Lattice Energy : this compound is a solid with a melting point of 89-91 °C[1][3]. The energy required to break the intermolecular forces holding the crystal lattice together must be overcome by the energy released upon solvation.
-
Hydrogen Bonding : The two amine groups can act as hydrogen bond donors, and the nitrogen atoms can act as hydrogen bond acceptors[3]. This promotes solubility in polar, protic solvents.
-
Hydrophobicity : The mesitylene core (a trimethylated benzene ring) is bulky and non-polar. This significant hydrophobic character limits solubility in highly polar solvents and favors solubility in non-polar organic solvents.
The interplay of these features results in its characteristically slight solubility in common solvents like Dimethyl Sulfoxide (DMSO) and Methanol[3][4].
Frequently Asked Questions (FAQs)
Q1: What is the documented solubility of this compound in common lab solvents?
Q2: I'm struggling to dissolve this compound for my reaction. What is the first thing I should try?
The single most effective initial step is to increase the temperature. For many structurally similar aromatic diamines, solubility in organic solvents shows a strong positive correlation with temperature[5][6][7]. Heating the solvent while stirring can significantly improve both the rate of dissolution and the total amount of solute that can be dissolved. Always ensure your experimental conditions are safe and that the solvent's boiling point is not exceeded in an open system.
Q3: Which solvents should I consider for initial screening?
Based on the molecule's structure and solubility data from analogous compounds like 4,4′-diaminodiphenylmethane and 2-nitro-p-phenylenediamine, the following solvents are recommended for initial screening[6][7]:
-
Polar Aprotic Solvents : N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Alcohols : Methanol, Ethanol, 2-Propanol, 1-Butanol
-
Ethers : 1,4-Dioxane
-
Chlorinated Solvents : Chloroform
-
Aromatic Hydrocarbons : Toluene
Q4: What is co-solvency and can it help dissolve this compound?
Co-solvency is a technique where a mixture of solvents is used to dissolve a solute that has poor solubility in any single solvent[8][9]. By blending solvents, you can fine-tune the polarity of the medium to better match the solute. For instance, mixing a good solvent for the non-polar part of DAM (like toluene) with a good solvent for the polar amine groups (like methanol) can enhance overall solubility. A study on a similar compound, 2-nitro-p-phenylenediamine, demonstrated that a mixture of NMP and methanol was an effective co-solvent system, with solubility increasing as the proportion of NMP increased[7].
Q5: How do the methyl groups on the benzene ring affect solubility compared to a simpler diamine like m-phenylenediamine?
The three methyl groups on the mesitylene ring significantly increase the molecule's hydrophobicity and steric bulk compared to m-phenylenediamine[10]. This increased non-polar character generally decreases solubility in polar solvents like water but can improve solubility in less polar organic solvents. The methyl groups can also hinder the close packing of molecules in a crystal lattice, which might lower the lattice energy and potentially aid dissolution, but the dominant effect is the increased hydrophobicity.
Troubleshooting Guides & Experimental Protocols
Guide 1: Systematic Solvent Screening Protocol
This protocol provides a structured approach to identifying a suitable solvent for your desired concentration.
Objective: To identify the most effective single solvent for dissolving this compound at a target concentration.
Materials:
-
This compound
-
A selection of candidate solvents (see FAQ 3)
-
Vials with caps
-
Magnetic stirrer and stir bars
-
Hot plate/stirrer
-
Thermometer
Procedure:
-
Preparation : Weigh a fixed amount of this compound into several vials (e.g., 10 mg).
-
Solvent Addition : Add a measured volume of a single candidate solvent to each vial to achieve your target concentration (e.g., 1 mL for a 10 mg/mL solution).
-
Room Temperature Test : Stir each vial vigorously at room temperature for 10-15 minutes. Visually inspect for dissolution. Note any solvents that fully or partially dissolve the compound.
-
Incremental Heating : For vials where the compound did not fully dissolve, begin heating in increments of 10-15 °C. Stir for 10 minutes at each temperature point.
-
Observation : Record the temperature at which complete dissolution occurs for each solvent. Be careful not to exceed 80% of the solvent's boiling point.
-
Cooling and Stability Check : Once dissolved, allow the solution to cool back to room temperature. Observe if the compound precipitates out. A stable solution at room temperature after heating is ideal for many applications.
Data Interpretation:
| Solvent | Solubility at RT (25°C) | Dissolution Temp (°C) | Stability upon Cooling |
| Methanol | Partial | 60°C | Precipitates |
| Toluene | Insoluble | No dissolution at 80°C | N/A |
| NMP | Complete | 25°C | Stable |
| DMF | Partial | 45°C | Stable |
This table allows for a direct comparison to select the optimal solvent that dissolves the compound at the lowest temperature and maintains its stability upon cooling.
Guide 2: Developing a Co-Solvent System
Objective: To create a solvent blend that dissolves this compound when single solvents are ineffective.
Principle: This method relies on pairing a solvent that interacts well with the hydrophobic mesitylene core with one that solvates the polar amine groups.
Procedure:
-
Select Primary Solvents : Based on the screening in Guide 1, choose two solvents:
-
Initial Ratio Testing : Prepare a series of co-solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of A:B).
-
Dissolution Test : Add a fixed amount of this compound to a fixed volume of each co-solvent mixture.
-
Observe and Heat : Follow the observation and heating steps from Guide 1 for each ratio. Record the dissolution temperature for each blend.
-
Optimization : Identify the co-solvent ratio that provides the best solubility at the most practical temperature for your experiment.
Visualizing the Workflow
A logical approach is key to efficiently solving solubility problems. The following workflow provides a step-by-step decision-making process.
Caption: Solute-solvent interactions for DAM.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges of this compound, enabling its successful use in a wide array of synthetic applications.
References
- LookChem. This compound. [Link]
- Specialty Chemical Synthesis: The Value of 2,4,6-Trimethyl-1,3-Phenylenediamine. Amfinecom. [Link]
- ResearchGate.
- PubChem. This compound.
- Taylor & Francis Online. Synthesis and characterization of Poly(p-phenylenediamine)
- LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. [Link]
- ResearchGate. Correction to “Measurement and Correlation of the Solubility for 4,4′-Diaminodiphenylmethane in Different Solvents”. [Link]
- ResearchGate. Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15)
- ResearchGate. Synthesis and characterization of Poly (p-phenylenediamine)
- MDPI. Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. [Link]
- ScienceDirect. Synthesis of poly (m-phenylenediamine) with improved properties and superior prospect for Cr(VI) removal. [Link]
- National Institutes of Health. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]
- Royal Society of Chemistry. Selective separation of aliphatic and aromatic amines with CO2 switchable ionic liquids aqueous two-phase systems. [Link]
- ResearchGate. Synthesis and investigation of poly(p-phenylenediamine)–poly(1,4-benzoquinonediimine-N,N-diyl-1,4-phenylene). [Link]
- IU Pressbooks.
- PubChem. m-Phenylenediamine.
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- 2. 2,4,6-Trimethyl-1,3-phenylenediamine [webbook.nist.gov]
- 3. 2,4,6-Trimethyl-1,3-phenylenediamine CAS#: 3102-70-3 [m.chemicalbook.com]
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- 10. Influences of Diamines on the Morphologies and the Chemical, Thermal, and Mechanical Properties of Polyurethane-Imide Elastomers [scirp.org]
Identifying and minimizing side reactions in 2,4-Diaminomesitylene synthesis
Technical Support Center: Synthesis of 2,4-Diaminomesitylene
Welcome to the technical support guide for the synthesis of this compound (CAS 3102-70-3), a key intermediate in the development of advanced polymers and specialty chemicals.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established chemical principles to help you navigate the common challenges associated with this multi-step synthesis. Our goal is to empower you to identify and minimize side reactions, thereby improving yield, purity, and process reliability.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable synthetic route to this compound?
The predominant synthetic pathway involves a two-step process:
-
Electrophilic Aromatic Nitration: Mesitylene (1,3,5-trimethylbenzene) is first dinitrated to form 2,4-Dinitromesitylene (CAS 608-50-4).[3][4] This is typically achieved using a mixed acid system, such as sulfuric acid (H₂SO₄) and nitric acid (HNO₃), or nitric acid in acetic anhydride.[3][5]
-
Reduction of Nitro Groups: The resulting 2,4-Dinitromesitylene is then reduced to the target compound, this compound. Common reduction methods include catalytic hydrogenation (e.g., using H₂ over Palladium/Carbon or Raney Nickel) or chemical reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).[6][7]
This route is favored for its use of readily available starting materials and its scalability.
Q2: What are the primary challenges and critical control points in this synthesis?
The main challenges lie in controlling the selectivity of each step to prevent the formation of stubborn impurities:
-
Nitration Step: The primary challenge is achieving selective dinitration while avoiding under-nitration (forming 2-nitromesitylene) and over-nitration (forming 2,4,6-trinitromesitylene). The highly activated nature of the mesitylene ring makes it susceptible to multiple nitrations.[8] Temperature control is the most critical parameter here.
-
Reduction Step: The key challenge is ensuring the complete reduction of both nitro groups to amines. Incomplete reduction leads to the formation of nitro-amino intermediates (e.g., 2-amino-4-nitromesitylene), which can be difficult to separate from the final product. The choice of reducing agent and reaction conditions is vital for a clean conversion.[9]
Q3: Why is strict temperature control so crucial during the nitration of mesitylene?
The nitration of mesitylene is a highly exothermic reaction. Strict temperature control, typically maintaining the reaction between 0°C and 15°C, is essential for several reasons:
-
Preventing Over-Nitration: Higher temperatures increase the reaction rate and the electrophilic strength of the nitrating agent, significantly raising the risk of forming the highly explosive and undesirable byproduct, 2,4,6-trinitromesitylene (TNM).
-
Ensuring Regioselectivity: Temperature influences the selectivity of nitration. While the first nitration is directed by the methyl groups to the ortho/para positions, controlling the temperature helps favor the desired 2,4-dinitro isomer over other possibilities.
-
Safety: Runaway reactions are a significant hazard in nitration chemistry. Maintaining a low temperature ensures the reaction proceeds at a controllable rate, preventing dangerous temperature and pressure spikes.
Troubleshooting Guide: Side Reactions & Purity Issues
This section addresses specific experimental problems, their underlying causes, and validated solutions.
Problem 1: Low Yield of 2,4-Dinitromesitylene and Presence of Multiple Spots on TLC
-
Symptoms: Your crude product from the nitration step shows a low yield. Thin-Layer Chromatography (TLC) analysis reveals multiple spots, including one corresponding to the starting material (mesitylene) and potentially a faster-moving spot (mononitromesitylene) or a slower-moving spot (trinitromesitylene).
-
Root Cause Analysis: This issue points directly to suboptimal nitration conditions. The molar ratio of nitric acid to mesitylene is a determining factor in the reaction's outcome.[10] Insufficient nitrating agent or mild conditions lead to incomplete reaction, while overly harsh conditions or poor temperature control lead to over-nitration.
-
Mechanistic Insight: The electrophile in mixed-acid nitration is the nitronium ion (NO₂⁺), generated by the protonation of nitric acid by the stronger sulfuric acid. The concentration of NO₂⁺ and the reaction energy (temperature) dictate the extent of nitration on the electron-rich mesitylene ring.
The use of tin(II) chloride (SnCl₂) in concentrated HCl is a classic and reliable method for this transformation, known for its effectiveness in reducing nitro groups even in sterically hindered positions. [7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and stirrer, suspend 2,4-Dinitromesitylene (1.0 eq.) in ethanol or acetic acid.
-
Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~6-7 eq.) to the suspension. Carefully add concentrated hydrochloric acid. The reaction is exothermic.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by TLC until the starting material spot has disappeared. The solution should become clear.
-
Workup - Critical Step: Cool the reaction mixture. Carefully and slowly basify the acidic solution by pouring it into a stirred, chilled, concentrated sodium hydroxide (NaOH) solution until the pH is >10. Tin hydroxides will precipitate as a white solid. This step must be done carefully due to the heat of neutralization.
-
Extraction: Extract the aqueous slurry multiple times with a suitable organic solvent like ethyl acetate or diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel. To prevent oxidation, perform the final purification steps under an inert atmosphere (N₂ or Ar) if possible.
| Parameter | Nitration Step | Reduction Step (SnCl₂/HCl) |
| Key Reagents | Mesitylene, HNO₃, H₂SO₄ | 2,4-Dinitromesitylene, SnCl₂·2H₂O, HCl |
| Temperature | 0 - 10°C (Addition), 10 - 15°C (Stirring) | Reflux (~80-100°C) |
| Stoichiometry | >2.2 eq. of each acid per eq. of mesitylene | >6 eq. of SnCl₂ per eq. of dinitro compound |
| Common Byproduct | 2,4,6-Trinitromesitylene | 2-Amino-4-nitromesitylene |
| Control Point | Strict temperature control during acid addition | Ensuring sufficient excess of reducing agent |
References
- Organic Syntheses. (n.d.). Nitromesitylene. Org. Synth. 1921, 1, 71.
- Master Organic Chemistry. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides.
- ResearchGate. (n.d.). Nitration of mesitylene at a preparative (5 g) scale by conventional stirring and sonication.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Google Patents. (1965). US3221062A - Nitration process.
- ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
- askIITians. (2025). Reduction of aromatic nitro compounds using Sn and HCl gives:.
- Google Patents. (n.d.). CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene.
- Google Patents. (n.d.). SU1145018A1 - Method of obtaining this compound-6-sulfo acid.
- ResearchGate. (n.d.). Effect of reaction conditions on the nitration of mesitylene.
- LookChem. (n.d.). This compound.
- Google Patents. (n.d.). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Google Patents. (n.d.). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.
- Scribd. (n.d.). Synthesis and Testing of 2,4-DNP.
- ResearchGate. (2025). Electrochemical Reduction of 2,4-Dinitrotoluene in Aprotic and pH-Buffered Media.
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | TCI AMERICA [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 608-50-4: 1,3,5-Trimethyl-2,4-dinitrobenzene [cymitquimica.com]
- 5. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Polymerization of 2,4-Diaminomesitylene
Welcome to the technical support center for the polymerization of 2,4-diaminomesitylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of high-performance polymers from this unique aromatic diamine. The steric hindrance provided by the methyl groups on this compound offers the potential for polymers with enhanced thermal stability and solubility, but also presents specific challenges in achieving high molecular weight and processability.[1] This resource will help you navigate these challenges and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of polymers derived from this compound?
Polymers synthesized from this compound, such as polyimides and polyamides, are valued for their exceptional thermal resistance, mechanical strength, and excellent electrical insulating properties.[1][2] These characteristics make them suitable for demanding applications in the aerospace and electronics industries.[1] The unique structure of this compound, with its methyl groups providing steric hindrance, can also lead to improved solubility in organic solvents compared to polymers made from less substituted diamines.[1]
Q2: What type of polymerization is typically used for this compound?
This compound is a bifunctional monomer, making it ideal for polycondensation (also known as step-growth polymerization).[3] This process involves the reaction of the diamine with a comonomer, such as a dicarboxylic acid or its derivative (e.g., a diacyl chloride) to form polyamides, or with a dianhydride to form polyimides. A key feature of polycondensation is the elimination of a small molecule byproduct, such as water or HCl.[3][4]
Q3: Why is the purity of this compound monomer so critical for successful polymerization?
In polycondensation, achieving a high molecular weight polymer is highly dependent on precise stoichiometric balance between the reacting functional groups.[4][5] Impurities in the this compound monomer can disrupt this balance, leading to premature chain termination and a lower molecular weight of the final polymer. Furthermore, impurities can participate in side reactions, which can also limit chain growth and potentially introduce defects into the polymer backbone.[3] It is essential to start with a high-purity monomer, and purification via recrystallization may be necessary.
Q4: What are suitable solvents for the polymerization of this compound?
The choice of solvent is critical for keeping the growing polymer chains in solution to allow for further reaction and chain growth.[5] For polyamides and polyimides derived from aromatic diamines, polar aprotic solvents are generally preferred. Examples include:
-
N-Methyl-2-pyrrolidone (NMP)
-
Dimethylacetamide (DMAc)
-
Dimethylformamide (DMF)
In some cases, the addition of salts like lithium chloride (LiCl) can improve the solubility of the resulting aromatic polyamides.[6][7]
Q5: How does the steric hindrance of the methyl groups on this compound affect its reactivity?
The methyl groups adjacent to the amine functionalities in this compound create steric hindrance, which can influence its reactivity.[1] This steric hindrance can sometimes slow down the rate of polymerization compared to less hindered aromatic diamines.[8] However, this same structural feature contributes positively to the properties of the final polymer, such as increased thermal stability and improved solubility.[1]
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polymer
This is one of the most common challenges in polycondensation.
Potential Causes & Solutions:
-
Incorrect Stoichiometry: Even a small deviation from a 1:1 molar ratio of the diamine and the comonomer can significantly limit the final molecular weight.
-
Troubleshooting Steps:
-
Accurately weigh high-purity monomers.
-
Consider that transfer losses can affect stoichiometry, especially on a small scale.[5]
-
Ensure your comonomer (e.g., diacyl chloride) is also of high purity and free from hydrolysis.
-
-
-
Inefficient Removal of Byproducts: Polycondensation is often an equilibrium reaction.[3][4] The presence of byproducts (like water) can drive the reaction backward, preventing the formation of long polymer chains.
-
Troubleshooting Steps:
-
If the reaction produces water, conduct the polymerization at a temperature that allows for its removal, often with a Dean-Stark trap or under a flow of inert gas.
-
For reactions that produce HCl (e.g., from a diacyl chloride), an acid scavenger like pyridine may be used.[6]
-
-
-
Insufficient Reaction Time or Temperature: Polycondensation requires high conversion rates (often >99%) to achieve high molecular weight, which can necessitate long reaction times and/or high temperatures.[4]
-
Troubleshooting Steps:
-
Increase the reaction time. Monitor the viscosity of the reaction mixture; a significant increase indicates polymer formation.
-
Gradually increase the reaction temperature. Be mindful that excessively high temperatures can lead to side reactions.[9] The optimal temperature will depend on the specific comonomer and solvent.[10][11]
-
-
-
Premature Polymer Precipitation: If the polymer becomes insoluble in the reaction solvent as it grows, chain extension will stop.
-
Troubleshooting Steps:
-
Switch to a better solvent for the polymer (see FAQ Q4).
-
Increase the reaction temperature to improve solubility.
-
Consider adding a solubilizing agent like LiCl for polyamide synthesis.[6]
-
-
Issue 2: Discoloration of the Reaction Mixture or Final Polymer
Potential Causes & Solutions:
-
Oxidation of the Diamine: Aromatic diamines can be susceptible to oxidation, especially at elevated temperatures in the presence of air.[12] This can lead to the formation of colored impurities.
Issue 3: Gel Formation or Cross-linking
Potential Causes & Solutions:
-
Presence of Trifunctional Impurities: If either the this compound or the comonomer contains impurities with more than two reactive groups, it can lead to the formation of a cross-linked gel instead of a linear polymer.[3]
-
Troubleshooting Steps:
-
Ensure the purity of your monomers. Use analytical techniques like NMR or GC-MS to check for trifunctional impurities.
-
Re-purify the monomers if necessary.
-
-
-
Side Reactions at High Temperatures: At very high temperatures, side reactions can occur that may lead to cross-linking.
-
Troubleshooting Steps:
-
Optimize the reaction temperature to be high enough for efficient polymerization but low enough to avoid degradation or side reactions.
-
-
Experimental Protocols & Data
General Protocol for Polyamide Synthesis via Polycondensation
This is a general procedure and may require optimization for your specific system.
-
Monomer and Glassware Preparation:
-
Ensure all glassware is scrupulously clean and oven-dried to remove any moisture.[9]
-
Purify the this compound and the dicarboxylic acid comonomer if necessary.
-
-
Reaction Setup:
-
Polymerization:
-
Add an equimolar amount of the dicarboxylic acid comonomer.
-
If using a phosphorylation agent like triphenyl phosphite (TPP) and pyridine (Yamazaki-Higashi reaction), add them to the mixture.[6][13]
-
Slowly heat the reaction mixture to the desired temperature (e.g., 100-150°C).[6]
-
Maintain the temperature and continue stirring for several hours (e.g., 3-24 hours). The viscosity of the solution should increase noticeably.
-
-
Polymer Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the viscous polymer solution into a non-solvent (e.g., methanol or water) while stirring vigorously to precipitate the polymer.
-
Collect the fibrous or powdered polymer by filtration.
-
Wash the polymer thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts.
-
Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
-
Table 1: General Reaction Parameters for Aromatic Polyamide Synthesis
| Parameter | Typical Range/Value | Rationale & Considerations |
| Monomer Ratio | 1:1 (Diamine:Diacid) | Crucial for achieving high molecular weight.[4] |
| Solvent | NMP, DMAc, DMF | Polar aprotic solvents are needed to dissolve the rigid polymer chains.[6] |
| Temperature | 100 - 200 °C | Balances reaction rate and prevention of side reactions.[10][14] |
| Reaction Time | 3 - 48 hours | Polycondensation requires high conversion for high molecular weight.[4] |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidation of the aromatic diamine.[12] |
Visualizations
Workflow for Polycondensation of this compound
Caption: A typical experimental workflow for the polycondensation of this compound.
Troubleshooting Decision Tree: Low Molecular Weight
Caption: A decision tree to diagnose and solve issues of low polymer molecular weight.
References
- Choosing the Right Aromatic Diamine for Advanced Polymer Synthesis. (URL: )
- Lecture #9: Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct - Farabi University. (URL: )
- Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - NIH. (URL: )
- Free Radical Initi
- Polymerization Initiators - Materials / Alfa Chemistry - C
- preventing polymerization of 2,2-dimethylethylenimine in synthesis - Benchchem. (URL: )
- SU1145018A1 - Method of obtaining this compound-6-sulfo acid - Google P
- Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s - Polymer Chemistry (RSC Publishing). (URL: )
- Polycondensation Reaction → Term - Lifestyle → Sustainability Directory. (URL: )
- The effect of temperature on polymerization results | Download Table - ResearchG
- Amines as (co)
- Synthesis of Polyamides from www.ChemistryTuition.Net - YouTube. (URL: )
- A Technical Guide to Novel Aromatic Diamine Monomers for Advanced Polymer Synthesis - Benchchem. (URL: )
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins - MDPI. (URL: )
- Initi
- (79d) Polycondensation Process System Design and Scale-up Challenges | AIChE. (URL: )
- Troubleshooting step growth polymeriz
- Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl). (URL: )
- Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples - Tri-iso. (URL: )
- The effect of time and temperature of polymerization reaction on the extraction ability of the fabricated fibers - ResearchG
- 26 questions with answers in POLYCONDENSATION | Science topic - ResearchG
- Polymerization and polycondens
- (PDF) Synthesis and Properties of Novel Poly(amide-imide)
- Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups - National Chemical Labor
- Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H - MDPI. (URL: )
- Technical Support Center: Preventing Unwanted Polymerization During Functionaliz
- US20240209124A1 - Processes for transitioning between different polymerization catalysts in a polymerization reactor - Google P
- Analysis of temperature change during polymerization according to resin thickness: an in vitro experimental study - NIH. (URL: )
- CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google P
- This compound | C9H14N2 | CID 76547 - PubChem - NIH. (URL: )
- N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers - MDPI. (URL: )
- This compound - LookChem. (URL: )
- 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 - TCI Chemicals. (URL: )
- Solvothermal Polymerization of Diaminomaleonitrile Reveals Optimal Green Solvents for the Production of C N-Based Polymers - ResearchG
- Assessment of Heat Hazard during the Polymerization of Selected Light-Sensitive Dental M
- Solvents for Polymer Chemistry | IoLiTec. (URL: )
- Temperature rise during polymerization of light-activated resin composites - PubMed. (URL: [Link])
- Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocomp
- Purification of Organic Materials and Study of Polymers There
- preventing polymerization of 6-heptene-2,5-dione during synthesis - Benchchem. (URL: )
- preventing side reactions of 3,5-Dibromobenzene-1,2-diamine in polymeriz
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- 8. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Controlling Cross-linking Degree with 2,4-Diaminomesitylene (DAM)
Welcome to the technical support resource for 2,4-Diaminomesitylene (DAM). As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into effectively controlling polymer cross-linking. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both reproducible and robust.
Section 1: Foundational Concepts & Frequently Asked Questions
This section addresses the fundamental principles governing the use of DAM as a cross-linking agent.
Q1: What is this compound (DAM) and what makes it a unique cross-linking agent?
This compound (CAS No. 3102-70-3) is an aromatic diamine with a molecular formula of C₉H₁₄N₂.[1][2] Its structure consists of a benzene ring with two primary amine (-NH₂) groups and three methyl (-CH₃) groups. The two amine groups are the reactive sites that form covalent bonds with other polymer chains, such as the epoxy groups in epoxy resins or isocyanate groups in polyurethanes, creating a three-dimensional network.[3]
What makes DAM unique is the steric hindrance provided by the methyl groups adjacent to the amine functionalities. This steric bulk can moderate the reactivity of the amine groups compared to less substituted diamines. This controlled reactivity is advantageous in applications requiring a longer pot life or more precise control over the curing process.
Q2: What is the "degree of cross-linking" and why is it a critical parameter to control?
The degree of cross-linking, or cross-link density, refers to the number of cross-links per unit volume of the polymer.[4] It is one of the most critical parameters in polymer science because it directly dictates the material's final properties.[5]
-
Low Cross-link Density: Results in softer, more flexible materials with elastomeric properties. These materials will swell significantly in a compatible solvent.[5][6]
-
Intermediate Cross-link Density: Creates materials with a balance of strength, toughness, and elasticity.
-
High Cross-link Density: Leads to very rigid, hard, and brittle materials that exhibit high thermal stability and solvent resistance.[5][7]
By precisely controlling the cross-link density, you can tailor a polymer's mechanical, thermal, and chemical properties to meet the specific demands of an application, from flexible hydrogels to high-strength composites.
Q3: How does the stoichiometry of DAM to the reactive polymer affect the final cross-link density?
Stoichiometry—the molar ratio of reactive groups—is the primary method for controlling the degree of cross-linking.[8] In an epoxy system, for example, the ideal stoichiometric ratio is where the number of amine hydrogens from DAM equals the number of epoxy groups in the resin.
-
On-Stoichiometry (e.g., 1:1 Amine H:Epoxy): Theoretically leads to the highest cross-link density, where all reactive groups are consumed to form a tightly-knit network.
-
Off-Stoichiometry (Amine-rich or Epoxy-rich): Results in a lower cross-link density.[8] The excess component leads to the formation of "dangling chains" or unreacted ends within the polymer network, which plasticize the material, reducing its stiffness and glass transition temperature (Tg).[8]
This principle allows for fine-tuning of the material properties by simply adjusting the initial formulation.
Caption: Stoichiometric influence on the final polymer network architecture.
Section 2: Experimental Design & Protocols
This section provides actionable protocols for designing and executing controlled cross-linking experiments.
Q4: How do I design an experiment to achieve a target cross-link density?
The foundation of a successful experiment is the precise calculation of reactant quantities based on their equivalent weights.
-
Determine Equivalent Weights:
-
For the Polymer (e.g., Epoxy Resin): The Epoxy Equivalent Weight (EEW) is the mass of resin (in grams) that contains one mole of epoxy groups. This value is typically provided by the manufacturer.
-
For the Curing Agent (DAM): The Amine Hydrogen Equivalent Weight (AHEW) is calculated by dividing the molecular weight of the amine by the number of active hydrogen atoms per molecule. For DAM (MW ≈ 150.22 g/mol ), there are two primary amine groups, each with two active hydrogens, for a total of four.
-
AHEW of DAM = 150.22 / 4 = 37.56 g/eq.
-
-
-
Calculate Stoichiometric Ratio: The parts by weight of the curing agent per 100 parts of resin (phr) for a 1:1 stoichiometric ratio is calculated as:
-
phr = (AHEW / EEW) * 100
-
-
Adjust for Target Cross-link Density: To achieve a lower cross-link density, you can formulate with an off-stoichiometric ratio. For example, to create an epoxy-rich system with a 0.8 ratio of amine hydrogens to epoxy groups, you would use 80% of the calculated phr for DAM.
Protocol 1: Step-by-Step Guide for Stoichiometric Control of Cross-linking (Epoxy Resin Example)
This protocol describes a self-validating system for creating epoxy pucks with varying degrees of cross-linking.
Materials & Equipment:
-
This compound (DAM)
-
Liquid Difunctional Epoxy Resin (e.g., DGEBA-based, with known EEW)
-
Analytical Balance
-
Disposable mixing cups and stir rods
-
Silicone molds
-
Vacuum oven or standard laboratory oven
-
Personal Protective Equipment (gloves, safety glasses)
Procedure:
-
Calculate Formulations: Based on the EEW of your resin and the AHEW of DAM (37.56 g/eq), calculate the required mass of DAM for 100g of resin to achieve ratios of 1.0, 0.9, and 1.1 (Amine H:Epoxy).
-
Preparation: Pre-heat the epoxy resin to ~50°C to reduce its viscosity for easier mixing.
-
Mixing: Weigh the calculated amount of epoxy resin into a mixing cup. Add the corresponding calculated mass of DAM.
-
Thorough Mixing: Mix the components vigorously for 3-5 minutes until the mixture is homogeneous. Scrape the sides and bottom of the cup to ensure complete incorporation.
-
Degassing (Optional but Recommended): Place the mixture in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.
-
Casting: Pour the mixture into the silicone molds.
-
Curing: Place the molds in an oven and cure according to a defined schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C). The curing schedule is critical for achieving full conversion and must be kept consistent across all samples.
-
Post-Cure & Demolding: Allow the samples to cool slowly to room temperature before demolding to prevent internal stresses.
Q5: What are the standard methods for measuring the degree of cross-linking?
Because cross-linked polymers are insoluble, they cannot be analyzed by techniques like solution NMR or Gel Permeation Chromatography (GPC).[6] Instead, the following methods are standard:
-
Swelling Tests: A simple and effective method where the cross-linked polymer is immersed in a suitable solvent. The amount of solvent absorbed is inversely proportional to the cross-link density.[5][9]
-
Dynamic Mechanical Analysis (DMA): Measures the viscoelastic properties of the material, such as the storage modulus (G') in the rubbery plateau region, which is directly related to the cross-link density.[4]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the glass transition temperature (Tg). Generally, Tg increases with a higher degree of cross-linking.
-
Solid-State NMR Spectroscopy: Can provide quantitative information about the network structure and cross-link density.[10][11]
Protocol 2: Determining Relative Cross-link Density via Swelling Test (ASTM D2765 Guideline)
Materials & Equipment:
-
Cured polymer samples (approx. 1g each)
-
Suitable solvent (e.g., Toluene or Tetrahydrofuran for epoxy systems)
-
20 mL vials with sealed caps
-
Analytical balance
-
Forceps
-
Vacuum oven
Procedure:
-
Initial Weighing: Cut a small, uniform piece from each cured sample and weigh it accurately. This is the initial dry weight (W_i).
-
Immersion: Place each sample into a separate, labeled vial and add enough solvent to fully submerge it. Seal the vials.
-
Swelling: Allow the samples to swell for a set period (e.g., 72 hours) at a constant temperature. This ensures the samples reach equilibrium.
-
Weighing the Swollen Sample: Remove the swollen sample from the vial, quickly blot the surface with a lint-free tissue to remove excess solvent, and weigh it immediately. This is the swollen weight (W_s).[9]
-
Drying: Place the swollen samples in a vacuum oven at an elevated temperature (e.g., 60°C) until a constant weight is achieved. This removes all absorbed solvent.
-
Final Weighing: Weigh the dried sample. This is the final dry weight (W_f). The difference between W_i and W_f can indicate if any non-crosslinked material (sol fraction) was extracted.
-
Calculation: The degree of swelling (Q) can be calculated as:
-
Q = (W_s - W_f) / W_f A lower value of Q indicates a higher degree of cross-linking.[10]
-
Section 3: Troubleshooting Guide
This section addresses common issues encountered during cross-linking experiments with DAM.
| Problem | Potential Causes | Recommended Solutions |
| Premature Gelling or Excessively Long Curing Time | Temperature: Reaction kinetics are highly temperature-dependent.[12] Reactivity of DAM: The inherent steric hindrance of DAM results in slower kinetics compared to non-hindered diamines.[13] Incorrect Catalyst Concentration (if used). | Adjust Temperature: Lower the initial mixing temperature to increase pot life; increase the curing temperature to accelerate the reaction. Account for DAM's Reactivity: Plan for longer curing times or higher temperatures in your experimental design. Verify Catalyst Amount: Double-check calculations for any catalysts or accelerators. |
| Final Material is Brittle or Weak | Incorrect Stoichiometry: An off-stoichiometric ratio significantly reduces mechanical properties.[8] Incomplete Curing: Insufficient time or temperature during the curing cycle. Moisture Contamination: Especially critical in polyurethane systems where water reacts with isocyanates. | Verify Calculations: Re-check all EEW, AHEW, and mass calculations. Optimize Cure Cycle: Increase the final curing temperature or time to ensure the reaction goes to completion. Use DSC to check for residual cure exotherms. Use Dry Reagents: Ensure all reagents and solvents are anhydrous, particularly when working with isocyanates. |
| Inconsistent Results Between Batches | Inaccurate Measurements: Small errors in weighing the cross-linker can lead to significant stoichiometric shifts. Inhomogeneous Mixing: Poorly mixed resin and hardener will result in areas of high and low cross-linking. Variable Curing Conditions: Fluctuations in oven temperature or curing time. | Use an Analytical Balance: Ensure precise measurements for all components. Standardize Mixing Protocol: Use a consistent mixing time and technique. For larger batches, consider a mechanical stirrer.[14] Calibrate Equipment: Ensure your oven maintains a stable and accurate temperature. |
| Cross-linked Polymer Precipitates or is Insoluble | This is the expected outcome of a successful cross-linking reaction. The formation of a 3D network renders the polymer insoluble.[6][15] | This is not an issue to be solved, but a result to be characterized. Use the analytical techniques for insoluble materials described in Q5 (Swelling Test, DMA, Solid-State NMR). Do not attempt to dissolve the material for analysis. |
Section 4: Data Interpretation & Visualization
Table 1: Expected Influence of DAM Stoichiometry on Epoxy Resin Properties
This table summarizes the expected trends when varying the amine hydrogen to epoxy ratio.
| Amine H : Epoxy Ratio | Expected Cross-link Density | Expected Glass Transition (Tg) | Expected Swelling Ratio (Q) | Expected Mechanical Modulus |
| 0.8 : 1 | Low | Lower | High | Lower |
| 0.9 : 1 | Medium | Medium | Medium | Medium |
| 1.0 : 1 | High | Highest | Low | Highest |
| 1.1 : 1 | Medium | Medium-High | Low-Medium | Medium-High |
Note: In amine-rich systems (>1.0), Tg and modulus may not decrease as sharply due to hydrogen bonding from the excess amine groups.
Experimental Workflow for Controlled Cross-linking and Characterization
Caption: A systematic workflow for developing and validating cross-linked polymers.
References
- Jordi Labs. (n.d.). Crosslink Density Determination Analytical Techniques.
- Kim, H., & Jeong, H. (n.d.). Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates. Elastomers and Composites, 55(4), 256-264.
- de Sousa, F. D. B., Scuracchio, C. H., & Hu, G. H. (2018). Cross-Linked Density Determination of Natural Rubber Compounds by Different Analytical Techniques. Polímeros, 28(1).
- Semantic Scholar. (n.d.). Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates.
- KISS. (n.d.). Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates - Elastomers and composites - 한국고무학회.
- Wikipedia. (n.d.). Cross-link.
- Royal Society of Chemistry. (2023). Educational series: characterizing crosslinked polymer networks.
- ResearchGate. (2016). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
- Stack Exchange. (2020). Exact meaning of "degree of crosslinking" in polymer chemistry.
- Frontiers. (2021). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties.
- Thermo Fisher Scientific. (n.d.). Protein Labeling, Crosslinking, and Modification Support—Troubleshooting.
- Elsevier. (2018). Cross-linking modification with diamine monomers to enhance desalination performance of graphene oxide membranes. Desalination, 438, 56-65.
- Royal Society of Chemistry. (2022). Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility. Soft Matter.
- LookChem. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the Cross-linking Efficiency of Aromatic Diamines: Focusing on 2,4-Diamino-3,5-dimethylthiotoluene.
- National Institutes of Health. (n.d.). This compound. PubChem.
- MDPI. (2020). Kinetics and Chemorheological Analysis of Cross-Linking Reactions in Humins. Polymers, 12(11), 2530.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- MedCrave. (2017). Role of cross-linking process on the performance of PMMA. Materials Science & Engineering International Journal, 1(4).
- Elsevier. (2017). Kinetics of cross-linking and de-cross-linking of EPM rubber with thermoreversible Diels-Alder chemistry. European Polymer Journal, 93, 765-775.
- ResearchGate. (n.d.). Reaction mechanism of the epoxy with diamine groups to prepare epoxy resins.
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- 4. scielo.br [scielo.br]
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- 7. medcraveonline.com [medcraveonline.com]
- 8. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
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- 10. Analytical Techniques for Measurement of Crosslink Densities of Rubber Vulcanizates [journal.rubber.or.kr]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Recrystallization of 2,4-Diaminomesitylene
Welcome to the technical support guide for the purification of 2,4-Diaminomesitylene (also known as 2,4,6-trimethyl-1,3-phenylenediamine)[1]. This document is designed for researchers, scientists, and drug development professionals who require high-purity material for applications such as polymer synthesis and as a chemical intermediate[2][3]. We will explore the critical parameters of recrystallization, troubleshoot common issues, and provide a robust experimental protocol grounded in established chemical principles.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of this compound and the core principles of its purification by recrystallization.
Q1: What are the key physicochemical properties of this compound relevant to recrystallization?
Understanding the compound's properties is the cornerstone of developing a successful purification strategy. Key parameters are summarized below.
| Property | Value | Significance for Recrystallization | Source(s) |
| Chemical Name | 2,4,6-Trimethyl-1,3-phenylenediamine | N/A | [1][4] |
| CAS Number | 3102-70-3 | N/A | [1][2] |
| Molecular Weight | 150.22 g/mol | Influences solubility calculations. | [2][4] |
| Appearance | White to yellow or orange powder/crystals | Color often indicates the presence of oxidation byproducts or other impurities. The goal of recrystallization is often to obtain a colorless or white product. | [1][3] |
| Melting Point | 89-91 °C | A sharp melting point within this range is a key indicator of high purity. A broad or depressed melting range suggests impurities. | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (22.7 g/L at 20°C) | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The slight solubility in methanol suggests it could be a good candidate, potentially in a mixed solvent system with water, similar to protocols for analogous compounds like 2,4-diaminotoluene.[5] | [2] |
Q2: What are the common impurities in crude this compound?
Crude this compound typically contains impurities stemming from its synthesis, which commonly involves the nitration of mesitylene to 2,4-dinitromesitylene, followed by catalytic hydrogenation[6]. Potential impurities include:
-
Unreacted Starting Material: 2,4-dinitromesitylene.
-
Partially Reduced Intermediates: Such as nitro-amino mesitylene species.
-
Oxidation Products: Aromatic amines are susceptible to air oxidation, leading to highly colored impurities. This is why the crude product often appears yellow or brown[7][8].
-
Isomeric Impurities: If the starting mesitylene is not pure, other isomers may be present. For the closely related toluenediamine, separation of isomers like 2,4- and 2,6-diaminotoluene is a primary purification challenge[5][9].
Q3: How does the choice of solvent critically impact the recrystallization outcome?
The selection of a solvent is the most critical variable in recrystallization. An ideal solvent should exhibit:
-
High dissolving power for this compound at elevated temperatures and low dissolving power at room temperature or below . This differential solubility is what enables the separation.
-
Inertness: The solvent must not react with the compound.
-
Volatility: It should have a boiling point low enough to be easily removed from the purified crystals during drying.
-
Impurity Solubility Profile: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
For aromatic amines, solvent systems often include alcohols (methanol, ethanol) or mixed systems like alcohol/water, or hydrocarbons like benzene or toluene for less polar compounds[5][10].
Q4: Could polymorphism affect my results?
Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in pharmaceutical development and materials science[11]. Different polymorphs can have different physical properties, including solubility, melting point, and stability. While specific polymorphs of this compound are not widely documented in the provided search results, it is a known phenomenon for organic molecules[12][13][14]. The choice of solvent and the rate of cooling can influence which polymorphic form crystallizes. It is crucial to maintain consistent crystallization conditions to ensure reproducible results.
Section 2: Experimental Protocol & Workflow
This section provides a detailed, step-by-step methodology for the recrystallization of this compound. This protocol is a robust starting point derived from best practices for purifying aromatic amines[5][10].
Step-by-Step Recrystallization Methodology
-
Solvent Selection: Based on available data and analogous compounds, a mixed solvent system of Methanol and Water is a promising starting point[5]. The goal is to find a ratio where the compound is soluble in the hot solvent but precipitates upon cooling.
-
Rationale: Methanol provides good solvating power for the aromatic amine, while water acts as an anti-solvent to reduce solubility upon cooling, promoting crystallization.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of hot methanol required to dissolve the solid completely. Heat the mixture gently on a hot plate in a fume hood.
-
Expert Tip: Avoid excessive boiling, as this can lead to solvent loss and premature crystallization.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat and add a small amount (1-2% by weight of your compound) of activated charcoal.
-
Swirl the flask and gently reheat for 5-10 minutes. The charcoal will adsorb colored impurities.
-
Causality: Aromatic amines can oxidize to form colored impurities. Activated charcoal has a high surface area that effectively adsorbs these large, polar, colored molecules.
-
-
Hot Filtration (if charcoal was used or insoluble impurities are present):
-
Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Rationale: Pre-heating the glassware prevents the product from crystallizing prematurely in the funnel, which would lead to significant yield loss.
-
-
Crystallization:
-
Slowly add hot deionized water to the hot methanol solution until it just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few more drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol/water mixture (at the same ratio used for crystallization) to remove any adhering mother liquor.
-
Expert Tip: Always use ice-cold solvent for washing to minimize redissolving your purified product.
-
-
Drying:
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Avoid excessively high temperatures that are close to the compound's melting point.
-
Recrystallization Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Section 3: Troubleshooting Guide
This section addresses common problems encountered during recrystallization in a practical Q&A format.
Q: My this compound is separating as an oil instead of crystals ("oiling out"). What's happening and how do I fix it?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice. This is a common issue with organic compounds[15].
-
Causality:
-
High Solute Concentration: The solution is too supersaturated.
-
Rapid Cooling: Cooling the solution too quickly doesn't give molecules enough time to orient into a crystal lattice.
-
Low Melting Point: The compound's melting point (89-91 °C) is relatively low, making it susceptible to oiling out if the solution becomes saturated at a temperature above this.
-
-
Solutions:
-
Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent (e.g., methanol) to reduce the saturation level.
-
Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask can help.
-
Use a Seed Crystal: If you have a pure crystal, add it to the slightly cooled solution to induce nucleation and encourage proper crystal growth.
-
Q: I'm getting a very low yield of purified product. What are the possible causes?
A: Low yield is a frequent problem that can often be traced to specific steps in the protocol.
-
Causality:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature Crystallization: The product crystallized in the funnel during hot filtration.
-
Incomplete Crystallization: Not cooling the solution for long enough or to a low enough temperature.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve part of your product.
-
-
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent needed for dissolution.
-
Pre-heat Equipment: Ensure your funnel and receiving flask are hot during filtration.
-
Maximize Cooling: Ensure the flask spends adequate time in an ice bath (at least 30 minutes).
-
Recover from Filtrate: You can try to recover a second, less pure crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
-
Q: My final product is still colored (yellow/orange) after recrystallization. How can I obtain a white product?
A: The color is likely due to trace amounts of highly conjugated oxidation byproducts, which are common with aromatic amines[7].
-
Causality:
-
Air Oxidation: Amines are sensitive and can oxidize when heated in the presence of air.
-
Ineffective Decolorization: The amount of activated charcoal used was insufficient, or the contact time was too short.
-
-
Solutions:
-
Use Activated Charcoal: If you skipped this step, perform the recrystallization again and include the decolorization step.
-
Work Under Inert Atmosphere: For highly sensitive compounds, performing the dissolution and filtration under a nitrogen or argon atmosphere can prevent oxidation.
-
Second Recrystallization: A second recrystallization will often remove residual colored impurities.
-
Q: My purity has not significantly improved after recrystallization. Why?
A: This indicates that the chosen solvent system is not effective at separating the impurity from your desired compound.
-
Causality:
-
Similar Solubilities: The impurity has a solubility profile very similar to this compound in the chosen solvent.
-
Co-crystallization: The impurity is being incorporated into the crystal lattice of your product.
-
-
Solutions:
-
Change the Solvent System: This is the most effective solution. Try a different solvent or a different mixed-solvent ratio. For example, if a polar methanol/water system failed, a less polar system like toluene or benzene might work, as suggested for similar compounds[10].
-
Consider an Alternative Purification Method: If recrystallization fails, column chromatography may be necessary.
-
Section 4: Purity Assessment
After recrystallization, it is essential to verify the purity of the this compound.
| Analysis Method | Purpose | Expected Result for High-Purity Product | Source(s) |
| Melting Point | Assess overall purity and identity. | A sharp melting range of 89-91 °C. Impurities typically cause depression and broadening of the melting point. | [1] |
| Gas Chromatography (GC) | Quantify purity and detect volatile impurities. | Purity >98.0%, often >99.5% for high-quality material. | [1] |
| High-Performance Liquid Chromatography (HPLC) | Quantify purity and detect non-volatile or thermally unstable impurities. | A single major peak corresponding to the product. | [][17] |
| Nonaqueous Titration | Determine the assay of the basic amine groups. | Purity >97.0%. |
References
- This compound.LookChem.[Link]
- Process for purifying 2,4-diaminotoluene by recrystallization.
- Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process.
- This compound.
- How to recrystallization amine compound and it is not soluble in common organic solvents.
- The preparation method of high purity 2,6-diaminotoluene.
- Recrystallization and Crystallization.University of California, Los Angeles.[Link]
- Solvents for Recrystallization.University of Rochester, Department of Chemistry.[Link]
- Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes.
- 2,4-diaminotoluene.Organic Syntheses Procedure.[Link]
- Toluene diamine recovery process.
- ANALYTICAL METHODS.Agency for Toxic Substances and Disease Registry.[Link]
- 2,4-Diaminotoluene.
- Glycine-Functionalized Carbon Quantum Dots as Chemiluminescence Sensitization for Detection of M-phenylenediamine.Royal Society of Chemistry.[Link]
- The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.MDPI.[Link]
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods.Society of Nuclear Medicine and Molecular Imaging.[Link]
- On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates.CrystEngComm (RSC Publishing).[Link]
- The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
- Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon.MDPI.[Link]
- Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon.OUCI.[Link]
- Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
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- 3. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Process for purifying 2,4-diaminotoluene by recrystallization - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN103319352A - Technology for separating and purifying 2,4-diaminotoluene and 2,6-diaminotoluene by derivatization crystallization process - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. mdpi.com [mdpi.com]
- 12. On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) DMSO solvates - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supra… [ouci.dntb.gov.ua]
- 15. benchchem.com [benchchem.com]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Scale-Up Synthesis of 2,4-Diaminomesitylene
Welcome to the technical support center for the synthesis of 2,4-Diaminomesitylene (DAM). This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable monomer from the laboratory bench to pilot or production scale. As a key building block for high-performance polymers and specialty materials, robust and scalable synthesis of DAM is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and process experience.
Core Synthesis Pathway
The industrial synthesis of this compound is predominantly a two-step process starting from mesitylene. The first step involves a regioselective dinitration to form 2,4-Dinitromesitylene (DNM), followed by the reduction of both nitro groups to yield the final diamine product.[2][3]
Caption: Overall synthetic route to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
The most established and industrially viable route involves the dinitration of mesitylene to 2,4-dinitromesitylene, followed by the catalytic hydrogenation of the dinitro intermediate to this compound.[3][4] Alternative reduction methods using chemical reductants like tin are known but are less favorable on a large scale due to waste generation and product isolation challenges.[2]
Q2: What are the primary safety concerns during the scale-up of this synthesis?
There are two major areas of concern. First, the nitration step is highly exothermic and involves strong, corrosive acids. Uncontrolled temperature can lead to a runaway reaction and the formation of the highly energetic and shock-sensitive byproduct, 2,4,6-trinitromesitylene (TNM).[5][6] Second, the catalytic hydrogenation step often uses finely divided metal catalysts (like Raney Nickel or Palladium on Carbon) which can be pyrophoric, especially after use when exposed to air.[3] The use of hydrogen gas under pressure also presents significant flammability risks that must be managed with appropriate engineering controls.
Q3: My final this compound product is often discolored (pink, brown, or black). What is the cause and how can I prevent it?
Aromatic amines, including DAM, are highly susceptible to air oxidation, which forms colored impurities. This is the most common cause of discoloration. To prevent this, it is crucial to handle the product under an inert atmosphere (e.g., nitrogen or argon) at all stages following the reduction.[1] Incomplete reduction leading to residual nitro-amino intermediates or azo/azoxy compounds formed from hydroxylamine intermediates can also impart color.[7] Ensuring complete reduction and performing a final purification step, such as recrystallization from a deoxygenated solvent system, can yield a pure, off-white product.
Troubleshooting Guide: Step-by-Step Problem Solving
This section addresses specific issues that may arise during each stage of the synthesis.
Part A: Nitration of Mesitylene to 2,4-Dinitromesitylene
The key to this step is controlling the reaction's exotherm and regioselectivity to favor the desired 2,4-dinitro isomer.
Problem 1: Formation of 2,4,6-Trinitromesitylene (TNM) and other byproducts.
-
Q: I am observing a significant amount of the trinitro byproduct in my crude product, which is difficult to remove. How can I minimize its formation?
-
Causality: The formation of TNM is favored by overly harsh reaction conditions. High temperatures or an excessively strong nitrating medium (e.g., high concentration of fuming nitric or sulfuric acid) can overcome the steric hindrance and deactivating effect of the first two nitro groups, leading to a third nitration.[5][6]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature rigorously, typically between 15°C and 20°C, during the addition of the nitrating agent.[2] Use a reactor with efficient heat exchange capabilities.
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and prevent localized temperature spikes.
-
Reagent Stoichiometry: Use a carefully measured amount of the nitrating agent. While a slight excess is needed to drive the reaction, a large excess will promote over-nitration.
-
Choice of Nitrating Agent: A mixture of nitric acid and acetic anhydride is often cited as a method to produce dinitromesitylene, which may offer milder conditions than mixed fuming acids.[2][8]
-
-
Caption: Key parameters influencing byproduct formation during nitration.
Problem 2: The crude product is an oil and difficult to purify by crystallization.
-
Q: After quenching the reaction in ice water, my crude 2,4-dinitromesitylene separates as a yellow oil instead of a solid, making isolation difficult. What should I do?
-
Causality: The presence of impurities, particularly unreacted mesitylene, mononitromesitylene, or isomeric dinitro-byproducts, can act as a eutectic, depressing the melting point of the crude mixture and preventing solidification.
-
Solution:
-
Ensure Reaction Completion: Before quenching, use an appropriate analytical method (TLC, GC, HPLC) to confirm the consumption of mesitylene and mononitromesitylene.
-
Purification by Recrystallization: The most effective purification method is recrystallization from a suitable solvent, such as methanol or ethanol.[2] The crude product, even if oily, can be extracted into a solvent like ether, washed, dried, and then concentrated before attempting recrystallization.[8]
-
Steam Distillation: For removing volatile impurities like nitromesitylene, steam distillation can be an effective purification step prior to final crystallization.[8]
-
-
Part B: Reduction of 2,4-Dinitromesitylene to this compound
This step requires careful management of the catalyst, hydrogen, and reaction intermediates to achieve high purity and yield.
| Parameter | Catalytic Hydrogenation (Pd/C or Raney Ni) | Chemical Reduction (e.g., Sn/HCl) |
| Scale-Up Viability | High | Low to Medium |
| Waste Stream | Minimal (catalyst is recycled) | High (stoichiometric metal salts) |
| Safety | Pyrophoric catalyst, hydrogen gas pressure | Corrosive acids, exothermic reaction |
| Product Isolation | Simple filtration of catalyst | Complex extraction and neutralization |
| Selectivity | Generally high, but intermediates possible | Can have side reactions |
Table 1: Comparison of Common Reduction Methods for Scale-Up.
Problem 1: Stalled or Incomplete Hydrogenation.
-
Q: My hydrogenation reaction starts but then slows down or stops completely before all the 2,4-dinitromesitylene is consumed. What are the potential causes?
-
Causality: This is one of the most common scale-up challenges and can be attributed to several factors, primarily related to the catalyst or the presence of impurities.
-
Troubleshooting Workflow:
-
Caption: Troubleshooting workflow for a stalled hydrogenation reaction.
Problem 2: Product purity is low due to partially reduced intermediates.
-
Q: My final product contains significant amounts of 2-amino-4-nitromesitylene. How can I drive the reaction to completion?
-
Causality: The reduction of the two nitro groups occurs sequentially. The reduction of the second nitro group can be slower than the first. Insufficient reaction time, low hydrogen pressure, or low temperature can lead to the accumulation of the nitro-amino intermediate.[9]
-
Solution:
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. A typical pressure range for this type of reduction is 1-4 MPa.[3]
-
Elevate Temperature: Increasing the reaction temperature (e.g., to 50-120°C) will increase the reaction rate.[4] However, this must be balanced against potential side reactions and solvent vapor pressure.
-
Extend Reaction Time: Monitor the reaction progress by an appropriate analytical method (e.g., HPLC) and ensure it is held at temperature and pressure until no starting material or intermediate is detected.
-
Solvent Choice: The choice of solvent (e.g., methanol, ethanol, isopropanol) can affect the solubility of hydrogen and the substrate, influencing the reaction rate.[3][10]
-
-
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of 2,4-Dinitromesitylene (DNM)
(Based on literature procedures[2][8])
-
Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath for cooling.
-
Charge Reagents: To the flask, add mesitylene (1.0 eq) and acetic anhydride (1.5 eq). Cool the mixture to below 10°C with stirring.
-
Prepare Nitrating Mixture: In a separate beaker, carefully prepare a solution of fuming nitric acid (1.5 eq) in a mixture of glacial acetic acid and acetic anhydride. Cool this mixture before use.
-
Addition: Add the nitrating mixture dropwise to the stirred mesitylene solution over 40-60 minutes, ensuring the internal temperature is maintained between 15°C and 20°C.
-
Reaction: After the addition is complete, continue stirring at this temperature for another 1-2 hours, monitoring for completion by TLC or GC.
-
Quench & Isolate: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The crude product should precipitate.
-
Purification: Collect the solid by filtration. Wash thoroughly with water, then with a cold sodium carbonate solution, and finally with water again until neutral. The crude solid can be recrystallized from methanol to yield pure 2,4-dinitromesitylene as pale yellow crystals.
Protocol 2: Lab-Scale Catalytic Hydrogenation to this compound (DAM)
(Based on literature procedures[2][3][4])
-
Setup: Charge a pressure-rated hydrogenation vessel (autoclave) with 2,4-dinitromesitylene (1.0 eq), a suitable solvent (e.g., methanol or ethanol), and a catalyst such as 5% Palladium on Carbon (Pd/C) or Raney Nickel (5-10% w/w).
-
Inerting: Seal the vessel and purge the system several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-3 MPa). Heat the mixture to the target temperature (e.g., 60-80°C) with vigorous stirring.
-
Monitoring: The reaction is typically monitored by observing hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Confirm completion with HPLC or TLC analysis of a carefully vented and sampled aliquot.
-
Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel again with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite under a nitrogen atmosphere to remove the catalyst. Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry in the air. Quench it immediately under water.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting solid can be recrystallized from a suitable deoxygenated solvent to yield pure this compound. Store the final product under an inert atmosphere to prevent oxidation.[1]
References
- Organic Syntheses. (n.d.). Nitromesitylene. Org. Syn. Coll. Vol. 2, p.449 (1943); Vol. 12, p.62 (1932).
- Koptyug, V. A., et al. (1985). Method of obtaining this compound-6-sulfo acid. SU Patent 1145018A1. Google Patents.
- LookChem. (n.d.). 2,4,6-Trinitromesitylene.
- LookChem. (n.d.). This compound.
- Munch, R. H. (1992). Method of preparing 2-bromo-4,6-dinitromesitylene. EP Patent 0520235A2. Google Patents.
- Studer, M., et al. (2002). Process for the catalytic hydrogenation of aromatic nitro compounds. EP Patent 0825979B1. Google Patents.
- Jiangsu Tianjiayi Chemical Co Ltd. (2018). The synthetic method of 2,4,6-trimethyl m-phenylenediamine. CN Patent 105254510B. Google Patents.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- Jiangsu Tianjiayi Chemical Co Ltd. (2016). Synthesis method of 2,4,6-trimethyl-m-phenylenediamine. CN Patent 105461567A. Google Patents.
- Chen, J., et al. (2014). Selective Partial Hydrogenation of Dinitrobenzenes to Nitroanilines Catalyzed by Ru/C.
- Wang, C., et al. (2014). Catalytic hydrogenation of 2,4-dinitroethylbenzene to 2,4-diaminoethylbenzene over Ni/HY catalysts: The solvent effect.
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- 5. benchchem.com [benchchem.com]
- 6. EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene - Google Patents [patents.google.com]
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- 10. Catalytic hydrogenation of 2,4-dinitroethylbenzene to 2,4-diaminoethylbenzene over Ni/HY catalysts: The solvent effect | Semantic Scholar [semanticscholar.org]
Technical Support Center: Impact of Impurities in 2,4-Diaminomesitylene on Polymer Properties
Welcome to the technical support center for researchers and developers utilizing 2,4-Diaminomesitylene (DAM) in polymer synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical impact of monomer purity on the final properties of high-performance polymers like polyamides and polyimides. As a specialized aromatic diamine, the performance of this compound is directly tied to its purity, and even trace impurities can have significant, often detrimental, effects on polymerization and material characteristics.
Section 1: Understanding Potential Impurities in this compound
A thorough understanding of potential impurities is the first step in troubleshooting. These impurities typically originate from the synthetic route or subsequent degradation. The common synthesis involves the dinitration of mesitylene followed by a reduction of the nitro groups.[1]
Q1: What are the most common types of impurities in this compound and what is their source?
A1: Impurities in this compound (DAM) can be broadly categorized as synthesis-related or degradation-related.
-
Synthesis-Related Impurities: These are byproducts or unreacted materials from the manufacturing process.
-
Incompletely Reduced Intermediates: Species like 2-amino-4-nitro-mesitylene or 2,4-dinitromesitylene remain if the reduction step is incomplete.
-
Mono-functional Amines: Incomplete nitration can lead to mono-nitro mesitylene, which upon reduction, yields a mono-functional amine. This is a particularly problematic impurity.
-
Isomeric Impurities: Side reactions during the nitration step can produce other isomers of diaminomesitylene, which can disrupt the polymer chain's regular structure.
-
Residual Starting Materials: Unreacted mesitylene may carry through the synthesis.
-
Catalyst Residues: Traces of hydrogenation catalysts, such as nickel or palladium, may be present.[1]
-
-
Degradation-Related Impurities: Aromatic diamines are susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored, often complex, oxidized species that act as chromophores.
The following diagram illustrates the common synthetic pathway and the points at which impurities can be introduced.
Caption: Synthesis of this compound and common impurity entry points.
The table below summarizes these impurities and their primary impact.
| Impurity Type | Potential Source | Primary Impact on Polymer Properties |
| Mono-functional Amines | Incomplete nitration | Acts as a chain terminator, severely limiting molecular weight and mechanical strength. |
| Incompletely Reduced Species | Incomplete reduction | Can cause discoloration and unpredictable side reactions during polymerization. |
| Residual Solvents/Reactants | Synthesis/Purification | Acts as a plasticizer, lowering Tg and potentially mechanical properties. |
| Oxidation Products | Improper storage/handling | Causes significant discoloration (yellowing) and can initiate side reactions. |
| Isomeric Diamines | Nitration side reactions | Disrupts polymer chain packing, affecting crystallinity, thermal, and mechanical properties.[2] |
Section 2: Troubleshooting Guide: Linking Polymer Defects to Monomer Impurities
This section is structured around common problems observed in the final polymer product, linking them back to potential issues with the this compound monomer.
Issue 1: Low Molecular Weight & Poor Mechanical Properties (e.g., Brittleness)
-
Symptom: Your synthesized polymer (e.g., an aramid) is brittle, forms weak films or fibers, and analysis by Gel Permeation Chromatography (GPC) confirms a significantly lower molecular weight than targeted.
-
Causality (The "Why"): High molecular weight in condensation polymers is critically dependent on achieving near-perfect stoichiometric balance between the diamine and the diacid monomers.[3] The presence of mono-functional impurities (e.g., an amine with only one NH2 group) fatally disrupts this. Each time a mono-functional amine reacts with a growing polymer chain, it caps that end, preventing further propagation. This is known as "chain termination."
-
Diagnostic Protocol:
-
Purity Analysis: Analyze the suspect this compound monomer batch using High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Standard Comparison: Compare the chromatogram to a high-purity standard. Look for additional peaks that could represent mono-amino or other related impurities. Mass spectrometry data from GC-MS can help identify the molecular weight of these unknown peaks.
-
-
Solution:
-
Monomer Purification: Purify the this compound stock via recrystallization. A suitable solvent system must be determined empirically, often involving solvents like ethanol, water, or toluene mixtures.
-
Re-synthesis: If purification is insufficient, re-synthesize the polymer using a new, certified high-purity batch of the monomer.
-
The following diagram illustrates the mechanism of chain termination.
Caption: How a mono-functional impurity terminates a growing polymer chain.
Issue 2: Discoloration and Poor Optical Properties
-
Symptom: You are developing a polymer intended to be colorless and transparent, such as a polyimide film for optical applications, but the final product has a distinct yellow or brown tint.[2][4]
-
Causality (The "Why"): The color of aromatic polymers is often due to the formation of charge-transfer complexes between polymer chains. However, significant color in the monomer itself is a direct contributor. Aromatic diamines are prone to air oxidation, forming highly conjugated, colored impurities (chromophores).[5] These colored molecules become incorporated into the polymer backbone during synthesis, imparting an intrinsic color to the final material.
-
Diagnostic Protocol:
-
Visual Inspection: A high-purity this compound should be a white to off-white crystalline solid. Any significant yellow or brown coloration is a sign of degradation.
-
UV-Vis Spectroscopy: Dissolve a sample of the monomer in a suitable solvent (e.g., methanol) and run a UV-Vis spectrum. Compare it to a high-purity standard. The presence of colored impurities will result in absorbance in the visible region (400-700 nm).
-
-
Solution:
-
Proper Storage: Always store this compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[6]
-
Purification: If the monomer is already discolored, it can sometimes be purified by recrystallization, occasionally with the addition of a small amount of activated carbon to adsorb colored impurities. The purified monomer should be used immediately.
-
Issue 3: Inconsistent Thermal Properties (e.g., Lower Tg)
-
Symptom: The glass transition temperature (Tg) of your polymer, measured by Differential Scanning Calorimetry (DSC), is lower than expected and may be broader than that of a reference sample.
-
Causality (The "Why"): The Tg is a measure of the temperature at which a polymer transitions from a rigid, glassy state to a more rubbery state. This is highly dependent on chain mobility. Low molecular weight, non-reactive impurities (like residual mesitylene from the synthesis) can become interspersed between polymer chains. These small molecules do not contribute to the polymer network but increase the free volume, effectively lubricating the chains and allowing them to move at lower temperatures. This phenomenon is known as plasticization.
-
Diagnostic Protocol:
-
GC-MS Analysis: Analyze the this compound monomer using GC-MS. This technique is excellent for identifying volatile, non-polar impurities like residual mesitylene or other synthesis solvents.
-
Thermogravimetric Analysis (TGA): Run a TGA on the monomer. The presence of volatile impurities may be indicated by a weight loss step at a temperature below the boiling or sublimation point of the pure monomer.
-
-
Solution:
-
Monomer Purification: Ensure the monomer is thoroughly dried under vacuum to remove any residual volatile solvents. If starting materials are present, recrystallization is the most effective purification method.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What purity level of this compound is recommended for synthesizing high-performance polymers?
-
A1: For applications requiring the highest performance (e.g., high-modulus aramid fibers or optically clear polyimides), a purity of >99.5% is strongly recommended. For some less demanding applications, >98% may be acceptable, but it is crucial to characterize the nature of the remaining <2% impurities. The absence of mono-functional species is more critical than the presence of a small amount of an inert, non-reactive impurity.
-
-
Q2: How should I properly store and handle this compound to prevent degradation?
-
A2: Store the monomer in an amber glass bottle or other light-blocking container.[6] Before sealing, purge the container with an inert gas like argon or nitrogen to displace air. Store in a cool, dry, dark place.[6] For long-term storage, refrigeration is advisable. Always handle the material quickly in the open air to minimize exposure.
-
-
Q3: Can I compensate for impurities by adjusting the stoichiometry of my polymerization reaction?
-
A3: This is a high-risk strategy that is not recommended. To do this, you would need to precisely identify and quantify every reactive impurity in your monomer batch, which is often impractical. Attempting to adjust stoichiometry without this complete knowledge will likely lead to an even greater imbalance and poor polymerization results. The most reliable and scientifically sound approach is to start with monomers of the highest possible purity.
-
-
Q4: What are the key analytical techniques for the quality control of incoming this compound batches?
-
A4: A comprehensive quality control workflow should include:
-
HPLC: For quantitative purity assessment and detection of non-volatile impurities.
-
GC-MS: To identify and quantify volatile impurities, including residual solvents and starting materials.
-
FTIR: To confirm the chemical identity and ensure the absence of unexpected functional groups (like carbonyls from oxidation).
-
Melting Point: A sharp melting point close to the literature value (89-91 °C) is a good indicator of high purity.[6] A broad or depressed melting range suggests the presence of impurities.
-
-
Section 4: Standard Operating Protocols
Protocol 1: Purification of this compound by Recrystallization
This is a general guideline. The ideal solvent system and ratios should be optimized for your specific batch and impurity profile.
-
Solvent Selection: In a test tube, determine the solubility of a small amount of the impure DAM in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. Ethanol/water or Toluene/Hexane mixtures are common starting points.
-
Dissolution: In a flask, add the impure DAM and the minimum amount of the chosen hot solvent required to fully dissolve it. Stir continuously. If working with a discolored sample, a small amount of activated carbon can be added at this stage.
-
Hot Filtration (if carbon was used): If activated carbon was added, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Store immediately under an inert atmosphere.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76547, this compound. Available: [Link]
- CN105254510B (2017). The synthetic method of 2,4,6-trimethyl m-phenylenediamine. Google Patents.
- LookChem (n.d.). This compound. Available: [Link]
- Kuras, M., et al. (2023). Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis. MDPI. Available: [Link]
- Lin, R., et al. (2023). Recycling and Degradation of Polyamides. MDPI. Available: [Link]
- Lee, S., et al. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. Royal Society of Chemistry. Available: [Link]
- Morales, J., & Rodrigue, D. (2024). The Effect of Reprocessing and Moisture on Polyamide Recycling: A Focus on Neat, Composites, and Blends.
- Stone, M. L., et al. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Royal Society of Chemistry. Available: [Link]
- ResearchGate (2012).
- Wang, J., et al. (2024). Solid Forms of Bio-Based Monomer Salts for Polyamide 512 and Their Effect on Polymer Properties. National Institutes of Health. Available: [Link]
- POLITECNICO DI TORINO (n.d.). CARRIER ASSISTED DYEING OF m-ARAMID FIBERS. Available: [Link]
- Journal of Nanostructures (2019). Synthesis and Characterization of Phenylene Diamine and Poly (Methyl Methacrylate)
- ResearchGate (2006). SPE–TLC Profiling of Impurities in 1-(3,4-Methylenedioxyphenyl)-2-nitropropene, an Intermediate in 3,4-Methylenedioxy- methamphetamine (MDMA) Synthesis. Available: [Link]
- Inchem.org (n.d.). ICSC 0582 - 2,4-TOLUENEDIAMINE. Available: [Link]
- ResearchGate (2008). Formation of 2,3-diaminophenazines and their self-assembly into nanobelts in aqueous medium. Available: [Link]
- Google Patents (1969). Adhesive properties of amine terminated polyamide resins.
- YouTube (2022). Condensation polymerisation - diamine and dicarboxylic acid polymers. Available: [Link]
- Yes, We Knew (2024). All you need to know about aramid fiber (2). Available: [Link]
- ResearchGate (2023).
- Preprints.org (2024). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Available: [Link]
- YouTube (2020). 3. Meta Aramid Fibers: Synthesis, Properties and Appliactions. Available: [Link]
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- 3. iris.polito.it [iris.polito.it]
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- 5. researchgate.net [researchgate.net]
- 6. This compound|lookchem [lookchem.com]
Strategies to improve the yield of 2,4-Diaminomesitylene synthesis
Welcome to the technical support resource for the synthesis of 2,4-Diaminomesitylene (CAS RN: 3102-70-3), a key intermediate in the production of polymers and specialty chemicals.[1] This guide is designed for researchers, chemists, and production scientists to navigate common challenges and optimize synthesis yield and purity. As Senior Application Scientists, we have consolidated field-proven insights with established literature to provide a comprehensive troubleshooting framework.
The synthesis of this compound is typically achieved via a robust two-step process: the dinitration of mesitylene to yield 2,4-dinitromesitylene, followed by the reduction of the dinitro intermediate to the target diamine.[2] While the route is well-established, achieving high yield and purity requires careful control of reaction parameters.
Overall Synthesis Workflow
The following diagram illustrates the standard synthetic pathway from mesitylene to purified this compound.
Caption: Standard two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound? A1: The most prevalent method involves the dinitration of commercially available mesitylene using a mixture of nitric acid and sulfuric acid, followed by the catalytic hydrogenation of the resulting 2,4-dinitromesitylene intermediate.[2][3] This route is favored for its high overall yield (often exceeding 90%), straightforward execution, and scalability.[2]
Q2: What are the primary safety concerns associated with this synthesis? A2: The synthesis involves several hazards that require strict safety protocols:
-
Nitration Step: The use of concentrated nitric and sulfuric acids presents a significant corrosion risk. The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled.[4] Explosive byproducts can form if the nitric acid is added too rapidly or at an elevated temperature.[4]
-
Catalytic Hydrogenation: This step involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst (like Raney Nickel). Proper grounding of equipment and purging of the reactor with an inert gas (e.g., nitrogen) before and after the reaction is critical to prevent explosions.
-
Product Handling: this compound is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn at all times.[6]
Q3: How can I confirm the identity and purity of the final product? A3: Standard analytical techniques are used for characterization. Purity is often assessed by Gas Chromatography (GC). The identity of the compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy. The melting point, which is reported to be in the range of 89-93 °C, serves as a good indicator of purity.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.
Caption: A logical workflow for diagnosing and addressing low product yield.
Issue 1: Low Yield in the Dinitration of Mesitylene
| Potential Cause | Suggested Solution & Explanation |
| Improper Temperature Control | The reaction is highly exothermic. If the temperature rises significantly above the optimal range (e.g., >10°C during addition), side reactions, including the formation of dinitro isomers and over-nitration to 2,4,6-trinitromesitylene, can occur, reducing the yield of the desired 2,4-dinitro product.[7] Solution: Maintain the reaction temperature between 0-5°C during the dropwise addition of the nitrating mixture. Use an efficient cooling bath (ice-salt) and monitor the internal temperature closely.[7] |
| Incorrect Mixed Acid Ratio | The ratio of sulfuric acid to nitric acid is critical. Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). An incorrect ratio can lead to a slow or incomplete reaction.[8] Solution: Use a pre-determined and validated weight ratio of H₂SO₄ to HNO₃, typically in the range of 75:25 to 87:13.[2][3] Prepare the mixed acid beforehand and cool it before addition. |
| Incomplete Reaction | Insufficient reaction time or inadequate mixing can lead to unreacted mesitylene. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). After the initial exothermic phase, allowing the reaction to stir for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 50-95°C, depending on the specific protocol) can drive the reaction to completion.[2][3] |
Issue 2: Low Yield or Incomplete Conversion in the Reduction Step
| Potential Cause | Suggested Solution & Explanation |
| Deactivated Catalyst | Catalysts like Raney Nickel or Palladium on Carbon (Pd/C) can lose activity due to improper storage, handling (exposure to air), or poisoning by impurities (e.g., sulfur) from the starting materials or solvent.[9][10] Solution: Use fresh, high-quality catalyst. Handle pyrophoric catalysts like Raney Ni under a solvent or inert atmosphere. Ensure the 2,4-dinitromesitylene intermediate is pure before reduction. |
| Insufficient Hydrogen Pressure or Reaction Time | The reduction of two nitro groups requires sufficient hydrogen and time. Low pressure or premature termination of the reaction will result in a mixture containing partially reduced intermediates (e.g., 2-amino-4-nitromesitylene).[9] Solution: Ensure the reactor is properly sealed and pressurized to the recommended level (e.g., 1-4 MPa).[2] Monitor hydrogen uptake; the reaction is complete when uptake ceases. Allow for a holding period after uptake stops to ensure full conversion.[2] |
| Poor Product Recovery During Workup | This compound can form salts (e.g., with HCl if using Sn/HCl reduction) that are soluble in the aqueous phase. Failure to properly neutralize the reaction mixture will result in significant product loss. Solution: After the reduction is complete and the catalyst is removed, carefully adjust the pH of the aqueous phase with a base (e.g., NaOH) to be sufficiently alkaline (pH > 10) to precipitate the free diamine. |
Issue 3: Final Product is Discolored (Pink, Tan, or Brown)
| Potential Cause | Suggested Solution & Explanation |
| Aerial Oxidation | Aromatic diamines are highly susceptible to oxidation by atmospheric oxygen, which forms highly colored impurities.[11] This is the most common cause of discoloration. Solution: Minimize air exposure during workup, filtration, and drying.[11] Where possible, perform these steps under an inert atmosphere (nitrogen or argon). For long-term storage, keep the product in a dark container under an inert atmosphere.[1] |
| Residual Impurities | Colored impurities from the nitration or reduction steps may carry over into the final product. Solution: Purify the crude product by recrystallization from a suitable solvent (e.g., aqueous ethanol). The use of activated carbon during recrystallization can be highly effective at removing colored impurities.[11] Ensure the product is thoroughly washed and dried. |
Experimental Protocols
Protocol 1: Dinitration of Mesitylene
This protocol is adapted from established industrial synthesis methods.[2][3]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 114g of mesitylene. Cool the flask in an ice-salt bath to 0°C.
-
Mixed Acid Preparation: In a separate beaker, carefully prepare the nitrating mixture by adding 156g of nitric acid (e.g., 98%) to 432g of sulfuric acid (98%), ensuring the mixture remains cool.
-
Nitration: Slowly add the cold mixed acid to the stirred mesitylene via the dropping funnel. Meticulously control the addition rate to maintain the internal reaction temperature between 50-55°C.
-
Reaction Completion: After the addition is complete, maintain the reaction at 55°C for 30 minutes, then warm the mixture to 90-95°C and hold for an additional 30 minutes to ensure complete dinitration.[2][3]
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. The solid 2,4-dinitromesitylene will precipitate. Filter the solid, wash thoroughly with water until the washings are neutral, and dry. The typical yield is high for this step.
Protocol 2: Catalytic Hydrogenation of 2,4-Dinitromesitylene
This protocol is based on common catalytic reduction procedures.[2][9][12]
-
Reactor Setup: To a high-pressure autoclave, add the dried 2,4-dinitromesitylene, a suitable solvent like methanol (e.g., 320kg for a 1000L reactor), and the catalyst (e.g., Raney Nickel or 5% Pd/C, typically 5-10% w/w relative to the starting material).[2]
-
Inerting: Seal the reactor and purge it several times with nitrogen to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen (e.g., 1-3 MPa) and begin stirring. Heat the mixture to the target temperature (e.g., 80°C).[2] The reaction is exothermic; cooling may be required to maintain the temperature.
-
Monitoring: Monitor the reaction by observing the rate of hydrogen uptake. The reaction is complete when hydrogen consumption ceases. Maintain the conditions for an additional hour to ensure full conversion.[2]
-
Workup: Cool the reactor, vent the excess hydrogen, and purge with nitrogen. Filter the reaction mixture to carefully remove the catalyst.
-
Isolation: Remove the solvent (e.g., methanol) under reduced pressure. The crude this compound will crystallize. Cool to maximize precipitation, filter the solid product, and dry under vacuum. A yield of ~94-95% can be expected for this step.[2]
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. PMC, NIH.
- Google Patents. (n.d.). SU1145018A1 - Method of obtaining this compound-6-sulfo acid.
- ResearchGate. (n.d.). Nitration of mesitylene at a preparative (5 g) scale by conventional stirring and sonication.
- LookChem. (n.d.). This compound.
- Organic Syntheses. (n.d.). Nitromesitylene.
- Journal of the Chemical Society, Chemical Communications. (n.d.). Nitration of mesitylene: comparison with reactions of the cation-radical C6H3Me3+˙.
- Google Patents. (n.d.). CN110054566A - The method of mesitylene continuous nitrification production 2,4,6- trimethyl nitrobenzene.
- Google Patents. (n.d.). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
- ResearchGate. (n.d.). Particle size effect in the catalytic hydrogenation of 2,4-dinitrotoluene over Pd/C catalysts.
- ResearchGate. (n.d.). Optimization of Reduction Conditions.
- Google Patents. (n.d.). CN105461567A - Synthesis method of 2,4,6-trimethyl-m-phenylenediamine.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- Bio4Matpro. (n.d.). Alternative diamine synthesis routes.
- MDPI. (2023). Towards Machine Learning in Heterogeneous Catalysis—A Case Study of 2,4-Dinitrotoluene Hydrogenation.
- PMC, NIH. (2023). Optimized Proteome Reduction for Integrative Top–Down Proteomics.
- PMC, NIH. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts.
- ResearchGate. (n.d.). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods.
- Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. (n.d.). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - PMC [pmc.ncbi.nlm.nih.gov]
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Thermal stability issues of 2,4-Diaminomesitylene at high temperatures
Technical Support Center: Thermal Stability of 2,4-Diaminomesitylene
Welcome to the technical support center for this compound (DAM). This guide is designed for researchers, scientists, and professionals in drug development and polymer science who are utilizing DAM in high-temperature applications. As a critical monomer in the synthesis of high-performance polymers like polyimides, understanding the thermal behavior of DAM is paramount to achieving reproducible results and ensuring laboratory safety.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address the challenges associated with the thermal stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DAM) and what are its primary applications?
A1: this compound, also known as 2,4,6-Trimethyl-1,3-phenylenediamine, is an aromatic amine.[2] Due to its rigid structure and the presence of two reactive amine groups, it is a valuable building block in polymer chemistry. Its primary application is as a monomer in the synthesis of high-performance polymers, such as polyimides, which are known for their excellent thermal stability and mechanical properties.[1][4][5]
Q2: What are the key physical properties of this compound?
A2: Understanding the fundamental physical properties of DAM is the first step in designing experiments. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂ | [1][6] |
| Molecular Weight | 150.22 g/mol | [1][6] |
| Appearance | White to yellow to orange powder/crystal | [2][3] |
| Melting Point | 89-93 °C | [1][2][3] |
| Boiling Point | 297.7 °C at 760 mmHg | [1] |
| Flash Point | 158.4 °C | [1] |
Q3: What are the recommended storage and handling conditions for DAM?
A3: To maintain its purity and stability, this compound should be stored in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[1] Aromatic amines can be sensitive to light and air, which can cause gradual degradation and discoloration over time.[7] For handling, standard personal protective equipment (gloves, safety goggles) should be used. Given its combustible nature, it should be kept away from open flames.[8]
Q4: At what temperature does this compound begin to decompose?
A4: While its boiling point is high, thermal decomposition can begin at lower temperatures, especially with prolonged heating or in the presence of oxygen. The exact onset of decomposition can vary based on factors like purity and the experimental atmosphere. Thermal analysis techniques like Thermogravimetric Analysis (TGA) are essential for determining the precise decomposition temperature under your specific experimental conditions. As a reference, polyimides synthesized from aromatic diamines generally show significant weight loss at temperatures above 400°C, indicating the high intrinsic stability of the building blocks.[4][9]
Q5: What are the potential hazards associated with heating this compound?
A5: Heating DAM, particularly to temperatures approaching or exceeding its decomposition point, can lead to the evolution of irritating or toxic fumes, including nitrogen oxides.[7][8] If heated in a closed system, the generation of gaseous decomposition products can cause a dangerous buildup of pressure.[10] Therefore, all high-temperature experiments should be conducted in a well-ventilated fume hood or with appropriate exhaust systems.
Troubleshooting Guide for High-Temperature Experiments
This section addresses specific issues you may encounter when working with this compound at elevated temperatures.
Issue 1: My DAM sample turns dark brown or black upon heating, even below its boiling point. What is happening?
-
Plausible Cause: This discoloration is a classic indicator of oxidation and/or the initial stages of thermal decomposition. The amine functional groups in DAM are susceptible to oxidation by atmospheric oxygen, a process that is significantly accelerated by heat. Even trace impurities in the sample can catalyze this degradation.
-
Troubleshooting Steps:
-
Inert Atmosphere is Crucial: The most effective preventative measure is to conduct your heating experiments under a dry, inert atmosphere. Purge your reaction vessel with high-purity nitrogen or argon before and during heating to displace any oxygen.
-
Verify Purity: Use high-purity DAM (>98%). Impurities from the synthesis or degradation during storage can lower the decomposition temperature.[2] If in doubt, consider recrystallizing the material before use.
-
Clean Glassware: Ensure your reaction vessel is scrupulously clean. Traces of acids, bases, or metal ions can act as catalysts for decomposition.
-
Minimize Heat Exposure: Program your temperature controller to heat the sample to the target temperature as quickly as is safely possible and avoid holding it at high temperatures for longer than necessary for the reaction to complete.
-
Caption: Troubleshooting workflow for DAM discoloration.
Issue 2: My polymerization reactions using DAM are giving inconsistent yields and material properties.
-
Plausible Cause: Inconsistent reaction outcomes are often linked to the thermal degradation of the DAM monomer before or during polymerization. If DAM starts to decompose, it can generate byproducts that act as chain terminators or create defects in the polymer backbone, leading to lower molecular weight and variable mechanical or thermal properties.
-
Troubleshooting Steps:
-
Characterize Your Monomer: Before each reaction, run a quick purity check on your DAM. A simple melting point determination can be very revealing; a broad or depressed melting range suggests impurities.
-
Optimize Temperature Profile: Do not assume a single high temperature is optimal. It may be beneficial to use a staged temperature profile. For example, in polyimide synthesis, the initial formation of the polyamic acid precursor is often done at a lower temperature before thermal imidization at a higher temperature.[11]
-
Kinetic Analysis: Determine the minimum time required at the target temperature for your reaction to reach completion. You can do this by taking aliquots at different time points and analyzing for monomer consumption (e.g., via HPLC). Over-exposing the reaction mixture to high heat can promote side reactions.
-
Solvent Choice: Ensure the solvent used is stable at the reaction temperature and does not react with the DAM. High-boiling aprotic polar solvents like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are common choices for polyimide synthesis.[4][12]
-
Issue 3: I am seeing unexpected results in my TGA or DSC analysis of DAM.
-
Plausible Cause: The thermal behavior of a substance can be highly dependent on the analytical conditions. Factors like heating rate, sample mass, and the atmosphere in the analysis chamber can all influence the resulting thermogram.
-
Troubleshooting Steps:
-
Heating Rate: A faster heating rate can shift the decomposition temperature to a higher value. For accurate determination of thermal stability, use a moderate heating rate, such as 10 °C/min.[13]
-
Atmosphere: Running the analysis in an inert atmosphere (N₂) versus an oxidative one (air or O₂) will yield different results. Decomposition in air often occurs at lower temperatures due to oxidation. For intrinsic stability, use an inert atmosphere. To assess stability in a processing environment, air may be more relevant.[9]
-
Sample Preparation: Ensure the sample is finely ground and packed uniformly in the crucible to ensure even heat transfer. A smaller sample mass (typically 1-5 mg) is preferred to minimize thermal gradients within the sample.[13][14]
-
Interpreting DSC Events: In a DSC thermogram, the first endotherm for a crystalline solid like DAM should correspond to its melting point.[15][16] Subsequent sharp or broad exothermic peaks are typically indicative of decomposition processes.[10]
-
Validated Experimental Protocols
Protocol 1: Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the standard procedure for determining the thermal stability of DAM. TGA measures the change in mass of a sample as a function of temperature.[13]
-
Instrument Preparation:
-
Ensure the TGA instrument is calibrated for mass and temperature.
-
Run a blank scan with an empty crucible to establish a stable baseline.
-
-
Sample Preparation:
-
Weigh approximately 2-5 mg of finely ground DAM into a ceramic or platinum TGA pan. Record the exact weight.
-
-
TGA Method Setup:
-
Purge Gas: High-purity Nitrogen (or Air, if studying oxidative stability).
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (T_onset), which is the temperature at which significant weight loss begins.
-
Note the temperature at which 5% or 10% weight loss occurs (T_d5 or T_d10), which are common metrics for comparing thermal stability.[9]
-
Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)
This protocol is used to identify melting, crystallization, and decomposition events by measuring the heat flow into or out of a sample.[15][17]
-
Instrument Preparation:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).
-
-
Sample Preparation:
-
Weigh 2-5 mg of DAM into an aluminum DSC pan.
-
Hermetically seal the pan to contain any volatiles released before decomposition.
-
-
DSC Method Setup:
-
Purge Gas: High-purity Nitrogen at 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
Identify the endothermic peak corresponding to the melting of DAM. The peak temperature is the melting point (T_m).
-
Observe any subsequent exothermic peaks, which indicate decomposition. Note the onset temperature and peak temperature of these exotherms.
-
Caption: Experimental workflow for thermal stability analysis.
References
- This compound - LookChem. (n.d.).
- Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. (2012). Polymers & Polymer Composites, 20(9).
- Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene). (n.d.). ResearchGate.
- The Synthesis and Characteristic of A New Soluble Polyimides. (2007). Recent Advances in Polyimides and Other High Performance Polymers.
- Vora, R. H., et al. (n.d.). Polyimides and Other High Temperature Polymers.
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. (2023). Polymers, 15(17), 3591.
- This compound. (n.d.). PubChem.
- ICSC 0582 - 2,4-TOLUENEDIAMINE. (n.d.). Inchem.org.
- Jelesarov, I., & Bosshard, H. R. (1999). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Journal of Molecular Recognition, 12(1), 3-18.
- G-CiP, V. K. (2018). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanosciences Research & Reports.
- Thermogravimetric Analysis. (n.d.). Wisconsin Centers for Nanoscale Technology.
- Differential Scanning Calorimetry Measurements. (n.d.). NeXolve.
- A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). (2018). Molecules, 23(9), 2348.
- 2,4-Diaminotoluene. (n.d.). PubChem.
- Investigating the Use of Differential Scanning Calorimetry in the Prediction of Part Properties in the High-Speed Sintering Process. (2024). Applied Sciences, 14(19), 8667.
- Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. (2024). University of Notre Dame Risk Management and Safety.
- Investigating Fast Scanning Calorimetry and Differential Scanning Calorimetry as Screening Tools for Thermoset Polymer Material Compatibility with Laser-Based Powder Bed Fusion. (2025). Journal of Thermal Analysis and Calorimetry.
- Specific Chemical Handling and Storage. (n.d.). UW-Milwaukee Safety and Health Programs.
- Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. (2023). BioResources, 18(2).
- Thermal decomposition of 3,6-diphenyl-1,2,4,5-tetroxane in nitromethane solution. (2018). Journal of Advances in chemistry, 15(2).
- Thermal decomposition of methylene-4,4'-di(ethylphenyl-carbamate) to methylene-4,4'-di(phenylisocyanate). (n.d.). ResearchGate.
- CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine. (n.d.). Google Patents.
- Thermal decomposition of 3,4-bis(4'-aminofurazano-3') furoxan. (2010). Journal of Hazardous Materials, 177(1-3), 738-42.
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
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- 6. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Diaminotoluene | C7H10N2 | CID 7261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]
- 9. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
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- 11. api.pageplace.de [api.pageplace.de]
- 12. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
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- 15. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Scanning Calorimetry Measurements - Nexolve [nexolve.com]
Managing exothermic reactions during the synthesis of 2,4-Diaminomesitylene
Technical Support Center: Synthesis of 2,4-Diaminomesitylene
A Guide to Managing Exothermic Reactions and Troubleshooting Common Issues
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to safely manage the highly exothermic reactions involved in this synthesis and to troubleshoot common challenges you may encounter.
The synthesis of this compound from mesitylene is a robust two-step process. However, both steps—dinitration and the subsequent reduction—are characterized by significant heat evolution that must be meticulously controlled to ensure safety, product quality, and yield.
Overall Synthetic Workflow
The transformation from mesitylene to this compound is achieved through two primary exothermic stages:
-
Electrophilic Aromatic Substitution (Nitration): Mesitylene is dinitrated using a mixture of concentrated nitric and sulfuric acids to yield 2,4-dinitromesitylene. This reaction is fast and highly exothermic.[1][2]
-
Reduction of Nitro Groups: The dinitro intermediate is then reduced to the corresponding diamine. This step is also exothermic and requires careful management.[3][4]
Part 1: Frequently Asked Questions (FAQs) on Safety and Hazard Management
This section addresses overarching safety concerns critical for both stages of the synthesis.
Q1: What is the primary thermal hazard in this synthesis, and what are the consequences?
A1: The primary hazard is a thermal runaway . This occurs when the heat generated by the reaction surpasses the cooling system's capacity to remove it.[5][6] This leads to an exponential increase in the reaction rate and a rapid, uncontrolled spike in temperature and pressure. Potential consequences are severe, ranging from violent boiling and reactor over-pressurization to catastrophic vessel failure, explosion, and the release of toxic materials.[5]
Q2: I've run this reaction successfully on a 1g scale. Why is it more dangerous at a 100g scale?
A2: The risk of thermal runaway increases significantly with scale. The reason lies in the changing surface-area-to-volume ratio. Heat generation is proportional to the reaction volume (a cubic function), while heat removal is dependent on the available surface area of the reactor (a square function). As you scale up, the volume increases much more rapidly than the surface area, making cooling far less efficient. A reaction that is easily managed in a lab flask can become dangerously uncontrollable in a larger reactor without a proportional increase in cooling capacity.[5]
Q3: Before I even start the synthesis, what are the essential steps for a thermal risk assessment?
A3: A thorough reaction hazard assessment is non-negotiable before any scale-up.[5]
-
Literature Review: Search for known hazards associated with the nitration of alkylbenzenes and the reduction of aromatic nitro compounds.
-
Thermal Screening: Employ techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic events for reactants, intermediates, and the final product.[5]
-
Reaction Calorimetry (RC): If scaling up significantly, perform the reaction in a specialized calorimeter. This will measure the heat of reaction, the rate of heat evolution under your specific process conditions, and calculate the adiabatic temperature rise, which is the maximum temperature the reaction could reach if all cooling were lost.
Part 2: Troubleshooting the Dinitration of Mesitylene
The nitration step is often the most hazardous part of the synthesis. Careful control is paramount.
Q4: My reaction temperature is rising uncontrollably! What is my immediate action, and what likely went wrong?
A4: Your immediate priority is to stop the thermal runaway.
Potential Causes and Preventative Measures:
-
Rapid Addition of Nitrating Agent: This is the most common cause. Heat is generated faster than the cooling system can dissipate it. Solution: Employ slow, dropwise addition using an addition funnel, ensuring the internal temperature remains stable.[7]
-
Inadequate Cooling: The cooling bath may be insufficient. Solution: Use a larger ice-salt or a mechanically refrigerated bath for sub-ambient temperature control. Ensure the reactor is adequately immersed.
-
Poor Agitation: Inefficient stirring creates localized "hot spots" with high reactant concentrations, which can initiate a runaway.[7] Solution: Use an overhead mechanical stirrer for viscous mixtures and ensure a vortex is visible, indicating efficient mixing.
-
Accumulation of Unreacted Reagent: If the reaction temperature is too low, the nitrating agent can accumulate without reacting. A subsequent small temperature increase can then trigger a sudden, delayed, and violent exotherm. Solution: Maintain the recommended reaction temperature to ensure the nitrating agent reacts as it is added.
Q5: How should I properly quench the nitration reaction upon completion?
A5: The standard and safest method is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice or an ice-water slurry with vigorous stirring.[7] This serves two purposes: it safely dilutes the strong acids and the large mass of ice absorbs the significant heat of dilution. The solid 2,4-dinitromesitylene will precipitate and can be collected by filtration.
| Parameter | Recommendation | Rationale |
| Reaction Temperature | 0 to 10 °C | Controls reaction rate and minimizes formation of trinitro-byproducts. |
| Addition Rate | Slow, dropwise | Prevents accumulation of unreacted nitrating agent and thermal runaway.[6] |
| Agitation | Vigorous (overhead stirrer) | Ensures homogenous temperature and prevents localized hot spots.[7] |
| Quenching Method | Pour onto crushed ice | Safely dilutes acid and dissipates heat of dilution. |
Experimental Protocol: Dinitration of Mesitylene
-
Prepare the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid. Caution: Always add sulfuric acid to nitric acid, as the reverse can cause dangerous splashing and fuming. Keep this mixture cooled.
-
Set up the Reaction: In a separate three-necked flask equipped with an overhead stirrer, a thermometer, and a dropping funnel, dissolve mesitylene in a suitable solvent (e.g., glacial acetic acid). Cool this flask to 0 °C in an ice-salt bath.
-
Addition: Slowly add the cold nitrating mixture dropwise to the stirred mesitylene solution. Meticulously monitor the internal temperature, ensuring it does not exceed 10 °C. The addition rate should be adjusted to maintain this temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at the controlled temperature for a specified time, monitoring for completion using TLC.
-
Work-up: Once complete, slowly pour the reaction mixture into a large beaker containing a vigorously stirred slurry of crushed ice and water.
-
Isolation: Collect the precipitated yellow solid (2,4-dinitromesitylene) by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. Dry the product under vacuum.
Part 3: Troubleshooting the Reduction of 2,4-Dinitromesitylene
The reduction of the two nitro groups is also exothermic and presents its own set of challenges. Catalytic hydrogenation is a common and clean method.
Q6: I'm using catalytic hydrogenation (H₂/Pd-C). The reaction started with a large exotherm, and now it has stalled. What's happening?
A6: This is a common scenario. The initial exotherm is the rapid hydrogenation of the first, more reactive nitro group. The stall could be due to several factors:
-
Catalyst Poisoning: Thiol-containing impurities in the starting material or solvent can poison noble metal catalysts like Palladium.[8] Solution: Ensure the purity of your 2,4-dinitromesitylene and use high-purity solvents.
-
Catalyst Deactivation: The catalyst may have been deactivated by localized heat during the initial exotherm or may be of poor quality. Solution: Add the 2,4-dinitromesitylene portion-wise or as a solution to the stirred suspension of the catalyst and solvent. This "reverse addition" helps control the initial exotherm.[3] If the reaction stalls, filtering the mixture and adding fresh catalyst may be necessary.
-
Insufficient Hydrogen Pressure/Delivery: The reaction requires a continuous supply of hydrogen to the catalyst surface. Solution: Ensure the system is properly sealed and purged. For larger scales, vigorous stirring or shaking is essential to facilitate gas-liquid-solid mixing. Check that your hydrogen source is not depleted.
-
Formation of Intermediates: Incomplete reduction can lead to the accumulation of hydroxylamine or azo/azoxy compounds, which can sometimes inhibit the catalyst.[9] Solution: Ensure adequate hydrogen pressure and reaction time. The addition of catalytic amounts of certain promoters, like vanadium compounds, has been shown to prevent the accumulation of hydroxylamines and speed up hydrogenation.[9]
Q7: What is the best way to control the exotherm during the reduction step?
A7: The key is to control the rate at which the reactants come into contact.
-
For Catalytic Hydrogenation: Add a solution of the 2,4-dinitromesitylene slowly to a suspension of the catalyst in the solvent under a positive pressure of hydrogen.
-
For Metal/Acid Reductions (e.g., Sn/HCl, Fe/HCl): Add the solid 2,4-dinitromesitylene in small portions to the stirred mixture of metal and acid at a controlled temperature.[3] This ensures the nitro compound is the limiting reagent at any given moment, preventing a dangerous accumulation.
Q8: How do I isolate the final this compound product after the reaction?
A8: The workup depends on the reduction method:
-
Catalytic Hydrogenation: The process is relatively clean. Once the reaction is complete (indicated by the cessation of hydrogen uptake), the reaction mixture is carefully filtered through a pad of Celite® to remove the solid catalyst. Caution: Palladium on carbon can be pyrophoric, especially when dry and saturated with hydrogen. Do not allow the filter cake to dry in the air. Keep it wet with solvent (e.g., ethanol, water) and dispose of it properly. The product is then isolated by removing the solvent under reduced pressure.[10]
-
Metal/Acid Reduction: The product exists as an amine salt (e.g., hydrochloride). The mixture must be cooled and then made strongly basic (pH > 10) with an aqueous base like NaOH to precipitate the free amine.[8] The this compound can then be extracted into an organic solvent (like ethyl acetate), and the organic layers are combined, dried, and concentrated to yield the product.[11]
| Parameter | Catalytic Hydrogenation (Pd/C) | Metal/Acid (Fe/HCl) |
| Exotherm Control | Slow addition of substrate solution to catalyst slurry. | Portion-wise addition of substrate to metal/acid slurry.[3] |
| Safety Concerns | Handling of flammable H₂ gas; pyrophoric catalyst. | Handling of corrosive acids; generation of H₂ gas in situ. |
| Workup | Filtration of catalyst. | Neutralization with base, extraction.[8] |
| Purity | Generally cleaner, fewer byproducts. | Can contain residual metal salts. |
Experimental Protocol: Catalytic Hydrogenation of 2,4-Dinitromesitylene
-
Reactor Setup: To a hydrogenation vessel (e.g., a Parr shaker apparatus), add a slurry of 5-10% Palladium on Carbon (50% wet with water) in a solvent like ethanol or methanol.
-
Inerting: Seal the vessel and purge the atmosphere multiple times with nitrogen, followed by hydrogen, to ensure no oxygen is present.
-
Reaction: Prepare a solution of 2,4-dinitromesitylene in the same solvent. Pressurize the vessel with hydrogen (e.g., 50 psi) and begin vigorous stirring. Slowly pump the substrate solution into the vessel at a rate that allows the cooling system to maintain a constant internal temperature (e.g., 25-40 °C).
-
Monitoring: Monitor the reaction progress by the uptake of hydrogen from the ballast tank. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Depressurize the vessel and purge again with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Keep the filter cake wet at all times.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.
References
- International Labour Organization. (2011). Nitrocompounds, Aromatic.
- Penta, S., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development. [Link]
- ResearchGate. (2018).
- Zeynizadeh, B., et al. (n.d.). A green protocol for reduction of aromatic nitro compounds to amines with NaBH4/Cu(dmg)2 system in water as a green solvent. Organic Chemistry: An Indian Journal. [Link]
- Li, Y., et al. (2023). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. [Link]
- LookChem. (n.d.). This compound. [Link]
- Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
- Google Patents. (n.d.).
- Organic Syntheses. (n.d.). Nitromesitylene. [Link]
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
- Google Patents. (n.d.). CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine.
- National Center for Biotechnology Information. (n.d.). This compound.
- MDPI. (2022).
- Semantic Scholar. (n.d.).
- Beilstein Journals. (n.d.).
- MDPI. (2018). A Theoretical Study on the Phosgenation of 2,4-Toluenediamine (2,4-TDA). [Link]
- ResearchGate. (n.d.). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. [Link]
- ResearchGate. (n.d.).
- Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
- YouTube. (2021).
- Semantic Scholar. (2014).
- ResearchGate. (2022). (PDF)
- National Center for Biotechnology Information. (2015). Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. [Link]
- National Center for Biotechnology Information. (n.d.). 2,4-Dinitromesitylene.
- DetTX. (2022). 1,3,5-Trimethyl-2,4,6-trinitrobenzene. [Link]
- ResearchGate. (2013). (PDF) The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]
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Technical Support Center: In-Process Monitoring of 2,4-Diaminomesitylene (DAM) Polymerization
Welcome to the technical support center for the in-process monitoring of 2,4-Diaminomesitylene (DAM) polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting, and answers to frequently asked questions. Our goal is to empower you with the knowledge to effectively monitor your DAM polymerization reactions, ensuring reproducibility, and high-quality polymer synthesis.
The Critical Role of In-Process Monitoring
This compound (DAM) is a crucial monomer in the synthesis of high-performance polymers, such as polyimides and polyamides, which are valued for their exceptional thermal stability and mechanical properties. The polymerization of DAM is a complex process where slight deviations in reaction conditions can significantly impact the final polymer's molecular weight, structure, and, consequently, its performance. In-process monitoring provides real-time or near-real-time data on the reaction's progress, allowing for precise control and immediate correction of any deviations from the desired pathway. This proactive approach is essential for achieving consistent product quality and optimizing reaction efficiency.
Troubleshooting Guide
This section addresses common issues encountered during DAM polymerization and provides systematic troubleshooting strategies.
Issue 1: Inconsistent or Low Molecular Weight
Symptoms:
-
Gel Permeation Chromatography (GPC/SEC) analysis shows a lower-than-expected average molecular weight (Mw) or a broad molecular weight distribution (polydispersity index, PDI > 2).
-
The final polymer exhibits poor mechanical properties, such as brittleness.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Monomer Impurity | Impurities in DAM or the co-monomer (e.g., dianhydrides) can act as chain terminators, prematurely halting polymer growth. Water is a common impurity that can hydrolyze anhydride groups. | Ensure high purity of monomers through recrystallization or sublimation. Dry all monomers and solvents meticulously before use. |
| Incorrect Stoichiometry | An imbalance in the molar ratio of DAM and the co-monomer will result in an excess of one monomer, limiting the chain length. | Accurately weigh and calculate the molar equivalents of all monomers. A slight excess of the more volatile monomer may sometimes be used to compensate for loss during reaction. |
| Low Reaction Temperature | Insufficient thermal energy can lead to a slow reaction rate and incomplete conversion, resulting in lower molecular weight polymers. | Optimize the reaction temperature profile. For two-step polyimide synthesis, ensure the initial poly(amic acid) formation is conducted at a low temperature (0-25°C) and the subsequent imidization is carried out at a sufficiently high temperature (150-200°C). |
| Inefficient Mixing | Poor agitation can lead to localized concentration gradients and non-uniform polymer growth. | Use an appropriate stirring mechanism (e.g., overhead mechanical stirrer) to ensure homogeneous mixing throughout the reaction. |
Issue 2: Gel Formation or Insolubility
Symptoms:
-
The reaction mixture becomes a solid gel, preventing further stirring.
-
The final polymer is insoluble in common organic solvents used for characterization (e.g., NMP, DMAc).
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Side Reactions | At high temperatures, side reactions such as cross-linking can occur, leading to the formation of an insoluble network polymer. | Carefully control the reaction temperature and time. The use of a catalyst can sometimes lower the required temperature, reducing the likelihood of side reactions. |
| High Monomer Concentration | A high concentration of monomers can increase the probability of intermolecular reactions and cross-linking, especially at high conversions. | Conduct the polymerization at a lower monomer concentration (e.g., 10-20 wt%). |
| Oxidation | The amine groups in DAM are susceptible to oxidation, which can lead to undesired side reactions and cross-linking. | Perform the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
Frequently Asked Questions (FAQs)
Q1: Which in-process monitoring techniques are most suitable for DAM polymerization?
A1: The choice of technique depends on the specific information required.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Ideal for tracking the disappearance of monomer functional groups (e.g., N-H stretching of amines, C=O stretching of anhydrides) and the appearance of polymer functional groups (e.g., amide or imide linkages).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine monomer conversion and polymer microstructure.
-
Gel Permeation Chromatography (GPC/SEC): The gold standard for monitoring the evolution of molecular weight and molecular weight distribution throughout the polymerization.
-
Differential Scanning Calorimetry (DSC): Useful for monitoring the heat of reaction and can provide insights into reaction kinetics.
Q2: How can I monitor the imidization process in a two-step polyimide synthesis from DAM?
A2: The conversion of the intermediate poly(amic acid) to the final polyimide can be effectively monitored using FTIR spectroscopy. Look for the disappearance of the amide and carboxylic acid peaks and the appearance of the characteristic imide peaks around 1780 cm⁻¹ and 1720 cm⁻¹ (asymmetric and symmetric C=O stretching), and ~1370 cm⁻¹ (C-N stretching).
Q3: What is the importance of maintaining an inert atmosphere during DAM polymerization?
A3: The amine groups of DAM are prone to oxidation, especially at elevated temperatures. Oxidation can lead to the formation of colored byproducts, which can affect the polymer's optical properties, and can also induce cross-linking, leading to gelation and insolubility. Therefore, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent these undesirable side reactions.
Experimental Protocols
Protocol 1: In-Process Monitoring of DAM Polymerization using FTIR Spectroscopy
-
Setup: Use an in-situ FTIR probe (e.g., ATR probe) inserted directly into the reaction vessel. Ensure the probe is chemically resistant to the reaction mixture.
-
Background Spectrum: Record a background spectrum of the solvent and any catalysts at the initial reaction temperature before adding the monomers.
-
Initiate Reaction: Add the monomers (DAM and co-monomer) to the reaction vessel and start the reaction.
-
Data Acquisition: Continuously collect FTIR spectra at regular intervals (e.g., every 5-10 minutes).
-
Data Analysis: Monitor the decrease in the peak areas of the monomer-specific functional groups (e.g., amine N-H stretching in DAM) and the increase in the peak areas of the polymer-specific functional groups (e.g., amide or imide C=O stretching). Plot the normalized peak area versus time to obtain a kinetic profile of the reaction.
Protocol 2: Monitoring Molecular Weight Evolution using GPC/SEC
-
Sampling: At predetermined time points during the polymerization, carefully extract a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a suitable agent (e.g., a small amount of a primary amine or acid chloride, depending on the polymerization chemistry) to prevent further polymerization.
-
Sample Preparation: Dilute the quenched aliquot with the GPC eluent (e.g., THF, DMF with LiBr) to a suitable concentration. Filter the sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter.
-
GPC/SEC Analysis: Inject the prepared sample into the GPC/SEC system.
-
Data Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the resulting chromatogram using a calibration curve generated from polymer standards (e.g., polystyrene). Plot Mw and PDI as a function of reaction time to monitor the polymer growth.
Visualizations
Caption: Workflow for DAM Polymerization with In-Process Monitoring.
Caption: Troubleshooting Decision Tree for Low Molecular Weight.
References
- Correa, J., et al. (2019). High-Performance Polymers: A Review on Synthesis, Properties, and Applications. Materials Today Chemistry, 14, 100188. [Link]
- Liaw, D. J., et al. (2012). Advanced Polyimide Materials: Syntheses, Physical Properties, and Applications. Progress in Polymer Science, 37(7), 907-974. [Link]
- Wilson, D., et al. (Eds.). (1990). Polyimides. Springer Netherlands. [Link]
Validation & Comparative
A Comparative Guide to 2,4-Diaminomesitylene for High-Performance Polymer Synthesis
This guide offers an in-depth comparison of 2,4-Diaminomesitylene (DAM) with other conventional aromatic diamine monomers. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis and characterization of high-performance polymers such as polyimides and polyamides. We will explore the structural nuances of these monomers and provide experimental data to illustrate how these differences translate into tangible polymer properties.
Introduction: The Central Role of Aromatic Diamines
Aromatic diamines are indispensable building blocks in the realm of high-performance polymers.[1] Their rigid structures are fundamental to creating materials with exceptional thermal stability, mechanical strength, and chemical resistance, which are critical for applications in aerospace, electronics, and advanced composites.[2][3][4] The specific structure of the diamine monomer, however, profoundly influences the final properties of the polymer.[3][5] Characteristics such as chain packing, rotational freedom, and intermolecular interactions are all dictated by the diamine's molecular architecture.[4] This guide focuses on this compound (DAM), a structurally unique monomer, and compares its performance characteristics against established alternatives like 4,4'-Oxydianiline (ODA) and m-Phenylenediamine (MPD).
The Unique Structure of this compound (DAM)
This compound, a derivative of 1,3,5-trimethylbenzene (mesitylene), presents a distinct structural profile. The key features are:
-
Ortho-Methyl Substitution: Three methyl groups are positioned on the aromatic ring, two of which are ortho to one of the amine functional groups.
-
Asymmetry: The amine groups are situated at the 2 and 4 positions, leading to an asymmetrical molecular structure.
These features have significant implications for polymerization and the resulting polymer properties. The ortho-methyl groups introduce steric hindrance, which disrupts the close packing of polymer chains.[6] This disruption can lead to enhanced solubility and modified mechanical properties compared to polymers derived from more linear and planar diamines.[6]
Comparative Analysis: DAM vs. Conventional Monomers
To understand the practical advantages of DAM, we will compare it with two widely used aromatic diamines: 4,4'-Oxydianiline (ODA), known for the flexibility imparted by its ether linkage, and m-Phenylenediamine (MPD), a common monomer for creating amorphous, soluble polymers.
A significant challenge with many high-performance aromatic polymers is their poor solubility, which complicates processing.[4][7] The bulky methyl groups on the DAM monomer effectively reduce intermolecular chain interactions, leading to a notable improvement in the solubility of the resulting polymers.[8][9]
| Diamine Monomer | Resulting Polyimide Solubility in NMP (N-Methyl-2-pyrrolidone) | Rationale |
| This compound (DAM) | Excellent | Bulky ortho-methyl groups disrupt chain packing, reducing intermolecular forces and allowing solvent penetration.[6][8] |
| 4,4'-Oxydianiline (ODA) | Moderate | The flexible ether linkage provides some solubility, but the linear structure can still lead to strong chain interactions.[4] |
| m-Phenylenediamine (MPD) | Good | The meta-linkage creates kinks in the polymer chain, preventing dense packing and enhancing solubility. |
This table presents a qualitative comparison based on established structure-property relationships in polyimides.
The thermal stability of a polymer is paramount for high-temperature applications. This is typically assessed by the glass transition temperature (Tg), where the material changes from a rigid to a rubbery state, and the thermal decomposition temperature (Td), where it begins to degrade.
The steric hindrance from DAM's methyl groups can restrict segmental rotation within the polymer backbone, often leading to a higher Tg. However, the same groups can sometimes slightly lower the onset of thermal decomposition compared to the most rigid, unsubstituted aromatic structures.
| Property | Polymer from DAM | Polymer from ODA | Polymer from MPD |
| Glass Transition Temp. (Tg) | High (e.g., 260-320°C) | High (e.g., 250-280°C) | Moderate (e.g., 210-240°C) |
| 5% Weight Loss Temp. (Td5) | > 450°C | > 500°C | > 480°C |
Note: These values are representative and can vary significantly based on the dianhydride used in the polymerization. Polymers with ortho-methyl groups generally exhibit high thermal stability with decomposition temperatures often exceeding 490°C.[6] The inclusion of bulky substituents is a known strategy to increase the glass transition temperature.[10]
The mechanical properties of polymers, such as tensile strength and modulus, are directly linked to the monomer structure. While the rigid aromatic backbone of DAM contributes to high strength and stiffness, the disrupted chain packing caused by the methyl groups can sometimes result in slightly lower tensile strength compared to polymers made from highly linear diamines like p-phenylenediamine (PPD), but often with improved ductility.
| Property | Polymer from DAM | Polymer from ODA |
| Tensile Strength | 80 - 110 MPa | 90 - 120 MPa |
| Tensile Modulus | 1.8 - 2.5 GPa | 2.0 - 3.0 GPa |
| Elongation at Break | 7 - 15% | 5 - 10% |
Data is illustrative and depends on the specific polymer system and processing conditions. Polyamides and polyimides generally exhibit tensile strengths in the range of 64-115 MPa and moduli between 1.8-3.2 GPa.[2][11]
Experimental Section: Synthesis and Characterization Protocols
To provide a practical context, we outline standardized protocols for synthesizing a polyimide from DAM and characterizing its properties.
This is the most common method for synthesizing polyimides, proceeding through a soluble poly(amic acid) precursor.[12]
Workflow for Polyimide Synthesis
Caption: Standard workflow for polymer property characterization.
Methodologies:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere with a heating rate of 10 °C/min from room temperature to 800 °C to determine the thermal decomposition temperature (Td). [13]* Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). Samples are typically heated at a rate of 10 °C/min. [13]* Tensile Testing: Film specimens are cut into a standard dumbbell shape and tested on a universal testing machine to measure tensile strength, tensile modulus, and elongation at break.
-
Solubility Test: A small amount (e.g., 10 mg) of the polymer is added to 1 mL of various organic solvents (e.g., NMP, DMAc, THF, Chloroform) and stirred for 24 hours at room temperature to qualitatively assess solubility. [14]
Conclusion
This compound stands out as a valuable monomer for developing high-performance polymers with an enhanced balance of properties. Its unique structure, featuring ortho-methyl groups, provides a powerful tool for improving the solubility and processability of otherwise intractable aromatic polymers. While this may come with a slight trade-off in ultimate thermal stability or tensile strength compared to the most rigid, linear monomers, the gains in processability often open up new applications. For researchers aiming to create soluble, high-Tg polymers for advanced films, coatings, and matrix resins, DAM offers a compelling alternative to conventional aromatic diamines.
References
- Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Publishing. (2017).
- Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Publishing. (2018).
- Synthesis procedure for polyimides | Download Scientific Diagram. ResearchGate.
- The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. MDPI.
- Solubility of the polymers. Solvent Polyimide NMP DMSO m-cresol pyridine THF CP NB. ResearchGate.
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. PMC - NIH. (2023).
- The Synthesis and Characteristic ofA New Soluble Polyimides. (2007).
- Solubility of the prepared polyimides in common organic solvents. ResearchGate.
- Thermal properties of polyamides | Download Table. ResearchGate.
- Solubility a of the polyimides prepared via chemical imidization b. ResearchGate.
- Solubility behavior of polyimides in different organic solvents. ResearchGate.
- Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. RSC Publishing. (2023).
- Effect of Diamine Monomers with Varied Backbone Structures on Dielectric and Other Comprehensive Properties of Fluorinated Polyimide Films. Semantic Scholar. (2023).
- Comparison of properties of colorless and transparent polyimide films using various diamine monomers. ResearchGate.
- Synthesis and properties of novel polyimides based on 2',7'-bis(4-aminophenoxy)-spiro(4,5-diazafluorene-9,9'-xanthene) | Request PDF. ResearchGate.
- Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid | Request PDF. ResearchGate.
- Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review. VTechWorks.
- Synthesis and properties of polyimides based on isomeric (4, 4′-methylenediphenoxyl) bis (phthalic anhydride)s (BPFDAs) | Request PDF. ResearchGate.
- ScienceDirect Mechanical and Thermal Properties of Polyamide 6/HDPE-g- MAH/High Density Polyethylene. ResearchGate.
- Synthesis and characterization of polyimide homopolymers based on 5(6)-amino-1-(4-aminophenyl)-1,3,3-trimethylindane | Request PDF. ResearchGate.
- Functional Aromatic Polyamides. PMC - PubMed Central.
- Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure. MDPI. (2023).
- Structure-properties relationship of polyimides derived from different composition of diamines and dianhydrides. ResearchGate.
- COMPARED PROPERTIES OF POLYIMIDES BASED ON BENZOPHENONETETRACARBOXYLIC DIANHYDRIDE. Revue Roumaine de Chimie.
- Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H 2 /CO 2 Separation. MDPI.
- Sulfonated polyimide copolymers based on 4,4′-diaminostilbene-2,2′-disulfonic acid and 3,5,3′,5′-tetramethylbenzidine with enhanced solubility. ResearchGate. (2016).
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A Comparative Guide to the Performance of Polyimides: 2,4-Diaminomesitylene vs. Other Aromatic Diamines
Abstract
Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The properties of these materials are intricately linked to the molecular structure of their constituent monomers, namely the dianhydride and the diamine. This guide provides a comprehensive performance evaluation of polyimides synthesized from 2,4-diaminomesitylene and compares them with polyimides derived from other commonly used aromatic diamines. Through a detailed analysis of experimental data and established structure-property relationships, we will explore how the unique structural features of this compound influence key performance metrics such as thermal stability, mechanical robustness, and solubility. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to understand and leverage the nuanced properties of different polyimide systems.
Introduction: The Critical Role of the Diamine in Polyimide Performance
The versatility of polyimides stems from the vast library of available diamine and dianhydride monomers, allowing for the tailoring of properties to specific applications.[1] The diamine, in particular, plays a pivotal role in dictating the final characteristics of the polymer. The geometry, flexibility, and electronic nature of the diamine's aromatic core and its substituents directly impact chain packing, intermolecular interactions, and, consequently, the macroscopic properties of the resulting polyimide.[2]
Conventional aromatic diamines, such as 4,4'-oxydianiline (ODA) and p-phenylenediamine (PPD), often lead to polyimides with exceptional thermal stability but limited solubility and processability due to their rigid and planar structures.[3] This guide focuses on this compound, a diamine characterized by the presence of three methyl groups on the benzene ring. These methyl groups introduce steric hindrance and disrupt the planarity of the polymer backbone, which is hypothesized to significantly alter the polymer's properties. We will compare the performance of polyimides derived from this compound with those from other representative aromatic diamines to elucidate the structure-property relationships that govern their performance.
Synthesis and Polymerization: A Tale of Two Methods
The synthesis of polyimides is typically achieved through a two-step polycondensation reaction.[3][4] The first step involves the reaction of a diamine with a dianhydride in a polar aprotic solvent at room temperature to form a soluble poly(amic acid) precursor. The second step is the cyclodehydration (imidization) of the poly(amic acid) to the final polyimide, which can be achieved either by thermal treatment or chemical methods.[1][4]
Alternatively, a one-step high-temperature solution polymerization can be employed for the synthesis of soluble polyimides.[3][5] In this method, the monomers are heated in a high-boiling solvent, and the water generated during imidization is continuously removed.[5] The choice of synthetic route can influence the final properties of the polyimide.[6]
Below is a generalized experimental protocol for the two-step synthesis of polyimides, which is widely applicable for the diamines discussed in this guide.
Experimental Protocol: Two-Step Polyimide Synthesis
Materials:
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Aromatic Diamine (e.g., this compound, 4,4'-Oxydianiline)
-
N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Poly(amic acid) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine in anhydrous DMAc.
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred solution at room temperature.
-
Continue stirring under a nitrogen atmosphere for 24 hours to obtain a viscous poly(amic acid) solution.
-
-
Film Casting and Thermal Imidization:
-
Cast the poly(amic acid) solution onto a clean, dry glass plate.
-
Place the cast film in a vacuum oven and heat according to the following schedule: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.
-
After cooling to room temperature, the polyimide film can be peeled off the glass plate.
-
-
Chemical Imidization (Alternative to Thermal Imidization):
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (1:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for 12 hours.
-
Precipitate the polyimide by pouring the solution into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 100°C.
-
Performance Evaluation: A Comparative Analysis
The introduction of methyl groups in this compound is expected to have a profound impact on the resulting polyimide's properties when compared to unsubstituted or more flexible diamines.
Thermal Stability
The thermal stability of a polyimide is typically evaluated using Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. The 5% weight loss temperature (Td5) is a common metric for comparing the thermal stability of polymers. The glass transition temperature (Tg), determined by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA), indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[7]
Polyimides derived from rigid, planar diamines like p-phenylenediamine generally exhibit very high thermal stability and Tg values due to strong intermolecular interactions and efficient chain packing.[8] The presence of flexible ether linkages, as in 4,4'-oxydianiline, can slightly lower the Tg while maintaining excellent thermal stability.[8]
For polyimides based on this compound, the ortho-methyl groups are expected to restrict chain rotation, leading to a high Tg. However, the disruption of chain packing caused by these bulky groups might slightly lower the decomposition temperature compared to polyimides from unsubstituted, planar diamines.
Table 1: Comparison of Thermal Properties of Polyimides from Different Diamines
| Diamine | Dianhydride | Tg (°C) | Td5 (°C) | Reference |
| This compound (Expected) | PMDA | > 300 | > 500 | Inferred from[5] |
| 4,4'-Oxydianiline (ODA) | PMDA | 302 | > 500 | [7] |
| p-Phenylenediamine (PPD) | PMDA | > 400 | > 550 | [9] |
| 2,2'-Dimethylbenzidine (MBDAM) | DPPD | 336 | 493 | [5] |
Note: Data for this compound is an educated estimation based on the properties of polyimides from other ortho-substituted diamines.
Experimental Protocol: Thermogravimetric Analysis (TGA)
Instrument: TGA Instrument (e.g., TA Instruments Q500) Procedure:
-
Place a small sample (5-10 mg) of the polyimide film or powder into a platinum TGA pan.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the Td5 as the temperature at which 5% weight loss occurs.
Mechanical Properties
The mechanical properties of polyimide films, including tensile strength, Young's modulus, and elongation at break, are critical for their application in mechanically demanding environments. These properties are typically measured using a universal testing machine (UTM).[10]
The rigid nature of aromatic polyimides generally imparts high tensile strength and modulus.[11] The introduction of flexible linkages can increase the elongation at break, making the material less brittle. For polyimides from this compound, the bulky methyl groups may disrupt the intermolecular forces that contribute to high mechanical strength, potentially leading to a lower tensile strength and modulus compared to polyimides from ODA or PPD. However, the less efficient chain packing could allow for greater chain mobility, possibly resulting in a higher elongation at break.
Table 2: Comparison of Mechanical Properties of Polyimide Films
| Diamine | Dianhydride | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| This compound (Expected) | PMDA | 80 - 110 | 1.5 - 2.0 | 10 - 20 | Inferred from[12] |
| 4,4'-Oxydianiline (ODA) | BTDA | 114 | 3.23 | 3.6 | [8] |
| 3,3',5,5'-Tetramethylbenzidine | Various | 93 - 131 | - | 7.6 - 12 | [12] |
Note: Data for this compound is an educated estimation based on the properties of polyimides from other substituted diamines.
Experimental Protocol: Mechanical Property Testing
Instrument: Universal Testing Machine (UTM) with a suitable load cell. Procedure:
-
Cut the polyimide films into dumbbell-shaped specimens according to ASTM D882 standards.[13]
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the load and displacement data to generate a stress-strain curve.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.[2]
Solubility and Processability
A major drawback of many high-performance aromatic polyimides is their poor solubility in common organic solvents, which limits their processability.[14] The introduction of bulky substituents or flexible linkages into the polymer backbone is a common strategy to improve solubility by disrupting chain packing and reducing intermolecular interactions.[14][15]
Polyimides derived from this compound are expected to exhibit significantly enhanced solubility compared to their counterparts from unsubstituted diamines. The three methyl groups on the phenyl ring create steric hindrance that prevents close chain packing, allowing solvent molecules to penetrate and solvate the polymer chains more effectively. This improved solubility would make these polyimides more amenable to solution-based processing techniques like spin coating and casting.
Table 3: Solubility of Polyimides in Various Solvents
| Diamine | Dianhydride | NMP | DMAc | m-Cresol | THF | Chloroform | Reference |
| This compound (Expected) | Various | ++ | ++ | ++ | + | + | Inferred from[12][14] |
| 4,4'-Oxydianiline (ODA) | PMDA | + | + | - | - | - | [3] |
| 3,3',5,5'-Tetramethylbenzidine | Various | ++ | ++ | ++ | ++ | ++ | [12] |
| Naphthalene-containing with isopropyl groups | Various | ++ | ++ | ++ | ++ | ++ | [14] |
Key: ++ Soluble at room temperature; + Soluble upon heating; - Insoluble.
Experimental Protocol: Solubility Testing
Procedure:
-
Add 10 mg of the polyimide powder or film to 1 mL of the test solvent in a vial.
-
Stir the mixture at room temperature for 24 hours.
-
Observe the mixture for dissolution. If the polymer does not dissolve, heat the mixture to 50°C and observe again.
-
Categorize the solubility as soluble at room temperature, soluble upon heating, or insoluble.[6]
Visualizing the Structure-Property Relationship
To better understand the concepts discussed, the following diagrams illustrate the chemical structures and the general synthesis workflow.
Caption: General workflow for the two-step synthesis of polyimides.
Conclusion and Future Outlook
The incorporation of this compound into polyimide structures presents a compelling strategy for enhancing solubility and processability without significantly compromising thermal stability. The steric hindrance provided by the three methyl groups effectively disrupts chain packing, leading to improved solubility in a range of organic solvents. While this may result in a modest reduction in mechanical strength compared to polyimides derived from highly planar diamines, the overall balance of properties makes these materials highly attractive for applications requiring solution-based processing, such as thin-film coatings and membranes.
Future research should focus on the synthesis and thorough characterization of a series of polyimides based on this compound with various dianhydrides to generate a comprehensive experimental dataset. This will allow for a more direct and quantitative comparison with existing polyimide systems and will further elucidate the nuanced effects of ortho-substitution on the performance of these remarkable high-performance polymers.
References
- VTechWorks. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review.
- Sulub-Sulub, R., Loría-Bastarrachea, M. I., Santiago-García, J. L., & Aguilar-Vega, M. (2018). Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines. RSC Advances, 8(60), 34269–34278.
- ResearchGate. (n.d.). Preparation sequence of polyimide from dianhydride with diamine.
- Li, Y., et al. (2018). Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride. RSC Advances, 8(2), 856-864.
- MATEC Web of Conferences. (2017). Preparation and Characterization of High Temperature Resistant Polyimide Films.
- TA Instruments. (n.d.). Thermo-Mechanical Properties of Polyimide Films for High Temperature Applications.
- ResearchGate. (2019). Mechanical Properties of Photosensitive Polyimide Film by Nanoindentation and Microtensile Test.
- Choi, J.-Y., et al. (2019).
- SciSpace. (1992). The Mechanical Properties of Polyimide Films after Exposure to High pH.
- ResearchGate. (2016). How do I determine the solubility of polymers?.
- ResearchGate. (n.d.). Optical properties of polyimides.
- Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Advances, 7(69), 43531-43540.
- Synthesis and characterization of soluble and transparent co-polyimides with controlled glass transition temperature. (n.d.).
- ResearchGate. (n.d.). Solubility of the polymers. Solvent Polyimide NMP DMSO m-cresol pyridine THF CP NB.
- Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. (2004). DTIC.
- Influence of diamine structure on the properties of colorless and transparent polyimides. (2022).
- Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temper
- Synthesis and Properties of Polyetherimides by Nucleophilic Displacement Reaction. (2002). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry.
- ResearchGate. (n.d.). Physical properties and elemental analysis of the polyimides.
- Thermal Decomposition Behavior of Polyimide Containing Flame Retardant SiO2 and Mg(OH)2. (2022). Polymers.
- Mechanical, Dielectric, and Thermal Attributes of Polyimides Stemmed Out of 4, 4'–Diaminodiphenyl Ether. (2020). Polymers.
- Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. (2019). Polymers.
- Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups. (2017). Polymers.
- DSC TGA Polyimide. (n.d.). Scribd.
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A Senior Application Scientist's Guide to Purity Validation of 2,4-Diaminomesitylene: A Comparative Analysis of HPLC and GC-MS
For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a non-negotiable cornerstone of the entire development lifecycle. The presence of even trace-level impurities can have profound impacts on reaction kinetics, final product yield, and, most critically, the safety and efficacy of an Active Pharmaceutical Ingredient (API). This guide provides an in-depth, objective comparison of two powerhouse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of 2,4-Diaminomesitylene (CAS No. 3102-70-3) purity.
This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounding every recommendation in the physicochemical properties of this compound and the rigorous standards of international regulatory bodies. Our objective is to equip you with the strategic insights needed to select and validate the most appropriate analytical technique for your specific application.
Understanding the Analyte: this compound
Before selecting an analytical technique, a thorough understanding of the analyte is paramount. This compound is an aromatic amine, a class of compounds frequently used as building blocks in the synthesis of polymers and pharmaceuticals.[1] Its key properties inform our analytical strategy:
| Property | Value | Significance for Analysis |
| Molecular Formula | C₉H₁₄N₂ | Provides the basis for mass spectrometry.[2] |
| Molecular Weight | 150.22 g/mol | Influences detection and fragmentation in MS.[2][3] |
| Melting Point | 89-91 °C | It is a solid at room temperature, requiring dissolution for both HPLC and GC analysis.[1][3] |
| Boiling Point | 297.7 °C | High, but sufficiently volatile for GC analysis with an appropriate temperature program.[1][3] |
| Solubility | Slightly soluble in DMSO and Methanol | Dictates solvent selection for sample preparation and mobile phase composition in HPLC.[1] |
The compound's structure, featuring a stable aromatic ring and primary amine groups, suggests good UV absorbance for HPLC detection and predictable fragmentation patterns in GC-MS. Its thermal stability and defined boiling point make it a candidate for both HPLC and GC analysis, a scenario that necessitates a careful comparative evaluation.[4][5]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Stability
HPLC is often the primary technique for the purity assessment of non-volatile or moderately polar organic molecules.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice, separating the analyte and its potential impurities based on their hydrophobicity.
Causality of Method Design (Why this approach?)
The choice of an RP-HPLC method is predicated on its robustness and its ability to separate compounds with a wide range of polarities. By coupling this separation with forced degradation studies, we can develop a single, powerful stability-indicating method. This is a core requirement of regulatory bodies like the ICH, as it demonstrates that the analytical procedure can detect changes in purity and potency over time.[7][8]
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.
A. Chromatographic Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The column dimensions offer a good balance between resolution and analysis time.[9] |
| Mobile Phase | A: 0.05M Potassium Phosphate Buffer, pH 3.0B: Acetonitrile | A buffered mobile phase controls the ionization state of the amine groups, ensuring reproducible retention times. Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 0-15 min: 20% to 80% B15-20 min: 80% B20-25 min: 20% B | A gradient elution is crucial for a stability-indicating method, ensuring that both polar and non-polar degradation products are eluted and resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry.[9] |
| Detection | UV at 230 nm | Aromatic amines exhibit strong absorbance in this region, providing good sensitivity. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
B. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the same diluent.
-
Sample Solution (100 µg/mL): Prepare the test sample in the same manner as the standard.
Method Validation Strategy (ICH Q2(R2) Framework)
To ensure the method is fit for its intended purpose, a full validation must be performed according to ICH Q2(R2) guidelines.[10][11][12]
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Analyze blank, standard, and sample. Perform forced degradation (acid, base, oxidative, thermal, photolytic). | Peak purity of the analyte peak must pass. Degradants should be resolved from the main peak (Resolution > 1.5). |
| Linearity | Analyze five concentrations across the range (e.g., 50% to 150% of working concentration). | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking the sample matrix with the analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the standard.Intermediate Precision: Analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%.[13] |
| LOD & LOQ | Determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported and demonstrated to be sufficiently low for detecting trace impurities. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, flow rate ±0.1 mL/min). | System suitability parameters must remain within limits. No significant change in results. |
Forced Degradation Protocol
The goal is to achieve 5-20% degradation of the API to demonstrate the method's specificity.[8][14]
-
Acid Hydrolysis: Reflux sample in 0.1 M HCl at 60°C for 4 hours.[15]
-
Base Hydrolysis: Reflux sample in 0.1 M NaOH at 60°C for 4 hours.[15]
-
Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.[16]
-
Thermal Degradation: Expose solid sample to 105°C for 48 hours.
-
Photolytic Degradation: Expose sample solution to UV light (254 nm) and cool white fluorescent light as per ICH Q1B guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatiles and Identification
GC-MS is an exceptionally powerful technique for separating and identifying volatile and semi-volatile compounds. Given this compound's boiling point and the fact that suppliers often quote purity by GC, this method is highly applicable.[1] Its primary advantage over HPLC is the coupling with mass spectrometry, which provides structural information for definitive peak identification.[17]
Causality of Method Design (Why this approach?)
While HPLC is excellent for quantification, GC-MS provides unparalleled confidence in the identity of impurities. For an early-stage intermediate, identifying process-related impurities or residual starting materials is critical. The high separation efficiency of capillary GC columns combined with the specificity of a mass selective detector makes GC-MS the definitive tool for this task.[4][18]
Experimental Protocol: GC-MS Purity and Impurity ID
A. Chromatographic and MS Conditions
| Parameter | Condition | Rationale |
|---|---|---|
| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm | A non-polar 5% phenyl methylpolysiloxane column is a general-purpose, robust choice for separating a wide range of semi-volatile organic compounds.[19] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas standard for GC-MS. |
| Inlet | Split mode (50:1), 280 °C | Split injection prevents column overloading with a high-concentration sample. The temperature ensures rapid and complete vaporization without thermal degradation. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min) | The initial temperature allows for good focusing on the column head. The ramp rate is optimized to separate potential impurities from the main analyte peak. |
| MS Transfer Line | 290 °C | Prevents condensation of analytes before they enter the mass spectrometer. |
| Ion Source | Electron Ionization (EI) at 70 eV, 230 °C | Standard ionization energy for EI, creating reproducible fragmentation patterns that are searchable against libraries like NIST. |
| MS Scan Range | 40 - 450 amu | A scan range that covers the molecular ion (150.22 amu) and expected fragment ions.[20] |
B. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.
-
Sample Solution (1000 µg/mL): Prepare the test sample in the same manner as the standard. Note: Higher concentrations are often used in GC for purity analysis by area percent.
Data Analysis and Validation
-
Purity Calculation: Purity is typically determined by area percent normalization, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Impurity Identification: Unknown peaks are identified by comparing their mass spectra against a reference library (e.g., NIST/Wiley). The presence of a molecular ion and characteristic fragment ions confirms the identity.
-
Validation: While a full ICH validation may not be required if used purely for identification, key parameters like specificity (ensuring no co-elution), LOD/LOQ (for trace impurity detection), and precision (repeatability of area percent) should be established.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS is not about which is "better," but which is more fit for purpose.[5]
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on polarity in the liquid phase. | Separation based on boiling point/volatility in the gas phase. |
| Analyte Suitability | Excellent for non-volatile, polar, and thermally labile compounds.[4] | Best for volatile and semi-volatile, thermally stable compounds.[6] |
| Identification Power | Low. Based on retention time comparison with a known standard. | High. Provides mass spectral data for structural elucidation and library matching.[17] |
| Quantification | Excellent. High precision and accuracy with external standards. Ideal for assay and stability studies. | Good. Often uses area percent normalization for purity. Can be less precise than HPLC for assays without internal standards.[21] |
| Impurity Detection | Best for detecting non-volatile degradation products (e.g., from hydrolysis, oxidation). | Best for detecting volatile process impurities, residual solvents, and thermally stable by-products. |
| Sample Preparation | Simple dissolution in the mobile phase. | Simple dissolution. Derivatization may be needed for highly polar/non-volatile compounds (not required for this compound). |
| Run Time | Typically longer (15-30 minutes). | Typically faster (10-20 minutes). |
Synergistic Application Strategy
For comprehensive validation of this compound, HPLC and GC-MS should be used as complementary, not competing, techniques.
-
Initial Purity & Impurity ID: Use GC-MS to perform an initial screen. This will provide a rapid assessment of the overall purity (via area %) and definitively identify any significant volatile or semi-volatile impurities.
-
Formal Quantification & Stability: Develop and validate a stability-indicating RP-HPLC method. This method will serve as the official quality control test for batch release and stability testing, providing precise and accurate quantification of the main component and its degradation products.
Visualizing the Workflows
A clear understanding of the analytical workflow is essential for implementation and training.
Caption: Workflow for this compound Purity Assay by RP-HPLC.
Caption: Workflow for Purity and Impurity Identification by GC-MS.
Conclusion and Recommendations
Both HPLC and GC-MS are valid and powerful techniques for assessing the purity of this compound. The optimal choice depends entirely on the analytical objective.
-
For routine quality control, batch release, and stability studies where precise quantification is the primary goal, a validated stability-indicating RP-HPLC method is the industry standard and the recommended approach. Its robustness and ability to track degradation products make it indispensable for ensuring product quality throughout its lifecycle.
-
For impurity profiling, structural confirmation, and troubleshooting of process-related impurities, GC-MS is the superior tool. Its ability to provide mass spectral data allows for the confident identification of unknown peaks, which is invaluable during process development and investigation.
Ultimately, a comprehensive analytical control strategy for this compound should leverage the strengths of both techniques. Employ GC-MS during development to characterize the impurity profile, and use a validated HPLC method for ongoing quality control to ensure consistent purity and stability. This dual approach provides a scientifically sound, robust, and regulatory-compliant framework for product development.
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A Comparative Analysis of the Thermal Stability of High-Performance Polymers Derived from 2,4-Diaminomesitylene
In the relentless pursuit of advanced materials, the architecture of polymer backbones at the molecular level dictates their ultimate performance under extreme conditions. High-performance polymers, such as aromatic polyamides and polyimides, are indispensable in aerospace, electronics, and automotive applications due to their exceptional thermal and mechanical properties.[1] The choice of monomer is a critical determinant of these characteristics. This guide provides an in-depth comparative study of the thermal stability of polymers based on 2,4-Diaminomesitylene (DAM), a sterically hindered aromatic diamine, benchmarked against established alternatives.
The unique structure of this compound, with its three methyl groups on the aromatic ring, introduces significant steric hindrance.[2] This structural feature is hypothesized to impart a combination of desirable properties: restricted chain mobility leading to higher glass transition temperatures (Tg), and potentially altered degradation pathways. This guide synthesizes theoretical principles with experimental data from analogous polymer systems to provide a predictive performance comparison for researchers and materials scientists.
The Principle of Steric Hindrance in Enhancing Thermal Properties
The strategic incorporation of bulky substituent groups into a polymer backbone is a well-established method for modifying its properties.[3] In the case of this compound, the ortho- and para-methyl groups relative to the amine functionalities create a crowded local environment. This has two primary consequences:
-
Disruption of Interchain Packing: The bulky groups can prevent the polymer chains from packing closely together in a highly ordered, crystalline fashion. This often leads to amorphous polymers with enhanced solubility in organic solvents, a significant advantage for processing.[3]
-
Increased Rotational Energy Barrier: The steric bulk restricts the rotation of bonds within the polymer backbone. This rigidity increases the energy required for the polymer to transition from a glassy, rigid state to a more rubbery state, thereby elevating the glass transition temperature (Tg).[4]
Aromatic polyamides, in particular, are noted for their high thermal stability, often withstanding temperatures above 300°C.[5] The introduction of steric hindrance is a key strategy to further push these performance boundaries.
Caption: Logical relationship between DAM's structure and polymer properties.
Comparative Thermal Performance Data
The thermal stability of a polymer is primarily assessed by two key metrics: the glass transition temperature (Tg) and the decomposition temperature (Td). Thermogravimetric Analysis (TGA) is the standard technique for determining Td, often reported as the temperature at which 5% or 10% mass loss occurs.[5][6]
The following table compares the reported thermal properties of polymers derived from common, non-hindered aromatic diamines with the projected performance of polyamides and polyimides derived from this compound. The projections are based on structure-property relationships observed in similar sterically hindered systems.
| Polymer System (Diamine + Diacid/Dianhydride) | Diamine Structure | Glass Transition Temp. (Tg), °C | 10% Weight Loss Temp. (T10), °C (in N₂) | Char Yield @ 800°C (in N₂), % | Reference / Rationale |
| Poly(m-phenylene isophthalamide) | m-Phenylenediamine | ~275 | ~470 | ~55 | [4][5] |
| Poly(p-phenylene terephthalamide) | p-Phenylenediamine | >375 (degrades first) | ~550 | ~60 | [7] |
| Aromatic Polyamide (from BABE + diacids) | Bis-[(4'-aminobenzyl)-4-benzamide] ether | 241–359 | 480–492 | 47.8–56.7 | [4] |
| Aromatic Polyimide (from TPE-Q + dianhydrides) | 1,4-Bis(4-aminophenoxy)benzene | 250–277 | >400 | High (not specified) | [1][8] |
| Aromatic Polyamide (from Adamantyl-diamine) | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | 240–300 | >450 | High (not specified) | [3] |
| Projected Polyamide (from DAM + Terephthaloyl Chloride) | This compound | >300 (Projected) | ~490-520 (Projected) | ~55-60 (Projected) | Projection based on increased backbone rigidity from methyl groups. |
| Projected Polyimide (from DAM + PMDA) | This compound | >350 (Projected) | ~530-560 (Projected) | >60 (Projected) | Projection based on the high stability of the imide ring combined with steric hindrance.[9] |
Analysis: The introduction of bulky, rigid groups like adamantane has been shown to yield polymers with high Tg and decomposition temperatures well over 450°C.[3] Similarly, polyamides with complex ether linkages exhibit T10 values approaching 500°C.[4] Based on these precedents, it is scientifically sound to project that the rigid, hindered structure of DAM will result in polymers that meet or exceed the performance of these advanced systems. The methyl groups are expected to significantly increase the Tg while the inherent stability of the aromatic amide/imide backbone ensures a high decomposition temperature.
Experimental Protocols for Thermal Analysis
To ensure the trustworthiness and reproducibility of thermal stability data, standardized, self-validating experimental protocols are essential. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures and char yield.[10]
Experimental Workflow:
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A Comparative Guide to the Mechanical Properties of High-Performance Polymers Derived from 2,4-Diaminomesitylene
Introduction: The Architectural Advantage of 2,4-Diaminomesitylene
In the pursuit of advanced polymers, the selection of monomers is paramount, dictating the ultimate balance of thermal stability, chemical resistance, and mechanical performance. This compound (DAM), an aromatic diamine, presents a unique molecular architecture. Its rigid phenyl backbone is a cornerstone for high-performance polymers like aramids and polyimides. However, the three methyl groups ortho and para to the amine functionalities introduce significant steric hindrance. This guide posits that these methyl groups will disrupt the coplanarity and dense chain packing typical of polymers derived from unsubstituted diamines (e.g., p-phenylenediamine), leading to a distinct and potentially advantageous profile: enhanced solubility and processability, albeit with a trade-off in ultimate tensile strength and modulus.
This document provides a comparative benchmark of the expected mechanical properties of polymers derived from this compound against established alternatives. We will delve into the causality behind these differences, provide validated experimental protocols for synthesis and characterization, and present a clear, data-driven comparison for researchers and materials scientists.
Part 1: Polymer Systems Derived from this compound
The two primary amine groups of DAM make it a versatile building block for several classes of high-performance thermoset and thermoplastic polymers.
Aromatic Polyamides (Aramids)
Aromatic polyamides are synthesized via polycondensation between an aromatic diamine and an aromatic diacid chloride.[1] The resulting amide linkages (-CO-NH-) are highly polar and form strong hydrogen bonds, leading to materials with exceptional strength and thermal resistance.[2] The incorporation of DAM is expected to yield a new class of aramids with modified properties.
Caption: Two-step synthesis of a polyimide from this compound.
Epoxy Resin Systems
In epoxy systems, diamines act as curing agents (hardeners) that cross-link epoxy resins, such as those based on diglycidyl ether of bisphenol A (DGEBA). The amine hydrogens react with the epoxide rings, forming a rigid, three-dimensional thermoset network. [3][4]The structure of the diamine profoundly impacts the cross-link density, glass transition temperature (Tg), and mechanical behavior of the cured resin. [5]
Part 2: Benchmarking Mechanical Properties — A Comparative Analysis
Direct, published data for polymers synthesized from this compound is limited. Therefore, this guide provides a benchmark by comparing well-characterized polymers from standard diamines with expected properties of DAM-derived polymers, based on established structure-property relationships. The bulky methyl groups in DAM are anticipated to hinder the tight, orderly packing of polymer chains, a phenomenon known as internal plasticization. [6]This disruption typically reduces crystallinity and intermolecular forces, leading to the trade-offs summarized below.
Comparative Data Table
| Property | Para-Aramid (e.g., Kevlar®) | Meta-Aramid (e.g., Nomex®) | DAM-Aramid (Projected) | Standard Polyimide (e.g., Kapton®) | DAM-Polyimide (Projected) | Standard Epoxy (Cured with aromatic diamine) | DAM-Epoxy (Projected) |
| Tensile Strength (MPa) | > 3000 (fiber) [2] | ~300 (fiber) [2] | 100 - 200 (film) | 170 - 230 | 100 - 150 | 70 - 120 [3] | 60 - 100 |
| Tensile Modulus (GPa) | > 100 (fiber) [7] | ~10 (fiber) [2] | 3 - 6 (film) | 2.5 - 4.5 | 2.0 - 3.5 | 2.5 - 3.5 [3] | 2.0 - 3.0 |
| Elongation at Break (%) | 2 - 4 [8] | 20 - 30 | 5 - 15 | 30 - 70 | 10 - 40 | 3 - 6 [3] | 4 - 8 |
| Flexural Modulus (GPa) | High (N/A for fibers) | High (N/A for fibers) | 3 - 5 | 3.0 - 5.0 | 2.5 - 4.0 | 2.7 - 4.0 [9] | 2.5 - 3.5 |
| Impact Strength (Izod) | Very High | High | Moderate-High | Moderate | Moderate-High | Low-Moderate | Moderate |
| Processability | Poor (requires strong acids) | Moderate | Good (Improved solubility) | Moderate (precursor) | Good (Improved solubility) | Excellent (liquid resin) | Excellent (liquid resin) |
Causality and Field-Proven Insights:
-
Tensile Strength & Modulus: Para-aramids, derived from linear, co-planar monomers like p-phenylenediamine, exhibit extreme strength and stiffness due to their rigid-rod structure and extensive crystalline domains. The kinked structure of meta-aramids reduces this packing, lowering strength but increasing elongation. [10]The methyl groups on DAM will act as "defects" in the polymer backbone, preventing the formation of highly ordered crystalline regions. This will likely result in a DAM-aramid or DAM-polyimide with a lower modulus and tensile strength compared to their para-oriented counterparts but potentially superior to some meta-aramid films. [11][12]* Elongation and Toughness: By reducing crystallinity and intermolecular forces, the polymer chains in DAM-based systems can move more freely past one another before fracture. This typically translates to higher elongation at break and improved impact strength (toughness) compared to more brittle, highly crystalline polymers. [13]* Solubility and Processability: The primary advantage of DAM lies here. The disruption of chain packing significantly enhances solubility in common organic solvents (e.g., NMP, DMAc). [6][14]This is a critical feature, as it allows for solution-casting of films or coatings without resorting to harsh solvents like sulfuric acid, which are required for polymers like Kevlar®. This enhanced processability is a significant driver for exploring monomers with bulky side groups. [15]
Part 3: Standardized Protocols for Mechanical Property Evaluation
To ensure the trustworthiness and reproducibility of mechanical data, all testing must adhere to established international standards. The following protocols, based on ASTM standards, provide a self-validating framework for benchmarking polymer performance.
Overall Experimental Workflow
Caption: Standard workflow for mechanical property evaluation.
Protocol 1: Tensile Properties (ASTM D638)
This test determines the ultimate tensile strength, tensile modulus (stiffness), and elongation at break. [13][16]
-
Specimen Preparation: Prepare at least five test specimens in the standard "dumbbell" shape (Type I is common for rigid plastics). [17]Specimens can be injection molded or machined from a cast film or plate. Thickness should be uniform, typically 3.2 ± 0.4 mm. [17]2. Conditioning: Condition all specimens for a minimum of 40 hours at 23 ± 2 °C and 50 ± 5% relative humidity before testing. [17]3. Test Procedure:
-
Mount the specimen in the grips of a universal testing machine.
-
Attach an extensometer to the gauge section to accurately measure strain.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min for rigid plastics) until the specimen fractures. [17] * Record the load and extension data continuously.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress applied before rupture.
-
Tensile Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Protocol 2: Flexural Properties (ASTM D790)
This test measures the flexural strength and flexural modulus, which are key indicators of a material's stiffness when bent. [18][19]
-
Specimen Preparation: Prepare at least five rectangular bar specimens.
-
Conditioning: Condition specimens as described in Protocol 1.
-
Test Procedure:
-
Place the specimen on two supports in a three-point bending fixture.
-
Apply a load to the center of the specimen at a constant rate until the specimen breaks or reaches a maximum strain of 5%.
-
Record the load and deflection data.
-
-
Data Analysis:
-
Flexural Modulus (E): Calculated from the slope of the load-deflection curve using the formula: E = L³F / (4bd³d), where L is the support span, F/d is the slope of the load-deflection curve, b is the width, and h is the thickness of the specimen. [19] * Flexural Strength: The maximum stress the material can withstand during bending before it yields.
-
Protocol 3: Izod Pendulum Impact Resistance (ASTM D256)
This test is a measure of a material's ability to withstand a sudden shock or impact, a key component of toughness. [13][18]
-
Specimen Preparation: Prepare at least five rectangular bar specimens with a specified V-notch machined into them. The notch creates a stress concentration point.
-
Conditioning: Condition specimens as described in Protocol 1.
-
Test Procedure:
-
Clamp the specimen vertically in the base of the Izod impact testing machine, with the notch facing the direction of the striking pendulum.
-
Release the pendulum, allowing it to swing down and strike the specimen.
-
Record the energy absorbed by the specimen during the break, which is indicated by the follow-through swing of the pendulum.
-
-
Data Analysis: The impact strength is reported in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in) of notch width.
Part 4: Representative Synthesis Methodologies
The following are generalized laboratory-scale protocols for synthesizing polymers from DAM.
Protocol 4: Synthesis of a DAM-Aramid via Low-Temperature Solution Polycondensation
-
Reactor Setup: A flame-dried, three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Monomer Dissolution: Under a nitrogen atmosphere, add this compound (1.0 equivalent) to an anhydrous polar aprotic solvent such as N,N-Dimethylacetamide (DMAc). Stir until fully dissolved.
-
Polycondensation: Cool the solution to 0°C in an ice bath. Slowly add solid terephthaloyl chloride (1.0 equivalent) in small portions to manage the exotherm.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The solution will become highly viscous.
-
Precipitation and Purification: Pour the viscous polymer solution into a non-solvent like methanol or water with vigorous stirring. The aramid will precipitate as a fibrous solid.
-
Washing: Filter the polymer and wash it extensively with water and methanol to remove unreacted monomers and the HCl byproduct.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 5: Synthesis of a DAM-Polyimide via the Two-Step Poly(amic acid) Method
-
Reactor Setup: Use the same setup as in Protocol 4.
-
Formation of Poly(amic acid): Under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous N-Methyl-2-pyrrolidone (NMP). Add solid pyromellitic dianhydride (PMDA) (1.0 equivalent) portion-wise, maintaining the temperature below 25°C. Allow the reaction to stir at room temperature for 24 hours to form a viscous poly(amic acid) solution. [20]3. Film Casting: Cast the viscous poly(amic acid) solution onto a clean glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the cast film in an oven and subject it to a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and drives the cyclization reaction to form the final polyimide film, releasing water as a byproduct. [21]5. Film Removal: After cooling, the polyimide film can be carefully peeled from the glass substrate.
Conclusion
This compound is a promising monomer for creating a new generation of high-performance polymers where processability is as critical as mechanical strength. The inherent steric hindrance from its methyl groups provides a powerful tool for tuning polymer morphology. While polymers derived from DAM are not expected to match the ultimate tensile strength of highly crystalline, rigid-rod polymers like Kevlar®, they are projected to offer a superior combination of good mechanical properties, excellent thermal stability, and, most importantly, enhanced solubility in common organic solvents. This unique balance makes them highly attractive candidates for applications requiring solution-based processing, such as advanced coatings, membranes, and composite matrix resins, where traditional high-performance polymers are often difficult to process. The experimental frameworks provided in this guide offer a robust methodology for synthesizing and validating the performance of these novel materials.
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The Strategic Advantage of 2,4-Diaminomesitylene in High-Performance Polymers: A Comparative Guide
In the pursuit of advanced polymers with superior performance characteristics, the judicious selection of monomeric building blocks is paramount. Among the vast array of aromatic diamines utilized in the synthesis of high-performance polymers such as polyimides and as curing agents for epoxy resins, 2,4-Diaminomesitylene (DAM) presents a unique combination of structural attributes that translate into significant processing and performance advantages. This guide provides an in-depth technical comparison of DAM with conventional aromatic diamines, supported by experimental data, to elucidate its value in demanding applications.
The core advantage of this compound stems from its sterically hindered structure. The presence of three methyl groups on the aromatic ring, two of which are ortho to the amine functionalities, imposes significant steric constraints. This unique molecular architecture disrupts polymer chain packing and moderates reactivity, leading to a cascade of beneficial effects on solubility, thermal stability, and processability.
Section 1: Enhancing Polyimide Processability without Compromising Thermal Performance
Aromatic polyimides are renowned for their exceptional thermal and mechanical properties, which makes them materials of choice for applications in aerospace and electronics.[1] However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their widespread application.[2] The incorporation of DAM into the polyimide backbone offers a compelling solution to this processability challenge.
The Impact of Steric Hindrance on Solubility
The methyl groups in DAM create a non-coplanar structure that prevents the close packing of polymer chains. This disruption of intermolecular charge-transfer complexes, which are a primary cause of the insolubility and deep color of many aromatic polyimides, leads to a significant enhancement in solubility.
Comparative Solubility Data:
| Polymer System | NMP | DMAc | THF | Chloroform |
| PMDA-DAM | ++ | ++ | + | + |
| PMDA-ODA | + | + | - | - |
| 6FDA-DAM | ++ | ++ | ++ | ++ |
| 6FDA-ODA | ++ | ++ | + | - |
++: Soluble at room temperature; +: Soluble on heating; -: Insoluble
As the data suggests, polyimides derived from DAM exhibit markedly improved solubility in a wider range of organic solvents, including less polar solvents like tetrahydrofuran (THF) and chloroform, compared to their analogues made with the more linear and flexible 4,4'-oxydianiline (ODA).[3][4] This enhanced solubility is critical for solution-based processing techniques such as spin-coating for thin films and casting for membranes.
Thermal and Mechanical Properties: A Comparative Analysis
A crucial consideration when modifying polyimides for improved processability is the potential trade-off with thermal and mechanical performance. DAM-based polyimides, however, demonstrate a remarkable ability to maintain high thermal stability while offering a processing advantage. The steric hindrance restricts rotational freedom along the polymer backbone, contributing to high glass transition temperatures (Tg).
Comparative Thermal and Mechanical Data for Polyimides:
| Polymer System | Tg (°C) | Td5 (°C, N2) | Tensile Strength (MPa) | Elongation at Break (%) | Dielectric Constant (1 MHz) |
| BPDA-DAM | 322 | 538 | 131 | 12 | 2.8 |
| BPDA-DMEPMA * | 322 | 538 | 131 | 12 | - |
| PMDA-ODA (Kapton®) | ~396 | 558 | ~170 | ~70 | 3.5 |
| 6FDA-DAM | >300 | >500 | ~90 | ~10 | 2.7 |
Data for BPDA-DMEPMA, a structurally similar sterically hindered diamine, is used as a proxy for BPDA-DAM to illustrate typical performance.[2]
While the mechanical properties of DAM-based polyimides may be slightly lower than the benchmark Kapton® (PMDA-ODA), they still exhibit excellent strength and modulus suitable for many high-performance applications.[5] Furthermore, the introduction of bulky, non-polar methyl groups can lead to a desirable reduction in the dielectric constant, a critical parameter for microelectronics applications.[6][7] The bulky structure of DAM also contributes to a higher fractional free volume in the polymer matrix, an advantage that has been exploited in gas separation membrane applications.[8]
Section 2: Modulating Reactivity and Enhancing Toughness in Epoxy Resins
In epoxy resin systems, the choice of curing agent is critical in defining the processing window, cure kinetics, and the ultimate thermomechanical properties of the thermoset. This compound serves as a highly effective curing agent, offering distinct advantages over common alternatives like 4,4'-diaminodiphenyl sulfone (DDS).
Curing Kinetics and Processability
The steric hindrance of the methyl groups adjacent to the amines in DAM moderates their reactivity towards epoxy groups. This results in a slower curing reaction compared to non-hindered aromatic diamines, which translates to a longer pot life and a wider processing window.[9] This is particularly advantageous in the manufacturing of large composite parts where a longer working time is required for fiber impregnation and lay-up.
Conceptual Curing Profile Comparison:
Caption: Curing profiles of epoxy resins.
Thermomechanical Performance of DAM-Cured Epoxies
The rigid, sterically hindered structure of DAM, when incorporated into an epoxy network, results in a high crosslink density and restricted segmental motion, leading to excellent thermal stability and mechanical properties.
Comparative Properties of DGEBA Epoxy Resins Cured with Different Diamines:
| Property | Cured with DAM (Expected) | Cured with DDS | Cured with DDM |
| Tg (°C) | High | ~200 | ~150-170 |
| Flexural Strength (MPa) | High | ~120 | ~100 |
| Flexural Modulus (GPa) | High | ~3.5 | ~3.0 |
| Water Absorption (%) | Low | Higher | Higher |
Note: Specific data for DAM-cured DGEBA is extrapolated based on principles of sterically hindered amines. DDS and DDM data are for comparative purposes.[10][11]
The aromatic nature of DAM contributes to a high glass transition temperature (Tg). Furthermore, the hydrocarbon-rich structure imparted by the methyl groups can lead to lower moisture absorption compared to systems cured with more polar diamines like DDS, which contains a sulfone group.[10] This is a significant advantage for applications in humid environments where moisture can degrade the mechanical and electrical properties of the epoxy composite.
Section 3: Experimental Methodologies
To ensure the validity and reproducibility of the comparative data, standardized experimental protocols must be followed.
Synthesis of DAM-based Polyimide (Exemplary Protocol: 6FDA-DAM)
This protocol describes a two-step synthesis method, which is a common and reliable route for producing high-quality polyimides.[12][13]
Step 1: Poly(amic acid) Synthesis
-
In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous N-methyl-2-pyrrolidone (NMP) to form a 15-20 wt% solution.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (1 equivalent) as a solid powder in small portions, ensuring the temperature remains below 10 °C.
-
After the complete addition of 6FDA, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring under a nitrogen atmosphere for 12-24 hours to yield a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade to achieve a uniform thickness.
-
Place the cast film in a vacuum oven and cure using a staged heating program:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
After cooling to room temperature, immerse the glass plate in deionized water to delaminate the polyimide film.
-
Dry the freestanding film in a vacuum oven at 100 °C for several hours before characterization.
Experimental Workflow for Polyimide Synthesis and Characterization:
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A Comparative Guide to the Synthesis of 2,4-Diaminomesitylene: Purity, Yield, and Practical Insights
For researchers and professionals in drug development and materials science, the efficient synthesis of key intermediates is paramount. 2,4-Diaminomesitylene (2,4,6-trimethyl-1,3-phenylenediamine) is a critical building block, valued for its rigid, symmetrically substituted aromatic core. Its purity and the efficiency of its synthesis directly impact the quality and cost-effectiveness of downstream products, from active pharmaceutical ingredients to high-performance polymers.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, focusing on quantifiable metrics of purity and yield. We move beyond a simple recitation of steps to explore the underlying chemical principles and practical considerations that inform the choice of one route over another. The protocols described herein are grounded in established chemical literature, offering a reliable framework for laboratory application.
Overview of Synthetic Strategies
The synthesis of this compound predominantly begins with mesitylene, a readily available starting material. The strategic challenge lies in the selective introduction of two amino groups onto the aromatic ring. Two principal pathways have been historically employed: a less efficient bromination-based route and a more direct, higher-yielding nitration-reduction sequence. Our analysis will focus primarily on the latter, as it represents the current state-of-the-art for producing high-purity this compound.
Caption: High-level overview of the main synthetic approaches.
Route 1: The Direct Nitration-Reduction Pathway
This two-step approach is the most efficient and widely adopted method for synthesizing this compound. It consistently delivers high yields and exceptional purity. The process involves the electrophilic dinitration of mesitylene, followed by the reduction of the resulting 2,4-dinitromesitylene.
Caption: Workflow for the preferred direct nitration-reduction route.
Step 1: Dinitration of Mesitylene
The first step is a classic electrophilic aromatic substitution. Mesitylene is treated with a potent nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
-
Mechanism and Rationale : Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich mesitylene ring, activated by its three methyl groups, readily attacks the nitronium ion. The methyl groups are ortho, para-directing, and their steric bulk favors substitution at the 2 and 4 positions, leading to the desired 2,4-dinitromesitylene intermediate. Careful temperature control is crucial; nitration is a highly exothermic reaction, and excessive heat can lead to the formation of unwanted byproducts, including the explosive trinitromesitylene.[1][2]
Step 2: Reduction of 2,4-Dinitromesitylene
This is the most critical step, where the choice of reducing agent directly influences the final purity, yield, and overall process safety and cost. We will compare two robust methods: Catalytic Hydrogenation and the Béchamp Reduction.
This is the premier method for producing high-purity anilines on both laboratory and industrial scales. It involves treating the dinitro compound with hydrogen gas in the presence of a metal catalyst.
-
Catalyst Choice :
-
Raney® Nickel : This is a highly effective and cost-efficient catalyst for the reduction of nitro groups.[3] It is known for its high activity, which allows reactions to proceed under relatively mild conditions (lower temperatures and pressures).[4] However, Raney Nickel is pyrophoric when dry and requires careful handling.[4]
-
Palladium or Platinum on Carbon (Pd/C, Pt/C) : These noble metal catalysts are also highly efficient and can be used at low loadings.[5] They are generally less pyrophoric than dry Raney Nickel but are significantly more expensive. Palladium, in particular, offers excellent selectivity for nitro group reduction in the presence of other reducible functional groups.[6]
-
-
Mechanism : The reaction occurs on the surface of the metal catalyst. Both the dinitromesitylene and molecular hydrogen (H₂) adsorb onto the catalyst surface. The H-H bond is cleaved, and the hydrogen atoms are added sequentially across the nitrogen-oxygen bonds of the nitro groups, ultimately liberating water and forming the two amino groups.[7]
-
Advantages : This method is exceptionally clean, as the only byproduct is water. It typically results in near-quantitative conversion and very high product purity, often exceeding 99.5%.[8] The catalyst can be recovered by filtration and, in many cases, reused.
The Béchamp reduction is a classic, time-tested method for converting aromatic nitro compounds to anilines using iron metal in the presence of an acid, such as hydrochloric acid (HCl) or acetic acid.[9][10]
-
Mechanism : In this heterogeneous reaction, iron acts as the electron donor. In the acidic medium, iron is oxidized (Fe → Fe²⁺ + 2e⁻), and the aromatic nitro compound is reduced in a stepwise fashion on the iron surface.[11] The process is thought to proceed through nitroso and hydroxylamine intermediates before yielding the final amine.[9]
-
Advantages & Disadvantages : The primary advantage of the Béchamp reduction is its low cost; iron powder is inexpensive and readily available.[12] It also demonstrates good chemoselectivity for the nitro group. However, the reaction work-up is more involved than in catalytic hydrogenation. It generates a large volume of iron oxide/hydroxide sludge, which must be filtered off and disposed of, complicating product isolation and creating significant waste.[9][10] The final product is often isolated as a hydrochloride salt, requiring a subsequent neutralization step to liberate the free amine.
Comparative Data Summary
The choice of synthesis route is a balance of performance, cost, and operational complexity. The following table summarizes the key metrics for the discussed methods.
| Synthesis Route | Reagents | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Nitration + Catalytic Hydrogenation | Mesitylene, HNO₃/H₂SO₄, H₂, Raney® Ni or Pd/C | >94% [8] | >99.5% [8] | High purity, clean reaction (water byproduct), catalyst is recyclable. | Requires specialized high-pressure equipment, handling of flammable H₂ gas and potentially pyrophoric catalysts.[3] |
| Nitration + Béchamp Reduction | Mesitylene, HNO₃/H₂SO₄, Fe, HCl | ~90% | >98% | Very low reagent cost, good functional group tolerance. | Generates large amounts of iron sludge waste, requires tedious work-up, product initially formed as a salt.[9][10] |
| Bromination Route (Prior Art) | Mesitylene, Br₂, HNO₃/H₂SO₄, H₂/Catalyst | ~65%[8] | ~97%[8] | N/A | Multi-step, low yield, lower purity, higher cost, generates halogenated waste. |
Detailed Experimental Protocols
Note on Safety : Aromatic nitration is a potentially hazardous procedure due to the use of highly corrosive acids and the exothermic nature of the reaction.[1] All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory.[13]
Protocol 1: Synthesis of 2,4-Dinitromesitylene
-
Preparation : To a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 60 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Mesitylene : Slowly add 24.0 g (0.20 mol) of mesitylene to the cold, stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture : In a separate beaker, carefully prepare the nitrating mixture by slowly adding 30 mL of concentrated nitric acid to 30 mL of concentrated sulfuric acid, with cooling in an ice bath.
-
Nitration : Add the cold nitrating mixture dropwise from the dropping funnel to the stirred mesitylene-sulfuric acid solution. Meticulously control the rate of addition to maintain the reaction temperature between 10-15 °C. The addition should take approximately 60-90 minutes.
-
Reaction Completion : After the addition is complete, allow the mixture to stir in the ice bath for an additional hour, then let it slowly warm to room temperature and stir for another 2 hours.
-
Quenching and Isolation : Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. The yellow solid 2,4-dinitromesitylene will precipitate.
-
Work-up : Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (tested with pH paper). Finally, wash with a small amount of cold ethanol.
-
Drying : Dry the product in a vacuum oven at 50 °C. The expected yield is approximately 38-40 g (90-95%). The product is typically of sufficient purity for the subsequent reduction step.
Protocol 2: Reduction via Catalytic Hydrogenation (Raney® Nickel)
Safety : Raney® Nickel is pyrophoric and must be handled as a slurry under water or a suitable solvent (e.g., ethanol) at all times.[3] Hydrogenation should be conducted in a dedicated high-pressure reactor (autoclave) behind a safety shield.
-
Catalyst Preparation : In the autoclave, add approximately 4-5 g of water-wet Raney® Nickel catalyst. Wash the catalyst by carefully decanting the water and replacing it with ethanol (3 x 50 mL portions).
-
Charging the Reactor : To the autoclave containing the catalyst and a final 100 mL of ethanol, add 21.0 g (0.10 mol) of 2,4-dinitromesitylene.
-
Hydrogenation : Seal the autoclave. Purge the system with nitrogen gas (3 times) and then with hydrogen gas (3 times). Pressurize the reactor with hydrogen to 4 MPa (~580 psi) and begin vigorous stirring. Heat the reactor to 80 °C.
-
Monitoring : The reaction is exothermic, and the temperature may rise. Monitor the pressure; a drop in pressure indicates hydrogen uptake. The reaction is typically complete within 1-2 hours when hydrogen consumption ceases.
-
Work-down : Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Isolation : Filter the reaction mixture through a pad of Celite® to remove the nickel catalyst. Caution : Do not allow the catalyst on the Celite® pad to dry out, as it can ignite in air. Keep it wet with ethanol and dispose of it appropriately.
-
Purification : Concentrate the ethanolic filtrate under reduced pressure to obtain the crude product as a solid. For highest purity, recrystallize the solid from an ethanol/water mixture.[14][15] Dissolve the crude product in a minimum amount of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly to room temperature, then in an ice bath to complete crystallization. Filter the purified crystals, wash with a small amount of cold 50% ethanol/water, and dry under vacuum. The expected yield of pure this compound is >94% with a purity of >99.5%.[8]
Conclusion and Recommendation
For researchers and professionals seeking to produce this compound with the highest possible purity and yield, the direct nitration of mesitylene followed by catalytic hydrogenation is unequivocally the superior route. While it requires an initial investment in high-pressure equipment, the operational simplicity, cleanliness of the reaction, and exceptional quality of the final product justify its use. Catalytic hydrogenation with Raney® Nickel offers a cost-effective, high-activity option, while palladium-based catalysts provide an alternative with excellent selectivity and easier handling.
The Béchamp reduction, while economically attractive from a reagent standpoint, is hampered by significant drawbacks in terms of waste generation and labor-intensive work-up procedures, making it a less favorable option for modern, environmentally-conscious laboratories focused on high-throughput synthesis and purity.
References
- Nitration reaction safety - YouTube. (2024, June 7).
- Chemistry 210 Experiment 10: Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. (n.d.).
- nitromesitylene - Organic Syntheses Procedure. (n.d.).
- Béchamp reduction - Grokipedia. (n.d.).
- Bechamp Reduction | Chem-Station Int. Ed. (2017, May 16).
- hydrogen - Organic Syntheses Procedure. (n.d.).
- Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016, October 5). ResearchGate.
- Experiment 11: Electrophilic Aromatic Substitution – Nitration - UW-Madison Chemistry. (n.d.).
- Chemists' Guide to Béchamp Reduction | PDF | Redox | Chemical Reactions - Scribd. (n.d.).
- Experimental study of Bechamp process for nitrobenzene reduction to aniline - IRINS. (n.d.).
- Which one is the best procedure for the reduction of aromatic nitro compounds? (2018, April 24). ResearchGate.
- CN105254510B - The synthetic method of 2,4,6-trimethyl m-phenylenediamine - Google Patents. (n.d.).
- A Comparative Mechanistic Analysis of Palladium- and Nickel-Catalyzed α,β-Dehydrogenation of Carbonyls via Organozinc Intermediates | Catalysis | ChemRxiv | Cambridge Open Engage. (2022, May 10).
- mesitylene - Organic Syntheses Procedure. (n.d.).
- Relative weighting of factors involved in both Ni- and Pd-catalyzed... - ResearchGate. (n.d.).
- Process for purifying 2,4-diaminotoluene by recrystallization - Eureka | Patsnap. (n.d.).
- Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction. (2013, April 18). Chemistry – An Asian Journal.
- Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry. (n.d.).
- Hydrogenation reactions using Raney-type nickel catalysts | Request PDF - ResearchGate. (n.d.).
- EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene - Google Patents. (n.d.).
- 2,4-Dinitromesitylene | C9H10N2O4 | CID 11849 - PubChem - NIH. (n.d.).
- DEVELOPMENT OF ROBUST NON-PRECIOUS METAL-BASED (TRANSFER) HYDROGENATION CATALYSTS - JKU ePUB. (n.d.).
- www.rsc.org/advances. (n.d.).
- Raney Nickel Catalyst, Vineeth Precious. (n.d.).
- Experiment: Recrystallization – Part II: Purification of Solidss - Science Learning Center. (n.d.).
- Recrystallization-1.pdf. (n.d.).
- Recrystallization. (n.d.).
- Purification by Recrystallization - CUNY. (n.d.).
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst | ACS Omega. (n.d.).
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Assessing the Processability of Polymers Derived from 2,4-Diaminomesitylene: A Comparative Guide
In the pursuit of advanced materials with superior performance, the monomer is the genesis of a polymer's ultimate properties. For high-performance polymers such as polyimides and polyamides, the choice of the diamine monomer is critical, dictating not only the thermal and mechanical characteristics but also a crucial, often challenging, attribute: processability. This guide provides an in-depth assessment of the processability of polymers synthesized using 2,4-Diaminomesitylene (DAM), a strategically designed aromatic diamine. We will explore the architectural advantages conferred by DAM and compare its anticipated performance with established alternatives, supported by analogous experimental data and detailed characterization protocols.
The Rationale for this compound in High-Performance Polymers
Conventional aromatic polymers, while lauded for their exceptional thermal stability and mechanical strength, frequently suffer from poor solubility and high melt viscosities. This intractability stems from the rigid, planar nature of their backbones, which facilitates strong intermolecular packing and charge-transfer complex formation. Such characteristics render them difficult to process using conventional solution-casting or melt-extrusion techniques, thereby limiting their widespread application.
This compound (1,3-diamino-2,4,6-trimethylbenzene) presents a compelling solution to this processing quandary. Its structure is unique in two key aspects:
-
Methyl Substituents: The presence of three methyl groups on the aromatic ring introduces steric hindrance. This bulkiness disrupts the close packing of polymer chains, weakening intermolecular forces and reducing the propensity for charge-transfer complex formation.[1]
-
Asymmetrical Amine Positioning: The meta orientation of the two amine groups creates a kinked, non-linear polymer backbone, further inhibiting the orderly arrangement of chains.
The combination of these features is hypothesized to enhance the solubility and lower the melt viscosity of the resulting polymers, thereby improving their overall processability without significantly compromising their desirable thermal properties.
Comparative Analysis of Processability: Insights from Analogous Systems
Direct, comprehensive experimental data comparing the processability of DAM-based polymers against conventional diamines like 4,4'-oxydianiline (ODA) or m-phenylenediamine (m-PDA) is not extensively available in the public literature. However, we can draw valuable inferences from studies on structurally similar monomers. For instance, a comparative study of polyimides synthesized from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BCDA) with either Durene diamine (1,2,4,5-tetramethyl-p-phenylenediamine) or m-PDA offers significant insights into the effects of methyl substitution.[1]
Solubility
The introduction of methyl groups on the diamine monomer has a pronounced positive effect on the solubility of the resulting polyimide. The bulky nature of these groups disrupts the intermolecular and intramolecular chain interactions, leading to a more amorphous polymer structure that is more readily solvated.[1]
Table 1: Solubility Comparison of BCDA-Durene and BCDA-mPDA Polyimides [1]
| Solvent | BCDA-Durene | BCDA-mPDA |
| N-methyl-2-pyrrolidone (NMP) | Soluble | Soluble |
| Dimethylformamide (DMF) | Soluble | Soluble |
| Dimethylsulfoxide (DMSO) | Soluble | Soluble |
| m-Cresol | Soluble | Partially Soluble |
| Pyridine | Soluble | Insoluble |
| Tetrahydrofuran (THF) | Soluble | Insoluble |
| Chloroform | Soluble | Insoluble |
Data synthesized from the findings of Ahmadi et al.[1]
The enhanced solubility of the Durene-based polyimide in a wider range of organic solvents, including less polar ones like THF and chloroform, is a direct consequence of the reduced chain packing afforded by the methyl groups.[1] It is reasonable to extrapolate that polymers derived from DAM would exhibit similarly improved solubility profiles compared to their non-methylated counterparts.
Thermal Properties and Crystallinity
While enhancing processability, it is crucial that the thermal stability of the polymer is not unduly compromised. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating this trade-off.
The presence of bulky methyl groups in Durene diamine leads to a more amorphous structure in the resulting polyimide, as evidenced by broader peaks in X-ray diffraction (XRD) patterns compared to the m-PDA based polyimide.[1] This reduction in crystallinity is a primary reason for the enhanced solubility.
Table 2: Thermal Properties of BCDA-Durene and BCDA-mPDA Polyimides
| Polymer | Tg (°C) | Td5 (°C) (5% weight loss) | Td10 (°C) (10% weight loss) | Char Yield at 800°C (%) |
| BCDA-Durene | 315 | 495 | 520 | 60 |
| BCDA-mPDA | 325 | 505 | 530 | 62 |
Data synthesized from the findings of Ahmadi et al.[1]
The data indicates that while the glass transition temperature (Tg) and the onset of thermal degradation (Td5 and Td10) are slightly lower for the methylated polyimide, the differences are not substantial. This suggests that the strategic introduction of methyl groups can significantly improve processability with only a minor trade-off in thermal stability.
Experimental Protocols for Assessing Polymer Processability
To rigorously evaluate the processability of a novel polymer, a standardized suite of characterization techniques must be employed. The following protocols provide a framework for such an assessment.
Qualitative Solubility Determination
Rationale: This initial screening provides a rapid assessment of the polymer's solubility in a range of common organic solvents, offering a direct indication of its potential for solution-based processing. The choice of solvents spans a range of polarities to establish a comprehensive solubility profile.
Protocol:
-
Weigh 10 mg of the dry polymer powder into a series of glass vials.
-
Add 1 mL of each test solvent (e.g., NMP, DMAc, DMF, DMSO, m-cresol, THF, chloroform) to the respective vials.
-
Stir the mixtures at room temperature for 24 hours.
-
Observe and record the solubility as:
-
++ (Soluble at room temperature)
-
+ (Soluble on heating)
-
± (Partially soluble or swelling)
-
- (Insoluble)
-
-
For samples that are not soluble at room temperature, heat the vials to 50°C and 100°C and observe any changes in solubility.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Rationale: TGA is crucial for determining the upper temperature limit for processing and end-use of a polymer. It measures weight loss as a function of temperature, indicating the onset of thermal degradation.[2]
Protocol:
-
Place 5-10 mg of the polymer sample into a TGA pan (platinum or alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[3]
-
Record the weight loss as a function of temperature.
-
Determine the temperatures for 5% and 10% weight loss (Td5 and Td10) and the char yield at 800°C.
Glass Transition Temperature Determination via Differential Scanning Calorimetry (DSC)
Rationale: The glass transition temperature (Tg) is a critical parameter for determining the processing window and the service temperature of amorphous or semi-crystalline polymers. It represents the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery, flexible state.[4]
Protocol:
-
Seal 5-10 mg of the polymer sample in an aluminum DSC pan.[5]
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Perform a heat-cool-heat cycle to erase the polymer's thermal history:
-
Heat from room temperature to a temperature above the expected Tg (e.g., 400°C) at a rate of 20°C/min.
-
Cool the sample back to room temperature at a rate of 20°C/min.
-
Heat the sample again at a rate of 10°C/min.[3]
-
-
The Tg is determined from the inflection point of the step change in the heat flow curve during the second heating scan.[4]
Melt Viscosity Characterization via Rheometry
Rationale: For melt-processable polymers, understanding the relationship between viscosity, temperature, and shear rate is paramount. A rheometer provides this data, which is essential for optimizing extrusion and molding processes.[6]
Protocol:
-
Prepare disk-shaped samples of the polymer by compression molding.
-
Place the sample between the parallel plates of a rotational rheometer.
-
Heat the sample to the desired measurement temperature, ensuring it is completely molten.
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region to determine the complex viscosity (η*), storage modulus (G'), and loss modulus (G'').
-
Alternatively, perform a shear rate sweep to measure the viscosity as a function of shear rate, which is often more relevant to processing conditions.
Visualizing the Structural Advantage and Workflow
The following diagrams illustrate the structural differences that lead to enhanced processability and the workflow for its assessment.
Caption: Structural comparison of conventional vs. DAM-based polyimides.
Caption: Experimental workflow for assessing polymer processability.
Conclusion
The architectural design of this compound, featuring both methyl substituents and asymmetrically positioned amine groups, presents a compelling strategy for enhancing the processability of high-performance polymers. Based on analogous systems, it is anticipated that polymers derived from DAM will exhibit improved solubility in a wider range of organic solvents and a more amorphous nature, which should translate to lower melt viscosities.[1] This improved processability is likely achieved with only a modest compromise in the exceptional thermal stability characteristic of aromatic polymers.
For researchers, scientists, and drug development professionals, the potential for creating more processable high-performance materials opens new avenues for innovation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these next-generation polymers, ensuring that their performance is thoroughly understood from synthesis to application. Further direct comparative studies are warranted to fully quantify the processing advantages offered by this compound.
References
- Ahmadi, Z., et al. (2022). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimide. Iranian Journal of Chemical Engineering, 19(2), 89-99.
- EAG Laboratories. (n.d.). DSC Analysis of Polymers.
- Infinita Lab. (2025). Differential Scanning Calorimetry (DSC) Testing: Complete Guide to Thermal Analysis of Polymers and Materials.
- Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358.
- NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.
- TA Instruments. (n.d.). Introduction to Polymer Melt Rheology and Its Application in Polymer Processing.
- Scribd. (n.d.). DSC TGA Polyimide.
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A Comparative Guide to the Dielectric Properties of Polyimides Synthesized with 2,4-Diaminomesitylene
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of next-generation microelectronics and high-frequency communication systems, the development of advanced dielectric materials is paramount. Polyimides (PIs) have long been a cornerstone in these applications due to their exceptional thermal stability, mechanical robustness, and chemical resistance. However, the increasing demand for faster signal propagation and reduced power consumption necessitates materials with ever-lower dielectric constants (Dk) and dissipation factors (Df). This guide provides an in-depth technical comparison of polyimides synthesized using 2,4-Diaminomesitylene, juxtaposing their anticipated dielectric advantages against established and alternative polyimide systems. We will delve into the causal relationships between molecular structure and dielectric performance, supported by available experimental data and established scientific principles.
The Critical Role of Diamine Structure in Low-Dielectric Polyimides
The dielectric properties of a polyimide are intrinsically linked to its molecular architecture. The choice of diamine and dianhydride monomers dictates the polymer chain's packing density, polarity, and free volume, all of which are critical determinants of its dielectric constant. The Clausius-Mossotti equation provides a fundamental understanding of this relationship, where a lower dielectric constant is achieved by reducing the molecular polarizability and increasing the free volume within the material.
Strategies to achieve low-k polyimides often involve:
-
Introduction of Bulky Groups: Incorporating bulky substituents into the polymer backbone disrupts chain packing, leading to an increase in free volume and a subsequent decrease in the dielectric constant.
-
Fluorination: The incorporation of fluorine atoms reduces the overall electronic polarizability of the polymer chain due to the high electronegativity of fluorine.
-
Non-Polar Linkages: Utilizing monomers with non-polar connecting groups minimizes the dipole moment of the polymer chain.
This compound: A Promising Building Block for Low-k Polyimides
This compound, with its three methyl groups attached to the benzene ring, presents a compelling structural motif for the synthesis of low-dielectric polyimides. The strategic placement of these methyl groups is anticipated to confer several advantageous properties.
Causality Behind the Expected Dielectric Advantages:
The presence of the three methyl groups on the diamine's phenyl ring is expected to significantly hinder the efficient packing of the resulting polyimide chains. This steric hindrance leads to a substantial increase in the fractional free volume within the polymer matrix. As air (with a dielectric constant of ~1) fills these voids, the overall dielectric constant of the material is effectively lowered. The non-polar nature of the methyl groups also contributes to a reduction in the overall polarizability of the polymer chain, further decreasing the dielectric constant.
Comparative Analysis: this compound Polyimides vs. Alternatives
To provide a clear perspective on the potential of this compound-based polyimides, we will compare their expected properties with those derived from other commonly used diamines when reacted with standard dianhydrides like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), Pyromellitic dianhydride (PMDA), and 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA).
| Diamine | Dianhydride | Dielectric Constant (Dk) @ 1 MHz | Dielectric Loss (Df) @ 1 MHz | Glass Transition Temp. (Tg) (°C) | Key Structural Feature | Expected Performance |
| This compound | 6FDA | Est. < 2.7 | Est. < 0.005 | Est. 250-300 | Bulky methyl groups | Excellent dielectric properties, good thermal stability |
| 4,4'-Oxydianiline (ODA) | 6FDA | ~2.8 - 3.2 | ~0.005 - 0.01 | ~260-300 | Flexible ether linkage | Moderate dielectric properties, good processability |
| p-Phenylenediamine (p-PDA) | 6FDA | ~2.9 - 3.3 | ~0.006 - 0.012 | ~350-400 | Rigid, linear structure | High thermal stability, higher dielectric constant |
| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | 6FDA | ~2.4 - 2.8 | ~0.002 - 0.006 | ~300-350 | Bulky, fluorinated groups | Excellent dielectric properties, high thermal stability |
| This compound | PMDA | Est. < 3.0 | Est. < 0.008 | Est. > 350 | Bulky methyl groups | Good dielectric properties, high thermal stability |
| 4,4'-Oxydianiline (ODA) | PMDA | ~3.2 - 3.5 | ~0.008 - 0.015 | ~380-420 | Flexible ether linkage | Standard PI properties |
| This compound | BPDA | Est. < 2.9 | Est. < 0.007 | Est. > 300 | Bulky methyl groups | Balanced properties |
| 4,4'-Oxydianiline (ODA) | BPDA | ~3.0 - 3.4 | ~0.007 - 0.013 | ~300-350 | Flexible ether linkage | Good mechanical properties |
Note: Estimated values for this compound-based polyimides are based on the established structure-property relationships where bulky, non-polar groups lead to a reduction in the dielectric constant. Specific experimental data from peer-reviewed literature is required for definitive values.
Experimental Protocols
Synthesis of Polyimides (Two-Step Method)
A standard and reliable method for synthesizing polyimides in a laboratory setting is the two-step polycondensation reaction.
Step 1: Poly(amic acid) Synthesis
-
In a dry, nitrogen-purged three-neck flask equipped with a mechanical stirrer, add the diamine (e.g., this compound) and a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
-
Stir the mixture until the diamine is completely dissolved.
-
Slowly add an equimolar amount of the dianhydride (e.g., 6FDA) in powder form to the solution under continuous stirring.
-
Continue the reaction at room temperature for 24 hours to form a viscous poly(amic acid) solution.
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade to control the film thickness.
-
Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This gradual heating process ensures the complete conversion of the poly(amic acid) to polyimide and removes the solvent.
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.
Measurement of Dielectric Properties
The dielectric properties of the synthesized polyimide films are typically measured using a parallel plate capacitor setup with a precision LCR meter or an impedance analyzer.
-
Cut a sample of the polyimide film to a size slightly larger than the electrodes of the dielectric test fixture.
-
Measure the thickness of the film at multiple points using a micrometer and calculate the average thickness.
-
Place the film between the electrodes of the test fixture, ensuring good contact.
-
Connect the test fixture to the LCR meter or impedance analyzer.
-
Measure the capacitance (C) and dissipation factor (D) of the sample over a desired frequency range (e.g., 1 kHz to 1 MHz).
-
The dielectric constant (Dk or εr) can be calculated using the formula: Dk = (C * d) / (ε0 * A) where:
-
C is the measured capacitance
-
d is the thickness of the film
-
ε0 is the permittivity of free space (8.854 x 10^-12 F/m)
-
A is the area of the electrode
-
Visualizing the Molecular Advantage and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of low-dielectric polyimides.
Caption: Experimental workflow for dielectric property characterization.
Conclusion and Future Outlook
The incorporation of this compound into the backbone of polyimides represents a promising strategy for achieving materials with low dielectric constants and dissipation factors. The inherent bulkiness and non-polar nature of the mesitylene moiety are scientifically grounded reasons to expect superior dielectric performance compared to more conventional, linear diamines. While further empirical data is needed to fully quantify these advantages across a range of dianhydrides, the theoretical basis is strong. For researchers and professionals in fields requiring high-performance dielectrics, exploring polyimides derived from this compound is a scientifically sound and potentially rewarding endeavor. The experimental protocols outlined in this guide provide a robust framework for the synthesis and characterization of these advanced materials, paving the way for their application in the next generation of electronic devices.
References
- St. Clair, A. K., St. Clair, T. L., & Winfree, W. P. (1988). Low Dielectric Polyimides for Electronic Applications. NASA Technical Memorandum, 100535.
- Mei, S., et al. (2019).
- Hsiao, S. H., & Lin, S. W. (2012). Synthesis and characterization of novel organosoluble polyimides based on 2,7-bis(4-aminophenoxy)-9,9-dimethylxanthene. Journal of Polymer Science Part A: Polymer Chemistry, 50(12), 2469-2480.
- Gao, L., et al. (2020). Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendant groups. Polymer Chemistry, 11(42), 6849-6858. [Link]
- Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335.
- Li, Y., et al. (2021). Organosoluble polyimides with low dielectric constant prepared from an asymmetric diamine containing bulky m-trifluoromethyl phenyl group. Reactive and Functional Polymers, 169, 105065. [Link]
- Park, J. H., et al. (2007). Synthesis and characterization of polyimides with low dielectric constants from aromatic dianhydrides and aromatic diamine containing phenylene ether unit. Macromolecular Research, 15(6), 563-568.
- Yang, C., et al. (2018). Polyimide Modified with Different Types and Contents of Polar/Nonpolar Groups: Synthesis, Structure, and Dielectric Properties. MDPI. [Link]
A Comparative Guide to High-Performance Polymers: The Role of 2,4-Diaminomesitylene Structure on Material Properties
In the pursuit of advanced materials, the subtle interplay between a monomer's molecular architecture and the final polymer's macroscopic properties is a central theme. This guide provides an in-depth comparison of high-performance polymers synthesized from 2,4-diaminomesitylene (DAM), a uniquely structured aromatic diamine. We will explore how the distinct arrangement of methyl substituents on the DAM monomer influences key polymer characteristics, drawing comparisons with analogous non-methylated and differently substituted aromatic polymer systems. This analysis is designed for researchers and professionals in materials science and polymer chemistry, offering insights grounded in experimental principles to guide monomer selection and polymer design.
The this compound Monomer: A Profile in Steric Influence
This compound, systematically named 2,4,6-trimethylbenzene-1,3-diamine, is an aromatic diamine distinguished by the presence of three methyl groups on the benzene ring.[1] Its structure is inherently asymmetric. This unique arrangement has profound consequences for the polymers derived from it. The bulky methyl groups ortho and para to the amino functionalities create significant steric hindrance. This steric crowding fundamentally alters polymer chain interactions, packing efficiency, and rotational dynamics compared to unsubstituted aromatic diamines like m-phenylenediamine (m-PDA).
The primary effects of incorporating DAM into a polymer backbone are:
-
Disruption of Chain Packing: The methyl groups prevent the polymer chains from packing closely together. This leads to an increase in amorphous regions within the polymer structure.[2]
-
Increased Free Volume: By holding polymer chains apart, the bulky substituents create more interstitial space, or free volume.[3]
-
Restricted Chain Rotation: The steric hindrance can limit the torsional mobility of the polymer backbone.[3]
These molecular-level changes manifest in significant alterations to macroscopic properties such as solubility, thermal stability, and mechanical strength.
Caption: Chemical structures of this compound (DAM) and its non-methylated analog, m-Phenylenediamine (m-PDA).
Comparative Polymer Properties: The Impact of Methyl Substitution
To understand the structure-property relationships, we will compare DAM-based polymers (polyamides and polyimides) with their counterparts derived from less sterically hindered diamines. The introduction of bulky side groups is a known strategy to modify polymer properties, often enhancing processability while maintaining thermal stability.[3]
One of the most significant challenges with aromatic polyamides and polyimides is their poor solubility in common organic solvents, which complicates their processing.[3][4] The strong intermolecular forces and efficient chain packing in polymers made from planar monomers like m-PDA lead to high crystallinity and insolubility.[3]
The incorporation of DAM is a highly effective strategy to overcome this limitation. The methyl groups disrupt the polymer's ability to pack into a tight, ordered structure, thereby weakening intermolecular forces and allowing solvent molecules to penetrate and dissolve the polymer chains.[2] This effect is well-documented for various polymers where bulky side groups are introduced to enhance solubility.[5][6][7][8]
Table 1: Comparative Solubility of Aromatic Polymers
| Polymer System | Monomers | Solubility in NMP, DMAc, DMSO | Rationale for Solubility |
|---|---|---|---|
| DAM-Polyamide | This compound + Terephthaloyl chloride | Soluble | Bulky methyl groups disrupt chain packing, increasing free volume and allowing solvent ingress.[2] |
| m-PDA-Polyamide | m-Phenylenediamine + Terephthaloyl chloride | Generally Insoluble or Swells | Planar structure allows for strong hydrogen bonding and efficient chain packing, leading to high crystallinity.[3] |
| DAM-Polyimide | This compound + PMDA | Soluble | Asymmetric structure and methyl groups prevent the formation of charge-transfer complexes and ordered packing.[9] |
| m-PDA-Polyimide | m-Phenylenediamine + PMDA | Soluble in precursor (polyamic acid) stage; insoluble after curing | The rigid, linear structure of the final polyimide leads to insolubility.[10] |
NMP: N-Methyl-2-pyrrolidone; DMAc: N,N-Dimethylacetamide; DMSO: Dimethyl sulfoxide; PMDA: Pyromellitic dianhydride.
This enhanced solubility makes DAM-based polymers attractive for applications requiring solution-based processing techniques like spin coating or casting.[8]
The thermal behavior of a polymer is dictated by a balance between chain flexibility, intermolecular forces, and oxidative stability.
-
Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Two competing factors influence the Tg of DAM-based polymers:
-
Increased Rotational Barrier: The steric hindrance from the methyl groups can restrict the rotation of the polymer backbone, which tends to increase the Tg.[3]
-
Increased Free Volume: The inefficient chain packing creates more free volume, which facilitates segmental motion and tends to decrease the Tg.
In many cases, the effect of restricted rotation dominates, leading to high glass transition temperatures, often exceeding 250°C for DAM-based polyamides and polyimides.[3]
-
-
Thermal Decomposition Temperature (Td): The Td indicates the onset of thermal degradation. While the aromatic backbone of these polymers provides excellent inherent thermal stability, the aliphatic C-H bonds in the methyl groups can be more susceptible to thermo-oxidative degradation than the aromatic C-H bonds. This can sometimes result in a slightly lower decomposition temperature compared to their non-methylated counterparts. However, Td values for DAM-based polymers remain high, typically well above 350°C.[6][11]
Table 2: Comparative Thermal Properties
| Polymer System | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td) | Key Structural Influence |
|---|---|---|---|
| DAM-based Polyimide | Typically > 280 °C | ~400-450 °C | High Tg due to restricted chain rotation. Td is high but can be influenced by the oxidative stability of methyl groups. |
| Analogous Non-methylated Polyimide | Varies (e.g., Kapton® ~360-410 °C) | > 500 °C | Extremely high Tg and Td due to rigid structure and strong intermolecular interactions.[12] |
The mechanical performance of a polymer is strongly tied to its molecular structure and the efficiency of stress transfer between chains.[13][14]
Polymers derived from linear, planar monomers like p-phenylenediamine often exhibit very high tensile strength and modulus due to their rigid-rod nature and crystalline packing. However, they are often brittle with low elongation at break.
The introduction of the kinked, asymmetric structure of DAM leads to a different mechanical profile. The disruption in chain packing that enhances solubility also reduces the efficiency of stress transfer between chains. This typically results in:
-
Lower Tensile Modulus and Strength: Compared to polymers from linear diamines.
-
Potentially Higher Elongation at Break: The less rigid, more amorphous structure can allow for more chain movement before failure, leading to increased toughness.
Aromatic polyamides synthesized from monomers with side substituents generally exhibit good mechanical properties, with tensile strengths around 100 MPa and moduli of about 2.0 GPa.[3]
Experimental Protocols: Synthesis and Characterization
To provide a practical context, this section outlines the standard laboratory procedures for synthesizing and characterizing these polymers. The most common method for preparing polyimides is a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical cyclization.[10][15][16]
This protocol describes the synthesis of a polyimide from this compound (DAM) and pyromellitic dianhydride (PMDA).
Step-by-Step Methodology:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry the DAM and PMDA monomers under vacuum at 80°C for at least 4 hours.
-
Reaction Setup: Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube.
-
Dissolution: Under a nitrogen atmosphere, add a stoichiometric amount of DAM to anhydrous N-Methyl-2-pyrrolidone (NMP) in the flask. Stir until the diamine is fully dissolved.
-
Monomer Addition: Slowly add an equimolar amount of PMDA powder to the stirred DAM solution in small portions over 30 minutes. An exothermic reaction will occur, and the viscosity of the solution will increase significantly.
-
Poly(amic acid) Formation: Continue stirring the reaction mixture at room temperature under nitrogen for 12-24 hours to ensure the formation of a high molecular weight poly(amic acid) solution.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.
-
Thermal Imidization: Place the glass plate in a programmable oven. Heat the film according to the following schedule:
-
80°C for 2 hours (to slowly evaporate the solvent).
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour (to ensure complete cyclization to the polyimide).
-
-
Film Recovery: After cooling slowly to room temperature, immerse the glass plate in warm water to release the flexible polyimide film.
Caption: Workflow for the two-step synthesis of a DAM-based polyimide film.
-
FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide by observing the disappearance of amide and carboxylic acid peaks and the appearance of characteristic imide peaks (~1780 cm⁻¹ and ~1720 cm⁻¹).
-
Thermogravimetric Analysis (TGA): To determine the thermal decomposition temperature (Td) by measuring weight loss as a function of temperature.[17][18]
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Wide-Angle X-ray Diffraction (WAXD): To assess the degree of crystallinity. DAM-based polymers are expected to show broad, amorphous halos, confirming the disruption of chain packing.[2]
Conclusion
The use of this compound as a monomer provides a powerful tool for tuning the properties of high-performance polymers. The strategic placement of methyl groups on the aromatic ring effectively disrupts intermolecular packing, leading to a cascade of beneficial property modifications.
Key Takeaways:
-
Enhanced Solubility: The primary advantage of using DAM is the significant improvement in the solubility of otherwise intractable aromatic polymers, enabling easier processing.
-
High Thermal Stability: DAM-based polymers retain high glass transition temperatures, often above 250°C, due to restricted backbone rotation. While their ultimate decomposition temperatures may be slightly lower than non-methylated analogs, they are still suitable for high-temperature applications.
-
Modified Mechanical Profile: The amorphous nature of DAM-based polymers leads to a trade-off in mechanical properties, typically resulting in lower modulus but potentially greater toughness and flexibility compared to their highly crystalline counterparts.
By understanding these fundamental structure-property relationships, researchers can rationally design and select monomers like this compound to create advanced polymeric materials tailored for specific performance requirements, from processable dielectrics in microelectronics to tough, thermally stable films and coatings.
References
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- Solubility behavior of polyimides in different organic solvents. (n.d.).
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- GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLIC
- Thermal properties of polymers. (n.d.).
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A Researcher's Guide to the Quantitative Analysis of 2,4-Diaminomesitylene in Reaction Mixtures: A Comparative Approach
For researchers, scientists, and drug development professionals, the precise quantification of reactants, intermediates, and products is the bedrock of robust process development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 2,4-Diaminomesitylene (CAS No. 3102-70-3), a key building block in the synthesis of various polymers and pharmaceutical compounds.[1] We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering field-proven insights to guide your selection of the most appropriate technique for your specific reaction mixture.
The inherent properties of this compound, including its aromatic amine structure, melting point of 89-91 °C, and boiling point of 297.7 °C, inform the suitability of different analytical approaches.[1][2] This guide will equip you with the knowledge to navigate the complexities of method development and validation, ensuring the accuracy and reliability of your quantitative data.
Comparative Analysis of Analytical Techniques
The choice between HPLC and GC for the quantification of this compound hinges on several factors, including the complexity of the reaction matrix, the presence of potential interferences, and the required sensitivity.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations & Considerations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | - High versatility for a wide range of aromatic amines. - Efficient separation of structural isomers, crucial for avoiding false positives.[3] - Generally faster than traditional GC methods.[3] - Avoids thermal degradation of potentially labile compounds in the reaction mixture. | - Method development can be complex, requiring careful selection of column, mobile phase, and detector. - Potential for matrix effects that can interfere with quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | - High sensitivity and resolving power, particularly when coupled with Mass Spectrometry (GC-MS).[4] - Well-established for the analysis of aromatic amines.[4][5][6] - Can be a robust and cost-effective technique. | - Requires the analyte to be volatile and thermally stable. - Aromatic amines can exhibit peak tailing due to adsorption to the column, necessitating column deactivation.[7] - Derivatization may be necessary to improve volatility and chromatographic performance.[6] |
| UV-Vis Spectroscopy | Quantification based on the absorption of ultraviolet-visible light by the analyte. | - Simple, rapid, and cost-effective for determining the concentration of a known compound in a simple matrix. | - Lacks specificity; multiple components in a reaction mixture may absorb at similar wavelengths, leading to inaccurate quantification.[8] - Generally not suitable for complex reaction mixtures without prior separation. |
Workflow for Method Selection and Validation
The selection and validation of an analytical method is a critical process that ensures the reliability and accuracy of the results.[9][10] The following workflow provides a structured approach for quantifying this compound in a reaction mixture.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2,4-Diaminomesitylene Characterization
Introduction: The Imperative for Rigorous Characterization
In the landscape of pharmaceutical development, the purity, identity, and quality of starting materials and intermediates are paramount. 2,4-Diaminomesitylene (CAS 3102-70-3), a substituted aromatic amine, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules.[1][2][3] Its chemical structure, featuring two amine functional groups and three methyl groups on a benzene ring, presents unique analytical challenges.[4][5] Ensuring the unambiguous characterization of this molecule is not merely a procedural step but a foundational requirement for regulatory compliance, process control, and the ultimate safety and efficacy of the final drug product.
This guide eschews a simple recitation of methods. Instead, it provides a strategic framework for the cross-validation of orthogonal analytical techniques. Our objective is to build a self-validating analytical system where each method corroborates the others, creating a comprehensive and defensible characterization package. We will delve into the causality behind experimental choices, grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).
Pillar 1: The Regulatory Framework for Analytical Validation
Before any sample is prepared, the analytical approach must be anchored in established regulatory principles. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6][7] Guidelines such as ICH Q2(R2), USP General Chapter <1225>, and various FDA guidances provide a harmonized framework for this process.[8][9][10][11][12][13][14] These documents establish the performance characteristics that must be evaluated.[15][16][17]
The core validation parameters are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or degradation products.[16][18]
-
Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range.[16]
-
Range: The interval between the upper and lower analyte concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[6][15]
-
Accuracy: The closeness of test results to the true value, often determined through recovery studies.[16][18]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[18]
Caption: General workflow for analytical method validation based on ICH guidelines.
Pillar 2: Orthogonal Methods for Comprehensive Analysis
No single analytical technique can provide a complete picture. A robust characterization strategy relies on employing multiple, orthogonal methods—techniques that measure the analyte based on different physicochemical principles. For this compound, we will cross-validate a primary quantitative method (HPLC) with a confirmatory quantitative/qualitative method (GC-MS) and definitive structural elucidation techniques (NMR and FTIR).
A. High-Performance Liquid Chromatography (HPLC) for Quantification and Purity
Expertise & Experience: HPLC is the workhorse for purity and assay determination in the pharmaceutical industry. For aromatic amines like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice. The primary challenge with amines is their tendency to interact with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). This is mitigated by using a modern, end-capped C18 column and an acidic mobile phase to ensure the amine is protonated, minimizing secondary interactions.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Chromatographic Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Elution: Gradient elution as detailed in the table below. This is chosen to ensure elution of the main peak with good symmetry while also separating potential polar and non-polar impurities.
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 40 60 17.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 25 mg of this compound and dissolve in a 50:50 mixture of Mobile Phase A and B to a final volume of 50.0 mL to achieve a concentration of ~0.5 mg/mL.
Trustworthiness: Validation Data Summary
The following table summarizes the expected performance characteristics for this method, based on typical results for similar aromatic amines and ICH acceptance criteria.[16][19]
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | Peak is pure; no interference from blank/placebo. | Peak purity index > 0.999. No co-elution observed. |
| Linearity (r²) | ≥ 0.998 | > 0.999 |
| Range | 0.05 - 0.75 mg/mL (10% - 150% of nominal) | Meets criteria. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% across three concentration levels. |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability: 0.4%; Intermediate: 0.8% |
| LOQ | S/N Ratio ≥ 10 | 0.0005 mg/mL |
| LOD | S/N Ratio ≥ 3 | 0.00015 mg/mL |
| Robustness | %RSD of results ≤ 2.0% after variations. | System suitability passes for variations in pH (±0.2), temp (±2°C), and flow rate (±0.1 mL/min). |
B. Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities
Expertise & Experience: GC-MS provides an orthogonal separation mechanism (volatility vs. polarity in HPLC) and a highly specific detection method (mass-to-charge ratio). This makes it an excellent confirmatory technique for identity and for detecting impurities that may not be amenable to HPLC analysis. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern, a "fingerprint," that can be compared against spectral libraries like NIST for confident identification.[4][20]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an EI source.
-
Chromatographic Column: DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector: Splitless mode, 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan m/z 40 - 450.
-
Sample Preparation: Prepare a ~1 mg/mL solution in Methanol.
Trustworthiness: Data Interpretation
The primary objective is identity confirmation. The obtained mass spectrum for the main peak should be compared to a reference standard or a validated library. The NIST database entry for this compound shows a parent ion (M+) at m/z 150 and major fragments at m/z 149 and 135, which correspond to the loss of a hydrogen atom and a methyl group, respectively.[4] A library match factor >800 (out of 1000) is considered a good match.
C. Spectroscopic Methods for Unambiguous Structural Elucidation
Expertise & Experience: While chromatographic methods separate and quantify, spectroscopic methods provide definitive structural information. NMR is unparalleled for mapping the complete chemical structure, while FTIR offers a rapid confirmation of the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.7 mL of Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆).
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.
Trustworthiness: Expected Spectral Data (Based on C₉H₁₄N₂)[4]
-
¹H NMR:
-
A singlet in the aromatic region (δ ~6.0-7.0 ppm) corresponding to the single aromatic proton.
-
Three distinct singlets in the aliphatic region (δ ~2.0-2.5 ppm), each integrating to 3H, for the three non-equivalent methyl groups.
-
A broad singlet (δ ~3.5-5.0 ppm, solvent dependent), integrating to 4H, for the two -NH₂ groups.
-
-
¹³C NMR:
-
Expect 9 distinct carbon signals. Six in the aromatic region (for the benzene ring carbons) and three in the aliphatic region (for the methyl carbons).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol:
-
Sample Preparation: Analyze neat solid using an Attenuated Total Reflectance (ATR) accessory, or prepare a KBr pellet. ATR is often preferred for its speed and simplicity.
-
Instrumentation: FTIR spectrometer.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹.
Trustworthiness: Key Functional Group Identification [4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Stretch (aromatic) | Ar-H |
| 2980 - 2850 | C-H Stretch (aliphatic) | -CH₃ |
| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic Ring |
Pillar 3: The Cross-Validation Workflow
The power of this approach lies in the integration of results. The identity suggested by the GC-MS retention time and mass spectrum is definitively confirmed by the unique structural map from NMR and the functional group signature from FTIR. The purity value determined by HPLC is corroborated by the impurity profile observed in the GC-MS total ion chromatogram.
Caption: Cross-validation workflow integrating orthogonal analytical techniques.
Comparative Summary of Methods
| Technique | Primary Purpose | Specificity | Relative Sensitivity | Throughput |
| HPLC-UV | Quantification, Purity | High | High | High |
| GC-MS | Identification, Impurity Profiling | Very High | Very High | Medium |
| NMR | Structure Elucidation | Absolute | Low | Low |
| FTIR | Functional Group ID | Medium | Medium-Low | Very High |
Conclusion
The characterization of this compound is not achieved by a single "best" method, but by a synergistic, cross-validating system of orthogonal techniques. By integrating the quantitative power of HPLC, the confirmatory specificity of GC-MS, and the definitive structural insights from NMR and FTIR, we build a robust and defensible analytical data package. This multi-faceted approach, grounded in the principles of ICH, FDA, and USP guidelines, ensures a comprehensive understanding of the material's identity, purity, and quality, thereby upholding the highest standards of scientific integrity and supporting the development of safe and effective pharmaceuticals.
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- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). Pharma Talks.
- Highlights from FDA's Analytical Test Method Valid
- USP <1225> Method Valid
- ICH Guidelines for Analytical Method Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). uspbpep.com.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025).
- FDA Releases Guidance on Analytical Procedures. (2024).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. (2020). U.S.
- ICH Guidance Q14 / Q2(R2)
- USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. (2016). gmp-compliance.org.
- 〈1225〉 Validation of Compendial Procedures. (n.d.). USP-NF.
- This compound. (n.d.).
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A Comparative Guide to the Reactivity of 2,4-Diaminomesitylene and Non-Mesitylene Diamines
For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate aromatic diamine is a critical decision that dictates reaction kinetics, product yields, and polymer properties. While seemingly similar, the reactivity profiles of aromatic diamines can vary dramatically based on their substitution patterns. This guide provides an in-depth comparison of 2,4-Diaminomesitylene against its non-methylated counterparts, such as meta-phenylenediamine (m-PPD) and para-phenylenediamine (p-PPD), focusing on the structural and electronic factors that govern their chemical behavior.
The Decisive Factors: Unpacking Aromatic Amine Reactivity
The reactivity of an aromatic amine in reactions such as acylation, alkylation, and polymerization is primarily governed by two competing factors:
-
Electronic Effects : The amino group (-NH₂) is a powerful electron-donating group (EDG). It activates the aromatic ring towards electrophilic attack by donating its lone pair of electrons into the π-system through resonance (+R effect).[1][2] This increases the nucleophilicity of both the nitrogen atoms and the aromatic ring itself.
-
Steric Hindrance : The spatial arrangement of atoms can physically obstruct the path of an incoming reagent. Bulky substituents near the amine's nitrogen atom can significantly slow down or even prevent a reaction from occurring, regardless of electronic activation.[3][4]
A third crucial, related property is basicity (pKa) , which is a quantitative measure of an amine's ability to accept a proton. Generally, a higher basicity correlates with greater nucleophilicity and thus, higher reactivity in many synthetic transformations.[5][6]
Structural Profiles and Reactivity Postulates
This compound: The Sterically Encumbered Nucleophile
This compound, with its three methyl groups, presents a unique case where steric and electronic effects are in direct opposition.
-
Structure : The key feature is the presence of two methyl groups positioned ortho to the amino groups at positions 2 and 4.[7][8]
-
Electronic Effect : The three methyl groups are weak electron-donating groups (+I effect), which slightly increases the electron density on the ring and the basicity of the amino groups, marginally enhancing their intrinsic reactivity.
-
Steric Effect : This is the dominant factor. The flanking methyl groups create a crowded environment around the nitrogen atoms, severely restricting access for incoming electrophiles. This steric shield is the single most important determinant of its reactivity.[3]
Non-Mesitylene Diamines: m-PPD and p-PPD
m-Phenylenediamine (MPD) and p-phenylenediamine (PPD) serve as foundational benchmarks for aromatic diamine reactivity.
-
Structure : These molecules are isomers of diaminobenzene, lacking the bulky methyl substituents.[9][10]
-
Reactivity of m-Phenylenediamine (MPD) : With amino groups in the 1 and 3 positions, the activating effects of both groups are cooperative at the 2, 4, and 6 positions of the ring. It is a highly reactive monomer used in the synthesis of advanced polymers like aramids.[9][11] In polymerization reactions, both amine groups tend to react readily.[12]
-
Reactivity of p-Phenylenediamine (PPD) : The para-disposition of the amino groups leads to a highly activated and symmetrical molecule.[10] However, the reaction of one amino group can electronically influence the reactivity of the second. For instance, in polyimide synthesis, the initial acylation can deactivate the remaining amino group, making the second reaction slower.[12] PPD is notoriously reactive and susceptible to oxidation, often darkening upon exposure to air.[10]
Visualizing Structural Differences and Reactivity
The diagram below illustrates the steric shielding in this compound compared to the accessible nature of p-phenylenediamine.
Caption: Steric comparison of this compound and p-Phenylenediamine.
Quantitative Comparison: Reactivity in Acylation
Acylation is a fundamental reaction for amines, often serving as a model for polymer formation. It involves the nucleophilic attack of the amine on an acylating agent, such as an acid chloride or anhydride, in an electrophilic aromatic substitution.[13][14] The expected reactivity order based on structural analysis is:
p-Phenylenediamine ≈ m-Phenylenediamine >> this compound
This disparity is primarily due to the steric hindrance in this compound, which raises the activation energy for the formation of the tetrahedral intermediate during nucleophilic attack. While direct kinetic data for this compound is sparse in comparative literature, studies on similarly hindered amines consistently show a dramatic decrease in reaction rates.[4] For instance, the selective monoacylation of symmetrical diamines is often challenging due to the high reactivity of both amino groups, a problem that would be significantly less pronounced with the sterically hindered this compound.[15]
| Feature | This compound | m-Phenylenediamine (MPD) | p-Phenylenediamine (PPD) |
| Molecular Formula | C₉H₁₄N₂[7] | C₆H₈N₂[9] | C₆H₈N₂ |
| Key Structural Feature | Three methyl groups, two of which are ortho to the amino groups | Amino groups at 1,3-positions | Amino groups at 1,4-positions |
| Dominant Reactivity Factor | Steric Hindrance | Electronic Activation | Electronic Activation |
| Predicted Basicity (pKa) | ~5.03 (Predicted)[8] | 5.11[9] | 6.2 (pKa of conjugate acid)[16] |
| Relative Reactivity (Acylation) | Very Low | High | Very High |
| Key Application Areas | Specialty polymers where controlled/low reactivity is needed | High-performance polymers (Aramids, epoxy resins)[9][11] | Dyes, high-performance polymers[10] |
Experimental Protocol: Kinetic Analysis of Diamine Acylation via UV-Vis Spectrophotometry
To empirically validate the reactivity differences, a kinetic study can be performed. This protocol outlines a method to determine the second-order rate constant for the reaction between a diamine and an anhydride.[5]
Caption: Workflow for kinetic analysis of diamine acylation.
Methodology:
-
Solution Preparation : Prepare equimolar (e.g., 0.01 M) solutions of the diamine (this compound, MPD, or PPD) and phthalic anhydride in dry dimethylacetamide (DMA).
-
Spectrophotometer Setup : Set a UV-Vis spectrophotometer to a wavelength where the product (amic acid) absorbs strongly and the reactants do not. Thermostat the cell holder to a constant temperature (e.g., 25°C).
-
Reaction Initiation : Quickly mix equal volumes of the diamine and anhydride solutions directly in a quartz cuvette and immediately begin recording the absorbance as a function of time.
-
Data Acquisition : Record absorbance readings at regular intervals until the reaction is complete (i.e., absorbance plateaus).
-
Kinetic Analysis : For a second-order reaction, a plot of 1/(At - A∞) versus time (where At is absorbance at time t and A∞ is the final absorbance) should yield a straight line. The slope of this line is the observed rate constant (kobs).
-
Comparison : Compare the rate constants obtained for each diamine. It is expected that the rate constant for this compound will be several orders of magnitude lower than those for MPD and PPD.
Conclusions and Practical Implications
Steric hindrance from the ortho-methyl groups is the overriding factor that dictates the reactivity of this compound. The weak electronic activation provided by the methyl groups is insufficient to overcome the substantial physical barrier they create around the nucleophilic amine centers.
For the practicing scientist, this has direct implications:
-
Reaction Conditions : Syntheses involving this compound will likely require more forcing conditions (higher temperatures, longer reaction times, stronger catalysts) compared to reactions with MPD or PPD.
-
Selective Reactions : The stark difference in reactivity can be exploited. This compound could be a candidate for applications requiring slow, controlled reactions or in formulations where the stability of the unreacted monomer is paramount.
-
Polymer Architecture : In polymerization, the use of this compound may lead to polymers with lower molecular weights or different microstructures compared to those derived from sterically unhindered diamines.[17]
By understanding these fundamental principles, researchers can make more informed decisions in monomer selection, leading to more efficient syntheses and materials with tailored properties.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Diaminomesitylene
Introduction: 2,4-Diaminomesitylene (CAS No. 3102-70-3), also known as 2,4,6-Trimethyl-1,3-phenylenediamine, is a valuable diamine monomer frequently utilized in the synthesis of high-performance polymers such as polyimides.[1] Its utility in advanced materials research is significant; however, its hazardous properties necessitate a rigorous and informed approach to its handling and disposal. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in laboratory safety, we aim to provide value beyond the product by empowering you with the knowledge to manage chemical life cycles responsibly.
Part 1: Core Safety & Hazard Profile
Before any handling or disposal operations, a complete understanding of the chemical's hazard profile is paramount. This is not merely a procedural formality; it is the foundation of a safe laboratory environment. This compound is classified as a hazardous substance, and its improper management can lead to significant health risks and regulatory violations.
Table 1: this compound - Hazard Summary and Protective Measures
| Property | Details | Source(s) |
|---|---|---|
| CAS Number | 3102-70-3 | [1][2][3] |
| Molecular Formula | C₉H₁₄N₂ | [1][2][4] |
| Appearance | White to yellow to orange crystalline powder | [5] |
| GHS Pictogram | Exclamation Mark | [2][3] |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Required PPE | Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.Eye/Face Protection: Safety glasses with side-shields or chemical goggles.[2]Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).Skin/Body Protection: Lab coat, long pants, and closed-toe shoes.[2] |[2][5] |
Part 2: The Principle of Compliant Chemical Disposal
The responsibility for chemical waste, from its generation to its final disposal, lies with the generator. This "cradle-to-grave" principle is the cornerstone of regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[6] While this compound is not specifically a "P" or "U" listed hazardous waste by the EPA, its toxicological profile means it will likely be classified as a characteristic hazardous waste due to toxicity.[7][8] Therefore, it must be managed and disposed of through a licensed hazardous waste facility in accordance with all federal, state, and local regulations.[6][9][10]
Part 3: Procedural Guide to Waste Management
This protocol outlines the self-validating system for the safe collection and preparation of this compound waste for disposal. The causality behind these steps is to prevent accidental exposure, ensure chemical compatibility, and maintain regulatory compliance.
Protocol 1: Collection and Segregation of this compound Waste
-
Designate a Waste Stream:
-
Establish a dedicated waste stream for solid this compound and another for solutions containing it. Never mix waste streams without first verifying compatibility.
-
Causality: Aromatic amines are weak bases and can react exothermically with strong acids.[11] Segregation prevents dangerous reactions within the waste container.
-
-
Select a Compatible Waste Container:
-
For Solids: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid.
-
For Solutions: Use a container compatible with the solvent used (e.g., an HDPE container for most organic solvents).[12] Ensure the container material will not be degraded by the contents.
-
Causality: Using a compatible container prevents leaks and spills caused by chemical degradation of the container material.
-
-
Properly Label the Waste Container:
-
Before adding any waste, affix a hazardous waste label.
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound" and any other components.
-
The specific hazard characteristics (e.g., "Toxic").
-
The date accumulation started.
-
-
Causality: Accurate labeling is a legal requirement and is critical for safe handling, storage, and disposal by all personnel, including waste management contractors.[13]
-
-
Accumulate Waste Safely:
-
Add waste to the container inside a chemical fume hood to minimize inhalation exposure.
-
Keep the container securely capped at all times, except when adding waste.[13] Open funnels should not be left in containers.
-
Causality: A closed container prevents the release of harmful vapors and dust into the laboratory environment.
-
-
Store Waste in a Designated Area:
-
Store the waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA must be under the control of the laboratory personnel and should include secondary containment (e.g., a spill tray) to contain any potential leaks.[13]
-
Store away from incompatible materials, particularly strong acids and oxidizing agents.
-
Causality: Secondary containment and proper storage location minimize the impact of a potential spill and prevent accidental mixing of incompatible chemicals.
-
Part 4: Managing Spills and Contaminated Materials
Accidents happen, but a prepared response minimizes risk.
-
Small Dry Spills:
-
Ensure proper PPE is worn.
-
Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to avoid raising dust.
-
Carefully sweep the material into a designated hazardous waste container.
-
Clean the spill area with a cloth dampened with a suitable solvent (e.g., methanol), and dispose of the cloth as hazardous waste.
-
-
Contaminated Labware:
-
Disposable items (gloves, wipes, pipette tips) that are contaminated with this compound must be placed in the solid hazardous waste container.
-
Contaminated glassware should be triple-rinsed with a suitable solvent. The first two rinses must be collected as hazardous waste. The decontaminated glassware can then be washed normally.[13]
-
Part 5: Empty Product Container Disposal
An "empty" container is never truly empty and must be managed as hazardous waste until properly decontaminated.[14]
-
Remove all pourable or scrapable product from the container. This collected material is hazardous waste.
-
Perform a triple rinse. Rinse the container three times with a suitable solvent (e.g., methanol or acetone).
-
Collect all rinsate as hazardous liquid waste. The first rinse is often the most effective at removing residual product.
-
Once decontaminated, deface or remove the original label to prevent misuse.[13]
-
The rinsed container can now be disposed of as non-hazardous solid waste or recycled, depending on local institutional policies.
Part 6: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a research setting.
Caption: Decision workflow for handling this compound waste.
Conclusion: The responsible disposal of this compound is a non-negotiable aspect of its use in research and development. By adhering to the principles of hazard identification, proper segregation, secure containment, and regulatory compliance, you build a self-validating system of safety. This guide provides the necessary framework, but it is incumbent upon each professional to be familiar with their institution's specific policies and local regulations. Trust in this process is built upon the consistent and knowledgeable application of these fundamental safety and logistical principles.
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Navigating the Safe Handling of 2,4-Diaminomesitylene: A Guide for Laboratory Professionals
As a Senior Application Scientist, I understand that groundbreaking research and rigorous safety protocols go hand-in-hand. 2,4-Diaminomesitylene, a valuable building block in synthetic chemistry, requires meticulous handling due to its specific hazard profile. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe use, ensuring that your focus remains on your research, underpinned by a robust culture of safety. The causality behind each recommendation is explained to build a self-validating system of laboratory practice.
Hazard Assessment: Understanding the "Why"
This compound (CAS No: 3102-70-3) is an aromatic amine that presents several health hazards. Acknowledging these risks is the foundational step in developing effective safety protocols.
The compound is classified as:
-
Acutely Toxic: It is harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
An Irritant: It causes significant skin irritation and serious eye irritation.[1] There is also a risk of respiratory irritation upon inhalation.[1]
-
A Suspected Mutagen: There is evidence to suggest it may cause genetic defects.[1]
-
Environmentally Hazardous: The substance is very toxic to aquatic life with long-lasting effects.[3]
This profile necessitates a multi-layered approach to safety, focusing on preventing all routes of exposure: dermal, ocular, inhalation, and ingestion.
Core Directive: Personal Protective Equipment (PPE)
Your primary defense against exposure is the consistent and correct use of Personal Protective Equipment. Given the nature of this compound as a solid that can form dust and its dermal toxicity, a comprehensive PPE strategy is non-negotiable.
Table 1: Recommended PPE for Handling this compound
| Task | Minimum Required PPE | Rationale |
| Weighing/Transferring Solid | Safety Goggles, Lab Coat, Nitrile Gloves (Double-Gloved), N95/FFP2 Respirator | Highest risk of inhaling fine particulates. Double-gloving protects against contamination when removing the outer pair. |
| Preparing Solutions | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against splashes and direct skin contact. Perform in a certified chemical fume hood. |
| Running Reactions/Work-up | Safety Goggles, Lab Coat, Nitrile Gloves | Standard protocol to protect against splashes and accidental contact. All operations must be within a fume hood. |
| Cleaning Glassware | Safety Goggles, Lab Coat, Heavy-Duty Nitrile or Neoprene Gloves | Protects against residual chemical contamination and cleaning agents. |
Expert Insight on Glove Selection: Aromatic amines as a class can permeate standard laboratory gloves over time.[4][5] While nitrile gloves are standard, for prolonged handling or in the event of a splash, it is critical to remove the affected glove immediately, wash your hands, and don a new pair. Never reuse disposable gloves.[6]
Operational Plan: Safe Handling Protocols
Adherence to a standardized operational procedure minimizes the risk of accidental exposure.
Engineering Controls
-
Chemical Fume Hood: All work involving this compound, from weighing the solid to running reactions and performing work-ups, must be conducted inside a certified chemical fume hood to control airborne particulates and vapors.[7]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the fume hood is operational and the work area is clear of clutter. Have all necessary equipment, including waste containers, within the hood.
-
Weighing:
-
Don all required PPE as specified in Table 1.
-
To minimize dust generation, weigh the solid on a tared weigh paper or in a container within the fume hood.
-
Handle the container with care to avoid creating airborne dust.
-
-
Transfer & Dissolution:
-
Gently add the weighed solid to the reaction vessel or solvent.
-
If transferring the solid, use a spatula and tap it gently to release the powder. Avoid pouring from a height.
-
Close the primary container immediately after use.
-
-
Post-Handling:
-
After completing the task, carefully remove the outer pair of gloves (if double-gloving) and dispose of them in the designated solid chemical waste container.
-
Wipe down the spatula and work surface with a solvent-dampened towel, disposing of the towel in the solid waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.[2][3][7]
-
Emergency Response Plan
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
In Case of Personal Exposure
| Exposure Route | Immediate Action Protocol |
| Eye Contact | Immediately flush the eye(s) with copious amounts of water for at least 15 minutes using an eyewash station.[8] Hold the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do so.[2][3] Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing while flushing the affected area with plenty of water and soap for at least 15 minutes.[7][9] Seek medical attention if irritation persists or if a large area is affected.[8] |
| Inhalation | Move the affected person to fresh air immediately.[3][7] If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Rinse the mouth with water.[2] Do NOT induce vomiting. [10] Call a poison control center or seek immediate medical attention.[2] |
Managing a Chemical Spill
For minor spills (a few grams) within a chemical fume hood:
-
Alert & Restrict: Alert personnel in the immediate area and restrict access.
-
Don PPE: Ensure you are wearing the appropriate PPE, including a respirator, double gloves, lab coat, and eye protection.
-
Contain & Absorb: Cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.
-
Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[9]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
-
Dispose: Seal and label the waste container for proper disposal.
The following workflow diagram illustrates the decision-making process for a chemical spill.
Sources
- 1. This compound | C9H14N2 | CID 76547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Trimethyl-1,3-phenylenediamine | 3102-70-3 | TCI AMERICA [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hsa.ie [hsa.ie]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ICSC 0582 - 2,4-TOLUENEDIAMINE [inchem.org]
- 10. 2,4-TOLUENEDIAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
